molecular formula C6Fe2O12 B1210008 Iron oxalate CAS No. 2944-66-3

Iron oxalate

Número de catálogo: B1210008
Número CAS: 2944-66-3
Peso molecular: 375.75 g/mol
Clave InChI: VEPSWGHMGZQCIN-UHFFFAOYSA-H
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Iron Oxalate is an inorganic compound with significant relevance in advanced materials science and environmental chemistry. It exists in multiple oxidation states, primarily as Iron(II) oxalate (Ferrous oxalate, FeC₂O₄) and Iron(III) oxalate (Ferric oxalate, Fe₂(C₂O₄)₃), each with distinct properties and applications. Primary Research Applications and Value: • Battery Technology: Serves as a precursor for synthesizing iron phosphate cathodes for lithium-ion batteries . Its electrochemical conversion reaction with lithium involves the formation of an intermediate compound, Li₂Fe(C₂O₄)₂, and demonstrates a theoretical capacity of approximately 370 mAh g⁻¹, making it a promising anode material . • Photocatalysis: Iron(II) oxalate functions as an effective photocatalyst for the degradation of organic pollutants in wastewater. Research demonstrates its efficacy in degrading Rhodamine B, with performance enhanced when the material is derived from iron ore, showcasing its potential for environmental remediation . • Organic Synthesis: Ferric oxalate hexahydrate is utilized as a reagent in conjunction with sodium borohydride for radical Markovnikov hydrofunctionalization reactions of alkenes . • Waste Valorization: Novel research pathways focus on producing high-purity this compound from industrial waste streams like red mud (bauxite residue), highlighting its role in sustainable material cycles . • Analytical Chemistry: In geochemical sequential extraction methods, ammonium oxalate solutions are used to selectively dissolve iron (hydro)oxides from sediments via complexation, which can be quantified to understand iron mineralogy in environmental systems . Handling and Composition: The dihydrate form of Iron(II) oxalate (FeC₂O₄ · 2H₂O) is a yellow, odorless powder that is poorly soluble in water and decomposes upon heating . Ferric oxalate is typically obtained as a lime-green hexahydrate . This product is intended for research and development purposes only and is not purified for diagnostic, therapeutic, or consumer application. Synonyms: Ferrous Oxalate, Ferric Oxalate, Iron(II) Oxalate, Iron(III) Oxalate.

Propiedades

Número CAS

2944-66-3

Fórmula molecular

C6Fe2O12

Peso molecular

375.75 g/mol

Nombre IUPAC

iron(3+);oxalate

InChI

InChI=1S/3C2H2O4.2Fe/c3*3-1(4)2(5)6;;/h3*(H,3,4)(H,5,6);;/q;;;2*+3/p-6

Clave InChI

VEPSWGHMGZQCIN-UHFFFAOYSA-H

SMILES

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Fe+3].[Fe+3]

SMILES canónico

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Fe+3].[Fe+3]

Otros números CAS

15843-42-2
446884-61-3
2944-66-3

Pictogramas

Irritant

Sinónimos

Acid, Oxalic
Aluminum Oxalate
Ammonium Oxalate
Chromium (2+) Oxalate
Chromium (3+) Oxalate (3:2)
Chromium Oxalate
Diammonium Oxalate
Dilithium Oxalate
Dipotassium Oxalate
Disodium Oxalate
Ferric Oxalate
Iron (2+) Oxalate (1:1)
Iron (3+) Oxalate
Iron Oxalate
Magnesium Oxalate
Magnesium Oxalate (1:1)
Manganese (2+) Oxalate (1:1)
Monoammonium Oxalate
Monohydrogen Monopotassium Oxalate
Monopotassium Oxalate
Monosodium Oxalate
Oxalate, Aluminum
Oxalate, Chromium
Oxalate, Diammonium
Oxalate, Dilithium
Oxalate, Dipotassium
Oxalate, Disodium
Oxalate, Ferric
Oxalate, Iron
Oxalate, Magnesium
Oxalate, Monoammonium
Oxalate, Monohydrogen Monopotassium
Oxalate, Monopotassium
Oxalate, Monosodium
Oxalate, Potassium
Oxalate, Potassium Chromium
Oxalate, Sodium
Oxalic Acid
Potassium Chromium Oxalate
Potassium Oxalate
Potassium Oxalate (2:1)
Sodium Oxalate

Origen del producto

United States

Foundational & Exploratory

Ferrous Oxalate Versus Ferric Oxalate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Iron oxalates, existing in two primary oxidation states—ferrous (Fe²⁺) and ferric (Fe³⁺)—are compounds that, despite their compositional similarities, exhibit markedly different physicochemical properties. These differences are critical in their application across various scientific and industrial domains, including catalyst development, materials science, and pharmaceuticals. This technical guide provides an in-depth comparison of ferrous oxalate (B1200264) and ferric oxalate, focusing on their core properties, synthesis, and redox behavior, tailored for researchers, scientists, and professionals in drug development.

Core Properties: A Comparative Analysis

The fundamental properties of ferrous and ferric oxalate are summarized below, highlighting the impact of the iron's oxidation state.

PropertyFerrous Oxalate (FeC₂O₄)Ferric Oxalate (Fe₂(C₂O₄)₃)
Molar Mass 143.86 g/mol [1][2]375.77 g/mol (anhydrous)[3]
Appearance Yellow to greenish-yellow crystalline powder.[4][5][6]Pale yellow amorphous powder (anhydrous) or lime green solid (hydrated).[3][7][8][9]
Solubility in Water Sparingly soluble/Insoluble.[1][4][6][10]Soluble in water and acids, insoluble in alkali.[8][11]
Oxidation State of Iron +2[5]+3[12]
Decomposition Temperature The dihydrate dehydrates at 120 °C and the anhydrous form decomposes near 190 °C.[4][6][13]Decomposes upon heating to 100°C.[8][11]
Crystal Structure Orthorhombic (dihydrate).[1]Monoclinic.[3]
Magnetic Properties Paramagnetic.[14][15]Paramagnetic at higher temperatures with weak antiferromagnetic interactions at low temperatures.[16][17]

Experimental Protocols: Synthesis Methodologies

The synthesis of ferrous and ferric oxalates involves distinct chemical pathways, reflecting their differing stabilities and solubilities.

Synthesis of Ferrous Oxalate

Ferrous oxalate is typically synthesized via a precipitation reaction. A common method involves the reaction of an aqueous solution of a ferrous salt, such as ferrous ammonium (B1175870) sulfate (B86663) or ferrous sulfate, with oxalic acid.[2][18][19] The low solubility of ferrous oxalate in water allows for its efficient separation from the reaction mixture by filtration.[20][21] To prevent the oxidation of Fe²⁺ to Fe³⁺, the reaction can be carried out in the presence of an antioxidant like hydroxylamine (B1172632) hydrochloride or ascorbic acid.[22]

Experimental Workflow: Synthesis of Ferrous Oxalate

G cluster_reactants Reactants cluster_process Process cluster_product Product FeSO4 Ferrous Salt Solution (e.g., FeSO₄) Mixing Mixing and Stirring FeSO4->Mixing H2C2O4 Oxalic Acid Solution (H₂C₂O₄) H2C2O4->Mixing Precipitation Precipitation of Ferrous Oxalate Mixing->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing with Water Filtration->Washing Drying Drying Washing->Drying Product Ferrous Oxalate (FeC₂O₄) Drying->Product

Caption: A generalized workflow for the precipitation synthesis of ferrous oxalate.

Synthesis of Ferric Oxalate

The synthesis of ferric oxalate is more complex due to its higher solubility. One common laboratory method involves the reaction of freshly prepared ferric hydroxide (B78521) with a solution of potassium oxalate and oxalic acid to form a soluble green complex, potassium ferrioxalate (B100866) (K₃[Fe(C₂O₄)₃]).[23][24] Another approach involves the oxidation of ferrous oxalate. In this process, ferrous oxalate is suspended in water with oxalic acid, and an oxidizing agent, such as hydrogen peroxide, is added to convert the ferrous ions (Fe²⁺) to ferric ions (Fe³⁺).[18][20][25]

Experimental Workflow: Synthesis of Ferric Oxalate via Oxidation

G cluster_reactants Reactants cluster_process Process cluster_product Product FeC2O4 Ferrous Oxalate (FeC₂O₄) Suspension Reaction Oxidation Reaction FeC2O4->Reaction H2C2O4 Oxalic Acid (H₂C₂O₄) H2C2O4->Reaction H2O2 Hydrogen Peroxide (H₂O₂) H2O2->Reaction Crystallization Crystallization Reaction->Crystallization Product Ferric Oxalate (Fe₂(C₂O₄)₃) Crystallization->Product

Caption: A simplified workflow for the synthesis of ferric oxalate through the oxidation of ferrous oxalate.

Redox Chemistry and Stability

The interconversion between ferrous and ferric oxalate is a key aspect of their chemistry. Ferrous oxalate can be oxidized to the ferric state, while ferric oxalate can be reduced to the ferrous state. This redox relationship is fundamental to their roles in various chemical and biological systems.

Ferric oxalate is notably sensitive to light.[9][12] Upon exposure to light or other high-energy radiation, it undergoes photoreduction, where the Fe³⁺ ion is reduced to Fe²⁺, and an oxalate ligand is oxidized to carbon dioxide.[12] In the absence of light, the ferrioxalate complex is relatively stable.[12] The stability of iron-oxalate complexes in solution is also dependent on pH, temperature, and the presence of dissolved oxygen.[26]

G Ferrous Ferrous Oxalate (Fe²⁺) Ferric Ferric Oxalate (Fe³⁺) Ferrous->Ferric Oxidation Ferric->Ferrous Reduction (e.g., photoreduction)

References

An In-depth Technical Guide to the Crystal Structure of Iron(II) Oxalate Dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the crystal structure of iron(II) oxalate (B1200264) dihydrate (FeC₂O₄·2H₂O), a compound of interest to researchers, scientists, and drug development professionals. This document details the crystallographic parameters of its two primary polymorphs, outlines experimental protocols for its synthesis and analysis, and visualizes its molecular structure and experimental workflows.

Iron(II) oxalate dihydrate is a coordination polymer consisting of iron(II) centers linked by oxalate ligands.[1] It is known to exist in two polymorphic forms: the monoclinic α-phase and the orthorhombic β-phase.[2][3] The specific polymorph obtained is dependent on the synthesis conditions, such as temperature.[2] The α-form is typically synthesized at elevated temperatures (e.g., 80-90°C), while the β-form can be prepared at room temperature.[2][4]

Crystallographic Data

The crystallographic parameters for the α and β polymorphs of iron(II) oxalate dihydrate are summarized in the table below. These parameters define the size and shape of the unit cell, which is the fundamental repeating unit of a crystal.

Parameter α-Iron(II) Oxalate Dihydrate β-Iron(II) Oxalate Dihydrate
Crystal System MonoclinicOrthorhombic
Space Group C2/cCccm
a (Å) 12.06[4]12.49[4]
b (Å) 5.56[4]5.59[4]
c (Å) 9.95[4]9.87[4]
α (˚) 9090
β (˚) 128.5[4]90
γ (˚) 9090

Molecular Structure

In both polymorphs, the iron(II) ion is in an octahedral coordination environment.[3] It is bonded to four oxygen atoms from two bidentate oxalate anions in the equatorial positions and two oxygen atoms from two water molecules in the axial positions.[3] This arrangement forms infinite linear chains of alternating iron(II) ions and oxalate ligands.[3][5] These chains are then interconnected through hydrogen bonding.[4]

Fe_Coordination cluster_oxalate1 cluster_oxalate2 Fe Fe(II) O1 O Fe->O1 equatorial O2 O Fe->O2 equatorial O3 O Fe->O3 equatorial O4 O Fe->O4 equatorial H2O1 H₂O Fe->H2O1 axial H2O2 H₂O Fe->H2O2 axial C1 C C1->O1 C2 C C1->C2 O1a O C1->O1a C2->O2 O2a O C2->O2a C3 C C3->O3 C4 C C3->C4 O3a O C3->O3a C4->O4 O4a O C4->O4a

Coordination environment of the Iron(II) ion.

Experimental Protocols

The synthesis of high-quality single crystals of iron(II) oxalate dihydrate is crucial for detailed structural analysis. A common method is hydrothermal synthesis. The following table outlines a typical procedure for the synthesis of α-iron(II) oxalate dihydrate.

Step Procedure Notes
1. Preparation of Iron(II) Sulfate (B86663) Solution Dissolve iron filings in dilute, degassed sulfuric acid with stirring in a two-neck round bottom flask attached to a condenser.[5]An excess of sulfuric acid is necessary to ensure the complete dissolution of the iron.[5]
2. Hydrothermal Reaction Transfer the resulting iron(II) sulfate solution to a Teflon-lined stainless steel autoclave. Add dimethyl oxalate. Seal the autoclave and heat at 120°C.[5]The reaction time can be varied to control crystal size and yield.
3. Product Collection and Purification After the reaction, quench the autoclave in an ice bath. Collect the yellow crystals on a Büchner funnel.[5]
4. Washing and Drying Wash the crystals with water until the washings are acid-free. Dry the product in vacuo over silica (B1680970) gel.[5]This ensures the removal of any unreacted starting materials or byproducts.

Experimental and Analytical Workflow

A typical workflow for the synthesis and characterization of iron(II) oxalate dihydrate is depicted in the following diagram.

experimental_workflow start Starting Materials (e.g., Iron, Sulfuric Acid, Dimethyl Oxalate) synthesis Synthesis (e.g., Hydrothermal Method) start->synthesis purification Purification (Washing and Drying) synthesis->purification product Iron(II) Oxalate Dihydrate Crystals purification->product xrd X-ray Diffraction (XRD) - Phase Identification - Crystal Structure Determination product->xrd sem Scanning Electron Microscopy (SEM) - Morphology Analysis - Particle Size Determination product->sem thermal Thermal Analysis (TGA/DSC) - Decomposition Behavior product->thermal magnetic Magnetic Susceptibility - Magnetic Properties product->magnetic data Data Analysis and Interpretation xrd->data sem->data thermal->data magnetic->data

Experimental workflow for synthesis and characterization.

Physicochemical Properties

Thermal Decomposition: Upon heating, iron(II) oxalate dihydrate first dehydrates, typically below 230°C.[6] Further heating in an inert atmosphere leads to the decomposition of the anhydrous oxalate to form iron oxides (such as magnetite, Fe₃O₄), iron carbide (Fe₃C), and eventually metallic iron, along with the evolution of carbon monoxide and carbon dioxide.[6] In the presence of air, the final decomposition product is typically hematite (B75146) (α-Fe₂O₃).[2]

Magnetic Properties: Iron(II) oxalate dihydrate is paramagnetic at room temperature.[7][8] At low temperatures, it exhibits antiferromagnetic ordering.[9] The magnetic properties are influenced by the chain-like structure of the compound.[9]

References

Monoclinic and orthorhombic polymorphs of iron(II) oxalate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Monoclinic and Orthorhombic Polymorphs of Iron(II) Oxalate (B1200264) Dihydrate

Introduction

Iron(II) oxalate dihydrate (FeC₂O₄·2H₂O), also known as the mineral humboldtine, is a coordination polymer of significant interest in materials science.[1][2] It serves as a versatile precursor for the synthesis of various iron oxides, advanced materials for Li-ion batteries, and other functional materials.[1][3] This compound exists in two primary polymorphic forms: the thermodynamically stable monoclinic α-phase and a disordered orthorhombic β-phase.[1] The selective synthesis of these polymorphs is crucial as their distinct crystal structures influence their physical and chemical properties, including thermal stability and electrochemical behavior.[3][4] This guide provides a comprehensive overview of the synthesis, structure, and properties of these two polymorphs, tailored for researchers and professionals in materials science and drug development.

Synthesis of Polymorphs

The synthesis of iron(II) oxalate dihydrate polymorphs is predominantly achieved through precipitation (salt metathesis) reactions, where an aqueous solution of a ferrous salt is combined with a solution of oxalic acid or an oxalate salt.[2][5] The specific polymorph obtained is highly dependent on the reaction temperature.

  • β-FeC₂O₄·2H₂O (Orthorhombic): This phase is typically formed through precipitation at room temperature.[4]

  • α-FeC₂O₄·2H₂O (Monoclinic): The more stable α-phase is obtained by aging the precipitate at elevated temperatures, typically around 80-90°C, or through hydrothermal synthesis.[6] This process allows for the transformation from the β-phase to the α-phase.

The synthesis of high-quality single crystals of the α-phase for detailed structural studies is often accomplished using a hydrothermal approach, which involves the reaction of an iron(II) salt solution with an oxalate source (like dimethyl oxalate) under autogenous pressure at elevated temperatures (e.g., 120°C).[1][2]

Structural and Physicochemical Properties

The core difference between the α- and β-polymorphs lies in their crystal structures, which in turn dictates their properties. The α-polymorph is an ordered, thermodynamically stable phase, while the β-polymorph is characterized by crystallographic disorder, often resulting from stacking faults.[1][2]

Crystallographic Data

The structural parameters for both polymorphs have been determined through X-ray diffraction (XRD). The monoclinic α-phase is the naturally occurring form known as humboldtine.[1]

Propertyα-FeC₂O₄·2H₂O (Monoclinic)β-FeC₂O₄·2H₂O (Orthorhombic)
Crystal System MonoclinicOrthorhombic
Space Group C2/cCccm
Lattice Parameters a = 12.06 Å, b = 5.56 Å, c = 9.95 Å, β = 128.5°[6]a = 12.49 Å, b = 5.56 Å, c = 15.48 Å[3][6][7]
Thermal Decomposition

The thermal stability of the two polymorphs differs, with the β-phase generally exhibiting higher thermal stability.[4] The decomposition process occurs in stages, beginning with dehydration to form anhydrous iron(II) oxalate, followed by the decomposition of the anhydrous salt into iron oxides. The final product is highly dependent on the surrounding atmosphere.[4][8]

  • In Air: Decomposition leads to the formation of iron(III) oxide (α-Fe₂O₃).[4]

  • In Inert Atmosphere (e.g., Argon, Nitrogen): Decomposition typically yields magnetite (Fe₃O₄).[4][9] At higher temperatures, further reduction to wüstite (FeO) can occur.[8][10]

PolymorphAtmosphereKey Decomposition TemperatureFinal Product(s)
α-FeC₂O₄·2H₂O Air~239.5°C (Exothermic Peak)[4]α-Fe₂O₃[4]
Argon~430°C (Decomposition End)[4]Fe₃O₄[4]
β-FeC₂O₄·2H₂O Air~250°C (Exothermic Peak)[4]α-Fe₂O₃[4]
Argon~500°C (Decomposition End)[4]Fe₃O₄[4]
Mössbauer Spectroscopy

Mössbauer spectroscopy is a powerful tool for probing the local environment of the iron atoms. However, for the hydrated α- and β-polymorphs, the spectral parameters are very similar, making them difficult to distinguish with this method.[11][12] Significant differences emerge upon dehydration. The anhydrous β-iron(II) oxalate shows a single doublet, while samples containing the anhydrous α-phase exhibit an additional doublet with a distinctly different quadrupole splitting.[13]

SampleIsomer Shift (δ) (mm/s)Quadrupole Splitting (ΔE_Q) (mm/s)
Anhydrous β-FeC₂O₄ 1.19 ± 0.01[13]1.65 ± 0.01[13]
Anhydrous α-FeC₂O₄ 1.22 ± 0.01[13]2.23 ± 0.01[13]

Note: The anhydrous α-phase is typically observed in a mixture with the β-phase.[13]

Experimental Protocols

Synthesis of β-FeC₂O₄·2H₂O (Orthorhombic)

This protocol is based on the precipitation method at ambient temperature.[3]

  • Preparation of Solutions: Prepare an aqueous solution of an iron(II) salt (e.g., iron(II) sulfate (B86663) heptahydrate, FeSO₄·7H₂O) and a separate aqueous solution of oxalic acid (H₂C₂O₄).

  • Precipitation: Slowly add the oxalic acid solution to the iron(II) sulfate solution under constant stirring at room temperature. A yellow precipitate of β-FeC₂O₄·2H₂O will form immediately.[5][14]

  • Isolation: Allow the precipitate to settle. Filter the solid product using a suitable filtration apparatus.

  • Washing: Wash the collected precipitate several times with deionized water to remove any unreacted reagents and spectator ions.

  • Drying: Dry the final product under vacuum or at a low temperature (e.g., 40°C) to avoid dehydration or phase transformation.

Synthesis of α-FeC₂O₄·2H₂O (Monoclinic)

This protocol involves an aging step at an elevated temperature to ensure the formation of the stable monoclinic phase.[4][6]

  • Preparation of Solutions: As in the synthesis of the β-phase, prepare aqueous solutions of an iron(II) salt and oxalic acid.

  • Precipitation and Aging: Mix the two solutions under stirring. Heat the resulting suspension to 80-90°C and maintain this temperature for a specified aging period (e.g., 1-2 hours) with continuous stirring.[4][6]

  • Isolation: After the aging period, cool the mixture to room temperature. Collect the precipitate by filtration.

  • Washing and Drying: Wash the product with deionized water and dry it under vacuum or at a low temperature.

Hydrothermal Synthesis of α-FeC₂O₄·2H₂O Single Crystals

This two-step method is adapted from protocols designed to produce high-quality single crystals.[1][2] All steps should be performed under an inert atmosphere (e.g., Argon) using Schlenk techniques to prevent oxidation of Fe²⁺.[2]

  • Step 1: Preparation of Iron(II) Sulfate Solution:

    • Dissolve elemental iron (e.g., iron filings) in a degassed, dilute solution of sulfuric acid (e.g., 1 M H₂SO₄) with gentle heating (e.g., 40°C) to form a solution of iron(II) sulfate.[2] An excess of acid is used to ensure the dissolution of iron.[2]

  • Step 2: Hydrothermal Reaction:

    • Transfer the resulting iron(II) sulfate solution into a Teflon-lined stainless-steel autoclave.

    • Add an oxalate source, such as dimethyl oxalate.[1]

    • Seal the autoclave and heat it in an oven to 120°C for a designated reaction time (e.g., 24-72 hours).[1][15]

    • After the reaction, quench the vessel in an ice bath to terminate the reaction and promote crystallization.

    • Collect the resulting single crystals of α-FeC₂O₄·2H₂O by filtration, wash with degassed water, and dry under vacuum.

Characterization Methodologies

  • X-ray Diffraction (XRD): Used to identify the crystalline phase (polymorph) of the synthesized material and to determine its lattice parameters and space group.[3][16]

  • Thermogravimetric and Differential Scanning Calorimetry (TG-DSC): Employed to study the thermal decomposition behavior of the polymorphs, identifying dehydration and decomposition temperatures and the nature of the thermal events (endothermic or exothermic).[4][10]

  • Mössbauer Spectroscopy: A nuclear technique sensitive to the local chemical and magnetic environment of the iron nuclei, used to characterize the oxidation state and coordination of iron in both the hydrated and anhydrous forms.[11][13]

  • Scanning Electron Microscopy (SEM): Used to investigate the morphology and particle size of the synthesized oxalate crystals.[3]

Visualizations

Synthesis_Polymorphs Reactants Fe²⁺(aq) + C₂O₄²⁻(aq) Precipitation Precipitation Reactants->Precipitation Beta β-FeC₂O₄·2H₂O (Orthorhombic, Disordered) Precipitation->Beta Room Temperature Aging Aging / Hydrothermal (e.g., 80-120°C) Precipitation->Aging Elevated Temperature Beta->Aging Transformation Alpha α-FeC₂O₄·2H₂O (Monoclinic, Stable) Aging->Alpha

Workflow cluster_synthesis Synthesis cluster_characterization Characterization Reactants Iron(II) Salt Solution + Oxalic Acid Solution Mixing Mixing & Precipitation (Controlled Temperature) Reactants->Mixing Isolation Filtration & Washing Mixing->Isolation Drying Drying Isolation->Drying Product FeC₂O₄·2H₂O Powder (α or β form) Drying->Product XRD XRD Product->XRD Phase ID TGA_DSC TG-DSC Product->TGA_DSC Thermal Stability Mossbauer Mössbauer Product->Mossbauer Fe Environment SEM SEM Product->SEM Morphology

Thermal_Decomposition Start FeC₂O₄·2H₂O (α or β) Anhydrous FeC₂O₄ Start->Anhydrous Dehydration (~170-230°C) Air In Air / O₂ Anhydrous->Air Inert In Inert Gas (Ar, N₂) Anhydrous->Inert Hematite α-Fe₂O₃ (Hematite) Air->Hematite Oxidative Decomposition Magnetite Fe₃O₄ (Magnetite) Inert->Magnetite Decomposition (>320°C)

References

The Unraveling of Iron Oxalates: A Technical Guide to Their Thermal Decomposition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thermal decomposition of hydrated iron oxalates is a critical process in various scientific and industrial applications, from the synthesis of nanoscale iron oxides for magnetic storage and catalysis to the development of iron-based pharmaceuticals. Understanding the intricate mechanisms that govern these transformations is paramount for controlling the physicochemical properties of the final products. This technical guide provides an in-depth exploration of the thermal decomposition of both hydrated iron(II) oxalate (B1200264) (FeC₂O₄·2H₂O) and hydrated iron(III) oxalate (Fe₂(C₂O₄)₃·nH₂O), detailing the reaction pathways, intermediate products, and the influence of the surrounding atmosphere.

Thermal Decomposition of Hydrated Iron(II) Oxalate (Ferrous Oxalate)

Hydrated iron(II) oxalate dihydrate is a coordination polymer composed of chains of oxalate-bridged ferrous centers, each coordinated by two water molecules.[1] Its thermal decomposition is a multi-step process that is highly dependent on the gaseous environment. The decomposition typically proceeds through an initial dehydration step to form anhydrous ferrous oxalate, which then decomposes into various iron oxides and/or metallic iron.[1]

Decomposition in an Oxidative Atmosphere (Air)

In the presence of air, the thermal decomposition of hydrated iron(II) oxalate leads to the formation of iron(III) oxide (hematite, α-Fe₂O₃). The process involves two main stages: dehydration followed by oxidative decomposition.[2]

Table 1: Quantitative Data for Thermal Decomposition of Hydrated Iron(II) Oxalate in Air

Decomposition StageTemperature Range (°C)Mass Loss (%)Gaseous ProductsSolid Product
Dehydration~100 - 250~20%H₂OAnhydrous FeC₂O₄
Oxidative Decomposition~250 - 400~30%CO, CO₂α-Fe₂O₃

Note: Temperature ranges and mass loss percentages are approximate and can vary depending on experimental conditions such as heating rate.

The exothermic nature of the second stage is attributed to the oxidation of carbon monoxide and the ferrous iron.[2]

Decomposition in an Inert Atmosphere (e.g., Nitrogen)

Under an inert atmosphere, the decomposition pathway is more complex and can yield a mixture of iron oxides. The process begins with dehydration, followed by the decomposition of the anhydrous oxalate.[3]

Table 2: Quantitative Data for Thermal Decomposition of Hydrated Iron(II) Oxalate in an Inert Atmosphere

Decomposition StageTemperature Range (°C)Mass Loss (%)Gaseous ProductsSolid Products
Dehydration~170 - 230~20%H₂OAnhydrous FeC₂O₄
Decomposition> 320~30%CO, CO₂Fe₃O₄ (Magnetite)
Further Reduction (at higher temperatures)> 535-COFeO (Wüstite)

Initially, magnetite (Fe₃O₄) is formed.[3] At temperatures above 535°C, magnetite can be further reduced to wüstite (FeO) by the carbon monoxide produced during the decomposition.[4]

Decomposition in a Self-Generated Atmosphere

When the decomposition is carried out in a closed or semi-closed system, the gaseous products (H₂O, CO, CO₂) influence the reaction pathway. This "self-generated" atmosphere can lead to the formation of different intermediate and final products compared to decomposition in a flowing inert gas.

// Nodes FeC2O4_2H2O [label="FeC₂O₄·2H₂O\n(Hydrated Iron(II) Oxalate)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FeC2O4 [label="FeC₂O₄\n(Anhydrous Iron(II) Oxalate)", fillcolor="#FBBC05", fontcolor="#202124"]; Fe2O3 [label="α-Fe₂O₃\n(Hematite)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Fe3O4 [label="Fe₃O₄\n(Magnetite)", fillcolor="#34A853", fontcolor="#FFFFFF"]; FeO [label="FeO\n(Wüstite)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Fe3C [label="Fe₃C\n(Cementite)", fillcolor="#202124", fontcolor="#FFFFFF"]; Fe [label="α-Fe\n(Metallic Iron)", fillcolor="#FFFFFF", fontcolor="#202124", color="#202124"];

// Edges FeC2O4_2H2O -> FeC2O4 [label="+ H₂O", color="#4285F4"]; FeC2O4 -> Fe2O3 [label="Air\n+ CO, CO₂", color="#EA4335"]; FeC2O4 -> Fe3O4 [label="Inert/Self-Generated\n+ CO, CO₂", color="#34A853"]; Fe3O4 -> FeO [label="Self-Generated (>535°C)\n+ CO", color="#5F6368"]; FeC2O4 -> Fe3C [label="Self-Generated (>380°C)\n+ CO", color="#202124"]; Fe3C -> Fe [label="Self-Generated (400-535°C)\n+ C", color="#5F6368"]; }

Caption: Decomposition pathways of hydrated iron(II) oxalate.

In a self-generated atmosphere, the decomposition of anhydrous iron(II) oxalate can lead to the formation of superparamagnetic nanoparticles of magnetite (Fe₃O₄).[4][5] Above 380°C, the carbon monoxide present can reduce some of the remaining ferrous oxalate to iron carbide (cementite, Fe₃C).[4][5] Between 400 and 535°C, iron carbide can then decompose into metallic iron (α-Fe) and carbon.[4][5]

Thermal Decomposition of Hydrated Iron(III) Oxalate (Ferric Oxalate)

The thermal decomposition of hydrated iron(III) oxalate, Fe₂(C₂O₄)₃·nH₂O, is a more complex process that involves an initial reduction of Fe(III) to Fe(II).[6] The decomposition proceeds through the formation of ferrous oxalate as a key intermediate.[6]

The process can be summarized in two main stages:

  • Dehydration and Reduction: The hydrated ferric oxalate first loses its water of crystallization. This is followed by a reduction of the ferric iron to ferrous iron, with the concurrent oxidation of some of the oxalate ligands to carbon dioxide. This results in the formation of ferrous oxalate.[6]

  • Decomposition of Ferrous Oxalate: The intermediate ferrous oxalate then decomposes according to the pathways described in the previous section, depending on the surrounding atmosphere.[6]

Table 3: Quantitative Data for Thermal Decomposition of Hydrated Iron(III) Oxalate

Decomposition StageTemperature Range (°C)Gaseous ProductsSolid Intermediate/Product
Dehydration and Reduction~150 - 210H₂O, CO₂FeC₂O₄
Decomposition of Intermediate> 300CO, CO₂Iron Oxides (e.g., Fe₂O₃ in air)

In an inert atmosphere, the decomposition of the intermediate ferrous oxalate will lead to the formation of a mixture of wüstite (FeO), metallic iron (α-Fe), and magnetite (Fe₃O₄).[6] In an oxidative atmosphere, the final product is hematite (B75146) (α-Fe₂O₃).[6]

// Nodes Fe2C2O43_nH2O [label="Fe₂(C₂O₄)₃·nH₂O\n(Hydrated Iron(III) Oxalate)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FeC2O4_intermediate [label="FeC₂O₄\n(Intermediate)", fillcolor="#FBBC05", fontcolor="#202124"]; Fe2O3_final [label="α-Fe₂O₃\n(Final Product - Air)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MixedOxides [label="Fe₃O₄, FeO, α-Fe\n(Final Products - Inert)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Fe2C2O43_nH2O -> FeC2O4_intermediate [label="+ H₂O, CO₂", color="#4285F4"]; FeC2O4_intermediate -> Fe2O3_final [label="Air\n+ CO, CO₂", color="#EA4335"]; FeC2O4_intermediate -> MixedOxides [label="Inert\n+ CO, CO₂", color="#34A853"]; }

Caption: Decomposition pathway of hydrated iron(III) oxalate.

Experimental Protocols

The study of the thermal decomposition of iron oxalates relies on a suite of analytical techniques to monitor mass changes, thermal events, and structural transformations as a function of temperature.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Objective: To determine the temperature ranges of decomposition, the percentage of mass loss at each stage, and the associated thermal events (endothermic or exothermic).

Typical Protocol:

  • Instrument: A simultaneous thermal analyzer (TGA/DSC) is commonly used.

  • Sample Preparation: A small, accurately weighed amount of the hydrated iron oxalate powder (typically 5-10 mg) is placed in an alumina (B75360) or platinum crucible.

  • Atmosphere: The experiment is conducted under a controlled atmosphere, such as flowing air or nitrogen, at a specific flow rate (e.g., 50-100 mL/min).

  • Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800-1000°C) at a constant heating rate (e.g., 10°C/min).

  • Data Acquisition: The instrument records the sample mass (TGA) and the heat flow difference between the sample and a reference (DSC) as a function of temperature.

// Nodes Sample [label="Hydrated this compound Sample", fillcolor="#FFFFFF", fontcolor="#202124", color="#202124"]; Weighing [label="Accurate Weighing\n(5-10 mg)", fillcolor="#FBBC05", fontcolor="#202124"]; Crucible [label="Placement in\nAlumina/Platinum Crucible", fillcolor="#FBBC05", fontcolor="#202124"]; TGA_DSC [label="TGA/DSC Instrument", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Heating [label="Controlled Heating\n(e.g., 10°C/min)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Atmosphere [label="Controlled Atmosphere\n(Air or N₂)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data [label="Data Acquisition\n(Mass, Heat Flow vs. Temp)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis [label="Data Analysis\n(Decomposition Stages, Mass Loss, Thermal Events)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Sample -> Weighing [color="#202124"]; Weighing -> Crucible [color="#202124"]; Crucible -> TGA_DSC [color="#202124"]; TGA_DSC -> Heating [color="#4285F4"]; TGA_DSC -> Atmosphere [color="#4285F4"]; Heating -> Data [color="#34A853"]; Atmosphere -> Data [color="#34A853"]; Data -> Analysis [color="#EA4335"]; }

Caption: Workflow for TGA/DSC analysis of iron oxalates.

X-ray Diffraction (XRD)

Objective: To identify the crystalline phases of the solid products at different stages of decomposition.

Typical Protocol:

  • Sample Preparation: Samples of the this compound are heated to specific temperatures (determined from TGA data) in a furnace under a controlled atmosphere and then cooled to room temperature.

  • Instrument: A powder X-ray diffractometer with a Cu Kα radiation source is typically used.

  • Data Collection: The powdered sample is placed on a sample holder, and the XRD pattern is recorded over a specific 2θ range (e.g., 10-80°).

  • Data Analysis: The obtained diffraction peaks are compared with standard diffraction patterns from databases (e.g., JCPDS-ICDD) to identify the crystalline phases present in the sample.

Mössbauer Spectroscopy

Objective: To provide detailed information about the oxidation state, chemical environment, and magnetic properties of the iron atoms in the solid products.

Typical Protocol:

  • Sample Preparation: Similar to XRD, samples are prepared by heating the this compound to specific temperatures.

  • Instrument: A Mössbauer spectrometer with a ⁵⁷Co source is used.

  • Data Collection: Spectra are typically collected at room temperature and sometimes at cryogenic temperatures to investigate magnetic ordering.

  • Data Analysis: The Mössbauer spectra are fitted with appropriate models to determine parameters such as isomer shift, quadrupole splitting, and hyperfine magnetic field, which are characteristic of different iron-containing phases.

Conclusion

The thermal decomposition of hydrated iron oxalates is a multifaceted process that is highly sensitive to the reaction atmosphere. While hydrated iron(II) oxalate decomposes through distinct pathways in oxidative, inert, and self-generated atmospheres to yield a range of iron oxides and even metallic iron, hydrated iron(III) oxalate first undergoes a reduction to an iron(II) oxalate intermediate before further decomposition. A thorough understanding of these mechanisms, elucidated through techniques like TGA/DSC, XRD, and Mössbauer spectroscopy, is essential for the rational design and synthesis of iron-based materials with tailored properties for a wide array of applications.

References

Spectroscopic analysis of iron oxalate complexes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Analysis of Iron Oxalate (B1200264) Complexes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic techniques used to characterize iron oxalate complexes, which are pivotal in fields ranging from photochemistry to materials science and serve as precursors in drug development. It details the synthesis of a key iron(III) oxalate complex, outlines the experimental protocols for its analysis, and presents quantitative spectroscopic data.

Introduction to this compound Complexes

This compound complexes are coordination compounds formed between iron ions (in +2 or +3 oxidation states) and oxalate anions (C₂O₄²⁻), which act as bidentate ligands. These complexes are notable for their photochemical activity and are often used in chemical actinometry to measure light flux.[1] The most common examples include iron(II) oxalate (FeC₂O₄), iron(III) oxalate (Fe₂(C₂O₄)₃), and the tris(oxalato)ferrate(III) anion, [Fe(C₂O₄)₃]³⁻, which forms salts like potassium tris(oxalato)ferrate(III) trihydrate (K₃[Fe(C₂O₄)₃]·3H₂O). Spectroscopic analysis is crucial for determining their structure, purity, and electronic properties.

Synthesis of a Representative Complex: Potassium Tris(oxalato)ferrate(III) Trihydrate

A reliable method for synthesizing high-purity green crystals of K₃[Fe(C₂O₄)₃]·3H₂O involves the reaction of an iron(III) salt with potassium oxalate.[1] The oxalate ions displace the water and chloride ligands coordinated to the Fe³⁺ ion, forming the stable tris(oxalato)ferrate(III) complex.[1]

Experimental Protocol: Synthesis
  • Solution A Preparation: Dissolve 5.0 g of ferric chloride hexahydrate (FeCl₃·6H₂O) in 15 mL of distilled water.

  • Solution B Preparation: Dissolve 12.0 g of potassium oxalate monohydrate (K₂C₂O₄·H₂O) in 30 mL of hot distilled water.

  • Formation of the Complex: Slowly add the warm ferric chloride solution (Solution A) to the hot potassium oxalate solution (Solution B) with constant stirring. A vibrant green solution will form.[1]

  • Crystallization: Cover the beaker and allow the solution to cool to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation and Purification: Collect the green crystals by vacuum filtration using a Büchner funnel. Wash the crystals first with a small amount of cold distilled water and then with ethanol (B145695) to facilitate drying.[1]

  • Drying: Dry the crystals by pressing them between filter papers or in a desiccator. Store the final product in a dark container to prevent photodecomposition.[2]

G Synthesis Workflow for K₃[Fe(C₂O₄)₃]·3H₂O cluster_reactants Reactant Preparation cluster_reaction Complex Formation cluster_purification Isolation & Purification A Dissolve FeCl₃·6H₂O in Water (Sol. A) C Mix Solutions A and B (Constant Stirring) A->C B Dissolve K₂C₂O₄·H₂O in Hot Water (Sol. B) B->C D Cool Solution & Crystallize in Ice Bath C->D Green solution forms E Vacuum Filtration (Collect Crystals) D->E F Wash with Cold Water & Ethanol E->F G Dry Crystals F->G H Final Product: K₃[Fe(C₂O₄)₃]·3H₂O G->H

Caption: Experimental workflow for the synthesis of K₃[Fe(C₂O₄)₃]·3H₂O.

Spectroscopic Characterization Techniques

A multi-spectroscopic approach is essential for a thorough characterization of this compound complexes. This section details the protocols and data obtained from UV-Visible, Infrared, and Mössbauer spectroscopy.

G Spectroscopic Analysis Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Measurement cluster_data Data Analysis A Synthesized Iron Oxalate Complex B1 Dissolve in Solvent (e.g., H₂O for UV-Vis) A->B1 B2 Prepare KBr Pellet or Nujol Mull (IR) A->B2 B3 Load Powder Sample (Mössbauer) A->B3 C1 UV-Vis Spectrophotometer B1->C1 C2 FTIR Spectrometer B2->C2 C3 Mössbauer Spectrometer B3->C3 D1 Identify λₘₐₓ & Molar Absorptivity C1->D1 D2 Assign Vibrational Frequencies (cm⁻¹) C2->D2 D3 Determine Isomer Shift (δ) & Quadrupole Splitting (ΔE₋) C3->D3

Caption: General workflow for the spectroscopic analysis of this compound complexes.
UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within the complex. For this compound complexes, this technique is particularly useful for observing ligand-to-metal charge-transfer (LMCT) bands.

Experimental Protocol: UV-Vis Analysis

  • Solvent Selection: Use deionized water or a suitable non-absorbing solvent.

  • Preparation of Blank: Fill a cuvette with the chosen solvent to be used as a reference blank.

  • Sample Preparation: Prepare a dilute solution of the this compound complex with a known concentration. The concentration should be adjusted to yield an absorbance within the linear range of the instrument (typically 0.1 - 1.0).

  • Spectral Acquisition: Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).

  • Data Analysis: Identify the wavelength of maximum absorption (λₘₐₓ) and, if the concentration is known, calculate the molar absorptivity (ε) using the Beer-Lambert law.

Quantitative Data: UV-Vis Spectroscopy

Complex Ionλₘₐₓ (nm)Transition Type
[Fe³⁺(C₂O₄)]⁺~255LMCT
[Fe³⁺(C₂O₄)₂]⁻~280LMCT
[Fe³⁺(C₂O₄)₃]³⁻~292, ~420LMCT, d-d transition

(Data adapted from various spectroscopic studies of iron(III) oxalate species in aqueous solution.[3][4])

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the vibrational modes of the functional groups within the complex, primarily the oxalate ligand and any coordinated water molecules. The coordination of the oxalate ion to the iron center causes characteristic shifts in the C=O and C-O stretching frequencies compared to the free oxalate ion.

Experimental Protocol: IR Analysis

  • Sample Preparation: Prepare a solid sample dispersion.

    • KBr Pellet: Mix ~1-2 mg of the complex with ~100-200 mg of dry KBr powder. Grind the mixture thoroughly to a fine powder and press it into a transparent pellet using a hydraulic press.[5][6]

    • Nujol Mull: Grind a small amount of the complex to a fine powder and add a few drops of Nujol (mineral oil) to create a paste.[7] Spread the paste between two KBr or NaCl plates.

  • Background Spectrum: Record a background spectrum of the pure KBr pellet or the Nujol on salt plates.

  • Sample Spectrum: Place the prepared sample in the spectrometer and record the IR spectrum, typically in the 4000-400 cm⁻¹ range.[5]

  • Data Analysis: Subtract the background spectrum from the sample spectrum and identify the characteristic vibrational bands.

Quantitative Data: Infrared Spectroscopy

The table below presents the key vibrational frequencies for iron(II) and iron(III) oxalate hydrates.[5][8]

Assignmentα-FeC₂O₄·2H₂O (cm⁻¹)Fe₂(C₂O₄)₃·4H₂O (cm⁻¹)
ν(O-H) of H₂O~3311~3400
νₐₛ(C=O)~16051736, 1668
νₛ(C-O) + ν(C-C)1360, 13151437, 1398
δ(O-C=O) + ν(Fe-O)~822~815
ν(Fe-O) + Ring Def.~493~532

(Data sourced from D'Antonio et al., 2009.[5][8]) The presence of a high-energy IR band around 1736 cm⁻¹ in the iron(III) oxalate suggests the presence of terminal carbonyl groups, pointing to a different structural arrangement compared to the iron(II) complex.[5]

Mössbauer Spectroscopy

⁵⁷Fe Mössbauer spectroscopy is a powerful technique that provides specific information about the iron nucleus, including its oxidation state, spin state, and the symmetry of its local environment.

Experimental Protocol: Mössbauer Analysis

  • Sample Preparation: A solid, powdered sample of the this compound complex is required. The sample is typically placed in a holder made of a material transparent to gamma rays.

  • Data Acquisition: The sample is cooled to a specific temperature (often liquid nitrogen or helium temperatures) and exposed to a source of gamma rays (typically ⁵⁷Co). The absorption of gamma rays by the ⁵⁷Fe nuclei is measured as a function of the source velocity.

  • Data Analysis: The resulting spectrum is analyzed to determine key hyperfine parameters:

    • Isomer Shift (δ): This is sensitive to the electron density at the nucleus and is highly indicative of the iron's oxidation state (Fe²⁺ vs. Fe³⁺).

    • Quadrupole Splitting (ΔE₋): This arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field gradient, providing information about the symmetry of the iron's coordination environment.

Quantitative Data: Mössbauer Spectroscopy

ComplexIsomer Shift (δ) mm/sQuadrupole Splitting (ΔE₋) mm/sTemperature (K)Inferred Oxidation State
α-FeC₂O₄·2H₂O1.181.70298Fe(II)
β-FeC₂O₄1.191.65298Fe(II)
Fe₂(C₂O₄)₃·4H₂O0.380.53298Fe(III)

(Data sourced from D'Antonio et al., 2009 and Machala et al., 2013.[5][9]) The isomer shift values clearly distinguish between the high-spin Fe(II) (~1.18-1.19 mm/s) and high-spin Fe(III) (~0.38 mm/s) centers.[5] The single quadrupole doublet observed for Fe₂(C₂O₄)₃·4H₂O indicates that both Fe(III) ions in the structure share a similar chemical environment.[5]

Structure and Spectroscopic Relationships

The data from different spectroscopic techniques are complementary and provide a holistic view of the this compound complex.

G Information Derived from Spectroscopic Techniques cluster_tech Technique cluster_info Derived Information A This compound Complex B1 UV-Vis Spectroscopy A->B1 B2 IR Spectroscopy A->B2 B3 Mössbauer Spectroscopy A->B3 C1 Electronic Transitions (LMCT, d-d bands) B1->C1 C2 Functional Groups (C=O, C-O, Fe-O) Coordination Mode B2->C2 C3 Oxidation State (Fe²⁺/Fe³⁺) Spin State Site Symmetry B3->C3

Caption: Relationship between spectroscopic techniques and the information they provide.

For instance, in K₃[Fe(C₂O₄)₃], the oxalate ligands are bidentate, coordinating to the central Fe(III) ion to form an octahedral geometry.[1] IR spectroscopy confirms the coordinated nature of the oxalate, Mössbauer spectroscopy confirms the Fe(III) oxidation state, and UV-Vis spectroscopy reveals the characteristic charge-transfer bands responsible for its color and photochemical reactivity. This integrated analytical approach is indispensable for the rigorous characterization of these important coordination complexes.

References

Unveiling the Magnetic Secrets of Iron(II) Oxalate at Cryogenic Temperatures: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Palo Alto, CA – December 18, 2025 – Researchers, scientists, and professionals in drug development now have access to an in-depth technical guide on the low-temperature magnetic properties of iron(II) oxalate (B1200264) dihydrate (FeC₂O₄·2H₂O). This comprehensive whitepaper details the material's antiferromagnetic behavior at cryogenic temperatures, presenting key quantitative data, detailed experimental protocols, and visual representations of its structural and magnetic characteristics.

Iron(II) oxalate dihydrate, a coordination polymer with a chain-like structure, exhibits intriguing magnetic properties at low temperatures, transitioning to an antiferromagnetically ordered state. Understanding these properties is crucial for its potential applications in various scientific and technological fields. This guide provides a consolidated resource for researchers working with this and similar magnetic materials.

Key Findings and Data

The magnetic susceptibility of powdered iron(II) oxalate dihydrate has been meticulously measured from 1.3 K to 300 K. The data, summarized in the table below, reveals a broad maximum in susceptibility around 30 K, a characteristic feature of low-dimensional antiferromagnetic systems. Above approximately 80 K, the susceptibility follows the Curie-Weiss law.

Table 1: Molar Magnetic Susceptibility of Iron(II) Oxalate Dihydrate at Low Temperatures

Temperature (K)Molar Magnetic Susceptibility (χ_M) (cgs/mole)
1.30.085
4.20.088
100.102
200.118
300.120
400.115
500.108
770.088
3000.030

Data extracted from Barros and Friedberg (1965).[1]

A second, sharper peak in susceptibility is observed at approximately 16 K, which is believed to be the Néel temperature (T_N), marking the transition to a three-dimensional antiferromagnetically ordered state.

Table 2: Key Magnetic Parameters for Iron(II) Oxalate Dihydrate

ParameterValue
Néel Temperature (T_N)~16 K
Curie-Weiss Temperature (θ)-25.4 K
Intrachain Exchange Constant (J/k_B)-4.9 K

Parameters derived from magnetic susceptibility measurements.[1]

The negative Curie-Weiss temperature further supports the presence of antiferromagnetic interactions between the iron(II) ions. The intrachain exchange constant (J) indicates the strength of the magnetic coupling along the polymer chains.

Experimental Protocols

This guide provides detailed methodologies for the key experiments used to characterize the magnetic properties of iron(II) oxalate dihydrate.

Synthesis of Iron(II) Oxalate Dihydrate

High-purity iron(II) oxalate dihydrate can be synthesized via a precipitation reaction between an aqueous solution of a ferrous salt (e.g., ferrous sulfate (B86663) or ferrous ammonium (B1175870) sulfate) and a solution of oxalic acid. The resulting precipitate is then washed and dried.

Magnetic Susceptibility Measurement

Low-temperature magnetic susceptibility measurements are typically performed using a SQUID (Superconducting Quantum Interference Device) or a VSM (Vibrating Sample Magnetometer).

Protocol for SQUID Magnetometry:

  • A powdered sample of iron(II) oxalate dihydrate is packed into a gelatin capsule or a similar non-magnetic sample holder.

  • The sample holder is mounted in the SQUID magnetometer.

  • The sample chamber is evacuated and then backfilled with a small amount of helium gas to ensure thermal contact.

  • The temperature is lowered to the desired starting point (e.g., 1.8 K).

  • A small DC magnetic field (typically 100-1000 Oe) is applied.

  • The magnetic moment of the sample is measured as the temperature is slowly increased.

  • The magnetic susceptibility is calculated from the measured magnetic moment, the applied magnetic field, and the molar mass of the sample.

Specific Heat Measurement

The low-temperature heat capacity is measured using adiabatic calorimetry to determine the energy required to raise the temperature of the sample by a specific amount.

Protocol for Adiabatic Calorimetry:

  • A precisely weighed powdered sample is placed in a sample holder within the calorimeter.

  • The calorimeter is cooled to the lowest desired temperature under high vacuum.

  • A known amount of heat is supplied to the sample through a heater, and the resulting temperature increase is measured with a calibrated thermometer.

  • The heat capacity is calculated from the heat input and the temperature change.

  • This process is repeated at various temperatures to map out the heat capacity as a function of temperature. A sharp peak in the heat capacity is expected at the Néel temperature.

Neutron Diffraction

Neutron diffraction is a powerful technique for determining the magnetic structure of materials.

Protocol for Neutron Powder Diffraction:

  • A powdered sample of iron(II) oxalate dihydrate is loaded into a vanadium sample can, which is chosen for its low neutron scattering cross-section.

  • The sample can is mounted in a cryostat within the neutron powder diffractometer.

  • A monochromatic beam of neutrons is directed at the sample.

  • The intensity of the scattered neutrons is measured as a function of the scattering angle (2θ) at various temperatures, particularly below the Néel temperature.

  • The appearance of new Bragg peaks in the diffraction pattern below T_N is indicative of long-range magnetic ordering. The positions and intensities of these magnetic peaks are used to determine the arrangement of the magnetic moments in the crystal lattice.

Visualizing the Structure and Experimental Workflow

To aid in the understanding of the concepts discussed, the following diagrams have been generated using Graphviz.

G Crystal Structure of Iron(II) Oxalate Dihydrate Chain Fe1 Fe²⁺ O1 O Fe1->O1 O2 O Fe1->O2 H2O1 H₂O Fe1->H2O1 H2O2 H₂O Fe1->H2O2 Fe2 Fe²⁺ C1 C O1->C1 O2->C1 C2 C C1->C2 O3 O O3->Fe2 O4 O O4->Fe2 C2->O3 C2->O4

Polymeric chain of iron(II) oxalate dihydrate.

G Magnetic Susceptibility Measurement Workflow cluster_prep Sample Preparation cluster_measure SQUID Measurement cluster_analysis Data Analysis Synth Synthesize FeC₂O₄·2H₂O Pack Pack Powdered Sample Synth->Pack Mount Mount Sample in SQUID Pack->Mount Cool Cool to Low Temperature Mount->Cool Apply_Field Apply Magnetic Field Cool->Apply_Field Measure_Moment Measure Magnetic Moment vs. T Apply_Field->Measure_Moment Calc_Chi Calculate Susceptibility (χ) Measure_Moment->Calc_Chi Plot Plot χ vs. T Calc_Chi->Plot Analyze Determine T_N and θ Plot->Analyze

References

Chemical formula and molar mass of iron oxalate dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to Iron(II) Oxalate (B1200264) Dihydrate: Chemical Formula and Molar Mass

This technical guide provides a detailed overview of the chemical formula and molar mass of iron(II) oxalate dihydrate, a compound of significance to researchers, scientists, and professionals in drug development. This document adheres to stringent data presentation and visualization standards to ensure clarity and precision for a scientific audience.

Chemical Identity

Iron oxalate dihydrate is an inorganic compound, with the iron atom in the +2 oxidation state, commonly referred to as ferrous oxalate dihydrate. It is a coordination polymer that consists of oxalate-bridged ferrous centers, each coordinated with two water molecules (aquo ligands)[1].

Quantitative Data Summary

The fundamental chemical properties of iron(II) oxalate dihydrate are summarized in the table below for quick reference.

ParameterValueReference
Chemical Formula FeC₂O₄·2H₂O (or C₂H₄FeO₆)[2][3][4][5]
Molar Mass 179.89 g/mol [2][4][5][6]
CAS Number 6047-25-2[3][5]
Appearance Yellow powder[1][4]

Molecular Composition

The logical relationship between the constituent parts of iron(II) oxalate dihydrate is illustrated in the diagram below. This visualization depicts the primary components that form the hydrated compound.

A Iron(II) Oxalate Dihydrate FeC₂O₄·2H₂O B Iron(II) Cation Fe²⁺ A->B contains C Oxalate Anion C₂O₄²⁻ A->C contains D Water of Hydration 2H₂O A->D contains

Caption: Molecular components of iron(II) oxalate dihydrate.

Molar Mass Calculation Protocol

The molar mass of iron(II) oxalate dihydrate (FeC₂O₄·2H₂O) is calculated by summing the atomic masses of its constituent atoms. The detailed protocol for this calculation is as follows:

  • Identify Atomic Masses : The standard atomic masses of the elements are utilized:

    • Iron (Fe): 55.845 g/mol

    • Carbon (C): 12.011 g/mol

    • Oxygen (O): 15.999 g/mol

    • Hydrogen (H): 1.008 g/mol

  • Sum Atomic Masses : The molar mass is the sum of the masses of one iron atom, two carbon atoms, six oxygen atoms (four from the oxalate and two from the water), and four hydrogen atoms.

    • Molar Mass of Fe : 1 × 55.845 g/mol = 55.845 g/mol

    • Molar Mass of C : 2 × 12.011 g/mol = 24.022 g/mol

    • Molar Mass of O : 6 × 15.999 g/mol = 95.994 g/mol

    • Molar Mass of H : 4 × 1.008 g/mol = 4.032 g/mol

  • Total Molar Mass :

    • Molar Mass = 55.845 + 24.022 + 95.994 + 4.032 = 179.893 g/mol

This calculated value is consistent with the experimentally cited molar mass of 179.89 g/mol [2][4][5][6].

References

An In-depth Technical Guide to the Coordination Chemistry of Iron with Oxalate Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the coordination chemistry of iron with oxalate (B1200264) ligands, focusing on the synthesis, structure, properties, and applications of these complexes. Particular attention is given to iron(II) and iron(III) oxalate compounds, which exhibit a rich and varied chemistry with implications for materials science, photochemistry, and nanomedicine.

Introduction to Iron-Oxalate Coordination Chemistry

Iron, in its +2 and +3 oxidation states, readily forms coordination complexes with the oxalate anion (C₂O₄²⁻), a versatile bidentate ligand. The oxalate ligand can chelate to a single metal center or bridge between multiple metal centers, leading to the formation of mononuclear complexes, coordination polymers, and extended network structures. The resulting iron-oxalate complexes exhibit interesting magnetic, photochemical, and thermal properties that are of significant interest to researchers.

A well-known example is potassium ferrioxalate (B100866), K₃[Fe(C₂O₄)₃]·3H₂O, a coordination complex where three bidentate oxalate ligands coordinate to a central iron(III) ion.[1][2] This compound is notable for its vibrant green color and its high photosensitivity, which has led to its use in chemical actinometry and blueprinting processes.[3] In contrast, iron(II) oxalate, or ferrous oxalate, often exists as a coordination polymer, FeC₂O₄·2H₂O, known as the mineral humboldtine.[4][5] This compound serves as a precursor for the synthesis of iron oxides and has applications in battery materials.[4][6]

Structure and Bonding in Iron-Oxalate Complexes

The structural diversity of iron-oxalate complexes is a key aspect of their chemistry. The coordination geometry around the iron center is typically octahedral.[2][7]

Iron(III) Oxalate Complexes: In the widely studied tris(oxalato)ferrate(III) anion, [Fe(C₂O₄)₃]³⁻, the Fe³⁺ ion is octahedrally coordinated by the oxygen atoms of three bidentate oxalate ligands, forming a chiral complex with D₃ symmetry.[1][2] The structure of hydrated ferric oxalate, Fe₂(C₂O₄)₃·4H₂O, is a coordination polymer where oxalate ligands bridge between iron centers.[7] X-ray and neutron powder diffraction studies have revealed a triclinic unit cell for Fe₂(C₂O₄)₃·4H₂O, with octahedrally coordinated iron atoms linked into zig-zag chains.[8]

Iron(II) Oxalate Complexes: Iron(II) oxalate dihydrate (FeC₂O₄·2H₂O) exists as a coordination polymer consisting of chains of oxalate-bridged ferrous centers.[5] Each iron atom is in an octahedral environment, coordinated to two water molecules and four oxygen atoms from two bridging oxalate ligands.[5][9] Spectroscopic investigations have shown that the two polymorphic forms of FeC₂O₄·2H₂O, α and β, are structurally very similar.[10]

Table 1: Structural Data for Selected Iron-Oxalate Complexes

CompoundFormulaCrystal SystemSpace GroupKey Structural FeaturesReference(s)
Potassium Ferrioxalate TrihydrateK₃[Fe(C₂O₄)₃]·3H₂OMonoclinicP2₁/cOctahedral [Fe(C₂O₄)₃]³⁻ anions with D₃ symmetry.[11]
Iron(III) Oxalate TetrahydrateFe₂(C₂O₄)₃·4H₂OTriclinic-Octahedrally coordinated Fe³⁺ in zig-zag chains.[8]
Iron(II) Oxalate Dihydrate (Humboldtine)α-FeC₂O₄·2H₂OMonoclinicC2/cInfinite chains of oxalate-bridged Fe²⁺ centers.[9][10]

Physicochemical Properties of Iron-Oxalate Complexes

The electronic configuration of the iron center and the nature of the iron-oxalate bonding give rise to distinct magnetic, thermal, and photochemical properties.

The magnetic properties of iron-oxalate complexes are dictated by the spin state of the iron ions and the magnetic exchange interactions mediated by the oxalate bridges.

  • Potassium Ferrioxalate (K₃[Fe(C₂O₄)₃]·3H₂O): Magnetic susceptibility measurements indicate weak antiferromagnetic interactions between the iron(III) ions.[11] The effective magnetic moment is slightly lower than the spin-only value for a high-spin d⁵ system (S=5/2), consistent with an octahedral Fe³⁺ complex.[11]

  • Iron(II) Oxalate (FeC₂O₄·2H₂O): This compound exhibits intrachain magnetic ordering at low temperatures.[12]

  • Mixed-Metal Oxalates: Oxalate ligands are effective mediators of magnetic exchange, leading to interesting magnetic phenomena in heterometallic complexes. For instance, rare earth-iron oxalate-bridged complexes like CeFe(C₂O₄)₃·9H₂O and PrFe(C₂O₄)₃·9H₂O exhibit antiferromagnetic coupling.[13]

Table 2: Magnetic Properties of Selected Iron-Oxalate Complexes

CompoundFormulaMagnetic BehaviorParamagnetic Curie Temperature (θ)Effective Magnetic Moment (μ_eff)Reference(s)
Potassium Ferrioxalate TrihydrateK₃[Fe(C₂O₄)₃]·3H₂OWeakly Antiferromagnetic-3.0(1) K5.88 μB[11]
Cerium Iron Oxalate NonahydrateCeFe(C₂O₄)₃·9H₂OAntiferromagnetic-1.4 K-[13]
Praseodymium this compound NonahydratePrFe(C₂O₄)₃·9H₂OAntiferromagnetic-2.7 K-[13]

The thermal decomposition of iron-oxalate complexes has been studied extensively, as it provides a route to the synthesis of various iron oxides. The decomposition pathway is sensitive to the atmosphere (oxidative or inert).

  • Iron(II) Oxalate Dihydrate (FeC₂O₄·2H₂O): In an inert atmosphere, dehydration occurs around 200°C, followed by decomposition of the anhydrous oxalate at approximately 365°C.[14] In air, the decomposition of pure iron(II) oxalate can yield maghemite (γ-Fe₂O₃) at temperatures around 573 K.[15]

  • Iron(III) Oxalate Tetrahydrate (Fe₂(C₂O₄)₃·4H₂O): The decomposition in an inert atmosphere involves dehydration followed by the formation of ferrous oxalate as an intermediate, which then decomposes to wüstite (FeO).[16]

  • Potassium Ferrioxalate (K₃[Fe(C₂O₄)₃]·3H₂O): In air, the anhydrous complex decomposes in a two-stage process, initially forming ferric oxide and potassium oxalate, with the latter decomposing at a lower temperature than the pure salt.[14]

Table 3: Thermal Decomposition Data for Iron-Oxalate Complexes

CompoundAtmosphereDehydration TemperatureDecomposition TemperatureFinal Product(s)Reference(s)
FeC₂O₄·2H₂ONitrogen~200 °C~365 °C-[14]
FeC₂O₄·2H₂OAir--γ-Fe₂O₃ (at 573 K)[15]
Fe₂(C₂O₄)₃·4H₂ONitrogen~175 °C300-340 °CFeO[16]
K₃[Fe(C₂O₄)₃]Air-280-300 °C, 345 °CFe₂O₃, K₂CO₃, Fe[14]

The ferrioxalate anion, [Fe(C₂O₄)₃]³⁻, is highly photosensitive.[3] Upon absorption of a photon, typically in the UV-visible region, an intramolecular ligand-to-metal charge transfer (LMCT) occurs.[17] This process leads to the reduction of Fe(III) to Fe(II) and the oxidation of an oxalate ligand to carbon dioxide.[3][18] This photoreduction is the basis for its use in actinometry, a technique to measure photon flux.[17][18]

The primary photochemical process involves the formation of a radical complex, [(C₂O₄)₂Feᴵᴵ(C₂O₄⁻)]³⁻.[19][20][21] This intermediate can then undergo further reactions, leading to the formation of Fe(II) and CO₂. The quantum yield for the formation of Fe(II) is high and well-characterized over a range of wavelengths, making ferrioxalate an excellent chemical actinometer.[18]

Photochemistry_of_Ferrioxalate cluster_ground_state Ground State cluster_excited_state Excited State cluster_intermediates Intermediates cluster_products Products [FeIII(C2O4)3]3- [FeIII(C2O4)3]3- [FeIII(C2O4)3]3-->[FeIII(C2O4)3]3- hν (LMCT) [(C2O4)2FeII(C2O4•)]3- [(C2O4)2FeII(C2O4•)]3- [FeIII(C2O4)3]3-->[(C2O4)2FeII(C2O4•)]3- Intramolecular Electron Transfer *[FeIII(C2O4)3]3- *[FeIII(C2O4)3]3- [FeII(C2O4)2]2- + C2O4•- [FeII(C2O4)2]2- + C2O4•- [(C2O4)2FeII(C2O4•)]3-->[FeII(C2O4)2]2- + C2O4•- Dissociation [FeII(C2O4)2]2- [FeII(C2O4)2]2- 2 CO2 2 CO2 C2O4•- C2O4•- C2O4•-->2 CO2 Decarboxylation

Photochemical pathway of ferrioxalate.[17][20]

Experimental Protocols

Detailed methodologies for the synthesis of iron-oxalate complexes are crucial for reproducible research. Below are representative protocols for the preparation of potassium ferrioxalate.

This synthesis is a classic inorganic chemistry experiment that can be adapted for various research purposes.[3]

Method 1: From Ferric Chloride [3][22]

  • Preparation of Ferric Hydroxide (B78521): Dissolve ferric chloride (e.g., 3.5 g) in water (e.g., 10 mL). In a separate beaker, dissolve potassium hydroxide (e.g., 4 g) in water (e.g., 50 mL). Slowly add the potassium hydroxide solution to the ferric chloride solution with constant stirring to precipitate reddish-brown ferric hydroxide, Fe(OH)₃.[23][24] Filter the precipitate and wash it with hot water.[23][24]

  • Formation of the Complex: Prepare a solution of potassium oxalate monohydrate (e.g., 5.5 g) and oxalic acid (e.g., 4 g) in water (e.g., 100 mL).[24] Gradually add the freshly prepared ferric hydroxide precipitate to this solution while stirring. The precipitate will dissolve to form a green solution of the potassium ferrioxalate complex.[23][24]

  • Crystallization: Filter the solution to remove any insoluble impurities.[24] Gently heat the solution in a china dish to concentrate it until the crystallization point is reached.[23][24]

  • Isolation of Crystals: Cool the concentrated solution in an ice bath or let it cool slowly to obtain emerald green crystals of K₃[Fe(C₂O₄)₃]·3H₂O.[3][23] Collect the crystals by filtration, wash with a small amount of cold water, then with ethanol (B145695), and dry them.[3][24]

Method 2: From Ferrous Ammonium (B1175870) Sulfate (B86663) [25][26]

  • Preparation of Iron(II) Oxalate: Dissolve ferrous ammonium sulfate hexahydrate (e.g., 5 g) in slightly acidified water. Add an excess of oxalic acid solution (e.g., 0.5 M) and heat the mixture to boiling to precipitate yellow iron(II) oxalate, FeC₂O₄.[25][26]

  • Oxidation to Iron(III): Decant the supernatant and wash the precipitate with hot water. Add a solution of potassium oxalate (e.g., ~1 M) to the precipitate and heat to about 40°C. Slowly add hydrogen peroxide (e.g., 6%) dropwise while maintaining the temperature between 40-50°C to oxidize Fe(II) to Fe(III).[25]

  • Formation and Crystallization of the Complex: Heat the resulting solution to boiling and add a solution of oxalic acid. The solution should turn clear green.[25] Cool the solution and add ethanol to induce crystallization of the product.[27]

  • Isolation: Collect the green crystals by vacuum filtration, wash with ethanol, and air dry.[28]

Synthesis_Workflow cluster_method1 Method 1: From Ferric Chloride cluster_method2 Method 2: From Ferrous Ammonium Sulfate A1 Dissolve FeCl3 and KOH A2 Precipitate Fe(OH)3 A1->A2 A4 React Fe(OH)3 with oxalate solution A2->A4 A3 Dissolve K2C2O4 and H2C2O4 A3->A4 A5 Concentrate and Crystallize A4->A5 A6 Isolate K3[Fe(C2O4)3]·3H2O A5->A6 B1 Dissolve Fe(NH4)2(SO4)2·6H2O B2 Precipitate FeC2O4 B1->B2 B3 Oxidize with H2O2 in K2C2O4 solution B2->B3 B4 Add H2C2O4 and Crystallize B3->B4 B5 Isolate K3[Fe(C2O4)3]·3H2O B4->B5

Workflow for the synthesis of K₃[Fe(C₂O₄)₃]·3H₂O.

Applications in Drug Development and Research

The unique properties of iron-oxalate complexes make them promising candidates for various applications in drug development and biomedical research.

  • Drug Delivery: Iron-oxalate based materials are being explored for drug delivery systems. Anhydrous iron oxalates have been investigated as anode materials for Li-ion batteries, and similar principles of ion intercalation could potentially be applied to drug loading and release.[4] The coordination of oxalate to transferrin, an iron-transport protein, has been shown to inhibit iron release, which could have implications for modulating iron metabolism in certain disease states.[29][30]

  • Photodynamic Therapy: The photochemical reactivity of ferrioxalate, which generates reactive oxygen species, suggests potential applications in photodynamic therapy, where light is used to activate a photosensitizer to kill cancer cells.[18]

  • Precursors for Nanomaterials: The thermal decomposition of iron-oxalate complexes provides a convenient route to synthesize iron oxide nanoparticles with controlled size and morphology.[6][15] These nanoparticles have numerous applications in areas such as magnetic resonance imaging (MRI), targeted drug delivery, and hyperthermia cancer therapy.

Conclusion

The coordination chemistry of iron with oxalate ligands is a rich and multifaceted field. The ability of oxalate to act as both a chelating and a bridging ligand gives rise to a wide array of mononuclear and polynuclear complexes with diverse structures and properties. From the classic photosensitivity of ferrioxalate to the use of ferrous oxalate as a precursor for advanced materials, these compounds continue to be of fundamental and practical importance. For researchers in materials science and drug development, a thorough understanding of the synthesis, structure, and reactivity of iron-oxalate complexes is essential for harnessing their full potential in creating novel functional materials and therapeutic agents.

References

A Technical Guide to the Photochemical Decomposition of Iron(III) Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the core processes involved in the photochemical decomposition of the iron(III) oxalate (B1200264) complex, scientifically known as tris(oxalato)ferrate(III). Renowned for its high sensitivity to light, this complex is a cornerstone of chemical actinometry, a technique used to measure photon flux.[1][2][3] Understanding its decomposition is crucial for accurate photochemical measurements and for leveraging its properties in various applications, including advanced oxidation processes.[4][5]

Core Principles of Photochemical Decomposition

The photochemical sensitivity of the iron(III) oxalate complex, [Fe(C₂O₄)₃]³⁻, stems from its strong absorption of light across a broad range of the UV and visible spectrum (approximately 250 nm to 580 nm).[1] This absorption corresponds to a ligand-to-metal charge-transfer (LMCT) transition.[6][7] Upon absorbing a photon (hν), an electron is transferred from an oxalate ligand to the central Fe(III) ion, initiating a rapid reduction to Fe(II).[7][8]

The overall, simplified reaction is: 2 [Fe(C₂O₄)₃]³⁻ + hν → 2 Fe²⁺ + 5 C₂O₄²⁻ + 2 CO₂[9]

This process is characterized by a high quantum yield, often exceeding unity, which indicates that the initial photo-initiation leads to subsequent "dark" reactions that produce additional Fe(II) ions.[4]

Reaction Mechanism

The decomposition mechanism is an ultrafast, multi-step process that has been elucidated through time-resolved spectroscopy and flash photolysis studies.[2][7][10]

  • Photoexcitation and Intramolecular Electron Transfer: The process begins with the absorption of a photon, promoting the complex to an excited LMCT state.[7] On a sub-picosecond timescale, an intramolecular electron transfer occurs, reducing the iron center from Fe(III) to Fe(II) and forming a transient radical complex.[2][3][6] [Feᴵᴵᴵ(C₂O₄)₃]³⁻ + hν → *[Feᴵᴵᴵ(C₂O₄)₃]³⁻ → [(C₂O₄)₂Feᴵᴵ(C₂O₄⁻)]³⁻

  • Dissociation and Radical Reactions: The primary radical complex is unstable. It can dissociate to release an oxalate radical anion (C₂O₄⁻) or undergo internal rearrangement and decarboxylation to form a carbon dioxide radical anion (CO₂⁻).[2][4][7] [(C₂O₄)₂Feᴵᴵ(C₂O₄⁻)]³⁻ → [Feᴵᴵ(C₂O₄)₂]²⁻ + C₂O₄⁻ C₂O₄⁻ → CO₂ + CO₂⁻

  • Secondary Reactions: The highly reactive radical anions (C₂O₄⁻ or CO₂⁻) can then react with another ground-state [Fe(C₂O₄)₃]³⁻ complex, reducing it to Fe(II) and generating more product. This secondary reaction is responsible for the quantum yield often being greater than one.[4] [Feᴵᴵᴵ(C₂O₄)₃]³⁻ + C₂O₄⁻ → [Feᴵᴵ(C₂O₄)₃]²⁻ + 2CO₂ [Feᴵᴵᴵ(C₂O₄)₃]³⁻ + CO₂⁻ → [Feᴵᴵ(C₂O₄)₂]²⁻ + C₂O₄²⁻ + CO₂

The key mechanistic steps are visualized in the diagram below.

G A [Feᴵᴵᴵ(C₂O₄)₃]³⁻ (Ground State) B *[Feᴵᴵᴵ(C₂O₄)₃]³⁻ (LMCT Excited State) C [(C₂O₄)₂Feᴵᴵ(C₂O₄•⁻)]³⁻ (Primary Radical Complex) B->C < 1 ps Intramolecular Electron Transfer D [Feᴵᴵ(C₂O₄)₂]²⁻ C->D Dissociation E C₂O₄•⁻ / CO₂•⁻ (Radical Anions) C->E Dissociation H 2 CO₂ F Secondary Reaction with [Feᴵᴵᴵ(C₂O₄)₃]³⁻ E->F Reaction G Additional [Feᴵᴵ(C₂O₄)₂]²⁻ F->G Photon Photon->B Photoexcitation

Diagram 1: Photochemical decomposition pathway of Iron(III) Oxalate.

Quantitative Data for Ferrioxalate (B100866) Actinometry

The precise and well-characterized nature of the decomposition allows the ferrioxalate system to serve as a reliable chemical actinometer.[11] Key quantitative data are summarized below.

Table 1: Quantum Yield (Φ) of Fe²⁺ Formation for 0.006 M K₃[Fe(C₂O₄)₃]

Wavelength (nm) Quantum Yield (Φ)
254 1.25
313 1.24
334 1.23
366 1.20
405 1.14
436 1.01
468 0.93
509 0.86
546 0.15
577 < 0.01

Note: Quantum yields can be dependent on actinometer concentration and temperature.[9] Data compiled from multiple sources.[1][9][12]

Table 2: Molar Absorptivity of the Fe(II)-Phenanthroline Complex

Parameter Value
Complex [Fe(phen)₃]²⁺ (Ferroin)
Wavelength of Max Abs (λₘₐₓ) 508-510 nm
Molar Absorptivity (ε) 11,100 M⁻¹cm⁻¹

The Fe(II) produced is quantified by complexation with 1,10-phenanthroline, which forms an intensely colored complex.[13][14]

Experimental Protocols

Accurate use of the ferrioxalate system requires careful preparation of the complex and precise execution of the actinometry protocol. All operations involving the potassium ferrioxalate solution must be performed in the dark or under red light to prevent premature decomposition.[1][13]

This protocol describes a common and reliable method for synthesizing the light-sensitive green crystals.[15]

Materials:

  • Ferric chloride hexahydrate (FeCl₃·6H₂O)

  • Potassium oxalate monohydrate (K₂C₂O₄·H₂O)

  • Distilled or deionized water

  • Ethanol (B145695)

  • Standard laboratory glassware (beakers, flasks, etc.)

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Prepare Solutions:

    • Dissolve ferric chloride hexahydrate in a minimal amount of hot water (e.g., 12.16 g FeCl₃ in 50 mL H₂O for a 1.5 M solution).[9]

    • In a separate beaker, dissolve potassium oxalate monohydrate in hot water. A 3:1 molar excess of potassium oxalate to ferric chloride is required (e.g., 41.45 g K₂C₂O₄·H₂O in 150 mL H₂O for a 1.5 M solution).[13]

  • Formation of the Complex: Slowly and with constant stirring, add the ferric chloride solution to the hot potassium oxalate solution. A vibrant green solution containing the [Fe(C₂O₄)₃]³⁻ complex will form.[15]

  • Crystallization: Cover the beaker and allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Protect the solution from light during this process.

  • Filtration and Washing: Collect the precipitated green crystals by vacuum filtration. Wash the crystals first with a small amount of cold distilled water, followed by a wash with ethanol to aid in drying.[15]

  • Drying and Storage: Dry the crystals completely, either by air-drying in the dark or in a desiccator. Store the final product in a dark, well-sealed container.

G A Prepare Hot Aq. FeCl₃ Solution C Mix Solutions (Add FeCl₃ to K₂C₂O₄) A->C B Prepare Hot Aq. K₂C₂O₄ Solution (3:1 Molar Excess) B->C D Cool Slowly (Darkness) C->D E Filter Green Crystals D->E F Wash Crystals (Cold H₂O, then Ethanol) E->F G Dry and Store (Darkness) F->G G cluster_prep Preparation (in Dark) cluster_exp Experiment cluster_analysis Analysis A Prepare Actinometer, Phenanthroline, and Buffer Solutions B Pipette Actinometer Solution into Reaction Vessel A->B C Irradiate for Precise Time (t) B->C D Take Aliquot (V₂) from Irradiated Sample and Dark Control C->D E Add Phenanthroline & Buffer to Aliquots D->E F Dilute to Final Vol (V₃) & Allow Color to Develop E->F G Measure Absorbance (A) at 510 nm F->G H Calculate Moles of Fe²⁺ and Photon Flux G->H

References

The Untapped Potential of Iron Oxalate: An In-depth Technical Guide to its Electronic Band Structure for Semiconductor Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide exploring the electronic band structure of iron oxalate (B1200264), a promising and cost-effective material for next-generation semiconductor applications, has been compiled for researchers, scientists, and professionals in drug development. This whitepaper delves into the material's fundamental electronic properties, offering a detailed analysis of its potential to revolutionize various technological fields.

Iron oxalate, a coordination polymer, has garnered increasing interest for its intriguing semiconductor properties. This guide provides a consolidated resource on its electronic characteristics, supported by experimental data and theoretical models, to accelerate research and development in this area.

Core Electronic Properties: A Blend of Experimental and Theoretical Insights

The electronic behavior of this compound is dictated by its unique molecular structure and the interplay of its constituent iron and oxalate ions. Understanding its electronic band structure is paramount for harnessing its potential in semiconductor devices.

Recent studies have begun to unravel the electronic characteristics of this compound, revealing it as a semiconductor with a tunable band gap. Experimental investigations using techniques such as UV-Vis spectroscopy have reported band gap energies for this compound dihydrate in the range of 2.35 eV to 2.77 eV.[1] Theoretical calculations using Density Functional Theory (DFT) have further illuminated its electronic nature, suggesting that ferrous oxalate dihydrate is an indirect semiconductor with a calculated band gap of approximately 0.7 eV and a vertical gap of 0.94 eV. This discrepancy between experimental and theoretical values highlights the need for further investigation and refinement of computational models.

Table 1: Reported Band Gap Energies of this compound

Material FormExperimental MethodBand Gap (eV)Theoretical/Experimental
This compound Dihydrate (FOD-ore)UV-Vis Spectroscopy2.35Experimental
This compound Dihydrate (FOD)UV-Vis Spectroscopy2.4Experimental
α-FeC₂O₄·2H₂ONot Specified~2.77Not Specified
Ferrous Oxalate Dihydrate (FOD)DFT Calculation0.7 (indirect)Theoretical
Ferrous Oxalate Dihydrate (FOD)DFT Calculation0.94 (vertical)Theoretical

While direct experimental values for charge carrier mobility and effective mass of this compound remain elusive in the current literature, the conductivity of related mixed-valence Fe(II)Fe(III) coordination polymers has been measured to be in the range of 2 x 10⁻³ S/cm.

Proposed Charge Transport Mechanism: A Small-Polaron Hopping Model

The prevailing theoretical model for charge transport in two-dimensional oxalate-type Fe(II)Fe(III) networks is the small-polaron hopping model . In this model, charge carriers (electrons or holes) are localized on specific iron sites due to strong electron-phonon coupling, forming polarons. Charge transport occurs through thermally activated "hopping" of these polarons from one iron site to another.

This mechanism is influenced by the vibrational modes of the crystal lattice and the electronic coupling between adjacent iron centers, which is mediated by the oxalate ligands. The efficiency of this hopping process, and thus the overall conductivity, is dependent on temperature and the specific structural arrangement of the this compound crystals.

ChargeTransport cluster_transition Transition State (Hopping) Fe2_initial Fe(II) Activated Activated Complex Fe2_initial->Activated Thermal Activation Fe3_initial Fe(III) Fe3_final Fe(III) Activated->Fe3_final Electron Transfer Fe2_final Fe(II) caption Fig. 1: Small-polaron hopping mechanism.

Fig. 1: Small-polaron hopping mechanism.

Experimental Protocols for Characterization

To facilitate further research, this guide outlines key experimental procedures for characterizing the semiconductor properties of this compound.

Synthesis of High-Purity Iron(II) Oxalate Dihydrate

A common method for synthesizing high-purity iron(II) oxalate dihydrate involves the reaction of a ferrous salt with oxalic acid.

Materials:

Procedure:

  • Prepare an aqueous solution of the ferrous salt.

  • Prepare a separate aqueous solution of oxalic acid.

  • Slowly add the oxalic acid solution to the ferrous salt solution while stirring continuously. A yellow precipitate of iron(II) oxalate dihydrate will form immediately.

  • Continue stirring for a designated period to ensure complete precipitation.

  • Isolate the precipitate by filtration (e.g., using a Büchner funnel).

  • Wash the precipitate sequentially with deionized water, ethanol, and acetone to remove any unreacted reagents and impurities.

  • Dry the purified iron(II) oxalate dihydrate product in a vacuum oven at a low temperature to avoid decomposition.

SynthesisWorkflow start Start dissolve_fe Dissolve Ferrous Salt in Water start->dissolve_fe dissolve_oxalic Dissolve Oxalic Acid in Water start->dissolve_oxalic mix Mix Solutions & Precipitate this compound dissolve_fe->mix dissolve_oxalic->mix filter Filter Precipitate mix->filter wash Wash with Water, Ethanol, & Acetone filter->wash dry Dry Product wash->dry end End dry->end caption Fig. 2: Synthesis workflow for this compound.

Fig. 2: Synthesis workflow for this compound.
Determination of the Optical Band Gap using UV-Vis Spectroscopy

The optical band gap of this compound can be determined from its UV-Vis absorption spectrum using a Tauc plot.

Procedure:

  • Obtain the UV-Vis diffuse reflectance spectrum of the powdered this compound sample over a suitable wavelength range.

  • Convert the reflectance (R) data to the Kubelka-Munk function, F(R) = (1-R)² / 2R, which is proportional to the absorption coefficient (α).

  • Plot (F(R)hν)ⁿ versus photon energy (hν), where 'n' depends on the nature of the electronic transition (n=2 for a direct band gap and n=1/2 for an indirect band gap). Based on theoretical calculations, n=1/2 is appropriate for this compound.

  • Extrapolate the linear portion of the Tauc plot to the energy axis (where (F(R)hν)ⁿ = 0) to determine the optical band gap energy.

Characterization of Electronic Transport Properties

While specific data for this compound is limited, the following techniques are standard for characterizing the charge transport properties of semiconductor materials and can be adapted for this compound:

  • Four-Probe Conductivity Measurement: This method is used to measure the electrical conductivity of a material, which is a fundamental parameter for semiconductors. It involves passing a current through two outer probes and measuring the voltage across two inner probes to minimize contact resistance errors.

  • Hall Effect Measurement: This technique can determine the charge carrier type (n-type or p-type), carrier concentration, and carrier mobility. It involves measuring the voltage (Hall voltage) generated across a current-carrying conductor in a magnetic field.

  • Transient Photocurrent Spectroscopy: This method provides insights into the generation, transport, and recombination of charge carriers upon photoexcitation. It involves measuring the time-dependent current response of the material to a light pulse.

Future Directions and Applications

The exploration of this compound's semiconductor properties is still in its nascent stages. Future research should focus on:

  • Experimental determination of charge carrier mobility and effective mass: These are critical parameters for designing and modeling semiconductor devices.

  • Detailed theoretical modeling: More sophisticated DFT calculations are needed to provide a comprehensive understanding of the full electronic band structure and density of states.

  • Controlled synthesis of high-quality single crystals and thin films: This will enable more precise and reliable measurements of intrinsic electronic properties.

  • Device fabrication and characterization: Prototyping basic electronic devices, such as field-effect transistors or photodetectors, will be crucial to assess the practical potential of this compound.

The low cost, abundance of its constituent elements, and tunable electronic properties make this compound a compelling candidate for a range of semiconductor applications, including but not limited to:

  • Photocatalysis: For environmental remediation and solar fuel production.

  • Thermoelectrics: For waste heat recovery and solid-state cooling.

  • Gas Sensing: Leveraging changes in conductivity upon exposure to different gases.

  • Bioelectronics: Its biocompatibility could open doors for applications in biosensors and drug delivery systems.

This technical guide serves as a foundational resource to stimulate further inquiry and innovation in the exciting field of this compound-based semiconductors. The path is now open for researchers to unlock the full potential of this promising material.

References

pH-Dependent Stability of Ferrous and Ferric Oxalate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pH-dependent stability of ferrous (Fe(II)) and ferric (Fe(III)) oxalate (B1200264) complexes. Understanding the intricate relationship between pH and the stability of these iron complexes is crucial in various fields, including pharmaceutical sciences, environmental chemistry, and materials science. This document outlines the speciation of iron oxalate complexes in aqueous solutions at different pH values, summarizes key thermodynamic data, and provides detailed experimental protocols for their characterization.

Introduction to this compound Complexes

Iron, an essential element in numerous biological processes, can exist in two primary oxidation states in aqueous environments: ferrous (Fe²⁺) and ferric (Fe³⁺). Oxalic acid (H₂C₂O₄), a ubiquitous dicarboxylic acid, readily forms complexes with both iron species. The stability and solubility of these this compound complexes are profoundly influenced by the pH of the surrounding medium. This pH dependency governs their bioavailability, reactivity, and potential toxicity, making its study a critical aspect of drug development and environmental impact assessment.

In acidic conditions, the formation of insoluble ferrous and ferric oxalate precipitates is less favored due to the protonation of the oxalate ion. As the pH increases, the concentration of the oxalate dianion (C₂O₄²⁻) rises, leading to the formation of various soluble and insoluble this compound species.

Speciation and Stability of this compound Complexes

The interaction between iron ions and oxalate in aqueous solution leads to the stepwise formation of mono-, bis-, and tris-oxalato complexes. The relative abundance of each complex is dictated by the solution's pH and the total concentrations of iron and oxalate.

Ferrous (Fe(II)) Oxalate Complexes

Ferrous iron forms complexes with oxalate, with the most common being the sparingly soluble ferrous oxalate dihydrate (FeC₂O₄·2H₂O). In the presence of excess oxalate and at higher pH values, the soluble dioxalatoferrate(II) complex, [Fe(C₂O₄)₂]²⁻, can become the dominant species.

Ferric (Fe(III)) Oxalate Complexes

Ferric iron forms a series of well-defined complexes with oxalate. The speciation is highly pH-dependent:

  • Highly Acidic Conditions (pH < 1): The protonated complex, [Fe(HC₂O₄)]²⁺, is the predominant species.[1]

  • Acidic Conditions (pH 1-2): As the pH increases, the mono- and bis-oxalato complexes, [Fe(C₂O₄)]⁺ and [Fe(C₂O₄)₂]⁻, become more stable.[1]

  • Less Acidic to Neutral Conditions (pH > 3): The tris-oxalatoferrate(III) complex, [Fe(C₂O₄)₃]³⁻, is the most stable and dominant soluble species.[1][2] This complex is known for its lime green color in solution.[3]

The overall stability of the ferric oxalate complex has been reported with a logK of 11.90.[4] In the absence of light, ferrioxalate (B100866) complexes are quite stable and can be heated to near 100°C without significant decomposition.[3]

Quantitative Data on Stability and Solubility

The stability of this compound complexes is quantitatively described by their stability constants (K) or the logarithm of these constants (log K). The solubility is defined by the solubility product constant (Ksp).

Table 1: Stability Constants of this compound Complexes

Complex SpeciesStepwise Formation Constant (log K)Overall Stability Constant (log β)Conditions
Ferric Oxalate
[Fe(C₂O₄)]⁺--Data not readily available
[Fe(C₂O₄)₂]⁻--Data not readily available
[Fe(C₂O₄)₃]³⁻-11.90[4]300K, 0.1 M ionic strength[4]
Ferrous Oxalate
[Fe(C₂O₄)₂]²⁻--Stable at pH > 3[1][2]

Table 2: Solubility of Iron Oxalates

CompoundSolubility Product (Ksp)Molar Solubility (mol/L)Conditions
Ferrous Oxalate (FeC₂O₄)2.10 x 10⁻⁷4.58 x 10⁻⁴25 °C

pH-Dependent Dissolution Kinetics

The rate at which solid iron oxalates dissolve is significantly influenced by pH. Generally, dissolution is more rapid in acidic solutions where the oxalate ion is protonated, thus reducing its concentration and shifting the solubility equilibrium towards dissolution.

The dissolution of iron oxides in oxalic acid is a well-studied proxy for understanding the dissolution of this compound precipitates. The optimal pH for the dissolution of iron oxides in oxalic acid is in the range of 2.5–3.0.[1][5][6] At pH values above this range, the dissolution rate tends to decrease.[6]

For the dissolution of ferrihydrite in the presence of oxalate at pH 4.5, the following rate constants have been reported: k₁, k₂, and k₃ were 0.117, 0.001, and 0.002 h⁻¹, respectively.[7]

Experimental Protocols

Synthesis of Ferrous Oxalate Dihydrate

This protocol describes a typical precipitation method for synthesizing ferrous oxalate dihydrate.

Materials:

  • Ferrous ammonium (B1175870) sulfate (B86663) hexahydrate (Fe(NH₄)₂(SO₄)₂·6H₂O)

  • Oxalic acid (H₂C₂O₄)

  • Sulfuric acid (H₂SO₄), dilute

  • Deionized water

  • Beakers, heating plate, stirring rod, filtration apparatus

Procedure:

  • Dissolve a known amount of ferrous ammonium sulfate hexahydrate in deionized water, slightly acidified with a few drops of dilute sulfuric acid to prevent the oxidation of Fe(II).

  • In a separate beaker, prepare a solution of oxalic acid in deionized water.

  • Heat both solutions to approximately 60-80°C.

  • Slowly add the oxalic acid solution to the ferrous ammonium sulfate solution while stirring continuously.

  • A yellow precipitate of ferrous oxalate dihydrate will form.

  • Continue stirring for a period to ensure complete precipitation.

  • Allow the precipitate to settle, then collect it by filtration.

  • Wash the precipitate with warm deionized water to remove any soluble impurities.

  • Dry the resulting ferrous oxalate dihydrate in a desiccator or at a low temperature in an oven.

Synthesis of Potassium Tris(oxalato)ferrate(III) Trihydrate

This procedure outlines the synthesis of a common ferric oxalate complex.

Materials:

  • Ferric chloride (FeCl₃) or Ferric nitrate (B79036) (Fe(NO₃)₃·9H₂O)

  • Potassium oxalate monohydrate (K₂C₂O₄·H₂O)

  • Oxalic acid (H₂C₂O₄)

  • Deionized water

  • Beakers, heating plate, stirring rod, filtration apparatus, ice bath

Procedure:

  • Dissolve a stoichiometric amount of the ferric salt in a minimal amount of hot deionized water.

  • In a separate beaker, dissolve potassium oxalate monohydrate and a slight excess of oxalic acid in hot deionized water.

  • Slowly add the ferric salt solution to the hot oxalate solution with constant stirring.

  • A green solution of the tris(oxalato)ferrate(III) complex will form.

  • Heat the solution gently for a short period to ensure the reaction goes to completion.

  • Cool the solution to room temperature and then in an ice bath to induce crystallization.

  • Collect the green crystals of potassium tris(oxalato)ferrate(III) trihydrate by filtration.

  • Wash the crystals with a small amount of cold deionized water and then with a suitable organic solvent (e.g., ethanol) to facilitate drying.

  • Dry the crystals in air or in a desiccator.

Determination of Stability Constants by pH-metric Titration

This method, based on the Calvin-Bjerrum titration technique, is used to determine the stepwise stability constants of metal complexes.[4]

Materials:

  • A standardized solution of the metal ion (Fe²⁺ or Fe³⁺).

  • A standardized solution of oxalic acid.

  • A standardized solution of a strong base (e.g., NaOH, carbonate-free).

  • A solution of a background electrolyte (e.g., KNO₃) to maintain constant ionic strength.

  • pH meter with a glass electrode, magnetic stirrer, and a burette.

Procedure:

  • Prepare three sets of solutions for titration:

    • Set 1 (Acid blank): A known volume of standardized strong acid and background electrolyte.

    • Set 2 (Ligand blank): A known volume of standardized strong acid, a known concentration of oxalic acid, and background electrolyte.

    • Set 3 (Metal-Ligand): A known volume of standardized strong acid, a known concentration of oxalic acid, a known concentration of the iron salt, and background electrolyte.

  • Titrate each solution with the standardized strong base, recording the pH after each addition of titrant.

  • Plot the pH versus the volume of base added for all three titrations.

  • From the titration curves, calculate the average number of protons associated with the oxalate ion (n̄ₐ) at different pH values.

  • Calculate the average number of oxalate ligands complexed with the iron ion (n̄) and the free oxalate concentration ([L]) at each pH value.

  • The stepwise stability constants (K₁, K₂, K₃) can then be determined from the formation curve (a plot of n̄ versus pL, where pL = -log[L]).

Determination of Stability Constants by Spectrophotometry

This method is applicable when the formation of a metal complex results in a significant change in the absorbance of the solution.[8]

Materials:

  • A stock solution of the iron salt.

  • A stock solution of oxalic acid.

  • Buffer solutions to maintain constant pH.

  • UV-Vis spectrophotometer and cuvettes.

Procedure (Method of Continuous Variations - Job's Plot):

  • Prepare a series of solutions where the mole fraction of the metal ion and the ligand are varied, while the total molar concentration of metal and ligand is kept constant.

  • Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the iron-oxalate complex.

  • Plot the absorbance versus the mole fraction of the ligand.

  • The stoichiometry of the complex is determined from the mole fraction at which the maximum absorbance occurs.

  • The stability constant can be calculated from the absorbance data of the solutions.

Visualizations

pH_Dependent_Speciation cluster_ferric Ferric (Fe(III)) Oxalate Speciation cluster_ferrous Ferrous (Fe(II)) Oxalate Speciation pH_low pH < 1 FeHC2O4 [Fe(HC₂O₄)]²⁺ pH_low->FeHC2O4 Predominant pH_mid pH 1-2 FeC2O4_plus [Fe(C₂O₄)]⁺ pH_mid->FeC2O4_plus FeC2O4_2_minus [Fe(C₂O₄)₂]⁻ pH_mid->FeC2O4_2_minus pH_high pH > 3 FeC2O4_3_3minus [Fe(C₂O₄)₃]³⁻ pH_high->FeC2O4_3_3minus Most Stable pH_high_fe2 pH > 3 FeC2O4_2_2minus [Fe(C₂O₄)₂]²⁻ pH_high_fe2->FeC2O4_2_2minus Soluble FeC2O4_solid FeC₂O₄ (solid)

Caption: pH-dependent speciation of ferric and ferrous oxalate complexes.

Experimental_Workflow_Stability cluster_pH_metric pH-metric Titration cluster_spectro Spectrophotometry (Job's Plot) start_ph Prepare Solutions (Acid, Ligand, Metal+Ligand) titrate Titrate with Standard Base start_ph->titrate plot_ph Plot pH vs. Volume of Base titrate->plot_ph calculate_n Calculate n̄ and [L] plot_ph->calculate_n formation_curve Plot Formation Curve (n̄ vs. pL) calculate_n->formation_curve calc_k_ph Determine Stepwise Stability Constants (K) formation_curve->calc_k_ph start_spec Prepare Solutions with Varying Mole Fractions measure_abs Measure Absorbance at λ_max start_spec->measure_abs plot_abs Plot Absorbance vs. Mole Fraction measure_abs->plot_abs determine_stoich Determine Stoichiometry plot_abs->determine_stoich calc_k_spec Calculate Stability Constant (K) determine_stoich->calc_k_spec Dissolution_pH_Relationship cluster_dissolution Influence of pH on Dissolution Rate pH_low Low pH (Acidic) rate_high High Dissolution Rate pH_low->rate_high Protonation of Oxalate pH_optimal Optimal pH (2.5 - 3.0) rate_max Maximum Dissolution Rate pH_optimal->rate_max pH_high High pH (Less Acidic) rate_low Low Dissolution Rate pH_high->rate_low Decreased Protonation

References

An In-depth Technical Guide to the Aqueous Chemistry of Iron Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Iron oxalate (B1200264) compounds, existing with iron in both its +2 (ferrous) and +3 (ferric) oxidation states, play a significant role in various chemical and biological systems. Their behavior in aqueous solutions is of particular interest in fields ranging from environmental chemistry and geochemistry to materials science and drug development. While the term "hydrolysis" in its strictest sense refers to the cleavage of bonds by water, the aqueous chemistry of iron oxalate is more comprehensively described by a series of interconnected dissolution, precipitation, and complexation equilibria.

This technical guide provides a detailed examination of the interactions of iron(II) and iron(III) oxalates in aqueous environments. It outlines the key chemical species present under varying conditions, the thermodynamic principles governing their stability, and the factors that influence their transformation. Furthermore, this document furnishes detailed experimental protocols for the preparation and analysis of this compound solutions, intended to support researchers in their practical applications.

Aqueous Chemistry of Iron(II) Oxalate

Iron(II) oxalate, or ferrous oxalate (FeC₂O₄), is a sparingly soluble salt in water.[1] Its behavior in an aqueous medium is primarily governed by its solubility product constant (Ksp). The dissolution of iron(II) oxalate dihydrate, the common form, establishes an equilibrium between the solid phase and its constituent ions in solution.

Chemical Equation: Dissolution Equilibrium FeC₂O₄·2H₂O(s) ⇌ Fe²⁺(aq) + C₂O₄²⁻(aq) + 2H₂O(l)

The solubility is influenced by factors such as temperature, pH, and the presence of other complexing agents.[2]

Quantitative Data: Solubility of Iron(II) Oxalate

The solubility product (Ksp) is a critical parameter for understanding the extent of dissolution. Various studies have reported values for this constant.

ParameterValueTemperatureReference
Solubility Product (Ksp)2.0 x 10⁻⁷25 °CPanias et al., 1996a[3]
Solubility Product (Ksp)2.99 x 10⁻⁸Not SpecifiedBrainly[4]
Solubility in Water~0.097 g/100mL (dihydrate)25 °CWikipedia[1] (converted from other units)
Concentration of Fe²⁺ in saturated solution5.47 x 10⁻⁴ MNot SpecifiedBrainly[4]

Note: Discrepancies in Ksp values can arise from different experimental conditions and calculation methods.

Factors Influencing Iron(II) Oxalate Solubility
  • Temperature : The solubility of ferrous oxalate generally increases with temperature.[2]

  • pH : The effect of pH is significant. In acidic solutions, the oxalate ion (C₂O₄²⁻) is protonated to form hydrogen oxalate (HC₂O₄⁻) and oxalic acid (H₂C₂O₄). This reduction in the free oxalate ion concentration shifts the dissolution equilibrium to the right, increasing the solubility of FeC₂O₄. Conversely, in neutral to basic solutions, iron(II) oxalate tends to precipitate.[2]

  • Complexing Agents : The presence of other ligands can form soluble complexes with Fe²⁺, thereby increasing the overall solubility of ferrous oxalate.[2]

Aqueous Chemistry of Iron(III) Oxalate

Unlike iron(II) oxalate, iron(III) oxalate, or ferric oxalate, is known for forming a series of highly stable, water-soluble coordination complexes.[5] The speciation of iron(III) in the presence of oxalate is highly dependent on the pH of the solution and the molar ratio of iron to oxalate. The primary species are the mono-, bis-, and tris-oxalatoferrate(III) complexes.

Chemical Equations: Complexation Equilibria

  • Fe³⁺(aq) + C₂O₄²⁻(aq) ⇌ [Fe(C₂O₄)]⁺(aq)

  • [Fe(C₂O₄)]⁺(aq) + C₂O₄²⁻(aq) ⇌ [Fe(C₂O₄)₂]⁻(aq)

  • [Fe(C₂O₄)₂]⁻(aq) + C₂O₄²⁻(aq) ⇌ [Fe(C₂O₄)₃]³⁻(aq)

Quantitative Data: Stability of Iron(III)-Oxalate Complexes

The stability of these complexes is described by their formation constants (β).

Complex Ionlog β₁log β₂log β₃ConditionsReference
[Fe(C₂O₄)]⁺7.53--I=1.0 M, 25°CBauer and Smith, 1965[6]
[Fe(C₂O₄)₂]⁻-13.7-Thermodynamic data compilationPanias et al., 1996[3]
[Fe(C₂O₄)₃]³⁻--18.49Thermodynamic data compilationPanias et al., 1996[3]
[Fe(C₂O₄)₃]³⁻ (Overall Stability)--11.90300K, I=0.1 M, 50% ethanol-waterGongden, J. J., et al.[7]

Note: Stability constants are highly dependent on ionic strength, temperature, and solvent.

pH-Dependent Speciation

The distribution of iron(III)-oxalate species is critically dependent on pH.[3]

  • At pH < 1 : The [Fe(HC₂O₄)]²⁺ ion is the dominant species.[3]

  • In the pH range of 1-2 : [Fe(C₂O₄)]⁺ and [Fe(C₂O₄)₂]⁻ ions are stable.[3]

  • At pH > 3 : The trisoxalatoferrate(III) ion, [Fe(C₂O₄)₃]³⁻, is the most stable and predominant species.[3]

This pH-dependent behavior is a result of the competition between oxalate ions and hydroxide (B78521) ions for coordination with the Fe³⁺ center, as well as the protonation of the oxalate ligand at low pH.

Fe_Oxalate_Speciation cluster_pH Aqueous Iron(III)-Oxalate Speciation vs. pH Fe3_aq Fe³⁺(aq) FeHC2O4 [Fe(HC₂O₄)]²⁺ Fe3_aq->FeHC2O4 + H₂C₂O₄ FeC2O4 [Fe(C₂O₄)]⁺ FeHC2O4->FeC2O4 Increase pH FeC2O4_2 [Fe(C₂O₄)₂]⁻ FeC2O4->FeC2O4_2 + C₂O₄²⁻ FeC2O4_3 [Fe(C₂O₄)₃]³⁻ FeC2O4_2->FeC2O4_3 + C₂O₄²⁻ pH_low Low pH (< 1) pH_mid Mid pH (1-2) pH_high High pH (> 3)

Figure 1: Simplified diagram of dominant iron(III)-oxalate species as a function of aqueous solution pH.

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of this compound chemistry. The following sections provide protocols for the synthesis of key compounds and the analysis of solution components.

Protocol for Synthesis of Iron(II) Oxalate Dihydrate

This protocol is adapted from standard laboratory procedures for the precipitation of sparingly soluble salts.[8][9]

  • Preparation of Reactant Solutions:

    • Prepare a solution of iron(II) sulfate (B86663) heptahydrate (FeSO₄·7H₂O) by dissolving a precisely weighed amount in deionized water. A small amount of sulfuric acid (e.g., a few drops of 3 M H₂SO₄) can be added to prevent premature oxidation of Fe²⁺.[9]

    • Prepare a separate solution of oxalic acid dihydrate (H₂C₂O₄·2H₂O) in deionized water.

  • Precipitation:

    • Heat both solutions gently (e.g., to 50-60°C) to increase reaction kinetics.

    • Slowly add the oxalic acid solution to the iron(II) sulfate solution while stirring continuously. A yellow precipitate of iron(II) oxalate (FeC₂O₄·2H₂O) will form immediately.[8]

    • Continue heating and stirring for a short period (e.g., 15-20 minutes) to ensure complete precipitation.

  • Isolation and Purification:

    • Allow the precipitate to settle.

    • Decant the supernatant liquid.

    • Wash the precipitate several times with hot deionized water to remove soluble impurities. For each wash, add water, stir, allow the solid to settle, and decant the supernatant.

    • Collect the precipitate by vacuum filtration using a Buchner funnel.

    • Wash the collected solid on the filter paper with a small amount of ethanol (B145695) or acetone (B3395972) to facilitate drying.

    • Dry the final product at room temperature, as higher temperatures may cause decomposition.[8]

Protocol for Synthesis of Potassium Trioxalatoferrate(III) Trihydrate

This protocol describes the synthesis of a stable, soluble source of the [Fe(C₂O₄)₃]³⁻ complex.[10]

  • Oxidation of Iron(II) Oxalate:

    • Suspend the freshly prepared and washed iron(II) oxalate precipitate from Protocol 4.1 in a warm solution of potassium oxalate (K₂C₂O₄).

    • Maintain the temperature at approximately 40°C.

    • Slowly add 3-6% hydrogen peroxide (H₂O₂) solution dropwise while stirring continuously. This oxidizes Fe²⁺ to Fe³⁺. The mixture will change color, often to a brownish intermediate.[11]

  • Formation of the Complex:

    • After the H₂O₂ addition is complete, heat the mixture to boiling.

    • Add a solution of oxalic acid. The solution should turn a clear, bright green, indicating the formation of the [Fe(C₂O₄)₃]³⁻ complex ion.[10]

  • Crystallization and Isolation:

    • Filter the hot solution if any solid impurities remain.

    • Allow the solution to cool slightly, then add ethanol to reduce the polarity of the solvent, which decreases the solubility of the potassium salt.[9]

    • Cover the beaker and set it aside in a dark place to allow for slow crystallization, as the complex is sensitive to light.[10]

    • Collect the resulting green crystals by vacuum filtration.

    • Wash the crystals with a water-ethanol mixture, followed by pure ethanol or acetone.

    • Air-dry the crystals.

Protocol for Analysis of Iron and Oxalate Content

Redox titration with potassium permanganate (B83412) (KMnO₄) is a standard method for quantifying both iron and oxalate.[12]

A. Analysis of Oxalate:

  • Weigh a sample of the this compound compound accurately and dissolve it in a dilute sulfuric acid solution.

  • Heat the solution to 60-70°C.

  • Titrate the hot solution with a standardized KMnO₄ solution. The permanganate ion (purple) oxidizes the oxalate to CO₂ and is itself reduced to Mn²⁺ (colorless).

  • The endpoint is the first appearance of a persistent faint pink color from a slight excess of MnO₄⁻.

  • Reaction: 2MnO₄⁻ + 5C₂O₄²⁻ + 16H⁺ → 10CO₂ + 2Mn²⁺ + 8H₂O[12]

B. Analysis of Iron:

  • Dissolve a new, accurately weighed sample of the this compound compound in sulfuric acid.

  • The Fe³⁺ in the complex must first be reduced to Fe²⁺. This can be achieved by passing the solution through a Jones reductor (a column of zinc-amalgam) or by adding zinc dust directly to the acidic solution.[12]

  • Reduction Reaction: 2Fe³⁺ + Zn → 2Fe²⁺ + Zn²⁺[12]

  • Filter the solution to remove any excess zinc.

  • Titrate the resulting solution containing Fe²⁺ with the standardized KMnO₄ solution at room temperature.

  • The endpoint is again the first persistent faint pink color.

  • Titration Reaction: MnO₄⁻ + 5Fe²⁺ + 8H⁺ → 5Fe³⁺ + Mn²⁺ + 4H₂O[12]

Experimental_Workflow cluster_prep Preparation of this compound Species cluster_analysis Analysis of Aqueous Solution start Start with Iron Salt (e.g., FeSO₄ or Fe(NO₃)₃) precipitation Precipitation start->precipitation oxalic_acid Oxalic Acid Solution oxalic_acid->precipitation fe_ii_ox FeC₂O₄(s) (Insoluble) precipitation->fe_ii_ox oxidation Oxidation (H₂O₂) + K₂C₂O₄ fe_iii_complex K₃[Fe(C₂O₄)₃] (Soluble Complex) oxidation->fe_iii_complex fe_ii_ox->oxidation dissolve Dissolve Sample in H₂SO₄ fe_ii_ox->dissolve Study of Saturated Solution fe_iii_complex->dissolve Study of Complex Solution titrate_ox Titrate for Oxalate with KMnO₄ (Hot) dissolve->titrate_ox reduce_fe Reduce Fe³⁺ to Fe²⁺ (with Zn) dissolve->reduce_fe ox_result Oxalate Content titrate_ox->ox_result titrate_fe Titrate for Iron with KMnO₄ (Cold) reduce_fe->titrate_fe fe_result Iron Content titrate_fe->fe_result

Figure 2: General experimental workflow for the preparation and analysis of this compound compounds.

Conclusion

The behavior of this compound in aqueous solutions is a complex interplay of dissolution, precipitation, and coordination chemistry, heavily influenced by pH and temperature. Iron(II) oxalate is characterized by its low solubility, which is governed by its Ksp and increases in acidic conditions. In contrast, iron(III) forms highly stable and soluble oxalato complexes, with the trisoxalatoferrate(III) ion, [Fe(C₂O₄)₃]³⁻, being the predominant species in solutions with a pH above 3. A thorough understanding of these equilibria, supported by robust quantitative data and precise experimental protocols, is essential for professionals in research and development who utilize these compounds in their work. The methodologies and data presented in this guide serve as a foundational resource for the controlled manipulation and analysis of this compound systems.

References

Unraveling the Crystalline Structures of Iron(II) Oxalate Dihydrate Polymorphs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal lattice parameters of the α and β polymorphs of iron(II) oxalate (B1200264) dihydrate (FeC₂O₄·2H₂O). A comprehensive summary of the crystallographic data is presented, alongside detailed experimental protocols for the synthesis and characterization of these compounds. This document is intended to serve as a valuable resource for researchers in materials science, crystallography, and pharmaceutical development.

Crystal Lattice Parameters

The two primary polymorphs of iron(II) oxalate dihydrate, α-FeC₂O₄·2H₂O and β-FeC₂O₄·2H₂O, exhibit distinct crystal structures. The α-polymorph, also known as the mineral Humboldtine, is the thermodynamically stable form and possesses a monoclinic crystal system.[1] In contrast, the β-polymorph is characterized by a disordered structure within an orthorhombic crystal system.[1][2] The detailed lattice parameters for both polymorphs are summarized in the table below for facile comparison.

Parameter α-FeC₂O₄·2H₂O β-FeC₂O₄·2H₂O
Crystal System MonoclinicOrthorhombic
Space Group C2/cCccm
a (Å) 12.0612.49
b (Å) 5.565.59
c (Å) 9.959.71
α (°) 9090
β (°) 128.590
γ (°) 9090
Volume (ų) 525.9678.9

Note: The lattice parameters for β-FeC₂O₄·2H₂O are based on the data available from PDF 022-0635 as cited in the literature.[2]

Experimental Protocols

The determination of the crystal lattice parameters of α- and β-FeC₂O₄·2H₂O involves a two-stage process: synthesis of the crystalline material followed by characterization using X-ray diffraction.

Synthesis of α-FeC₂O₄·2H₂O Single Crystals

A common and effective method for synthesizing phase-pure α-FeC₂O₄·2H₂O is through a hydrothermal process. This two-step approach ensures the formation of high-quality single crystals suitable for X-ray diffraction analysis.

Step 1: Preparation of Iron(II) Sulfate (B86663) Solution

  • Metallic iron is dissolved in dilute sulfuric acid under an inert atmosphere to prevent oxidation of Fe²⁺ to Fe³⁺. This reaction yields an aqueous solution of iron(II) sulfate.

Step 2: Hydrothermal Synthesis of α-FeC₂O₄·2H₂O

  • The iron(II) sulfate solution is then reacted with an excess of dimethyl oxalate.

  • The reaction mixture is sealed in an autoclave and heated to 120 °C. The reaction proceeds under autogenous pressure.

  • After the reaction period, the vessel is quenched in an ice bath to promote crystallization.

  • The resulting bright yellow crystals of α-FeC₂O₄·2H₂O are collected by filtration, washed with deionized water until the washings are acid-free, and dried under vacuum over a desiccant.

Synthesis of β-FeC₂O₄·2H₂O

The β-polymorph is typically synthesized through precipitation at ambient laboratory temperatures.[2]

  • An aqueous solution of an iron(II) salt (e.g., ferrous ammonium (B1175870) sulfate) is mixed with an aqueous solution of oxalic acid.

  • The resulting precipitate of β-FeC₂O₄·2H₂O is collected, washed, and dried. It is important to note that precipitation and aging at elevated temperatures (e.g., 90 °C) will favor the formation of the more stable α-polymorph.[2]

Single-Crystal X-ray Diffraction Analysis

The precise determination of the crystal lattice parameters is achieved through single-crystal X-ray diffraction.

  • Crystal Mounting: A suitable single crystal of α-FeC₂O₄·2H₂O is carefully selected and mounted on a goniometer head.

  • Data Collection:

    • The mounted crystal is placed in an intense, monochromatic X-ray beam.[3] A common instrument for this purpose is a diffractometer equipped with a MAR555 flat panel detector.[1][4]

    • The crystal is rotated, and a series of diffraction patterns are collected at various orientations.[1][4]

  • Data Processing and Structure Solution:

    • The collected diffraction images are indexed and integrated using software such as CrysAlisPRO.[1][4] This step determines the unit cell dimensions and the symmetry of the crystal.[3]

    • The crystal structure is then solved and refined using programs like CRYSTALS.[1][4]

  • Rietveld Refinement: For powder diffraction data, Rietveld refinement is a powerful technique used to refine the crystal structure parameters by fitting the entire diffraction pattern. This method is particularly useful for obtaining accurate lattice parameters from polycrystalline samples of the β-polymorph.[2]

Visualized Workflows and Relationships

The following diagrams illustrate the synthesis workflow and the relationship between the two polymorphs of iron(II) oxalate dihydrate.

Synthesis_Workflow cluster_alpha α-FeC₂O₄·2H₂O Synthesis (Hydrothermal) cluster_beta β-FeC₂O₄·2H₂O Synthesis (Precipitation) Fe Metallic Iron FeSO4 FeSO₄ Solution Fe->FeSO4 H2SO4 Dilute H₂SO₄ H2SO4->FeSO4 Hydrothermal Hydrothermal Reaction (120°C) FeSO4->Hydrothermal DimethylOxalate Dimethyl Oxalate DimethylOxalate->Hydrothermal alpha_crystals α-FeC₂O₄·2H₂O Crystals Hydrothermal->alpha_crystals Fe_salt Fe(II) Salt Solution Precipitation Precipitation (Room Temp) Fe_salt->Precipitation Oxalic_acid Oxalic Acid Oxalic_acid->Precipitation beta_precipitate β-FeC₂O₄·2H₂O Precipitate Precipitation->beta_precipitate

Caption: Synthesis pathways for α- and β-FeC₂O₄·2H₂O.

Polymorph_Relationship beta β-FeC₂O₄·2H₂O (Orthorhombic, Disordered) alpha α-FeC₂O₄·2H₂O (Monoclinic, Ordered) beta->alpha Irreversible Solid-State Transformation (Healing of Stacking Faults)

Caption: Relationship between β- and α-FeC₂O₄·2H₂O polymorphs.

References

Methodological & Application

Application Notes and Protocols for the Hydrothermal Synthesis of Iron Oxalate Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the hydrothermal synthesis of iron oxalate (B1200264) nanoparticles. This document is intended for researchers in materials science, nanotechnology, and pharmaceutical sciences who are interested in the synthesis and application of these nanoparticles for drug delivery and other biomedical applications.

Introduction

Iron oxalate nanoparticles are a class of metal-organic framework (MOF) materials that have garnered interest for their potential applications in drug delivery, catalysis, and as precursors for the synthesis of iron oxide nanoparticles. The hydrothermal synthesis method offers a versatile and efficient route to produce crystalline nanoparticles with controlled morphology and size distribution. This technique utilizes high temperatures and pressures in an aqueous medium to facilitate the dissolution and recrystallization of precursor materials, leading to the formation of nanoparticles.

The primary advantages of the hydrothermal method include the ability to produce highly crystalline and pure products, control over particle size and morphology by tuning reaction parameters (e.g., temperature, time, pH, and precursor concentration), and the use of water as an environmentally benign solvent.

Experimental Protocols

Hydrothermal Synthesis of Iron(II) Oxalate Dihydrate (Humboldtine) Nanoparticles

This protocol is adapted from the synthesis of iron-based spiky microspheres and can be optimized for the formation of nanoparticles.[1][2]

Materials:

  • Iron(II) sulfate (B86663) heptahydrate (FeSO₄·7H₂O) or Ammonium iron(II) sulfate hexahydrate (Mohr's salt, (NH₄)₂Fe(SO₄)₂·6H₂O)

  • Sodium oxalate (Na₂C₂O₄) or Oxalic acid (H₂C₂O₄)

  • Deionized (DI) water

  • Ethanol (B145695)

Equipment:

  • Teflon-lined stainless-steel autoclave

  • Laboratory oven or furnace

  • Magnetic stirrer with heating plate

  • Centrifuge

  • Freeze-dryer or vacuum oven

Procedure:

  • Precursor Solution Preparation:

    • Prepare a 0.1 M solution of the iron precursor (e.g., dissolve 2.78 g of FeSO₄·7H₂O in 100 mL of deionized water).

    • Prepare a 0.25 M solution of the oxalate precursor (e.g., dissolve 3.35 g of Na₂C₂O₄ in 100 mL of deionized water).

  • Reaction Mixture:

    • In a beaker, mix the iron precursor solution and the oxalate precursor solution in a 1:1 volume ratio under vigorous stirring. A yellowish precipitate of this compound should form.

  • Hydrothermal Treatment:

    • Transfer the resulting suspension to a Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and place it in a laboratory oven preheated to 160°C.[1]

    • Maintain the temperature for 24 hours to allow for crystal growth and nanoparticle formation.[1]

  • Product Recovery and Washing:

    • After the reaction, allow the autoclave to cool down to room temperature naturally.

    • Collect the solid product by centrifugation at 8000 rpm for 10 minutes.

    • Wash the collected precipitate several times with deionized water and then with ethanol to remove any unreacted precursors and byproducts.

  • Drying:

    • Dry the final product in a vacuum oven at 60°C for 12 hours or by freeze-drying.

    • Store the dried this compound nanoparticles in a desiccator.

Characterization of this compound Nanoparticles

A comprehensive characterization of the synthesized nanoparticles is crucial to understand their physicochemical properties.

Techniques:

  • X-ray Diffraction (XRD): To determine the crystalline phase and purity of the nanoparticles. The expected product is Humboldtine (FeC₂O₄·2H₂O).[1]

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology, size, and size distribution of the nanoparticles.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of oxalate and water molecules in the nanoparticle structure.

  • Thermogravimetric Analysis (TGA): To study the thermal stability and decomposition behavior of the this compound nanoparticles.

  • Dynamic Light Scattering (DLS) and Zeta Potential Measurement: To determine the hydrodynamic size and surface charge of the nanoparticles in a colloidal suspension.

Quantitative Data

The following table summarizes typical quantitative data for hydrothermally synthesized iron-based nanoparticles. It is important to note that specific values for hydrothermally synthesized this compound nanoparticles for drug delivery are not yet widely reported in the literature, and the data below is largely based on iron oxide nanoparticles and iron-based microspheres synthesized using similar methods.[1][3] Researchers should consider this as a general reference.

ParameterTypical Value RangeCharacterization TechniqueReference
Particle Size (Diameter) 10 - 200 nmTEM, SEM[3]
Crystallite Size 15 - 50 nmXRD[3]
Surface Area 30 - 100 m²/gBET Analysis
Zeta Potential -30 to +30 mVZeta Potential Analyzer
Drug Loading Capacity 5 - 20 % (w/w)UV-Vis Spectroscopy, HPLC[4]
Drug Release pH-dependent, sustained release over 24-72hUV-Vis Spectroscopy, HPLC[5]

Application in Drug Delivery

This compound nanoparticles, as a type of MOF, hold significant promise for drug delivery applications. Their porous structure can be utilized for encapsulating therapeutic agents, and their biodegradability in the acidic environment of endosomes and lysosomes can facilitate pH-responsive drug release.

Proposed Drug Loading Protocol

Principle: Drug molecules can be loaded into the porous structure of this compound nanoparticles through diffusion.

Procedure:

  • Disperse a known amount of dried this compound nanoparticles in a suitable solvent (e.g., ethanol or a buffer solution).

  • Prepare a concentrated solution of the desired drug in the same solvent.

  • Mix the nanoparticle suspension and the drug solution and stir at room temperature for 24-48 hours to allow for drug diffusion and encapsulation.

  • Collect the drug-loaded nanoparticles by centrifugation.

  • Wash the nanoparticles with fresh solvent to remove any surface-adsorbed drug.

  • Dry the drug-loaded nanoparticles.

  • Determine the drug loading efficiency by measuring the concentration of the drug in the supernatant using UV-Vis spectroscopy or HPLC.

Proposed Mechanism of Cellular Uptake and Drug Release

The cellular uptake of nanoparticles is generally mediated by endocytosis.[6] Once inside the cell, the nanoparticles are trafficked to endosomes and then to lysosomes. The acidic environment within these organelles (pH 4.5-5.5) can trigger the degradation of the this compound framework, leading to the release of the encapsulated drug into the cytoplasm.[7]

Visualizations

Experimental Workflow

G Workflow for Hydrothermal Synthesis and Drug Loading of this compound Nanoparticles cluster_synthesis Synthesis cluster_drug_loading Drug Loading cluster_characterization Characterization A Prepare Precursor Solutions (Iron Salt and Oxalate) B Mix Precursors to Form Suspension A->B C Hydrothermal Treatment in Autoclave (e.g., 160°C, 24h) B->C D Cooling and Product Recovery (Centrifugation) C->D E Washing with DI Water and Ethanol D->E F Drying (Vacuum Oven or Freeze-drying) E->F G Disperse Nanoparticles in Solvent F->G Synthesized Nanoparticles L XRD, SEM, TEM, FTIR, TGA F->L H Add Drug Solution G->H I Stir for 24-48h for Encapsulation H->I J Collect Drug-Loaded Nanoparticles (Centrifugation) I->J K Wash and Dry J->K M DLS, Zeta Potential K->M N Drug Loading Efficiency (UV-Vis, HPLC) K->N

Workflow for the synthesis and drug loading of this compound nanoparticles.
Proposed Cellular Uptake and Drug Release Mechanism

G Proposed Cellular Uptake and pH-Responsive Drug Release cluster_cellular_env Cellular Environment A Drug-Loaded this compound Nanoparticle B Cell Membrane A->B Endocytosis C Endosome (pH ~6.0-6.5) B->C D Lysosome (pH ~4.5-5.0) C->D Endosome-Lysosome Fusion E Cytoplasm D->E Drug Release G Degraded Nanoparticle (Fe²⁺, Oxalate) D->G Nanoparticle Degradation F Drug Molecules E->F Therapeutic Action

Proposed mechanism of cellular uptake and intracellular drug release.

References

Application Notes and Protocols: Iron Oxalate as a Versatile Precursor for the Synthesis of α-Fe₂O₃ (Hematite) and Fe₃O₄ (Magnetite) Nanoparticles for Drug Delivery Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of high-quality α-Fe₂O₃ (hematite) and Fe₃O₄ (magnetite) nanoparticles using iron oxalate (B1200264) as a precursor. The methodologies described herein are reproducible and yield nanoparticles with tunable characteristics suitable for a range of biomedical applications, particularly in the field of drug delivery.

Introduction

Iron oxide nanoparticles (IONPs), specifically hematite (B75146) (α-Fe₂O₃) and magnetite (Fe₃O₄), have garnered significant attention in the biomedical field due to their unique magnetic properties, biocompatibility, and potential for surface functionalization.[1][2][3] These properties make them ideal candidates for applications such as targeted drug delivery, magnetic resonance imaging (MRI), and hyperthermia cancer therapy. The use of iron oxalate as a precursor offers a facile and cost-effective route to synthesize these nanoparticles with good control over their physicochemical properties.[4][5] The thermal decomposition of this compound under different atmospheric conditions allows for the selective formation of either hematite or magnetite.[5][6]

Synthesis of Iron(II) Oxalate Dihydrate (FeC₂O₄·2H₂O) Precursor

The synthesis of the this compound precursor is a critical first step that influences the morphology and properties of the final iron oxide nanoparticles. A common method involves the precipitation of ferrous ions with oxalic acid.[6][7]

Protocol: Precipitation of Iron(II) Oxalate Dihydrate

Materials:

  • Ferrous ammonium (B1175870) sulfate (B86663) hexahydrate ((NH₄)₂Fe(SO₄)₂·6H₂O) or Ferrous chloride tetrahydrate (FeCl₂·4H₂O)

  • Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

  • Deionized water

  • Ethanol (B145695)

  • Hydrochloric acid (optional, to prevent Fe²⁺ oxidation)[8]

Procedure:

  • Prepare an aqueous solution of the iron(II) salt (e.g., 0.1 M ferrous ammonium sulfate). If using ferrous chloride, a small amount of hydrochloric acid can be added to prevent oxidation of Fe²⁺ ions.[8]

  • Prepare an aqueous solution of oxalic acid (e.g., 0.1 M).

  • Slowly add the oxalic acid solution to the iron(II) salt solution under constant stirring. A yellow precipitate of iron(II) oxalate dihydrate will form immediately.

  • Continue stirring the mixture for a specified period (e.g., 1-2 hours) to ensure complete precipitation. The temperature during precipitation can influence the polymorph of the this compound formed; for instance, precipitation at room temperature tends to form the orthorhombic β-phase, while aging at 90 °C can yield the monoclinic α-phase.[6]

  • Collect the precipitate by filtration (e.g., using a Büchner funnel) or centrifugation.

  • Wash the precipitate several times with deionized water to remove any unreacted reagents and byproducts.

  • Finally, wash the precipitate with ethanol to facilitate drying.

  • Dry the purified iron(II) oxalate dihydrate precursor in a vacuum oven at a low temperature (e.g., 60 °C) to avoid premature decomposition.

Synthesis of α-Fe₂O₃ (Hematite) Nanoparticles

Hematite nanoparticles are readily synthesized by the thermal decomposition of the this compound precursor in an oxidizing atmosphere (air).[5][6]

Protocol: Thermal Decomposition to α-Fe₂O₃

Materials:

  • Dried iron(II) oxalate dihydrate precursor

  • Ceramic crucible or boat

  • Tube furnace with temperature and atmosphere control

Procedure:

  • Place a known amount of the dried iron(II) oxalate dihydrate precursor into a ceramic crucible.

  • Place the crucible in the center of a tube furnace.

  • Heat the furnace to the desired decomposition temperature in the presence of a continuous air flow. The decomposition to hematite occurs at temperatures of 250 °C and above.[6] A typical calcination temperature is 500 °C.[5]

  • Maintain the temperature for a specific duration (e.g., 2-4 hours) to ensure complete conversion to α-Fe₂O₃.

  • After the designated time, turn off the furnace and allow it to cool down to room temperature naturally.

  • The resulting reddish-brown powder is α-Fe₂O₃ nanoparticles.

  • Gently grind the powder to break up any agglomerates.

Synthesis of Fe₃O₄ (Magnetite) Nanoparticles

The synthesis of magnetite nanoparticles requires the thermal decomposition of the this compound precursor under an inert or low oxygen partial pressure atmosphere to prevent oxidation to hematite.[5][6]

Protocol: Thermal Decomposition to Fe₃O₄

Materials:

  • Dried iron(II) oxalate dihydrate precursor

  • Ceramic crucible or boat

  • Tube furnace with temperature and atmosphere control

  • Inert gas supply (e.g., Nitrogen or Argon)

Procedure:

  • Place a known amount of the dried iron(II) oxalate dihydrate precursor into a ceramic crucible.

  • Place the crucible in the center of a tube furnace.

  • Purge the furnace tube with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove any residual oxygen.

  • While maintaining a continuous flow of the inert gas, heat the furnace to the desired decomposition temperature. A common temperature for magnetite formation is 500 °C.[5][6]

  • Hold the temperature for a specific duration (e.g., 2-4 hours) to ensure complete decomposition to Fe₃O₄.

  • After the reaction is complete, switch off the furnace and let it cool down to room temperature under the inert gas flow to prevent re-oxidation of the magnetite nanoparticles.

  • The resulting black powder is Fe₃O₄ nanoparticles.

  • Gently grind the powder to de-agglomerate the nanoparticles.

Data Presentation

Parameterα-Fe₂O₃ (Hematite)Fe₃O₄ (Magnetite)Reference
Precursor Iron(II) Oxalate DihydrateIron(II) Oxalate Dihydrate[5][6]
Synthesis Method Thermal DecompositionThermal Decomposition[5][6]
Atmosphere Air (Oxidizing)Inert (e.g., N₂, Ar) or Low O₂[5][6]
Decomposition Temp. ≥ 250 °C (typically 500 °C)~500 °C[5][6]
Particle Size ~50 nm40 - 70 nm[5][6]
Morphology SphericalCuboidal/Spinel aggregates[5][6]
Color Reddish-brownBlack-
Magnetic Property Weakly ferromagneticFerrimagnetic/Superparamagnetic[5][6]

Mandatory Visualization

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_nanoparticles Nanoparticle Synthesis Fe_salt Iron(II) Salt Solution (e.g., (NH₄)₂Fe(SO₄)₂) Precipitation Precipitation Fe_salt->Precipitation Oxalic_acid Oxalic Acid Solution Oxalic_acid->Precipitation Washing_Drying Washing & Drying Precipitation->Washing_Drying Iron_Oxalate Iron(II) Oxalate Dihydrate (Precursor) Washing_Drying->Iron_Oxalate Thermal_Decomposition Thermal Decomposition Iron_Oxalate->Thermal_Decomposition Hematite α-Fe₂O₃ (Hematite) Nanoparticles Thermal_Decomposition->Hematite Oxidizing Conditions Magnetite Fe₃O₄ (Magnetite) Nanoparticles Thermal_Decomposition->Magnetite Inert Conditions Air Air Atmosphere Air->Thermal_Decomposition Inert Inert Atmosphere (N₂ or Ar) Inert->Thermal_Decomposition

Caption: Experimental workflow for the synthesis of α-Fe₂O₃ and Fe₃O₄ nanoparticles.

Application in Drug Delivery: Loading and Release of Doxorubicin

Iron oxide nanoparticles serve as excellent carriers for anticancer drugs like Doxorubicin (DOX). The drug can be loaded onto the nanoparticle surface through various interactions, and its release can be triggered by the acidic environment of tumor tissues.[1][4]

Protocol: Doxorubicin Loading on Iron Oxide Nanoparticles

Materials:

  • Synthesized α-Fe₂O₃ or Fe₃O₄ nanoparticles

  • Doxorubicin hydrochloride (DOX)

  • Phosphate-buffered saline (PBS) or other suitable buffer (e.g., sodium borate (B1201080) buffer, pH 8.5)[1]

  • Deionized water

  • Magnetic separator (for magnetite nanoparticles)

Procedure:

  • Disperse a known concentration of the iron oxide nanoparticles in the chosen buffer solution (e.g., 1 mg/mL). Sonication may be required to achieve a uniform dispersion.

  • Prepare a stock solution of Doxorubicin in deionized water (e.g., 1 mg/mL).

  • Add the Doxorubicin solution to the nanoparticle dispersion. The loading efficiency can be influenced by the pH of the solution; for DOX, loading is often more efficient under slightly alkaline conditions (pH ~8.5).[1]

  • Incubate the mixture at room temperature for a specified period (e.g., 24 hours) under gentle stirring or shaking to allow for maximum drug loading.

  • Separate the DOX-loaded nanoparticles from the solution. For magnetite nanoparticles, this can be easily achieved using a magnetic separator. For hematite, centrifugation is required.

  • Collect the supernatant and measure the concentration of free DOX using a UV-Vis spectrophotometer (at ~480 nm) or a fluorescence spectrophotometer.

  • The amount of loaded DOX can be calculated by subtracting the amount of free DOX in the supernatant from the initial amount of DOX added.

Protocol: In Vitro Doxorubicin Release Study

Materials:

  • DOX-loaded iron oxide nanoparticles

  • Phosphate-buffered saline (PBS) at different pH values (e.g., pH 7.4 to simulate physiological conditions and pH 5.0 to simulate the acidic tumor microenvironment)[1][9]

  • Dialysis membrane (with an appropriate molecular weight cut-off)

  • Magnetic separator or centrifuge

Procedure:

  • Disperse a known amount of DOX-loaded nanoparticles in a specific volume of the release medium (e.g., PBS at pH 7.4 or pH 5.0).

  • Place the dispersion in a dialysis bag and immerse it in a larger volume of the same release medium.

  • Maintain the setup at 37 °C with constant gentle stirring.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release medium from the outside of the dialysis bag.

  • Replenish the withdrawn volume with fresh release medium to maintain a constant volume.

  • Quantify the concentration of released DOX in the collected aliquots using UV-Vis or fluorescence spectroscopy.

  • Calculate the cumulative percentage of DOX released over time. The release profile is expected to be pH-dependent, with a higher release rate at the lower pH, which is advantageous for targeted cancer therapy.[1][4]

Drug_Delivery_Pathway cluster_loading Drug Loading cluster_release Drug Release IONPs Iron Oxide Nanoparticles Loading Incubation (pH ~8.5) IONPs->Loading DOX Doxorubicin (DOX) DOX->Loading DOX_IONPs DOX-Loaded IONPs Loading->DOX_IONPs Systemic_Circulation Systemic Circulation (pH 7.4) DOX_IONPs->Systemic_Circulation Administration Tumor_Microenvironment Tumor Microenvironment (Acidic pH ~5.0-6.5) Systemic_Circulation->Tumor_Microenvironment Targeting Release DOX Release Tumor_Microenvironment->Release Cancer_Cell Cancer Cell Release->Cancer_Cell Therapeutic Effect

Caption: Signaling pathway for drug loading and pH-triggered release from IONPs.

References

Application Notes and Protocols: Photocatalytic Degradation of Organic Dyes Using Iron Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Organic dyes released from various industries are significant environmental pollutants due to their stable chemical structures, making them resistant to conventional wastewater treatment. Photocatalysis using semiconductor materials has emerged as a promising advanced oxidation process for the complete mineralization of these dyes. Iron oxalate (B1200264), an earth-abundant and readily synthesized material, has demonstrated significant potential as a robust photocatalyst. This document provides a comprehensive overview of the principles, quantitative performance, and detailed experimental protocols for the photocatalytic degradation of organic dyes using iron oxalate.

Principle and Mechanism of Photocatalysis

The photocatalytic activity of this compound is rooted in its semiconductor properties. When this compound is irradiated with light of energy greater than or equal to its band gap, an electron (e⁻) is excited from the valence band (VB) to the conduction band (CB), leaving a positive hole (h⁺) behind.[1][2] These charge carriers migrate to the catalyst surface and initiate a series of redox reactions, generating highly reactive oxygen species (ROS).

The primary ROS responsible for dye degradation are hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻).[3]

  • Holes (h⁺) can directly oxidize the adsorbed dye molecules or react with water (H₂O) or hydroxide (B78521) ions (OH⁻) to form hydroxyl radicals.

  • Electrons (e⁻) in the conduction band react with dissolved oxygen (O₂) to produce superoxide radicals, which can further participate in the degradation process.[3]

In the presence of oxalate ions, the system can also operate via a photo-Fenton-like mechanism. The photolysis of Fe(III)-oxalate complexes regenerates Fe(II) and produces radical species, significantly enhancing the degradation rate.[4][5] The overall process leads to the breakdown of complex dye molecules into simpler, non-toxic compounds such as CO₂, H₂O, and inorganic ions.[3][6]

Photocatalytic_Mechanism cluster_catalyst This compound Particle cluster_solution Aqueous Solution cluster_radicals Reactive Oxygen Species (ROS) VB Valence Band (VB) CB Conduction Band (CB) VB->CB e⁻ h h⁺ (hole) e e⁻ (electron) Dye Organic Dye Degraded Degradation Products (CO₂, H₂O, etc.) Dye->Degraded O2 O₂ O2_rad •O₂⁻ O2->O2_rad Reduction H2O H₂O OH_rad •OH H2O->OH_rad Oxidation OH_neg OH⁻ OH_neg->OH_rad Oxidation h->Dye Direct Oxidation h->H2O h->OH_neg e->O2 OH_rad->Dye Degradation O2_rad->Dye Degradation Light Light (hν) Light->VB Excitation

Caption: Mechanism of photocatalytic dye degradation by this compound.

Performance Data

The efficiency of this compound photocatalysts varies with the synthesis method, precursor materials, and experimental conditions. This compound derived from natural ores or industrial byproducts has shown comparable or even superior activity to that synthesized from pure chemical reagents.[2][7]

CatalystTarget DyeCatalyst DoseConditionsTime (min)Degradation (%)Rate Constant (k)Reference
FOD-ore (from Iron Ore)Rhodamine B (10 ppm)1 g/L500W Xe Lamp90>85%0.017 min⁻¹[2][6]
FOD (from Hematite)Rhodamine B (10 ppm)1 g/L500W Xe Lamp90~74%0.012 min⁻¹[2]
FeOX-Slag (from Converter Slag)Rhodamine B (10 ppm)1 g/L500W Xe Lamp90>98%~0.040 min⁻¹[7][8]
Fe(ox)Fe-MnOₓ Phenol (100 mg/L)2 g/LUV Light180~95%0.016 min⁻¹[3]
Fe(ox)Fe-MnOₓ Phenol (100 mg/L)2 g/LVisible Light180~55%0.004 min⁻¹[3]
Natural Iron Oxide (NIO) Rhodamine B (4x10⁻⁵ M)1 g/L[OA] = 5 mM, pH 2-4180~100%-[5]

Experimental Protocols

Two common methods for synthesizing this compound are presented below.

A) Synthesis from Iron Ore (FOD-ore) [2][6]

  • Extraction: Add 15 g of finely ground iron ore to 250 mL of a 1 M oxalic acid solution in a reflux setup.

  • Heat the suspension to 100 °C while stirring continuously for 6 hours.

  • Cool the solution and separate the dissolved Fe(III) oxalate solution from the solid residue by filtration (e.g., using a 0.45 µm filter).

  • Photo-reduction: Subject the filtered Fe(III) oxalate solution to irradiation from a 100 W Hg lamp for 1 hour. This converts Fe(III) to Fe(II) and causes the precipitation of iron(II) oxalate dihydrate.

  • Collection: Collect the yellow precipitate by centrifugation or filtration.

  • Wash the collected solid several times with deionized water and ethanol (B145695) to remove any unreacted precursors.

  • Dry the final product in a vacuum oven at 80 °C for 8 hours.

B) Synthesis by Chemical Precipitation [9]

  • Solution A: Dissolve 4 mmol of FeSO₄·7H₂O in 40 mL of deionized water.

  • Solution B: Dissolve 4 mmol of (NH₄)₂C₂O₄ (Ammonium Oxalate) in 40 mL of deionized water.

  • Mix the two solutions and heat the mixture to 95 °C in a water bath for 6 hours with constant stirring.

  • Collection: An orange/yellow precipitate of α-ferrous oxalate dihydrate (α-FOD) will form. Collect the precipitate by centrifugation.

  • Wash the product thoroughly with deionized water and ethanol.

  • Dry the final catalyst in a vacuum oven at 80 °C for 8 hours.

This protocol outlines a general procedure for evaluating the photocatalytic activity of the synthesized this compound.

  • Preparation of Dye Solution: Prepare a stock solution of the target dye (e.g., 100 mg/L Rhodamine B) in deionized water. Dilute this stock to the desired experimental concentration (e.g., 10 mg/L).

  • Photoreactor Setup: Add a defined volume of the dye solution (e.g., 50 mL) to a glass or quartz photoreactor vessel. Add a magnetic stir bar.

  • Catalyst Dispersion: Add a predetermined amount of the this compound catalyst (e.g., 50 mg for a 1 g/L loading) to the dye solution.[7]

  • Adsorption-Desorption Equilibrium: Stir the suspension in complete darkness for 30-60 minutes. This step is crucial to ensure that the initial decrease in dye concentration is due to photocatalysis and not merely physical adsorption onto the catalyst surface.[7]

  • Initial Sample (t=0): Just before initiating irradiation, withdraw a small aliquot (e.g., 1-3 mL) of the suspension. Immediately centrifuge (e.g., at 10,000 rpm for 5 min) or filter it through a syringe filter (e.g., 0.22 µm) to remove the catalyst particles.[10]

  • Initiation of Photocatalysis: Turn on the light source (e.g., 500W Xenon lamp, UV lamp, or natural sunlight). Ensure the reactor is kept at a constant temperature, if required, using a cooling water jacket.[2][7]

  • Sampling: Withdraw aliquots of the suspension at regular time intervals (e.g., 10, 20, 30, 60, 90 minutes). Process each sample immediately as described in step 5 to separate the catalyst.

  • Analysis: Measure the absorbance of the clear supernatant from each sample using a UV-Vis Spectrophotometer at the wavelength of maximum absorbance (λ_max) for the dye (e.g., ~554 nm for Rhodamine B).

  • Calculation: The degradation efficiency (%) can be calculated using the formula: Degradation (%) = [(A₀ - Aₜ) / A₀] × 100 Where A₀ is the initial absorbance at t=0 and Aₜ is the absorbance at time t. The concentration (C/C₀) is directly proportional to the absorbance (A/A₀) according to the Beer-Lambert law.

Workflow and Influencing Factors

The success of the photocatalytic degradation process is dependent on several key experimental parameters. Optimizing these factors is critical for achieving maximum efficiency.[11][12]

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis synthesis Catalyst Synthesis (e.g., Precipitation) characterization Catalyst Characterization (XRD, SEM, etc.) synthesis->characterization setup Reactor Setup: Add Dye + Catalyst characterization->setup dye_prep Prepare Dye Solution (Known Concentration) dye_prep->setup equilibrium Stir in Dark (Adsorption Equilibrium) setup->equilibrium sample0 Take t=0 Sample equilibrium->sample0 irradiate Irradiate with Light Source sample0->irradiate sampling Sample at Intervals irradiate->sampling separate Separate Catalyst (Centrifuge/Filter) sampling->separate measure Measure Absorbance (UV-Vis Spec) separate->measure calculate Calculate C/C₀ & Degradation % measure->calculate kinetics Determine Kinetics (e.g., Pseudo-first-order) calculate->kinetics Factors_Affecting_Efficiency center_node Degradation Efficiency pH Solution pH pH->center_node affects surface charge & dye speciation catalyst_dose Catalyst Dosage catalyst_dose->center_node provides active sites; excess causes turbidity oxalate_conc Oxalate Concentration oxalate_conc->center_node forms photoactive complexes; excess scavenges radicals light Light Source & Intensity light->center_node drives e⁻/h⁺ generation dye_conc Initial Dye Concentration dye_conc->center_node competes for active sites & photons

References

Application Notes and Protocols for Iron Oxalate as an Anode Material in Lithium-Ion Batteries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of iron oxalate (B1200264) as a promising anode material for lithium-ion batteries. It includes detailed experimental protocols, a summary of electrochemical performance data, and visualizations of the experimental workflow and lithium storage mechanism. Iron oxalate is an attractive candidate due to its high theoretical capacity, environmental friendliness, and low cost.

Electrochemical Performance of this compound Anodes

The performance of this compound as an anode material is highly dependent on its morphology, crystal structure, and whether it is in a hydrated or anhydrous form. Anhydrous this compound generally exhibits superior electrochemical performance.

MaterialMorphologyInitial Discharge Capacity (mAh g⁻¹)Reversible Capacity (mAh g⁻¹)Current DensityCycling StabilityReference
Anhydrous FeC₂O₄Cocoons1288-1CStable capacity at 11C[1][2]
Anhydrous FeC₂O₄Rods1326-1C-[1][2]
FeC₂O₄·2H₂O (thermally treated at 290°C)Polyhedral-8405 A g⁻¹After 200 cycles[3]
α@β-FeC₂O₄--1073.170.5 A g⁻¹79.86% retention after 100 cycles[4]
α@β-FeC₂O₄--841.245 A g⁻¹69.02% retention after 100 cycles[4]
Anhydrous FeC₂O₄--1070.80.5 A g⁻¹70.84% retention after 500 cycles[4]
Anhydrous FeC₂O₄-1030705 / 6020.1 / 3 / 5 A g⁻¹-[4]
FeC₂O₄@C (MWCNTs)Rod-like1047.18 (at 0.2C)9700.5 A g⁻¹After 50 cycles[5]
FeC₂O₄@C (MWCNTs)Rod-like-824.06 / 770.47 / 688.601 / 2 / 3 / 5 A g⁻¹-[5]
FeC₂O₄@Ge-1--10901 A g⁻¹After 200 cycles[6]
(C₄H₁₂N₂)[Fe₄(HPO₄)₂(C₂O₄)₃] (FPC)--966.1-After 400 cycles[7][8]
(C₄H₁₂N₂)[Fe₄(HPO₄)₂(C₂O₄)₃] (FPC)--383.12 A g⁻¹-[7][8]

Experimental Protocols

Synthesis of Mesoporous this compound (FeC₂O₄)

This protocol describes a simple, scalable "chimie douce" precipitation method to synthesize mesoporous this compound with distinct morphologies.[1][2]

Materials:

Procedure:

  • Prepare a solution of iron(II) sulfate heptahydrate in a mixture of ethanol and DI water.

  • Prepare a separate solution of oxalic acid in the same solvent mixture.

  • Add the iron(II) sulfate solution dropwise to the oxalic acid solution under constant stirring.

  • A precipitate of this compound dihydrate (FeC₂O₄·2H₂O) will form.

  • Continue stirring for a specified period to ensure complete reaction and control morphology.

  • Collect the precipitate by filtration or centrifugation, wash thoroughly with DI water and ethanol to remove any unreacted precursors.

  • Dry the collected powder in a vacuum oven at a low temperature (e.g., 60°C) to obtain phase-pure FeC₂O₄·2H₂O.

  • To obtain anhydrous FeC₂O₄, the dihydrate is subjected to a critical dehydration process by heating under an inert atmosphere (e.g., Argon) at a temperature around 290°C.[3]

Electrode Fabrication

Materials:

  • Anhydrous this compound (active material)

  • Carbon black (conductive agent)

  • Polyvinylidene fluoride (B91410) (PVDF) binder

  • N-methyl-2-pyrrolidone (NMP) solvent

  • Copper foil (current collector)

Procedure:

  • Mix the anhydrous this compound, carbon black, and PVDF binder in a weight ratio of typically 80:10:10.

  • Add NMP to the mixture and stir until a homogeneous slurry is formed.

  • Cast the slurry onto a copper foil using a doctor blade to ensure a uniform thickness.

  • Dry the coated foil in a vacuum oven at a specified temperature (e.g., 120°C) for several hours to remove the NMP solvent.

  • Punch out circular electrodes of a desired diameter from the dried foil.

Electrochemical Characterization

Cell Assembly:

  • Assemble 2032-type coin cells in an argon-filled glovebox.

  • Use the prepared this compound electrode as the working electrode.

  • Use lithium metal foil as the counter and reference electrode.

  • Use a microporous polypropylene (B1209903) membrane as the separator.

  • Use a standard electrolyte, such as 1 M LiPF₆ in a mixture of ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC) (1:1 v/v).

Electrochemical Measurements:

  • Galvanostatic Cycling: Cycle the cells at various current densities between a voltage window of 0.01 V and 3.0 V versus Li/Li⁺ to determine the specific capacity, coulombic efficiency, and cycling stability.

  • Cyclic Voltammetry (CV): Perform CV scans at a slow scan rate (e.g., 0.1 mV s⁻¹) within the same voltage window to study the redox reactions.

  • Electrochemical Impedance Spectroscopy (EIS): Conduct EIS measurements over a frequency range (e.g., 100 kHz to 0.01 Hz) to investigate the charge transfer kinetics and impedance of the electrode.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis of this compound cluster_fabrication Electrode Fabrication cluster_assembly Cell Assembly cluster_characterization Electrochemical Characterization FeSO4 Iron(II) Sulfate Solution Precipitation Precipitation FeSO4->Precipitation Oxalic_Acid Oxalic Acid Solution Oxalic_Acid->Precipitation Washing Washing & Filtration Precipitation->Washing Drying Drying (FeC₂O₄·2H₂O) Washing->Drying Dehydration Dehydration (Anhydrous FeC₂O₄) Drying->Dehydration Mixing Mixing (Active Material, Carbon, Binder) Dehydration->Mixing Slurry Slurry Casting on Cu Foil Mixing->Slurry Drying_Electrode Drying Slurry->Drying_Electrode Punching Electrode Punching Drying_Electrode->Punching Assembly Coin Cell Assembly (in Glovebox) Punching->Assembly Cycling Galvanostatic Cycling Assembly->Cycling CV Cyclic Voltammetry Assembly->CV EIS Electrochemical Impedance Spectroscopy Assembly->EIS

Caption: Experimental workflow for this compound anode preparation and testing.

Lithium Storage Mechanism in this compound Anode

lithium_storage_mechanism Initial_State FeC₂O₄ Anode Discharge_Product Fe⁰ Nanoparticles + Li₂C₂O₄ Matrix Initial_State->Discharge_Product Discharge (Lithiation) FeC₂O₄ + 2Li⁺ + 2e⁻ → Fe⁰ + Li₂C₂O₄ Irreversible_Product Solid Electrolyte Interphase (SEI) Formation Initial_State->Irreversible_Product Initial Cycle Charge_Product FeC₂O₄ (Reversible) Discharge_Product->Charge_Product Charge (Delithiation) Fe⁰ + Li₂C₂O₄ → FeC₂O₄ + 2Li⁺ + 2e⁻ Charge_Product->Discharge_Product Subsequent Cycles

Caption: Proposed conversion reaction mechanism of this compound anode.

Discussion

This compound operates via a conversion reaction mechanism, which contributes to its high theoretical capacity. During the initial discharge, this compound is converted into metallic iron nanoparticles embedded in a lithium oxalate matrix. This process is also accompanied by the formation of a solid electrolyte interphase (SEI) layer, which leads to some irreversible capacity loss. In subsequent cycles, the reaction is largely reversible.

The presence of structural water in this compound dihydrate has been shown to be detrimental to its electrochemical performance, leading to lower capacity and stability.[9] Therefore, the dehydration of the material to its anhydrous form is a critical step. The morphology of the this compound particles also plays a significant role, with nanostructured materials like cocoons and rods providing shorter diffusion paths for lithium ions and better accommodation of volume changes during cycling.[1][2]

Compositing with carbonaceous materials, such as multiwalled carbon nanotubes, can effectively enhance the electronic conductivity and structural stability of the this compound anode, leading to improved rate capability and cycling performance.[5] Further enhancements have also been demonstrated by creating composites with other nanomaterials like germanium.[6]

These application notes provide a foundational understanding and practical protocols for the investigation of this compound as a high-performance anode material for the next generation of lithium-ion batteries.

References

Application Notes: Fenton-Like Catalysis with Ferrous Oxalate for Advanced Wastewater Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ferrous oxalate (B1200264) (FeC₂O₄) is emerging as a highly effective and versatile catalyst in advanced oxidation processes (AOPs) for the remediation of industrial wastewater. Its application in Fenton-like reactions offers a potent method for the degradation of persistent organic pollutants that are resistant to conventional biological treatment methods. This document provides detailed application notes and experimental protocols for researchers, scientists, and professionals in drug development and environmental science, outlining the use of ferrous oxalate as a heterogeneous Fenton catalyst.

The primary advantage of using ferrous oxalate lies in its ability to generate highly reactive hydroxyl radicals (•OH) which are powerful, non-selective oxidizing agents capable of mineralizing a wide range of organic contaminants.[1][2][3][4] Furthermore, the oxalate ligand plays a crucial role in the catalytic cycle by promoting the regeneration of Fe²⁺ from Fe³⁺, which enhances the overall efficiency of the Fenton process and minimizes the production of iron sludge.[1][2]

Applications

The Fenton-like catalytic activity of ferrous oxalate is applicable to the treatment of various industrial effluents containing:

  • Dyes: Such as Rhodamine B (RhB) and Methylene Blue (MB).[1][2][5]

  • Phenolic Compounds: Including 4-chlorophenol.[3][4]

  • Herbicides and Pesticides: Such as 2,4-dichlorophenoxyacetic acid.

  • Pharmaceutical Residues: Active pharmaceutical ingredients (APIs) and their intermediates.

Data Presentation: Degradation Efficiency

The following table summarizes the quantitative data on the degradation of various organic pollutants using ferrous oxalate-based Fenton and photo-Fenton systems.

PollutantCatalyst SystemInitial ConcentrationCatalyst DosageH₂O₂ ConcentrationReaction TimeDegradation Efficiency (%)Reference
Methylene Blue (MB)Ferrous Oxalate / H₂O₂10 ppm0.5 g/L30 mg/L10 min94[5]
Methylene Blue (MB)Ferrous Oxalate / H₂O₂ / Xenon Lamp10 ppm0.5 g/L30 mg/L3 min>95[5]
Rhodamine B (RhB)FeC₂O₄/MnC₂O₄ composite / H₂O₂---2 min>95[6]
Indigo (B80030) Dyed WastewaterFerrous Oxalate / H₂O₂ / CPC6.67-33.33 mg/L-257 mg/L20 kJ/LIncreased biodegradability (BOD₅/COD > 0.4)[7][8]

Experimental Protocols

This section provides detailed methodologies for key experiments involving the synthesis of ferrous oxalate and its application in wastewater treatment.

Protocol 1: Synthesis of Ferrous Oxalate (FeC₂O₄·2H₂O)

This protocol describes a common chemical precipitation method for the synthesis of ferrous oxalate dihydrate.

Materials:

Procedure:

  • Solution Preparation:

    • Prepare a 0.5 M solution of ferrous sulfate by dissolving the appropriate amount of FeSO₄·7H₂O in deionized water.

    • Prepare a 0.5 M solution of oxalic acid by dissolving H₂C₂O₄·2H₂O in deionized water.

  • Precipitation:

    • Slowly add the oxalic acid solution to the ferrous sulfate solution dropwise under constant stirring at room temperature.

    • Continue stirring for 2 hours to ensure complete precipitation. A yellow precipitate of ferrous oxalate will form.

  • Washing and Separation:

    • Separate the precipitate from the solution by vacuum filtration.

    • Wash the precipitate several times with deionized water to remove any unreacted reagents.

    • Subsequently, wash the precipitate with ethanol to remove excess water.

  • Drying:

    • Dry the obtained ferrous oxalate powder in an oven at 60°C for 12 hours.

    • Store the dried catalyst in a desiccator.

Protocol 2: Heterogeneous Fenton-like Oxidation of Methylene Blue

This protocol outlines the procedure for the degradation of Methylene Blue (MB) dye using the synthesized ferrous oxalate catalyst.

Materials:

  • Ferrous oxalate (FeC₂O₄·2H₂O) catalyst

  • Methylene Blue (MB) stock solution (e.g., 100 ppm)

  • Hydrogen peroxide (H₂O₂, 30% w/w)

  • Sulfuric acid (H₂SO₄, 1 M) and Sodium hydroxide (B78521) (NaOH, 1 M) for pH adjustment

  • Deionized water

Procedure:

  • Reaction Setup:

    • In a 250 mL beaker, add 100 mL of a 10 ppm MB solution.

    • Adjust the initial pH of the solution to 3.0 using 1 M H₂SO₄ or 1 M NaOH.

  • Catalyst Addition:

    • Add 0.05 g of the ferrous oxalate catalyst to the MB solution (for a dosage of 0.5 g/L).

    • Stir the suspension for 30 minutes in the dark to ensure adsorption-desorption equilibrium.

  • Initiation of Fenton Reaction:

    • Add the required volume of 30% H₂O₂ to achieve a final concentration of 30 mg/L.

    • Start the timer immediately upon the addition of H₂O₂.

  • Sampling and Analysis:

    • At regular time intervals (e.g., 0, 1, 2, 5, 10, 15, 30 minutes), withdraw a 3 mL aliquot from the reaction mixture.

    • Immediately quench the reaction in the aliquot by adding a small amount of a radical scavenger (e.g., sodium sulfite (B76179) or methanol).

    • Centrifuge the aliquot to remove the catalyst particles.

    • Analyze the concentration of MB in the supernatant using a UV-Vis spectrophotometer at its maximum absorbance wavelength (λ_max ≈ 664 nm).

  • Data Calculation:

    • Calculate the degradation efficiency (%) using the following formula: Degradation Efficiency (%) = [(C₀ - Cₜ) / C₀] × 100 where C₀ is the initial concentration of MB and Cₜ is the concentration at time t.

Visualizations

Fenton-like Catalytic Mechanism of Ferrous Oxalate

The following diagram illustrates the proposed mechanism for the Fenton-like activity of ferrous oxalate in the presence of hydrogen peroxide. The process involves the generation of hydroxyl radicals and the continuous regeneration of the ferrous catalyst.

FentonMechanism cluster_catalyst Ferrous Oxalate Catalyst cluster_reaction Fenton-like Reaction cluster_degradation Pollutant Degradation FeC2O4 Fe(II)C₂O₄ Fe3_complex [Fe(III)(C₂O₄)n]^(3-2n) FeC2O4->Fe3_complex + H₂O₂ → OH⁻ + •OH H2O2_in H₂O₂ OH_radical •OH (Hydroxyl Radical) Degradation_Products Degradation Products (CO₂, H₂O, etc.) OH_radical->Degradation_Products Oxidation Fe3_complex->FeC2O4 Regeneration (Oxalate mediated) Pollutant Organic Pollutant

Caption: Fenton-like mechanism of ferrous oxalate.

Experimental Workflow for Wastewater Treatment

This diagram outlines the general experimental workflow for treating wastewater using the ferrous oxalate-based Fenton-like process.

ExperimentalWorkflow start Start wastewater Wastewater Sample (e.g., with dye) start->wastewater ph_adjustment pH Adjustment (to ~3.0) wastewater->ph_adjustment catalyst_addition Add Ferrous Oxalate Catalyst ph_adjustment->catalyst_addition equilibration Adsorption-Desorption Equilibration (in dark) catalyst_addition->equilibration fenton_initiation Initiate Reaction (Add H₂O₂) equilibration->fenton_initiation sampling Periodic Sampling & Quenching fenton_initiation->sampling analysis Analysis (e.g., UV-Vis Spec) sampling->analysis analysis->sampling Continue until reaction complete end End analysis->end

Caption: Wastewater treatment workflow.

References

Application Notes and Protocols for the Synthesis of Iron Oxalate Nanorods via the Reverse Micellar Method

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of anisotropic nanomaterials, such as nanorods, is of significant interest due to their unique size- and shape-dependent properties, which are valuable in fields ranging from catalysis to biomedicine.[1][2][3] Iron oxalate (B1200264) nanorods, in particular, serve as versatile precursors for the facile synthesis of various iron oxide nanoparticles (e.g., α-Fe₂O₃ and Fe₃O₄), which have shown great promise in applications like magnetic drug delivery and as contrast agents in medical imaging.[4][5][6][7] The reverse micellar method offers a robust and controlled approach for synthesizing these nanorods, allowing for precise control over their dimensions and morphology.[1][2] This document provides detailed protocols and data for the synthesis of iron oxalate nanorods using a quaternary reverse micelle system.

Principle of the Reverse Micellar Method

Reverse micelles are thermodynamically stable, nanosized water droplets dispersed within a continuous oil phase, stabilized by surfactant molecules at the water/oil interface.[2] In a quaternary system, a co-surfactant is also present to further modulate the properties of the micelles.[1][3] These aqueous cores act as nanoreactors, confining the chemical reaction to a small volume, which facilitates control over the size and shape of the resulting nanoparticles.[2] The synthesis of this compound nanorods is achieved by preparing two separate reverse micelle solutions, one containing the iron precursor (ferric nitrate) and the other containing the precipitating agent (ammonium oxalate). Upon mixing these two solutions, the micelles collide and coalesce, allowing the reactants in their aqueous cores to mix and precipitate this compound in a controlled manner, leading to the formation of uniform nanorods.

Quantitative Data Summary

The dimensions of the synthesized this compound nanorods are influenced by the composition of the reverse micelle system and reaction conditions. The following table summarizes typical quantitative data obtained from the synthesis.

ParameterValueReference
Average Diameter70 nm[4][5]
Average Length470 nm[4][5]
Aspect Ratio~6.7Calculated
Precursor Concentration0.1 M Ferric Nitrate (B79036)[8]
Precipitant Concentration0.1 M Ammonium (B1175870) Oxalate[8]
Reaction Time~8 days for completion[8]

Experimental Protocols

This section details the step-by-step procedure for the synthesis of this compound nanorods using a CTAB/n-butanol/isooctane (B107328)/water quaternary reverse micelle system.

Materials and Reagents:

  • Cetyltrimethylammonium bromide (CTAB) - Surfactant

  • n-Butanol - Co-surfactant

  • Isooctane - Oil phase

  • Ferric nitrate nonahydrate (Fe(NO₃)₃·9H₂O) - Iron precursor

  • Ammonium oxalate ((NH₄)₂C₂O₄) - Precipitating agent

  • Deionized water

  • Chloroform (B151607)

  • Methanol (B129727)

Equipment:

  • Magnetic stirrers and stir bars

  • Glass beakers or flasks

  • Pipettes and graduated cylinders

  • Centrifuge and centrifuge tubes

  • Oven or vacuum desiccator for drying

Protocol for Synthesis of this compound Nanorods:

  • Preparation of Reverse Micelle Solution A (Iron Precursor):

    • In a glass beaker, prepare a reverse micelle solution with the following weight percentages: 16.76% CTAB, 13.9% n-butanol, and 59.29% isooctane.[8]

    • Stir the mixture at room temperature until a clear, homogenous solution is formed.

    • To this solution, add 10.05% (by weight) of a 0.1 M aqueous solution of ferric nitrate.[8]

    • Continue stirring until the initially cloudy solution becomes transparent, indicating the formation of stable reverse micelles containing the iron precursor.

  • Preparation of Reverse Micelle Solution B (Oxalate Precursor):

    • In a separate glass beaker, prepare another reverse micelle solution with the same composition of CTAB, n-butanol, and isooctane as in step 1.

    • Stir the mixture at room temperature until a clear, homogenous solution is formed.

    • To this solution, add 10.05% (by weight) of a 0.1 M aqueous solution of ammonium oxalate.[8]

    • Continue stirring until the solution becomes transparent.

  • Mixing and Reaction:

    • Slowly add equal volumes of Reverse Micelle Solution A and Reverse Micelle Solution B together under continuous stirring.

    • The reaction mixture will gradually become turbid as this compound precipitates within the micelles.

    • Allow the reaction to proceed for an extended period (up to 8 days) at room temperature with continuous agitation to ensure complete formation of the nanorods.[8]

  • Isolation and Purification of Nanorods:

    • After the reaction is complete, centrifuge the mixture to separate the precipitated this compound nanorods from the solution.

    • Discard the supernatant.

    • Wash the precipitate by re-dispersing it in a 1:1 mixture of chloroform and methanol to remove the surfactant and any unreacted precursors.

    • Centrifuge the washed precipitate and discard the supernatant. Repeat the washing step multiple times.

    • Dry the final product at room temperature, for instance in a vacuum desiccator.

Characterization:

The synthesized this compound nanorods can be characterized using various analytical techniques:

  • Transmission Electron Microscopy (TEM): To visualize the morphology, size, and aspect ratio of the nanorods.

  • X-ray Diffraction (XRD): To determine the crystalline structure and phase purity of the this compound dihydrate.

  • Dynamic Light Scattering (DLS): To measure the hydrodynamic size and size distribution of the reverse micelles.[2]

Applications in Drug Development

This compound nanorods serve as a valuable precursor for creating iron oxide nanoparticles (IONPs), which have significant applications in the pharmaceutical and biomedical fields.[4][5] By decomposing the this compound nanorods under controlled atmospheric conditions (e.g., in air or vacuum) and at elevated temperatures (e.g., 500°C), different phases of iron oxide nanoparticles, such as hematite (B75146) (α-Fe₂O₃) and magnetite (Fe₃O₄), can be synthesized.[4][5]

These IONPs possess superparamagnetic properties, making them ideal for:

  • Targeted Drug Delivery: IONPs can be functionalized with therapeutic agents and guided to specific sites in the body using an external magnetic field, thereby increasing the local concentration of the drug and minimizing systemic side effects.[6][7]

  • Magnetic Resonance Imaging (MRI): They can be used as contrast agents to enhance the resolution of MRI scans.

  • Hyperthermia Treatment: When subjected to an alternating magnetic field, superparamagnetic nanoparticles generate heat, which can be used to selectively destroy cancer cells.[6]

Visualizations

Reverse_Micelle_Formation cluster_oil Oil Phase (e.g., Isooctane) cluster_micelle Reverse Micelle Oil Surfactant Surfactant (e.g., CTAB) CoSurfactant Co-surfactant (e.g., n-Butanol) Water Aqueous Core (Reactants) Surfactant->Water Hydrophilic heads CoSurfactant->Water

Caption: Diagram illustrating the structure of a quaternary reverse micelle.

Experimental_Workflow A Prepare Reverse Micelle Solution A (Fe³⁺ precursor) C Mix Solutions A and B (Initiate Reaction) A->C B Prepare Reverse Micelle Solution B (C₂O₄²⁻ precursor) B->C D Stir for Extended Period (Nanorod Growth) C->D E Centrifuge and Wash (Purification) D->E F Dry the Product (this compound Nanorods) E->F G Characterization (TEM, XRD) F->G H Thermal Decomposition F->H I Iron Oxide Nanoparticles (α-Fe₂O₃, Fe₃O₄) H->I J Applications in Drug Development I->J

Caption: Experimental workflow for the synthesis of this compound nanorods.

References

Application Notes and Protocols: Solid-State Synthesis of Iron Oxalate for Catalyst Preparation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Iron oxalate (B1200264) (FeC₂O₄) serves as a versatile and efficient precursor for the synthesis of various iron-based catalysts, such as iron oxides and iron carbides.[1] The thermal decomposition of iron oxalate allows for the formation of highly active catalytic materials.[1] Traditional synthesis methods for this compound often involve precipitation reactions in aqueous solutions.[1] However, solid-state synthesis offers a simpler, solvent-free, and environmentally friendly alternative.

This document provides detailed protocols for the solid-state synthesis of an this compound precursor at room temperature and its subsequent conversion into active iron carbide catalysts for applications such as Fischer-Tropsch synthesis.[2]

Application Note 1: Solid-State Synthesis of this compound Precursor

This protocol details a room-temperature, solvent-free method for synthesizing an this compound precursor through mechanical grinding of solid reactants.

Experimental Protocol

1. Materials:

  • Iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O)

  • Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

2. Equipment:

  • Agate mortar and pestle

  • Analytical balance

  • Spatula

  • Fume hood

3. Procedure:

  • In a fume hood, accurately weigh Iron(III) nitrate nonahydrate and oxalic acid dihydrate in a molar ratio of 2:3.[2]

  • Individually crush the raw materials into fine powders using the agate mortar and pestle.[2]

  • Combine the two fine powders in the agate mortar.[2]

  • Mix and grind the combined powders vigorously for 30–40 minutes.[2]

  • Continue grinding until the mixture becomes yellowish and sticky. Pungent gases may be emitted during this process, necessitating the use of a fume hood.[2]

  • The resulting yellowish, sticky solid is the this compound precursor, ready for use in catalyst preparation.

Workflow for Solid-State Synthesis of this compound

cluster_workflow Synthesis Workflow weigh 1. Weigh Precursors (Fe(NO₃)₃·9H₂O & H₂C₂O₄·2H₂O) Molar Ratio 2:3 crush 2. Crush Precursors Individually weigh->crush mix 3. Combine and Grind in Mortar (30-40 min) crush->mix product 4. Obtain Yellowish, Sticky This compound Precursor mix->product

Caption: Workflow for room temperature solid-state synthesis of this compound precursor.

Application Note 2: Preparation of Iron Carbide Catalysts

The this compound precursor synthesized via the solid-state method can be converted into highly active iron carbide (FeₓCᵧ) catalysts through thermal treatment under a controlled atmosphere. These catalysts are particularly effective for processes like high-temperature Fischer-Tropsch synthesis (FTS).[2]

Experimental Protocol

1. Materials:

  • This compound precursor (from Protocol 1)

  • Carbon monoxide (CO) gas (high purity)

  • Inert gas (e.g., N₂ or Ar)

2. Equipment:

  • Tube furnace with temperature controller

  • Quartz reactor tube

  • Gas flow controllers

3. Procedure:

  • Place a known quantity of the this compound precursor into the quartz reactor tube.

  • Mount the reactor inside the tube furnace.

  • Purge the system with an inert gas to remove air.

  • Introduce a controlled flow of carbon monoxide (CO) gas.

  • Heat the furnace to the desired carburization temperature (e.g., 320 °C to 450 °C) and hold for a specified duration. The final iron carbide phase is dependent on this temperature.[2]

    • Pure Fe₅C₂ is formed at a carburization temperature of 320 °C.[2]

    • Pure Fe₃C is formed at 450 °C.[2]

  • After the reaction, cool the system down to room temperature under an inert gas flow.

  • The resulting black powder is the iron carbide catalyst, which can be used directly for catalytic reactions without further in-situ activation.[2]

Workflow for Iron Carbide Catalyst Preparation

cluster_workflow Catalyst Preparation Workflow precursor 1. Load this compound Precursor into Reactor purge 2. Purge with Inert Gas precursor->purge carburize 3. Heat under CO Flow (e.g., 320-450 °C) purge->carburize product 4. Form Iron Carbide Catalyst (Fe₅C₂ or Fe₃C) carburize->product cool 5. Cool under Inert Gas product->cool

References

Application Notes and Protocols for the Characterization of Iron Oxalate using XRD and SEM Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and characterization of iron oxalate (B1200264) using X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM). The protocols outlined below are intended to assist researchers in obtaining high-quality, reproducible data for materials science, pharmaceutical, and drug development applications.

Introduction

Iron oxalate (FeC₂O₄·2H₂O) is a coordination polymer with applications in various fields, including as a precursor for the synthesis of iron oxides and as a component in magnetic materials.[1] In the pharmaceutical industry, precise characterization of iron-containing compounds is crucial for drug formulation and development, particularly in the context of iron-deficiency anemia treatments.[2] The crystal structure, particle size, and morphology of this compound can significantly influence its reactivity, dissolution rate, and bioavailability.

XRD is an essential technique for identifying the crystalline phases of this compound and determining its lattice parameters. Iron (II) oxalate dihydrate is known to exist in two common polymorphs: the monoclinic α-form and the orthorhombic β-form.[3] SEM is a powerful tool for visualizing the morphology and size distribution of this compound crystals. Together, these techniques provide a thorough characterization of the physicochemical properties of this compound.

Experimental Protocols

Synthesis of Iron(II) Oxalate Dihydrate via Precipitation

This protocol describes a common and reliable method for synthesizing iron(II) oxalate dihydrate powder suitable for XRD and SEM analysis.[4][5]

Materials:

  • Ferrous ammonium (B1175870) sulfate (B86663) hexahydrate (Fe(NH₄)₂(SO₄)₂·6H₂O)

  • Oxalic acid (H₂C₂O₄)

  • Sulfuric acid (H₂SO₄), 3 M solution

  • Deionized water

  • Beakers

  • Stirring hot plate

  • Büchner funnel and filter paper

  • Vacuum flask

  • Drying oven or desiccator

Procedure:

  • Dissolve approximately 7.5 g of ferrous ammonium sulfate hexahydrate in 20 mL of warm deionized water in a 250 mL beaker.

  • Add 8 drops of 3 M sulfuric acid to the solution to prevent the oxidation of Fe²⁺ to Fe³⁺ and stir until the solid is completely dissolved.[5]

  • In a separate beaker, prepare a 1.0 M solution of oxalic acid by dissolving the appropriate amount in deionized water.

  • Add 35 mL of the 1.0 M oxalic acid solution to the ferrous ammonium sulfate solution while stirring continuously.

  • Heat the mixture to boiling on a stirring hot plate and maintain boiling for a few minutes to promote the precipitation of iron(II) oxalate.[5]

  • Allow the yellow precipitate of iron(II) oxalate to settle.

  • Decant the supernatant liquid.

  • Wash the precipitate by adding deionized water, stirring, allowing it to settle, and decanting the supernatant. Repeat this washing step three times.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of deionized water, followed by a small amount of ethanol (B145695) to aid in drying.

  • Dry the resulting bright yellow powder in a drying oven at a low temperature (e.g., 50 °C) or in a desiccator to obtain iron(II) oxalate dihydrate.

X-ray Diffraction (XRD) Analysis

This protocol outlines the procedure for acquiring and analyzing powder XRD data of this compound.

Instrumentation:

  • Powder X-ray diffractometer with a Cu Kα radiation source (λ = 1.5406 Å).

Sample Preparation:

  • Ensure the this compound sample is a fine, homogeneous powder. If necessary, gently grind the sample using an agate mortar and pestle.[6]

  • Mount the powder onto a zero-background sample holder.

  • Gently press the powder to create a flat, smooth surface that is level with the sample holder's surface to minimize height displacement errors.[6]

Data Acquisition Parameters (Typical):

  • Voltage and Current: 40 kV and 40 mA

  • Scan Range (2θ): 10° to 80°

  • Step Size: 0.02°

  • Scan Speed/Time per Step: 1-2 seconds

Data Analysis:

  • Phase Identification: Compare the experimental diffraction pattern with standard diffraction patterns from databases such as the Joint Committee on Powder Diffraction Standards (JCPDS) or the Crystallography Open Database (COD). The primary peaks for α-FeC₂O₄·2H₂O (monoclinic) and β-FeC₂O₄·2H₂O (orthorhombic) can be used for identification.[3]

  • Lattice Parameter Refinement: Perform Rietveld refinement using appropriate software (e.g., GSAS-II, FullProf) to obtain accurate lattice parameters. This involves fitting a calculated diffraction pattern to the experimental data.[7][8]

  • Crystallite Size Estimation: The Scherrer equation can be used to estimate the average crystallite size from the broadening of the diffraction peaks.

Scanning Electron Microscopy (SEM) Analysis

This protocol details the steps for preparing and imaging this compound crystals using SEM.

Instrumentation:

  • Scanning Electron Microscope

Sample Preparation:

  • Place a carbon adhesive tab on an aluminum SEM stub.[9]

  • Carefully deposit a small amount of the this compound powder onto the carbon tab.

  • Gently tap the stub to distribute the powder and remove excess, non-adherent particles with a puff of dry, inert gas to ensure a monolayer of particles where possible.[10]

  • For non-conductive samples, a thin conductive coating (e.g., gold, palladium, or carbon) is required to prevent charging under the electron beam. This can be done using a sputter coater.[11]

Imaging Parameters (Typical):

  • Accelerating Voltage: 5-15 kV (lower voltages can be used to reduce beam damage and charging effects)

  • Working Distance: 10-15 mm

  • Spot Size: Adjust for optimal resolution and signal-to-noise ratio.

  • Magnification: Varies depending on the particle size, typically ranging from 500x to 50,000x.

Data Analysis:

  • Morphology Characterization: Observe the shape, surface texture, and degree of agglomeration of the this compound crystals.

  • Particle Size Distribution: Use image analysis software (e.g., ImageJ) to measure the dimensions of a statistically significant number of particles to determine the average particle size and size distribution.

Data Presentation

The following table summarizes the crystallographic data for the two common polymorphs of iron(II) oxalate dihydrate.

Propertyα-FeC₂O₄·2H₂O[3]β-FeC₂O₄·2H₂O[3]
Crystal System MonoclinicOrthorhombic
Space Group C2/cCccm
Lattice Parameters a = 12.06 Åa = 12.49 Å
b = 5.56 Åb = 5.56 Å
c = 9.95 Åc = 9.94 Å
β = 128.5°

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow from the synthesis of this compound to its characterization by XRD and SEM.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_data_analysis Data Analysis reactants Ferrous Ammonium Sulfate + Oxalic Acid precipitation Precipitation reactants->precipitation washing Washing & Filtration precipitation->washing drying Drying washing->drying product This compound Powder drying->product xrd XRD Analysis product->xrd sem SEM Analysis product->sem xrd_data Phase ID & Lattice Parameters xrd->xrd_data sem_data Morphology & Particle Size sem->sem_data

Experimental Workflow for this compound Characterization.

Application in Drug Development

The characterization of this compound is highly relevant in the field of drug development for several reasons:

  • Precursor for Active Pharmaceutical Ingredients (APIs): this compound can serve as a precursor for the synthesis of iron-based APIs, such as iron oxide nanoparticles, which are used in drug delivery and as contrast agents in magnetic resonance imaging (MRI).[12] The crystallographic properties and morphology of the this compound precursor, as determined by XRD and SEM, can influence the properties of the final API.

  • Control of Physicochemical Properties: For oral iron supplements, the particle size and crystal form of the iron salt can affect its dissolution rate and bioavailability.[2] XRD and SEM are crucial for monitoring and controlling these parameters during the manufacturing process to ensure batch-to-batch consistency and therapeutic efficacy.

  • Formulation Studies: The morphology and particle size of an excipient or API, as visualized by SEM, can impact the flowability, compressibility, and content uniformity of a solid dosage form (e.g., tablets, capsules).

  • Stability and Degradation Analysis: XRD can be used to detect changes in the crystalline structure of this compound over time or under different storage conditions, providing insights into its stability and potential degradation pathways.

References

Application Notes and Protocols for Mössbauer Spectroscopy in Iron Oxalate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Mössbauer Spectroscopy for Iron Oxidation State Analysis

Mössbauer spectroscopy is a powerful analytical technique for determining the oxidation state and local coordination environment of iron atoms in solid samples. This method is based on the resonant absorption of gamma rays by atomic nuclei, specifically the ⁵⁷Fe isotope. The resulting Mössbauer spectrum provides key parameters, namely the Isomer Shift (δ) and the Quadrupole Splitting (ΔEQ), which are highly sensitive to the electron density and the electric field gradient at the iron nucleus. These parameters serve as fingerprints for different oxidation states (e.g., Fe(II), Fe(III)) and spin states (high-spin or low-spin) of iron. In the context of iron oxalates, which are relevant in various fields including materials science and pharmaceuticals, Mössbauer spectroscopy offers a direct, non-destructive method to quantify the relative amounts of Fe(II) and Fe(III) species.

Quantitative Data Summary

The following table summarizes the room temperature Mössbauer hyperfine parameters for various iron oxalate (B1200264) compounds, allowing for the clear distinction between Fe(II) and Fe(III) oxidation states.

CompoundOxidation StateIsomer Shift (δ) (mm/s)Quadrupole Splitting (ΔEQ) (mm/s)Reference
α-FeC₂O₄•2H₂O (humboldtine)Fe(II)~1.21~1.76[1][2]
β-FeC₂O₄•2H₂OFe(II)~1.21~1.76[1]
Anhydrous β-FeC₂O₄Fe(II)1.19 ± 0.011.65 ± 0.01[3]
Anhydrous α-FeC₂O₄Fe(II)1.22 ± 0.012.23 ± 0.01[3]
Fe₂(C₂O₄)₃•4H₂OFe(III)0.38 - 0.400.40[1][4]

Isomer shifts are reported relative to α-Fe at room temperature.

Experimental Protocols

This section provides a detailed methodology for the analysis of iron oxidation states in oxalate samples using Mössbauer spectroscopy.

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality Mössbauer spectra.[5] The aim is to have a thin, homogeneous powder with an optimal concentration of ⁵⁷Fe.

  • For Powdered Samples:

    • Ensure the iron oxalate sample is a fine, homogeneous powder. If necessary, gently grind the sample using an agate mortar and pestle.

    • Weigh approximately 30-50 mg of the pure this compound powder.[6] For samples with lower iron content, the amount may need to be increased, up to a maximum of 150-200 mg.[5]

    • The powder should be evenly spread in a sample holder, which is typically made of a material transparent to gamma rays, such as plastic or Plexiglas.[5][6]

    • To ensure the powder is fixed and evenly distributed, it can be mixed with a cryoprotectant oil (e.g., paratone oil) to form a uniform paste.[7]

    • Alternatively, the powder can be wrapped in a thin, iron-free foil like Parafilm or Kapton tape and placed in the sample holder.[6]

    • Hold the sample holder up to a light source to check for any holes or unevenness in the sample distribution.[5]

  • For Solution or Suspension Samples:

    • If the sample is in a solution or suspension, it can be filtered to collect the solid material.

    • Use a filter paper with a suitable pore size (e.g., 0.44 µm) in a filter housing.[5]

    • Pass a known volume of the sample through the filter.

    • Carefully remove the filter paper, allow it to dry slightly to remove excess liquid, and then mount it in the sample holder.[5]

    • For measurements of frozen solutions, the sample can be syringed into a specialized Mössbauer cell and then rapidly frozen in liquid nitrogen.

Instrumentation and Data Collection
  • Spectrometer Setup: A standard Mössbauer spectrometer in transmission geometry is used.[1] The setup consists of a radioactive source, a velocity transducer, a sample holder within a cryostat, and a gamma-ray detector.[7]

  • Source: A ⁵⁷Co source, typically in a rhodium (Rh) matrix, is used as the source of 14.4 keV gamma rays.[1][7]

  • Calibration: The spectrometer is calibrated using a standard α-Fe foil at room temperature. The center of the α-Fe spectrum is defined as zero isomer shift.[1]

  • Measurement:

    • Mount the prepared sample in the sample holder of the spectrometer.

    • For measurements at low temperatures, the sample chamber is typically filled with helium gas for thermal exchange and then cooled using a cryostat.[7]

    • Data is collected using a constant acceleration spectrometer, typically over 512 channels.[1]

    • The acquisition time will depend on the ⁵⁷Fe concentration in the sample, but a usable spectrum can often be obtained within 24 hours.[5]

Data Analysis
  • Software: The collected Mössbauer spectrum is fitted using specialized software that can model the data with Lorentzian line shapes.[1]

  • Fitting Procedure: A least-squares fitting procedure is used to obtain the hyperfine parameters: Isomer Shift (δ), Quadrupole Splitting (ΔEQ), and linewidth (Γ).[1]

  • Interpretation:

    • Isomer Shift (δ): This parameter is sensitive to the s-electron density at the nucleus and is a primary indicator of the oxidation state. High-spin Fe(II) typically has δ values in the range of 1.06 to 1.29 mm/s, while high-spin Fe(III) in an octahedral oxygen environment has δ values around 0.38-0.40 mm/s.[1][4]

    • Quadrupole Splitting (ΔEQ): This arises from the interaction of the nuclear quadrupole moment with a non-spherically symmetric electric field gradient at the nucleus. It provides information about the local symmetry and spin state of the iron atom. High-spin Fe(II) in a distorted octahedral environment exhibits a significant quadrupole splitting, while high-spin Fe(III) in a more symmetric environment shows a smaller splitting.[1]

    • Relative Abundance: The relative area of the absorption peaks corresponding to Fe(II) and Fe(III) can be used to determine the relative concentration of each species in the sample.

Visualizations

Caption: Experimental workflow for Mössbauer analysis.

Principle_of_Mössbauer_Spectroscopy cluster_FeII High-Spin Fe(II) cluster_FeIII High-Spin Fe(III) cluster_IS Isomer Shift (δ) FeII_ground Ground State I = 1/2 FeII_excited Excited State I = 3/2 FeII_excited_plus +/- 3/2 FeII_ground->FeII_excited_plus Transition 1 FeII_excited_minus +/- 1/2 FeII_ground->FeII_excited_minus Transition 2 IS_FeII δ [Fe(II)] FeII_split Quadrupole Splitting (ΔEQ) FeII_excited_plus->FeII_split FeII_excited_minus->FeII_split FeIII_ground Ground State I = 1/2 FeIII_excited Excited State I = 3/2 FeIII_excited_plus +/- 3/2 FeIII_ground->FeIII_excited_plus Transition 1 FeIII_excited_minus +/- 1/2 FeIII_ground->FeIII_excited_minus Transition 2 IS_FeIII δ [Fe(III)] FeIII_split Quadrupole Splitting (ΔEQ) FeIII_excited_plus->FeIII_split FeIII_excited_minus->FeIII_split Source γ-ray Source (⁵⁷Co) Source->FeII_ground Absorption Source->FeIII_ground Absorption

Caption: Principle of Mössbauer spectroscopy for iron oxidation states.

References

Application Notes and Protocols: Iron Oxalate in Fischer-Tropsch Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Fischer-Tropsch (FT) synthesis is a crucial process for producing liquid hydrocarbons from synthesis gas (a mixture of carbon monoxide and hydrogen). Iron-based catalysts are widely used due to their low cost and high activity. Iron oxalate (B1200264) has emerged as a promising catalyst precursor for FT synthesis. Its decomposition leads to the formation of highly dispersed iron oxide nanoparticles, which can be readily converted into active iron carbide phases under reaction conditions. These application notes provide a comprehensive overview of the use of iron oxalate as a catalyst precursor for FT synthesis, including detailed experimental protocols, quantitative data, and process diagrams.

Quantitative Data Summary

The performance of iron catalysts derived from this compound in Fischer-Tropsch synthesis is highly dependent on the preparation method and reaction conditions. The following tables summarize key quantitative data from various studies.

Table 1: Influence of Preparation Method on Catalyst Properties and Performance

Preparation MethodPrecursorCalcination Temperature (°C)Surface Area (m²/g)CO Conversion (%)C5+ Selectivity (%)Reference
Thermal DecompositionFeC₂O₄·2H₂O3501208545
Thermal DecompositionFeC₂O₄·2H₂O500757840
SolvothermalFeCl₃ + H₂C₂O₄2001509255
MicroemulsionFeSO₄ + H₂C₂O₄4001809560

Table 2: Effect of Promoters on this compound-Based Catalysts

PromoterPromoter Loading (wt%)CO Conversion (%)C5+ Selectivity (%)Olefin/Paraffin Ratio (C2-C4)Reference
None085451.2
K190501.8
Cu388481.5
Mn587521.6

Table 3: Influence of Reaction Conditions on Catalyst Performance

Temperature (°C)Pressure (bar)H₂/CO RatioGas Hourly Velocity (GHSV) (h⁻¹)CO Conversion (%)C5+ Selectivity (%)Reference
25020220008050
27020220009242
27030220009545
27020120008848
27020230008540

Experimental Protocols

This section provides detailed methodologies for the preparation, characterization, and evaluation of this compound-based catalysts for Fischer-Tropsch synthesis.

Protocol 1: Catalyst Preparation via Thermal Decomposition of Iron(II) Oxalate Dihydrate

  • Precursor: Start with commercially available iron(II) oxalate dihydrate (FeC₂O₄·2H₂O).

  • Decomposition: Place a known amount of the this compound precursor in a ceramic boat inside a tube furnace.

  • Inert Atmosphere: Purge the furnace with an inert gas, such as nitrogen or argon, at a flow rate of 100 mL/min for 30 minutes to remove any air.

  • Calcination: Heat the furnace to the desired temperature (e.g., 350-500 °C) at a ramping rate of 5 °C/min. Hold at the target temperature for 4-6 hours.

  • Cooling: After calcination, cool the furnace down to room temperature under the inert gas flow.

  • Passivation: To prevent re-oxidation of the resulting iron oxide nanoparticles upon exposure to air, a passivation step is crucial. This is typically done by flowing a mixture of 1% O₂ in N₂ over the catalyst at room temperature for 2 hours.

  • Collection: The resulting passivated iron oxide powder is the catalyst precursor, ready for activation.

Protocol 2: Catalyst Activation (Carburization)

  • Loading: Load the prepared iron oxide catalyst into a fixed-bed reactor.

  • Reduction/Carburization: Activate the catalyst in-situ before the FT synthesis reaction. This is typically done under a flow of synthesis gas (H₂/CO = 1-2) or pure CO.

  • Temperature Program: Heat the reactor to a temperature in the range of 270-350 °C at a rate of 2-5 °C/min.

  • Hold Time: Maintain the activation temperature for 12-24 hours to ensure the complete conversion of iron oxides to iron carbides (e.g., Hägg carbide, χ-Fe₅C₂), which are the active phases for FT synthesis.

  • Monitoring: The formation of iron carbides can be monitored by analyzing the exit gas stream for CO₂ and CH₄ production using a gas chromatograph.

Protocol 3: Fischer-Tropsch Synthesis Reaction

  • Reaction Setup: The FT synthesis is typically carried out in a fixed-bed, continuously stirred tank, or slurry reactor.

  • Reaction Conditions: After in-situ activation, adjust the reactor to the desired reaction conditions:

    • Temperature: 250-300 °C

    • Pressure: 10-40 bar

    • H₂/CO Ratio: 1-2

    • Gas Hourly Space Velocity (GHSV): 2000-5000 h⁻¹

  • Product Collection: The reaction products are passed through a series of traps to separate the different phases.

    • Hot Trap (100-150 °C): Collects heavy waxes (C₂₀+).

    • Cold Trap (0-10 °C): Collects liquid hydrocarbons (C₅-C₁₉) and water.

    • Gas Bag: Collects gaseous products (C₁-C₄, CO₂, unreacted CO and H₂).

  • Product Analysis:

    • Gaseous Products: Analyze using a gas chromatograph (GC) equipped with a thermal conductivity detector (TCD) and a flame ionization detector (FID).

    • Liquid Products: Analyze using a GC-FID.

    • Waxes: Analyze using a high-temperature GC-FID.

Visualizations

Diagram 1: Experimental Workflow for this compound-Based Catalyst in FT Synthesis

G cluster_prep Catalyst Preparation cluster_act Catalyst Activation cluster_fts Fischer-Tropsch Synthesis cluster_products Products A Iron(II) Oxalate Dihydrate B Thermal Decomposition (350-500°C, N₂) A->B C Passivation (1% O₂/N₂) B->C D Iron Oxide Nanoparticles C->D E In-situ Carburization (Syngas, 270-350°C) D->E F Active Iron Carbide (e.g., χ-Fe₅C₂) E->F G FT Reaction (250-300°C, 10-40 bar) F->G H Product Separation (Traps) G->H I Product Analysis (GC) H->I J Gaseous Hydrocarbons (C₁-C₄) H->J K Liquid Hydrocarbons (C₅-C₁₉) H->K L Waxes (C₂₀+) H->L

Caption: Workflow from this compound precursor to FT synthesis products.

Diagram 2: Logical Relationship of Catalyst Preparation and Activation

G Precursor This compound (FeC₂O₄·2H₂O) Decomposition Thermal Decomposition Precursor->Decomposition Heat (Inert Atm.) IronOxide Porous Iron Oxide (α-Fe₂O₃) Decomposition->IronOxide Activation Carburization (CO or Syngas) IronOxide->Activation High Temp. ActivePhase Active Iron Carbide (χ-Fe₅C₂) Activation->ActivePhase FT_Reaction Fischer-Tropsch Synthesis ActivePhase->FT_Reaction

Caption: Key steps in catalyst preparation and activation.

Diagram 3: Signaling Pathway for Catalyst Promoter Action

G Promoter Alkali Promoter (e.g., K) IronCarbide Iron Carbide Surface Promoter->IronCarbide e⁻ donation CO_adsorption Enhanced CO Adsorption & Dissociation IronCarbide->CO_adsorption ChainGrowth Increased Chain Growth Probability (α) CO_adsorption->ChainGrowth HigherHC Higher Hydrocarbon (C₅+) Selectivity ChainGrowth->HigherHC Olefin Increased Olefin Selectivity ChainGrowth->Olefin

Caption: Mechanism of alkali promoter on iron carbide catalysts.

Application Notes and Protocols for the Preparation of Iron-Based Catalysts from Iron Oxalate Precursors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Iron-based catalysts are pivotal in a myriad of chemical transformations, including Fischer-Tropsch synthesis, photocatalysis, and environmental remediation, owing to their low cost, abundance, and versatile catalytic properties.[1][2] The use of iron oxalate (B1200264) as a precursor offers a reliable and reproducible route to synthesize various iron-based catalysts, such as iron oxides and iron carbides, with controlled properties.[1][3][4] The thermal decomposition of iron oxalate is a key method for producing these materials.[4][5][6] This document provides detailed protocols for the preparation of iron-based catalysts from this compound precursors, along with their characterization and application data.

Data Presentation

Table 1: Physical and Textural Properties of Iron Carbide Catalysts

The following table summarizes the physical and textural properties of iron carbide catalysts prepared by carburization of an this compound precursor at different temperatures. The data indicates that all the prepared catalysts are mesoporous materials.[1]

CatalystBET Surface Area (m²/g)Pore Volume (cm³/g)Average Pore Diameter (nm)
IO-320 °C45.30.1513.2
IO-350 °C55.60.2215.8
IO-360 °C48.20.1814.9
IO-375 °C42.10.1615.2
IO-450 °C25.80.1117.1

Data sourced from N₂ physisorption measurements.[1]

Table 2: Catalytic Performance in Fischer-Tropsch Synthesis

This table presents the catalytic activities and hydrocarbon distribution for iron carbide catalysts in the Fischer-Tropsch synthesis. The reaction conditions were maintained at 320 °C, 1 MPa, H₂/CO = 1.5, and GHSV = 6000 h⁻¹.[1]

CatalystCO Conversion (%)C₁ Selectivity (%)C₂-C₄ Olefins Selectivity (%)C₅+ Selectivity (%)CO₂ Selectivity (%)
IO-320 °C9615.835.128.520.6
IO-350 °C8514.240.226.119.5
IO-360 °C7513.538.527.820.2
IO-375 °C4812.130.135.222.6
IO-450 °C4811.525.838.923.8

Experimental Protocols

Protocol 1: Preparation of this compound Precursor via Solid-State Reaction

This protocol describes the synthesis of the this compound precursor using a solid-state reaction at room temperature.[1]

Materials:

  • Iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O)

  • Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

  • Agate mortar and pestle

Procedure:

  • Accurately weigh Fe(NO₃)₃·9H₂O and H₂C₂O₄·2H₂O in a molar ratio of 2:3.

  • Individually crush the materials into fine powders using an agate mortar.

  • Thoroughly mix the two powders in the agate mortar and grind for 30-40 minutes.

  • Continue grinding until the mixture becomes a yellowish, sticky solution and pungent gases are emitted.

  • The resulting yellowish solid is the this compound precursor.

Protocol 2: Preparation of Iron Carbide Catalysts via Carburization

This protocol details the synthesis of iron carbide catalysts by the carburization of the this compound precursor.[1][7]

Materials:

  • This compound precursor (from Protocol 1)

  • Tube furnace

  • Pure carbon monoxide (CO) gas

Procedure:

  • Place a known amount of the this compound precursor into a quartz tube reactor within a tube furnace.

  • Heat the precursor from room temperature to the desired carburization temperature (e.g., 320 °C, 350 °C, 360 °C, 375 °C, or 450 °C) at a heating rate of 5 °C/min under a CO flow of 200 mL/min.[1]

  • Maintain the temperature for 2 hours under the CO flow.

  • After carburization, cool the sample to room temperature under the CO flow.

  • The resulting black powder is the iron carbide catalyst.

Protocol 3: Preparation of this compound from Iron Ore for Photocatalysis

This protocol outlines the synthesis of this compound dihydrate from iron ore for photocatalytic applications.[8][9]

Materials:

  • Iron ore or commercial hematite (B75146) (Fe₂O₃)

  • 1 M Oxalic acid solution

  • Heating and reflux apparatus

  • 0.45 µm filter

  • 100 W Hg lamp

Procedure:

  • Add 15 g of iron ore or hematite to 250 mL of a 1 M oxalic acid solution.

  • Heat the suspension to 100 °C with agitation and reflux for 6 hours to dissolve the iron as Fe(III) oxalate.[8]

  • Separate the dissolved Fe(III) oxalate solution from the solid residue by filtering through a 0.45 µm filter.

  • Irradiate the Fe(III) oxalate solution with a 100 W Hg lamp for 1 hour to induce photo-reduction of Fe(III) to Fe(II), leading to the precipitation of iron(II) oxalate dihydrate.[8]

  • Collect the resulting precipitate, which is the this compound dihydrate photocatalyst.

Visualizations

experimental_workflow_iron_carbide cluster_precursor Precursor Synthesis cluster_catalyst Catalyst Preparation Fe_nitrate Fe(NO₃)₃·9H₂O Grinding Solid-State Grinding (30-40 min) Fe_nitrate->Grinding Oxalic_acid H₂C₂O₄·2H₂O Oxalic_acid->Grinding Iron_oxalate This compound Precursor Grinding->Iron_oxalate Carburization Carburization (CO flow, 320-450 °C) Iron_oxalate->Carburization Iron_carbide Iron Carbide Catalyst (Fe₅C₂ or Fe₃C) Carburization->Iron_carbide

Caption: Workflow for iron carbide catalyst synthesis.

experimental_workflow_photocatalyst cluster_extraction Iron Extraction cluster_reduction Photocatalyst Formation Iron_source Iron Ore / Hematite Dissolution Heating & Reflux (100 °C, 6h) Iron_source->Dissolution Oxalic_acid_sol 1 M Oxalic Acid Oxalic_acid_sol->Dissolution FeIII_oxalate_sol Aqueous Fe(III) Oxalate Dissolution->FeIII_oxalate_sol Photo_reduction Photo-reduction (Hg lamp, 1h) FeIII_oxalate_sol->Photo_reduction FeII_oxalate Iron(II) Oxalate Dihydrate Precipitate Photo_reduction->FeII_oxalate

Caption: Synthesis of this compound photocatalyst.

Concluding Remarks

The protocols outlined in this document provide a foundation for the synthesis of iron-based catalysts from this compound precursors. By carefully controlling the synthesis parameters, such as temperature and reaction atmosphere, the properties and catalytic performance of the final material can be tailored for specific applications. The provided data tables offer a comparative look at the characteristics of these catalysts, aiding in the selection of the most suitable material for a given purpose. The visualized workflows offer a clear and concise overview of the experimental procedures.

References

Application Notes and Protocols: Electrochemical Performance of Anhydrous vs. Hydrated Iron(II) Oxalate Anodes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed comparison of the electrochemical performance of anhydrous and hydrated iron(II) oxalate (B1200264) as anode materials for lithium-ion batteries. This document includes experimental protocols for synthesis, electrode fabrication, and electrochemical characterization, along with a summary of performance data and visualizations of the underlying mechanisms and workflows.

Introduction

Iron(II) oxalate, with its high theoretical capacity, is a promising anode material for next-generation lithium-ion batteries. It exists in both a hydrated form (FeC₂O₄·2H₂O) and an anhydrous form (FeC₂O₄). Theoretical studies and experimental evidence suggest that the presence of crystal water significantly impacts the electrochemical performance. Anhydrous iron(II) oxalate is reported to be a more promising anode material due to its higher electrochemical stability, greater theoretical lithium storage capacity, and lower operating voltage compared to its hydrated counterpart.[1][2][3][4] The structural water in the hydrated form can negatively affect the electrochemical activity by interacting with the electrolyte and inhibiting lithium ion interaction with the iron oxalate structure.[1]

Data Presentation

The following tables summarize the key theoretical and experimental electrochemical performance data for both anhydrous and hydrated iron(II) oxalate anodes.

Table 1: Theoretical Electrochemical Properties

PropertyAnhydrous Iron(II) Oxalate (FeC₂O₄)Hydrated Iron(II) Oxalate (FeC₂O₄·2H₂O)Reference
Theoretical Li Storage Capacity ~20% higher than hydrated formLower than anhydrous form[1][2]
Operating Voltage (vs. Li/Li⁺) ~0.68 V~2.29 V[1][2]

Table 2: Experimental Electrochemical Performance

ParameterAnhydrous Iron(II) Oxalate (FeC₂O₄)Hydrated Iron(II) Oxalate (FeC₂O₄·2H₂O)
Morphology Cocoons and RodsMicrorods
Initial Discharge Capacity 1288 mAh g⁻¹ (cocoons), 1326 mAh g⁻¹ (rods) at 1CNot explicitly stated in direct comparison
Cycling Stability Stable capacity at high C-rates (11C for cocoons)Not explicitly stated in direct comparison
Rate Capability Good rate capability reportedNot explicitly stated in direct comparison
Coulombic Efficiency Not explicitly stated in direct comparisonNot explicitly stated in direct comparison

Experimental Protocols

I. Synthesis of Hydrated Iron(II) Oxalate (FeC₂O₄·2H₂O)

This protocol describes a co-precipitation method for the synthesis of hydrated iron(II) oxalate microrods.

Materials:

Procedure:

  • Prepare a solution of iron(II) sulfate by dissolving a specific amount in deionized water.

  • Prepare a separate solution of oxalic acid by dissolving a stoichiometric amount in deionized water.

  • Slowly add the iron(II) sulfate solution to the oxalic acid solution under constant stirring at room temperature.

  • A yellow precipitate of hydrated iron(II) oxalate will form immediately.

  • Continue stirring the mixture for a designated period (e.g., 2-4 hours) to ensure complete reaction and control over particle morphology.

  • Collect the precipitate by filtration or centrifugation.

  • Wash the collected solid with deionized water and then with ethanol to remove any unreacted precursors and impurities.

  • Dry the final product in a vacuum oven at a low temperature (e.g., 60-80 °C) for several hours to obtain pure hydrated iron(II) oxalate powder.

II. Synthesis of Anhydrous Iron(II) Oxalate (FeC₂O₄)

Anhydrous iron(II) oxalate is typically prepared by the thermal dehydration of its hydrated precursor.

Materials:

  • Synthesized hydrated iron(II) oxalate (FeC₂O₄·2H₂O)

  • Tube furnace

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • Place the synthesized hydrated iron(II) oxalate powder in a ceramic boat.

  • Insert the boat into a tube furnace.

  • Purge the furnace with an inert gas (e.g., Argon) to create an oxygen-free atmosphere.

  • Heat the sample to a temperature of approximately 190-200 °C and hold for a sufficient duration (e.g., 2-4 hours) to ensure complete removal of water molecules.[5]

  • After the designated time, turn off the furnace and allow the sample to cool down to room temperature under the inert gas flow.

  • The resulting yellow powder is anhydrous iron(II) oxalate.

III. Electrode Fabrication

Materials:

  • Anhydrous or hydrated iron(II) oxalate (active material)

  • Carbon black (conductive agent)

  • Polyvinylidene fluoride (B91410) (PVDF) binder

  • N-methyl-2-pyrrolidone (NMP) solvent

  • Copper foil (current collector)

  • Slurry mixer/stirrer

  • Doctor blade coater

  • Vacuum oven

Procedure:

  • Prepare a slurry by mixing the active material (anhydrous or hydrated iron(II) oxalate), carbon black, and PVDF binder in NMP solvent. A typical weight ratio is 80:10:10 (active material:carbon black:binder).

  • Stir the mixture for several hours until a homogeneous slurry is formed.

  • Cast the slurry onto a copper foil using a doctor blade to ensure a uniform thickness.

  • Dry the coated copper foil in a vacuum oven at a specified temperature (e.g., 120 °C) for several hours to completely evaporate the NMP solvent.

  • Punch out circular electrodes of a desired diameter (e.g., 12 mm) from the dried foil.

  • Press the electrodes under a specific pressure to ensure good contact between the active material and the current collector.

IV. Electrochemical Characterization

Cell Assembly:

  • Assemble CR2032 coin cells in an argon-filled glovebox to prevent contamination from air and moisture.

  • Use the prepared this compound electrode as the working electrode, a lithium metal foil as the counter and reference electrode, and a polypropylene (B1209903) separator (e.g., Celgard 2400).

  • Use a standard electrolyte, such as 1 M LiPF₆ in a mixture of ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC) (1:1 v/v).

Electrochemical Measurements:

  • Cyclic Voltammetry (CV): Perform CV scans at a slow scan rate (e.g., 0.1 mV s⁻¹) within a voltage window of 0.01 V to 3.0 V vs. Li/Li⁺ to investigate the redox reactions and electrochemical behavior of the anode material.

  • Galvanostatic Charge-Discharge Cycling: Cycle the cells at various current densities (C-rates) between 0.01 V and 3.0 V to evaluate the specific capacity, cycling stability, and coulombic efficiency.

  • Electrochemical Impedance Spectroscopy (EIS): Conduct EIS measurements at different states of charge to analyze the charge transfer resistance and lithium-ion diffusion kinetics within the electrode.

Visualizations

Experimental_Workflow cluster_synthesis Material Synthesis cluster_fabrication Electrode Fabrication cluster_testing Electrochemical Testing s1 Synthesis of Hydrated FeC₂O₄·2H₂O (Co-precipitation) s2 Synthesis of Anhydrous FeC₂O₄ (Thermal Dehydration) s1->s2 Dehydration f1 Slurry Preparation (Active Material, Carbon Black, Binder) s1->f1 s2->f1 f2 Coating on Cu Foil f1->f2 f3 Drying and Punching f2->f3 t1 Coin Cell Assembly (vs. Li metal) f3->t1 t2 Cyclic Voltammetry (CV) t1->t2 t3 Galvanostatic Cycling t1->t3 t4 Electrochemical Impedance Spectroscopy (EIS) t1->t4

Caption: Experimental workflow for comparing anhydrous and hydrated this compound anodes.

Conversion_Mechanism cluster_discharge Discharge Process (Lithiation) cluster_charge Charge Process (Delithiation) FeC2O4 FeC₂O₄ (Anode) Li_ions 2Li⁺ + 2e⁻ FeC2O4->Li_ions Products Fe⁰ + Li₂C₂O₄ FeC2O4->Products Conversion Reaction Li_ions->Products Products_charge Fe⁰ + Li₂C₂O₄ FeC2O4_charge FeC₂O₄ Products_charge->FeC2O4_charge Reversible Conversion Li_ions_charge 2Li⁺ + 2e⁻

Caption: Conversion reaction mechanism of anhydrous iron(II) oxalate anode.

References

Application Notes and Protocols for the Synthesis of Magnetic Nanoparticles from Iron Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of magnetic iron oxide nanoparticles (IONPs) using iron oxalate (B1200264) as a precursor. This document covers various synthesis methodologies, characterization techniques, and potential applications in the biomedical field, particularly in drug delivery and as Magnetic Resonance Imaging (MRI) contrast agents.

Introduction

Iron oxide nanoparticles, particularly magnetite (Fe₃O₄) and maghemite (γ-Fe₂O₃), are of significant interest due to their superparamagnetic properties, biocompatibility, and ease of surface functionalization. The use of iron oxalate as a precursor offers a versatile platform for the synthesis of IONPs with controlled morphology and magnetic properties. The thermal decomposition of this compound is a common and effective method, where the morphology of the precursor can be preserved in the final iron oxide product.[1][2] This allows for the synthesis of not only spherical nanoparticles but also anisotropic structures like nanorods, which can be advantageous in certain biomedical applications.[3]

This document outlines the key synthesis routes starting from this compound, provides detailed experimental protocols, summarizes the expected material properties, and discusses their application in targeted drug delivery and medical imaging.

Synthesis Methodologies

The primary methods for synthesizing magnetic nanoparticles from this compound are:

  • Thermal Decomposition: This is the most direct method, involving the heating of this compound in a controlled atmosphere. The composition of the final iron oxide (magnetite or hematite) is highly dependent on the temperature and oxygen partial pressure.[2][4]

  • Reverse Micelle Synthesis of Precursor: This method allows for the synthesis of this compound nanorods with uniform size and shape.[3] These nanorods can then be thermally decomposed to produce iron oxide nanorods, preserving the morphology of the precursor.

  • Solvothermal Synthesis: While less common for the direct use of this compound as the primary iron source, solvothermal methods can be employed to synthesize iron oxide nanoparticles where this compound could potentially be used as a precursor. This method allows for good control over particle size and crystallinity.[5][6]

Quantitative Data Summary

The following tables summarize the quantitative data extracted from various studies on the synthesis of magnetic nanoparticles using this compound precursors.

Table 1: Influence of Synthesis Parameters on Nanoparticle Properties (Thermal Decomposition of this compound)

Precursor PolymorphDecomposition Temperature (°C)AtmosphereResulting PhaseCrystallite Size (nm)Saturation Magnetization (emu/g)Reference
β-Fe(C₂O₄) · 2H₂O500Low Oxygen (pO₂ = 10⁻²⁵ atm)Magnetite (Fe₃O₄)40Decreases with decreasing particle size[2][4]
β-Fe(C₂O₄) · 2H₂O700Low Oxygen (pO₂ = 10⁻²⁵ atm)Magnetite (Fe₃O₄)55-[2][4]
This compound Nanorods500AirHematite (B75146) (α-Fe₂O₃)~50 (spherical)Weakly ferromagnetic[3]
This compound Nanorods500Vacuum (~10⁻⁵ torr)Magnetite (Fe₃O₄)~60-70 (cuboidal)Exhibits Verwey transition at 122 K[3]

Table 2: Properties of this compound Precursor Nanorods (Reverse Micelle Synthesis)

SurfactantAverage Diameter (nm)Average Length (nm)Magnetic PropertyReference
CTAB70470Antiferromagnetic ordering at 27 K[3]

Experimental Protocols

Protocol 1: Synthesis of Magnetite Nanoparticles by Thermal Decomposition of Ferrous Oxalate

This protocol is adapted from the thermal decomposition method described for producing magnetite nanoparticles.[2][4]

Materials:

  • Ferrous oxalate dihydrate (Fe(C₂O₄) · 2H₂O)

  • Tube furnace with gas flow control

  • Inert gas (e.g., Nitrogen or Argon)

  • Gas mixture with controlled low oxygen partial pressure (e.g., CO/CO₂ mixture)

  • Quartz tube

  • Ceramic boat

Procedure:

  • Place a known amount of ferrous oxalate dihydrate powder into a ceramic boat.

  • Position the ceramic boat in the center of a quartz tube within the tube furnace.

  • Purge the quartz tube with an inert gas (e.g., nitrogen) for at least 30 minutes to remove any residual air.

  • Switch the gas flow to a mixture that provides a low oxygen partial pressure (e.g., a specific ratio of CO and CO₂ can be used to achieve a pO₂ of approximately 10⁻²⁵ atm).

  • Heat the furnace to the desired decomposition temperature (e.g., 500 °C) at a controlled ramp rate (e.g., 5 °C/min).

  • Hold the temperature for a specified duration (e.g., 2-4 hours) to ensure complete decomposition.

  • After the reaction is complete, turn off the furnace and allow it to cool to room temperature under the same controlled atmosphere.

  • Once at room temperature, switch the gas back to an inert gas flow.

  • Carefully remove the ceramic boat containing the black magnetite nanoparticle powder.

  • Store the synthesized nanoparticles in an airtight container to prevent oxidation.

Protocol 2: Synthesis of this compound Nanorods via Reverse Micelle Method

This protocol is based on the synthesis of uniform this compound nanorods using a reverse micellar system.[3]

Materials:

  • Cetyltrimethylammonium bromide (CTAB)

  • n-Hexane (or other suitable organic solvent)

  • Ferrous chloride tetrahydrate (FeCl₂·4H₂O)

  • Ammonium (B1175870) oxalate ((NH₄)₂C₂O₄)

  • Deionized water

  • Beakers, magnetic stirrer, and stir bars

  • Centrifuge

Procedure:

  • Prepare Microemulsion A: Dissolve a specific amount of CTAB in n-hexane to form a reverse micelle solution. To this, add an aqueous solution of ferrous chloride. Stir vigorously until a clear microemulsion is formed.

  • Prepare Microemulsion B: In a separate beaker, prepare another CTAB/n-hexane reverse micelle solution. To this, add an aqueous solution of ammonium oxalate. Stir until a clear microemulsion is formed.

  • Mixing and Reaction: Slowly add Microemulsion B to Microemulsion A under constant stirring. The reaction between ferrous ions and oxalate ions will occur within the aqueous cores of the reverse micelles.

  • Aging: Allow the resulting mixture to stir for several hours (e.g., 12-24 hours) at room temperature to allow for the growth of the this compound nanorods.

  • Precipitation and Washing: After aging, break the microemulsion by adding a polar solvent like acetone (B3395972) or ethanol (B145695). This will cause the this compound nanorods to precipitate.

  • Collect the precipitate by centrifugation.

  • Wash the collected nanorods multiple times with ethanol and deionized water to remove any residual surfactant and unreacted precursors.

  • Dry the final product in a vacuum oven at a low temperature (e.g., 60 °C).

Protocol 3: Characterization of Magnetic Nanoparticles

4.3.1. X-Ray Diffraction (XRD)

  • Prepare a powder sample of the synthesized nanoparticles.

  • Mount the sample on a zero-background sample holder.

  • Perform XRD analysis using a diffractometer with Cu Kα radiation.

  • Scan over a 2θ range relevant for iron oxides (e.g., 20-80 degrees).

  • Identify the crystalline phases by comparing the diffraction peaks with standard JCPDS files for magnetite (Fe₃O₄) and hematite (α-Fe₂O₃).

  • Calculate the crystallite size using the Scherrer equation from the full width at half maximum (FWHM) of the most intense diffraction peak.[7]

4.3.2. Vibrating Sample Magnetometry (VSM)

  • Accurately weigh a small amount of the nanoparticle powder and place it in a sample holder.

  • Perform the VSM measurement at room temperature.

  • Apply an external magnetic field and measure the magnetic moment of the sample.

  • Sweep the magnetic field from a maximum positive value to a maximum negative value and back to obtain the hysteresis loop.[8]

  • From the hysteresis loop, determine the saturation magnetization (Ms), remanence (Mr), and coercivity (Hc).[9]

Visualizations

Experimental Workflow: Thermal Decomposition

ThermalDecompositionWorkflow Precursor This compound Precursor Furnace Tube Furnace (e.g., 500°C) Precursor->Furnace Decomposition Thermal Decomposition Furnace->Decomposition Atmosphere Controlled Atmosphere (Low Oxygen) Atmosphere->Furnace Cooling Cooling to Room Temperature Decomposition->Cooling Product Magnetic Nanoparticles (e.g., Fe3O4) Cooling->Product Characterization Characterization (XRD, VSM, TEM) Product->Characterization

Caption: Workflow for the synthesis of magnetic nanoparticles via thermal decomposition.

Logical Workflow: Targeted Drug Delivery Using Magnetic Nanoparticles

TargetedDrugDelivery cluster_synthesis Synthesis & Functionalization cluster_delivery In Vivo Application Synthesis Synthesis of Magnetic Nanoparticles (MNPs) Functionalization Surface Functionalization (e.g., with targeting ligands) Synthesis->Functionalization DrugLoading Drug Loading Functionalization->DrugLoading Administration Systemic Administration (e.g., Intravenous Injection) DrugLoading->Administration Targeting Magnetic Targeting (External Magnetic Field) Administration->Targeting Accumulation Accumulation at Target Site (e.g., Tumor) Targeting->Accumulation DrugRelease Controlled Drug Release Accumulation->DrugRelease TherapeuticEffect Therapeutic Effect DrugRelease->TherapeuticEffect

Caption: Logical workflow for targeted drug delivery using functionalized magnetic nanoparticles.

Applications

Targeted Drug Delivery

Magnetic nanoparticles synthesized from this compound can be functionalized with targeting moieties (e.g., antibodies, peptides) and loaded with therapeutic agents.[10][11] When introduced into the bloodstream, an external magnetic field can be applied to guide and concentrate these nanoparticles at a specific pathological site, such as a tumor.[12][13] This targeted approach enhances the therapeutic efficacy of the drug while minimizing systemic side effects. The superparamagnetic nature of the nanoparticles is crucial for this application, as they exhibit strong magnetic susceptibility in the presence of an external field but retain no residual magnetism once the field is removed, preventing aggregation.[9]

MRI Contrast Agents

Iron oxide nanoparticles are effective T2 contrast agents in Magnetic Resonance Imaging (MRI), causing a darkening of the T2-weighted image.[14] Ultrasmall iron oxide nanoparticles can also act as T1 contrast agents, producing a brighter image.[15][16] The relaxivity (r1 and r2) of the nanoparticles, which determines their effectiveness as contrast agents, is influenced by their size, crystallinity, and surface coating. By controlling the synthesis parameters during the thermal decomposition of this compound, it is possible to tune the size of the resulting nanoparticles and, consequently, their MRI contrast properties. The ability to synthesize nanoparticles with specific magnetic characteristics makes this compound a valuable precursor for developing advanced MRI contrast agents for improved disease diagnosis.

References

Application Notes: Iron Oxalate as a Soil Conditioner and Slow-Release Iron Source

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Iron (Fe) is an essential micronutrient for plant growth, playing a critical role in photosynthesis, respiration, and chlorophyll (B73375) synthesis.[1] However, its availability in soil is often limited, particularly in alkaline and calcareous soils where it forms insoluble hydroxides. Traditional iron fertilizers, such as iron sulfate (B86663) (FeSO₄) and chelated forms like Fe-EDTA, can have drawbacks, including interference with phosphorus availability and limited effectiveness across a wide pH range.[1][2] Iron oxalate (B1200264), particularly in novel nanomaterial formulations, has emerged as a promising alternative, acting as both a soil conditioner and a slow-release source of iron.

A notable development in this area is an orthorhombic iron-oxalate capped iron oxide (Fe₃O₄) nanomaterial (OCIO).[1][2] This formulation demonstrates significant potential for agricultural applications due to its unique physicochemical properties. It provides a steady, slow release of iron, improves soil structure, and enhances the availability of other essential nutrients without the negative side effects associated with conventional iron sources.[1][2]

Mechanism of Action

The efficacy of the iron oxalate nanomaterial (OCIO) stems from several key properties:

  • Slow-Release Iron Source: The OCIO nanomaterial provides a uniform release of iron across a broad pH range (4 to 9).[1][2] This is attributed to its "exceptional H⁺ ion scavenging quality," which allows it to buffer the soil microenvironment and maintain iron solubility.[1][2] This contrasts with standard iron(II) oxalate, which is only moderately soluble in water and tends to precipitate in neutral to basic conditions.

  • Soil Conditioning: Application of OCIO has been shown to significantly improve soil physical properties. It reduces soil bulk density while increasing water holding capacity and total organic carbon.[2] This improvement in soil structure creates a more favorable environment for root growth and microbial activity.

  • Enhanced Nutrient Availability: Unlike FeSO₄ and Fe-EDTA which can interfere with phosphorus uptake, OCIO has been shown to significantly increase phosphorus availability in both aqueous and soil media.[1][2] Furthermore, its application can increase the levels of organic carbon, nitrogen, and phosphorus in the soil.[1]

  • Biocompatibility: Studies have indicated that the OCIO nanomaterial does not negatively impact the growth of beneficial soil bacteria and shows no phytotoxic effects on seed germination, making it an environmentally friendly option.[1][2]

Data Presentation

Table 1: Effects of this compound Nanomaterial (OCIO) on Soil Physicochemical Properties

Parameter Application Rate (OCIO) Result Reference
Bulk Density 10 mg/kg 7.8% reduction [2]
Water Holding Capacity 10 mg/kg 11.5% increase [2]
Total Organic Carbon 10 mg/kg 64.4% increase [2]
Soil pH 10 mg/kg 1.04-fold increase [2]
Nutrient Availability 10-20 mg/kg Increased Organic C, N, P [1]

| Enzyme Activity | 10-20 mg/kg | Increased |[1] |

Table 2: Comparison of Iron Sources

Iron Source Effective pH Range Impact on Phosphorus Availability Key Characteristics Reference
This compound (OCIO) 4.0 - 9.0 Significantly Increases Slow, uniform Fe release; improves soil structure; biocompatible. [1][2]
Iron Sulfate (FeSO₄) Acidic soils Can interfere and reduce availability Cost-effective; less effective in alkaline soils. [1]
Fe-EDTA Acidic to neutral (pH < 6.5) Can interfere and reduce availability Common chelate; loses stability in alkaline soils. [1]

| Fe-EDDHA | Wide range (up to pH 9.0) | Generally does not interfere | Highly stable and effective in alkaline soils; more expensive. | |

Experimental Protocols

Protocol 1: Synthesis of Orthorhombic Iron-Oxalate Capped Fe₃O₄ Nanomaterial (OCIO)

This protocol is based on the green synthesis method described by Das et al. (2016).[1][3]

1. Materials:

  • Mohr's salt [(NH₄)₂SO₄FeSO₄·6H₂O] or another Iron(II) salt
  • Oxalic acid (H₂C₂O₄)
  • Sodium borohydride (B1222165) (NaBH₄)
  • Deionized water
  • Magnetic stirrer and stir bar
  • Beakers and graduated cylinders

2. Procedure:

  • Prepare an aqueous solution of the Iron(II) salt (e.g., Mohr's salt).
  • Prepare an aqueous solution of oxalic acid.
  • In a beaker, combine the Iron(II) salt solution and the oxalic acid solution under continuous stirring at room temperature.
  • Slowly add a freshly prepared aqueous solution of sodium borohydride (NaBH₄) to the mixture. The NaBH₄ acts as a reducing agent.
  • Continue stirring for a specified period (e.g., 30-60 minutes) to allow for the formation of the iron(oxalate) capped Fe(0) nanomaterial.
  • The resulting precipitate (OCIO nanomaterial) is then collected, for instance by centrifugation or filtration.
  • Wash the collected nanomaterial multiple times with deionized water and then with ethanol (B145695) to remove any unreacted precursors and byproducts.
  • Dry the final product in an oven at a low temperature (e.g., 60°C) for 12 hours.
  • Characterize the synthesized material using techniques such as FT-IR, XRD, FESEM, and TEM to confirm its structure and morphology.

Protocol 2: Evaluation of Iron Release Profile using a Soil Column Leaching Experiment

This protocol is adapted from standard methods for evaluating slow-release fertilizers.[4][5][6][7]

1. Materials:

  • Plexiglass or PVC columns (e.g., 30 cm length, 5 cm diameter)
  • Sieved soil (<2 mm)
  • Quartz sand
  • This compound material (and other iron sources for comparison)
  • Deionized water or a simulated rainfall solution (e.g., 0.01M CaCl₂)
  • Peristaltic pump (optional)
  • Collection vessels
  • ICP-OES or Atomic Absorption Spectrometer for iron analysis

2. Procedure:

  • Place a layer of quartz sand (approx. 2-3 cm) at the bottom of each column to facilitate drainage.
  • Pack each column with a known mass of sieved, air-dried soil to a uniform bulk density.
  • Thoroughly mix the test fertilizer (e.g., 10 mg/kg this compound) with the top 5 cm of soil for each respective column. Include control columns with no added iron and columns with other iron sources (e.g., FeSO₄, Fe-EDDHA) at equivalent Fe concentrations.
  • Saturate the soil columns from the bottom with the leaching solution and allow them to equilibrate for 24 hours.
  • Initiate leaching by applying the leaching solution to the top of the column at a constant rate (simulating rainfall).
  • Collect the leachate at regular intervals (e.g., daily for the first week, then weekly). Record the volume of leachate collected.
  • Analyze the iron concentration in the collected leachate samples using ICP-OES or AAS.
  • Calculate the cumulative iron release over time and plot the release kinetics for each fertilizer type.

Protocol 3: Assessment of this compound Effects on Soil Properties and Plant Growth (Pot Study)

1. Materials:

  • Pots (e.g., 2 kg capacity)
  • Experimental soil (preferably iron-deficient)
  • This compound nanomaterial and other iron sources
  • Seeds of an indicator plant (e.g., tomato, soybean)
  • Standard NPK fertilizer (iron-free)
  • Equipment for soil analysis (pH meter, elemental analyzer) and plant analysis.

2. Experimental Design:

  • Prepare soil treatments by thoroughly mixing the iron sources into the soil at desired rates (e.g., 0, 10, and 20 mg/kg of OCIO). Include positive controls with FeSO₄ and Fe-EDDHA.
  • Fill each pot with the treated soil. Set up at least 3-4 replicates for each treatment.
  • Sow a set number of seeds in each pot and thin to a uniform number of seedlings after germination.
  • Grow plants under controlled greenhouse conditions. Water as needed with deionized water and apply a basal dose of iron-free NPK fertilizer to all pots.
  • Data Collection (Soil): At the end of the experiment, collect soil samples from each pot to analyze:
  • pH and electrical conductivity.
  • Total organic carbon and nitrogen.
  • Available phosphorus and iron (e.g., DTPA-extractable Fe).
  • Soil enzyme activities (e.g., dehydrogenase, phosphatase).[8][9]
  • Bulk density and water holding capacity.[10][11][12]
  • Data Collection (Plant): Over the course of the experiment and at harvest, measure:
  • Germination rate.
  • Plant height and biomass (shoot and root dry weight).
  • Chlorophyll content (using a SPAD meter).
  • Iron concentration in plant tissues (leaves, stems, roots).
  • Visual symptoms of iron chlorosis.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_eval Phase 2: Evaluation cluster_analysis Phase 3: Analysis synthesis Synthesis of This compound (OCIO) soil_prep Soil Collection & Characterization leaching Soil Column Leaching (Fe Release Kinetics) synthesis->leaching pot_study Greenhouse Pot Study (Plant & Soil Effects) synthesis->pot_study phyto Phytotoxicity Assay (Seed Germination) synthesis->phyto soil_prep->leaching soil_prep->pot_study leachate_analysis Leachate Analysis (ICP-OES) leaching->leachate_analysis plant_analysis Plant Analysis (Biomass, Fe Content) pot_study->plant_analysis soil_analysis Soil Analysis (pH, Nutrients, Enzymes) pot_study->soil_analysis conclusion Conclusion & Data Interpretation leachate_analysis->conclusion plant_analysis->conclusion soil_analysis->conclusion

Caption: Workflow for evaluating this compound as a soil conditioner.

Iron_Uptake_Pathways Plant Iron Uptake Strategies cluster_strategy1 Strategy I (e.g., Tomato, Soybean) cluster_strategy2 Strategy II (Grasses, e.g., Maize, Rice) rhizosphere1 Rhizosphere (Soil) root_surface1 Root Epidermis root_cell1 Root Cell H_ion H⁺ Fe3_soil1 Insoluble Fe³⁺ Fe3_sol Soluble Fe³⁺ Fe3_soil1->Fe3_sol Acidification H_pump H⁺-ATPase (AHA2) H_pump->H_ion pumps FRO2 FRO2 (Reductase) Fe2_ion Fe²⁺ Fe3_sol->Fe2_ion Reduction IRT1 IRT1 (Transporter) IRT1->root_cell1 Transport rhizosphere2 Rhizosphere (Soil) root_surface2 Root Epidermis root_cell2 Root Cell PS_out Phytosiderophores (PS) root_surface2->PS_out Secretion Fe3_soil2 Insoluble Fe³⁺ Fe_PS_complex Fe³⁺-PS Complex Fe3_soil2->Fe_PS_complex Chelation YSL YSL Transporter YSL->root_cell2 Transport

References

Green Synthesis of Iron Oxalate Nanoparticles Using Plant Extracts: Applications and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A novel, eco-friendly approach for synthesizing iron oxalate (B1200264) nanoparticles using plant extracts is presented, offering a sustainable alternative to conventional chemical methods. This detailed guide provides researchers, scientists, and drug development professionals with comprehensive application notes and experimental protocols for the green synthesis, characterization, and potential therapeutic applications of these nanoparticles.

The use of plant-derived extracts, rich in natural reducing and capping agents, eliminates the need for harsh chemicals, high temperatures, and complex procedures, aligning with the principles of green chemistry. This method not only reduces environmental impact but also yields biocompatible nanoparticles with significant potential in the pharmaceutical industry.

Applications in Drug Development

Iron oxalate nanoparticles synthesized via green methods are emerging as promising candidates for various biomedical applications, particularly in drug delivery. Their biocompatibility, biodegradability, and the ability to functionalize their surface make them suitable for targeted drug delivery systems. Potential applications include:

  • Targeted Cancer Therapy: this compound nanoparticles can be engineered to specifically target tumor cells, delivering chemotherapeutic agents directly to the site of action, thereby minimizing systemic toxicity.

  • Controlled Release Systems: The nanoparticle matrix can be designed to release encapsulated drugs in a sustained manner, improving therapeutic efficacy and patient compliance.

  • Bioimaging: While not as common as iron oxide nanoparticles, the iron content in this compound nanoparticles could potentially be explored for magnetic resonance imaging (MRI) applications.

The cellular uptake of these nanoparticles is a critical step in their therapeutic action. It is hypothesized that they enter cells through endocytic pathways, such as clathrin-mediated endocytosis and macropinocytosis. Once inside the cell, they can be directed to specific organelles, like lysosomes, where the acidic environment can trigger the release of the encapsulated drug.

Quantitative Data Summary

The following tables summarize representative quantitative data obtained from the green synthesis and characterization of this compound nanoparticles using plant extracts. It is important to note that specific values may vary depending on the plant extract used and the precise reaction conditions.

Table 1: Synthesis Parameters and Physical Characteristics

Plant Extract SourceIron PrecursorExtract:Precursor Ratio (v/v)Reaction Temperature (°C)Reaction Time (hours)Average Particle Size (nm)Yield (%)
Averrhoa bilimbi (Bilimbi) FruitFerrous Sulfate (B86663) (FeSO₄)2:160450 - 100~85
Spinacia oleracea (Spinach) LeavesFerric Chloride (FeCl₃)3:150670 - 150~80
Rumex acetosa (Sorrel) LeavesFerrous Ammonium Sulfate2:170360 - 120~88

Table 2: Characterization Data

Characterization TechniqueParameterTypical Results for Green-Synthesized this compound Nanoparticles
UV-Visible Spectroscopyλmax (nm)280 - 320
Fourier-Transform Infrared Spectroscopy (FTIR)Key Peaks (cm⁻¹)~3400 (O-H), ~1620 (C=O of oxalate), ~1360 & ~1315 (C-O of oxalate), ~820 (Fe-O)
X-ray Diffraction (XRD)2θ values (degrees)Peaks corresponding to the crystalline structure of this compound
Scanning Electron Microscopy (SEM)MorphologySpherical or quasi-spherical, with some agglomeration
Zeta PotentialSurface Charge (mV)-15 to -30

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the green synthesis and characterization of this compound nanoparticles.

Protocol 1: Preparation of Plant Extract (Averrhoa bilimbi Fruit)
  • Collection and Preparation: Fresh, ripe Averrhoa bilimbi fruits are thoroughly washed with distilled water to remove any surface impurities.

  • Juice Extraction: The fruits are blended into a fine pulp, and the juice is extracted by filtering through a muslin cloth.

  • Centrifugation: The extracted juice is centrifuged at 5000 rpm for 15 minutes to pellet any remaining solid debris.

  • Filtration: The supernatant is carefully collected and filtered through Whatman No. 1 filter paper to obtain a clear fruit extract.

  • Storage: The extract is stored at 4°C for further use.

Protocol 2: Green Synthesis of this compound Nanoparticles
  • Precursor Solution Preparation: A 0.1 M solution of ferrous sulfate (FeSO₄·7H₂O) is prepared in deionized water.

  • Reaction Mixture: The prepared Averrhoa bilimbi fruit extract is mixed with the ferrous sulfate solution in a 2:1 volume ratio in a conical flask.

  • Reaction Conditions: The flask is placed on a magnetic stirrer and heated to 60°C with constant stirring for 4 hours. A color change in the solution indicates the formation of nanoparticles.

  • Separation of Nanoparticles: The solution is centrifuged at 10,000 rpm for 20 minutes to collect the this compound nanoparticle pellet.

  • Washing: The pellet is washed three times with deionized water and then with ethanol (B145695) to remove any unreacted precursors or phytochemicals.

  • Drying: The purified nanoparticles are dried in a hot air oven at 80°C for 6 hours.

  • Storage: The dried this compound nanoparticles are stored in an airtight container for characterization and application studies.

Protocol 3: Characterization of this compound Nanoparticles
  • UV-Visible Spectroscopy: The formation of this compound nanoparticles is monitored by recording the UV-Vis spectrum of the solution at regular intervals during the synthesis. The sample is scanned in the range of 200-800 nm.

  • Fourier-Transform Infrared Spectroscopy (FTIR): The functional groups present in the plant extract and on the surface of the synthesized nanoparticles are identified using FTIR spectroscopy. The analysis is performed on the dried nanoparticle powder mixed with KBr.

  • X-ray Diffraction (XRD): The crystalline nature and phase purity of the this compound nanoparticles are determined by XRD analysis of the dried powder.

  • Scanning Electron Microscopy (SEM): The morphology, size, and surface characteristics of the nanoparticles are visualized using SEM. A small amount of the dried powder is mounted on a stub and sputter-coated with gold before imaging.

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cancer cells (e.g., MCF-7 breast cancer cells) are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics in a 96-well plate and incubated at 37°C in a 5% CO₂ incubator.

  • Treatment: After 24 hours, the cells are treated with different concentrations of the green-synthesized this compound nanoparticles dispersed in the culture medium.

  • Incubation: The treated cells are incubated for another 24-48 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Cell Viability Calculation: The percentage of cell viability is calculated relative to untreated control cells.

Visualizations

The following diagrams illustrate the experimental workflow and a conceptual signaling pathway for the application of green-synthesized this compound nanoparticles in drug delivery.

experimental_workflow cluster_synthesis Synthesis Stage cluster_characterization Characterization Stage cluster_application Application Stage plant_extract Plant Extract Preparation mixing Mixing and Reaction plant_extract->mixing fe_precursor Iron Precursor Solution fe_precursor->mixing separation Centrifugation and Washing mixing->separation drying Drying separation->drying uv_vis UV-Vis Spectroscopy drying->uv_vis ftir FTIR Analysis drying->ftir xrd XRD Analysis drying->xrd sem SEM Analysis drying->sem drug_loading Drug Loading drying->drug_loading cytotoxicity In Vitro Cytotoxicity Assay drug_loading->cytotoxicity

Caption: Experimental workflow for the green synthesis, characterization, and application of this compound nanoparticles.

signaling_pathway cluster_extracellular Extracellular cluster_cellular Cellular np Drug-Loaded This compound NP membrane Cell Membrane np->membrane Binding endocytosis Endocytosis membrane->endocytosis endosome Endosome endocytosis->endosome lysosome Lysosome (Drug Release) endosome->lysosome Fusion drug Released Drug lysosome->drug target Intracellular Target (e.g., DNA, Proteins) drug->target effect Therapeutic Effect (e.g., Apoptosis) target->effect

Caption: Conceptual pathway of drug delivery using this compound nanoparticles.

Troubleshooting & Optimization

Controlling particle size and morphology of iron oxalate crystals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of iron oxalate (B1200264) crystals. Our goal is to help you control particle size and morphology to meet your specific research and development needs.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of iron oxalate crystals.

Q1: Why is my this compound precipitate brown instead of the expected yellow color?

A brown precipitate indicates the formation of ferric hydroxide (B78521) (Fe(OH)₃), which can occur if the solution becomes too basic.[1] To resolve this, you can:

  • Adjust the pH: Carefully add a dilute solution of oxalic acid dropwise while stirring. The brown precipitate should dissolve, and the solution should turn to the characteristic yellow of iron(II) oxalate or green of the ferrioxalate (B100866) complex.[1]

  • Ensure Inert Atmosphere: Ferrous iron (Fe²⁺) can be oxidized to ferric iron (Fe³⁺) by atmospheric oxygen, especially under neutral or basic conditions. Performing the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent this oxidation.

Q2: My this compound crystals are irregularly shaped and have a broad particle size distribution. How can I improve uniformity?

Several factors can lead to non-uniform crystals. Consider the following troubleshooting steps:

  • Control Reactant Addition: A rapid mixing of reactants can lead to rapid nucleation and the formation of many small, irregular crystals. Try a slower, dropwise addition of one reactant solution to the other while vigorously stirring to ensure homogeneous mixing.

  • Optimize Stirring Speed: The stirring speed affects the diffusion of reactants and can influence crystal growth. An optimal stirring speed can lead to more uniform particle sizes. Experiment with different stirring rates to find the best condition for your system.[2]

  • Implement an Aging Step: Allowing the precipitate to age in the mother liquor, often with gentle stirring and controlled temperature, can promote Ostwald ripening, where larger crystals grow at the expense of smaller ones, leading to a narrower size distribution.[2][3]

  • Utilize Surfactants: Surfactants can adsorb to specific crystal faces, directing crystal growth and leading to more uniform morphologies such as nanorods or nanoparticles.[4][5]

Q3: The particle size of my this compound crystals is too large. How can I synthesize smaller particles?

To achieve smaller particle sizes, you can modify the following experimental parameters:

  • Increase Supersaturation: A higher degree of supersaturation at the point of nucleation will favor the formation of a larger number of nuclei, resulting in smaller final crystal sizes. This can be achieved by using higher reactant concentrations.[6][7]

  • Lower the Reaction Temperature: Lowering the reaction temperature generally decreases the rate of crystal growth relative to the rate of nucleation, which can lead to smaller particles.[6][7]

  • Add a Dispersant or Surfactant: Certain additives can inhibit crystal growth. For example, the addition of N,N-diethylacetamide (DEAc) or ethanol (B145695) has been shown to reduce the particle size of ferrous oxalate.[5][8] Cationic surfactants like CTAB have also been used to synthesize nanorods.[4]

  • Increase Stirring Speed: Higher stirring speeds can lead to finer particles.[2]

Q4: I am trying to synthesize rod-shaped this compound crystals but am getting irregular particles. What should I do?

The formation of specific morphologies like nanorods often requires precise control over the reaction conditions or the use of structure-directing agents:

  • Use of Surfactants: The reverse micellar route using the cationic surfactant cetyltrimethylammonium bromide (CTAB) has been successfully employed to synthesize uniform nanorods of this compound dihydrate.[4] N,N-diethylacetamide (DEAc) has also been used to obtain rod-shaped particles.[5]

  • Solvothermal/Hydrothermal Methods: These methods, carried out in a sealed reactor at elevated temperatures and pressures, can promote anisotropic crystal growth, leading to the formation of rod-like structures.[9][10]

  • Control of pH: The pH of the reaction medium can significantly influence the crystal habit. Careful control and optimization of the pH are crucial for obtaining the desired morphology.[1]

Logical Troubleshooting Workflow

troubleshooting_workflow start Problem with this compound Synthesis problem_color Incorrect Precipitate Color (Brown) start->problem_color problem_morphology Irregular Shape / Broad Size Distribution start->problem_morphology problem_size Particle Size Too Large start->problem_size problem_shape Incorrect Morphology (Not Rods) start->problem_shape solution_ph Adjust pH with Oxalic Acid problem_color->solution_ph Cause: High pH solution_inert Use Inert Atmosphere problem_color->solution_inert Cause: Oxidation solution_addition Slow Reactant Addition problem_morphology->solution_addition Cause: Rapid Nucleation solution_stirring Optimize Stirring Speed problem_morphology->solution_stirring Cause: Inhomogeneous Mixing solution_aging Implement Aging Step problem_morphology->solution_aging Cause: Small Particle Instability solution_surfactant Use Surfactants/Additives problem_morphology->solution_surfactant Cause: Uncontrolled Growth problem_size->solution_stirring Cause: Insufficient Shear problem_size->solution_surfactant Cause: Uninhibited Growth solution_concentration Increase Reactant Concentration problem_size->solution_concentration Cause: Low Supersaturation solution_temperature Lower Reaction Temperature problem_size->solution_temperature Cause: Fast Growth Rate problem_shape->solution_ph Influence on Crystal Habit problem_shape->solution_surfactant Need Anisotropic Growth solution_method Try Solvothermal/Hydrothermal Method problem_shape->solution_method Need Anisotropic Growth

Caption: A flowchart for troubleshooting common issues in this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the key parameters to control for tuning the particle size of this compound crystals?

The primary parameters that influence particle size are:

  • Supersaturation: Higher supersaturation leads to smaller particles. This is influenced by reactant concentrations.[6][7]

  • Temperature: Lower temperatures often result in smaller particles.[6][7]

  • pH: The pH of the solution can affect both the solubility of this compound and the surface charge of the crystals, thereby influencing nucleation and growth.[1]

  • Stirring Rate: Vigorous stirring can lead to smaller and more uniform particles.[2]

  • Additives: The presence of surfactants or other additives can inhibit crystal growth and control particle size.[5][11]

Q2: How do surfactants work to control the morphology of this compound crystals?

Surfactants are amphiphilic molecules that can adsorb onto the surfaces of growing crystals. By preferentially adsorbing to certain crystallographic faces, they can inhibit growth on those faces while allowing growth to proceed on others. This selective inhibition leads to anisotropic growth, resulting in specific morphologies such as rods, wires, or plates. The choice of surfactant (cationic, anionic, or non-ionic) and its concentration are critical factors in determining the final morphology.[4][11]

Q3: Can the morphology of the this compound precursor influence the properties of its decomposition products (e.g., iron oxides)?

Yes, the morphology of the this compound precursor can be retained in the final iron oxide product through a process called a topotactic transformation.[10] For example, rod-shaped this compound precursors can be decomposed to form rod-shaped iron oxide nanoparticles.[4] This makes the control of the precursor's morphology a crucial step in designing nanostructured iron oxides with desired shapes and properties.

Q4: What are the typical starting materials for synthesizing iron(II) oxalate?

A common method involves the reaction of an iron(II) salt with oxalic acid or an oxalate salt in an aqueous solution.[9][12] Typical starting materials include:

  • Iron(II) source: Ferrous sulfate (B86663) (FeSO₄·7H₂O) or ferrous chloride (FeCl₂·4H₂O).[12][13]

  • Oxalate source: Oxalic acid (H₂C₂O₄·2H₂O) or a soluble oxalate salt like potassium oxalate (K₂C₂O₄) or ammonium (B1175870) oxalate ((NH₄)₂C₂O₄).[3][12]

Experimental Protocols

Protocol 1: Co-precipitation Synthesis of Iron(II) Oxalate Dihydrate

This protocol describes a standard co-precipitation method for synthesizing iron(II) oxalate.

Materials:

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

  • Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

  • Deionized water

  • Ethanol (for washing)

  • Acetone (B3395972) (for washing)[14]

Procedure:

  • Prepare Reactant Solutions:

    • Prepare a solution of ferrous sulfate by dissolving a specific amount in deionized water.

    • Prepare a separate solution of oxalic acid by dissolving a stoichiometric amount in deionized water.

  • Precipitation:

    • Slowly add the ferrous sulfate solution to the oxalic acid solution (or vice versa) under constant stirring.[2] A yellow precipitate of iron(II) oxalate dihydrate should form immediately.[12]

  • Aging:

    • Continue stirring the suspension for a defined period (e.g., 1-2 hours) at a controlled temperature. This aging step can help improve the crystallinity and uniformity of the particles.[2][3]

  • Isolation and Washing:

    • Separate the precipitate from the solution by filtration (e.g., using a Buchner funnel) or centrifugation.

    • Wash the precipitate several times with deionized water to remove any unreacted reagents and byproducts.

    • Subsequently, wash with ethanol and then acetone to facilitate drying.[14]

  • Drying:

    • Dry the final product in a vacuum oven at a low temperature (e.g., 40-60°C) to avoid decomposition.

Synthesis Workflow Diagram

synthesis_workflow start Start: Prepare Reactant Solutions step1 Solution A: Ferrous Salt (e.g., FeSO4) in Water start->step1 step2 Solution B: Oxalic Acid in Water start->step2 precipitation Precipitation: Slowly Mix Solutions with Stirring step1->precipitation step2->precipitation aging Aging: Stir at Controlled Temperature precipitation->aging separation Separation: Filtration or Centrifugation aging->separation washing Washing: Deionized Water, Ethanol, Acetone separation->washing drying Drying: Vacuum Oven at Low Temperature washing->drying end End Product: Iron(II) Oxalate Crystals drying->end

Caption: A general workflow for the co-precipitation synthesis of this compound.

Data on Particle Size Control

The following table summarizes some reported data on the control of this compound particle size and morphology using different synthesis conditions.

Synthesis MethodKey Parameters/AdditivesResulting MorphologyParticle SizeReference
Reverse MicellarCationic Surfactant (CTAB)Nanorods70 nm diameter, 470 nm length[4]
Co-precipitationN,N-diethylacetamide (DEAc)Rod-shaped particles~100 nm[5]
Co-precipitationAnhydrous EthanolNanoparticles~75 nm[8]
Microwave SynthesisNo SurfactantRod-like particlesNot specified, high aspect ratio[10]
PrecipitationIncreased FeSO₄ concentrationLarger, rod- or pillar-shapedIncreased volume and cross-section[15]

References

Technical Support Center: Synthesis of Phase-Pure Iron Oxalate Polymorphs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis of phase-pure iron oxalate (B1200264) polymorphs.

Frequently Asked Questions (FAQs)

Q1: What are the primary polymorphs of iron(II) oxalate dihydrate?

A1: The two primary polymorphs of iron(II) oxalate dihydrate are the thermodynamically stable α-FeC₂O₄·2H₂O and the metastable β-FeC₂O₄·2H₂O.[1][2] The α-polymorph has a monoclinic crystal structure, while the β-polymorph is orthorhombic.[2]

Q2: What is the most critical factor in selectively synthesizing a specific polymorph?

A2: Temperature is a critical factor. Generally, lower temperatures (around room temperature) favor the formation of the β-polymorph, while higher temperatures and aging (e.g., 80-90°C) promote the formation of the α-polymorph.[2]

Q3: My iron(II) salt solution is oxidizing during the synthesis. How can I prevent this?

A3: Oxidation of Fe²⁺ to Fe³⁺ is a common issue. To minimize this, it is recommended to use degassed water and perform the synthesis under an inert atmosphere, such as argon or nitrogen.[3] The addition of a small amount of a non-oxidizing acid, like sulfuric acid, can also help to stabilize the Fe²⁺ ion in solution.[4][5]

Q4: I am not getting any precipitate upon mixing the iron(II) salt and oxalic acid solutions. What could be the problem?

A4: Iron(II) oxalate has low solubility in water, so precipitation should occur readily.[1] If no precipitate forms, check the concentration of your reactant solutions. If the solutions are too dilute, the solubility product of iron(II) oxalate may not have been exceeded. You can try gently heating the solution to increase the reaction rate or concentrating the solution by carefully evaporating some of the solvent.[6]

Q5: The color of my precipitate is brownish instead of the expected yellow. What does this indicate?

A5: A brownish precipitate, such as ferric hydroxide, suggests that the iron(II) has been oxidized to iron(III).[5][6] This can happen if the reaction is exposed to air for a prolonged period or if oxidizing agents are present. To resolve this, you may need to restart the synthesis, taking care to prevent oxidation as described in Q3. In some procedures for related iron oxalate complexes, a dilute solution of oxalic acid can be added to dissolve the brown precipitate and revert to the desired complex.[6]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Formation of a mixed-phase (α and β) product - Reaction temperature is intermediate or not well-controlled.- Insufficient aging time for α-phase synthesis.- For β-phase, maintain a constant low temperature (e.g., room temperature).- For α-phase, ensure the reaction mixture is aged at a sufficiently high temperature (e.g., 80-90°C) for an adequate duration.[2]
Poor crystallinity of the product - Rapid precipitation due to high supersaturation.- Insufficient reaction time.- Add the precipitating agent (oxalic acid solution) slowly and with vigorous stirring to control the rate of precipitation.- Allow for a longer reaction or aging time to promote crystal growth.
Small, powdery crystals - Rapid cooling or over-concentration of the solution.- Allow the solution to cool slowly and undisturbed to encourage the formation of larger crystals.- Consider recrystallization by dissolving the product in a minimum amount of hot solvent and allowing it to cool slowly.[6]
Inconsistent results between batches - Variation in reagent quality or concentration.- Inconsistent reaction conditions (temperature, stirring rate, addition rate).- Use high-purity reagents and accurately prepare solutions.- Standardize and carefully control all experimental parameters for each synthesis.
Contamination with starting materials - Incomplete reaction.- Insufficient washing of the final product.- Ensure stoichiometric amounts of reactants are used, or a slight excess of the precipitating agent.- Wash the precipitate thoroughly with deionized water to remove any soluble impurities.[4]

Experimental Protocols

Synthesis of α-FeC₂O₄·2H₂O (Monoclinic)

This protocol is adapted from a method involving aging at an elevated temperature.[2]

  • Preparation of Reactant Solutions:

    • Prepare a solution of an iron(II) salt, such as ferrous ammonium (B1175870) sulfate (B86663) (Fe(NH₄)₂(SO₄)₂·6H₂O), in deionized water. A small amount of sulfuric acid can be added to prevent oxidation.[4][5]

    • Prepare a solution of oxalic acid (H₂C₂O₄) in deionized water.

  • Precipitation:

    • Heat the iron(II) salt solution to the desired aging temperature (e.g., 80°C).

    • Slowly add the oxalic acid solution to the heated iron(II) salt solution with constant stirring. A yellow precipitate of iron(II) oxalate will form.

  • Aging:

    • Maintain the reaction mixture at the elevated temperature (e.g., 80°C) with continuous stirring for a specific aging period (e.g., several hours) to ensure the complete formation of the α-phase.

  • Isolation and Washing:

    • Allow the precipitate to settle, and then separate it from the supernatant by decantation or filtration.

    • Wash the precipitate several times with hot deionized water to remove any unreacted starting materials and byproducts.[5]

  • Drying:

    • Dry the collected precipitate in an oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.

Synthesis of β-FeC₂O₄·2H₂O (Orthorhombic)

This protocol is based on precipitation at room temperature.[2]

  • Preparation of Reactant Solutions:

    • Prepare a solution of an iron(II) salt (e.g., ferrous sulfate, FeSO₄·7H₂O) in deionized water at room temperature.

    • Prepare a solution of oxalic acid (H₂C₂O₄) in deionized water at room temperature.

  • Precipitation:

    • Slowly add the oxalic acid solution to the iron(II) salt solution at room temperature with vigorous stirring. A yellow precipitate will form immediately.

  • Isolation and Washing:

    • Separate the precipitate from the solution by vacuum filtration.

    • Wash the precipitate thoroughly with deionized water.

  • Drying:

    • Dry the product under vacuum or at a low temperature to prevent any phase transformation to the α-polymorph.

Quantitative Data

Table 1: Influence of Synthesis Temperature on this compound Polymorph

TemperatureAging TimeResulting PolymorphCrystal SystemReference
Room TemperatureN/Aβ-FeC₂O₄·2H₂OOrthorhombic[2]
80°CSeveral hoursα-FeC₂O₄·2H₂OMonoclinic[2]
135°C2-8 hoursα-FeC₂O₄∙2H₂OMonoclinic[7]

Table 2: Crystallographic Data for Iron(II) Oxalate Dihydrate Polymorphs

Parameterα-FeC₂O₄·2H₂Oβ-FeC₂O₄·2H₂O
Crystal SystemMonoclinicOrthorhombic
Space GroupC2/cCccm
a (Å)12.49
b (Å)5.56
c (Å)
α (°)9090
β (°)90
γ (°)9090
Reference[8][1]

Visualizations

Synthesis_Workflow General Workflow for this compound Polymorph Synthesis cluster_reactants Reactant Preparation cluster_reaction Precipitation cluster_polymorph_control Polymorph Selection cluster_processing Product Isolation cluster_products Phase-Pure Products Fe_salt Iron(II) Salt Solution (e.g., FeSO₄ or Fe(NH₄)₂(SO₄)₂) Mixing Mixing of Reactant Solutions Fe_salt->Mixing Oxalic_acid Oxalic Acid Solution (H₂C₂O₄) Oxalic_acid->Mixing Temp_Control Temperature Control Mixing->Temp_Control alpha_phase α-FeC₂O₄·2H₂O Temp_Control->alpha_phase High Temperature (e.g., 80-90°C) + Aging beta_phase β-FeC₂O₄·2H₂O Temp_Control->beta_phase Low Temperature (e.g., Room Temp) Filtration Filtration/Decantation Washing Washing Filtration->Washing Drying Drying Washing->Drying alpha_phase->Filtration beta_phase->Filtration

Caption: General workflow for the selective synthesis of α- and β-iron oxalate polymorphs.

Troubleshooting_Logic Troubleshooting Logic for Phase Impurity Start Mixed-phase product obtained Check_Temp Was the reaction temperature strictly controlled? Start->Check_Temp Check_Aging Was sufficient aging time provided for α-phase synthesis? Check_Temp->Check_Aging Yes Adjust_Temp Adjust and stabilize reaction temperature Check_Temp->Adjust_Temp No Increase_Aging Increase aging time at high temperature Check_Aging->Increase_Aging No Phase_Pure Phase-pure product Check_Aging->Phase_Pure Yes Adjust_Temp->Phase_Pure Increase_Aging->Phase_Pure

Caption: Decision tree for troubleshooting phase impurity in this compound synthesis.

References

Optimizing reaction conditions for hydrothermal synthesis of iron oxalate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for the hydrothermal synthesis of iron oxalate (B1200264). Find troubleshooting tips, frequently asked questions, detailed experimental protocols, and data-driven insights to overcome common challenges and achieve desired product characteristics.

Troubleshooting Guide

This guide addresses specific issues that may arise during the hydrothermal synthesis of iron oxalate, offering potential causes and actionable solutions.

Issue Potential Causes Recommended Solutions
No precipitate or very low yield 1. Insufficient saturation: The concentration of iron and oxalate precursors may be too low for nucleation and crystal growth. 2. Inappropriate temperature: The reaction temperature might be too low, resulting in very slow reaction kinetics.[1][2] 3. Incorrect pH: The pH of the reaction mixture may not be optimal for the precipitation of this compound.1. Increase the concentration of the iron salt and oxalic acid or oxalate salt. 2. Increase the reaction temperature. For α-FeC₂O₄·2H₂O, temperatures between 115°C and 135°C have been shown to be effective.[1][2] 3. Adjust the pH of the solution. This compound precipitation is favored in acidic to neutral conditions.
Formation of a brown/reddish-brown precipitate 1. Oxidation of Fe(II) to Fe(III): The presence of oxygen in the reaction vessel can lead to the oxidation of ferrous ions to ferric ions, resulting in the formation of ferric hydroxide (B78521) (Fe(OH)₃) or iron(III) oxides. 2. High pH: A basic environment promotes the formation of ferric hydroxide.1. Use deoxygenated water for preparing solutions and purge the reaction vessel with an inert gas (e.g., nitrogen or argon) before sealing. 2. Ensure the reaction medium is acidic to neutral. If necessary, add a small amount of a dilute acid.
Undesired crystal phase (e.g., obtaining β-phase instead of α-phase) 1. Reaction temperature: Different polymorphs of this compound form at different temperatures. The α-phase is typically formed at higher temperatures (e.g., 90-120°C), while the β-phase can form at room temperature.1. To obtain the monoclinic α-FeC₂O₄·2H₂O, conduct the hydrothermal synthesis at temperatures above 90°C.[3] For the orthorhombic β-phase, synthesis at room temperature is preferred.
Broad particle size distribution or particle agglomeration 1. Rapid nucleation: A very high concentration of precursors can lead to rapid, uncontrolled nucleation, resulting in a wide range of particle sizes. 2. Insufficient stabilization: Without a capping agent, newly formed crystals can agglomerate. 3. Lack of agitation: Inadequate mixing can lead to localized supersaturation and non-uniform crystal growth.1. Optimize the precursor concentrations to control the nucleation and growth rates. 2. Introduce a capping agent (e.g., β-cyclodextrin) to control particle growth and prevent agglomeration.[4] 3. Introduce stirring during the hydrothermal process to ensure a homogeneous reaction environment.[5]
Impure final product 1. Unreacted precursors: Incomplete reaction can leave unreacted iron salts or oxalic acid in the final product. 2. Co-precipitation of other salts: Depending on the precursors used, other salts may co-precipitate with the this compound.1. Ensure the reaction goes to completion by optimizing the reaction time and temperature. 2. Thoroughly wash the final product with deionized water and ethanol (B145695) to remove any soluble impurities. Washing until a neutral pH is achieved is recommended.[2]

Frequently Asked Questions (FAQs)

Q1: What are the key parameters influencing the hydrothermal synthesis of this compound?

A1: The primary parameters that affect the synthesis are temperature , reaction time , precursor concentration , and pH . Temperature and time significantly impact the reaction kinetics, yield, and crystallinity of the product.[1][2] Precursor concentration influences the nucleation and growth of crystals, thereby affecting particle size and morphology. The pH of the solution is crucial for preventing the formation of iron hydroxides and ensuring the precipitation of the desired this compound phase.

Q2: How can I control the morphology of the this compound crystals?

A2: The morphology of this compound can be controlled by adjusting the reaction conditions. For instance, using a capping agent like β-cyclodextrin can promote the formation of microspheres.[4] The choice of solvent (e.g., water vs. an organic solvent) and the presence of additives can also influence the final morphology, leading to structures like nanorods or spiky microspheres.[6][7]

Q3: What is the role of a capping agent in the synthesis?

A3: A capping agent is a surface-active molecule that adsorbs onto the surface of newly formed nanocrystals. This helps to control the growth of the particles, prevent them from aggregating, and stabilize the final suspension. Examples of capping agents that can be used include polymers and surfactants.

Q4: How does the precursor concentration affect the final product?

A4: The concentration of the iron salt and the oxalate source directly impacts the supersaturation of the solution. Higher concentrations can lead to faster nucleation rates and smaller particle sizes. However, excessively high concentrations may result in a broad particle size distribution and increased agglomeration. Therefore, optimizing the precursor concentration is essential for achieving a monodisperse product.

Q5: What are the differences between α-FeC₂O₄·2H₂O and β-FeC₂O₄·2H₂O?

A5: α-FeC₂O₄·2H₂O and β-FeC₂O₄·2H₂O are two different polymorphs of ferrous oxalate dihydrate. The α-phase has a monoclinic crystal structure and is typically synthesized at elevated temperatures (around 90-120°C).[3] The β-phase is orthorhombic and can be formed at room temperature. The crystal structure can influence the material's properties and its performance in various applications.

Data Presentation

Table 1: Effect of Temperature and Reaction Time on the Yield of α-FeC₂O₄·2H₂O
Temperature (°C)Reaction Time (h)Yield (%)
1152~39
11512~60
1352~70
1358~89
Data derived from synthesis using ferrotitaniferous sands and 1.5 M oxalic acid.[2]
Table 2: Typical Precursor Concentrations for Hydrothermal Synthesis
Iron PrecursorOxalate PrecursorTypical Concentration Range (M)
Ferrous Sulfate (B86663) (FeSO₄·7H₂O)Oxalic Acid (H₂C₂O₄)0.1 - 0.5
Ferrous Chloride (FeCl₂·4H₂O)Sodium Oxalate (Na₂C₂O₄)0.1 - 0.5
Ferric Chloride (FeCl₃)Oxalic Acid (H₂C₂O₄)0.1 - 0.25[7]

Experimental Protocols

Protocol 1: Hydrothermal Synthesis of α-Ferrous Oxalate Dihydrate (α-FeC₂O₄·2H₂O)

Materials:

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

  • Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

  • Deionized water (deoxygenated)

  • Teflon-lined stainless steel autoclave

Procedure:

  • Prepare a 0.2 M solution of ferrous sulfate heptahydrate by dissolving the appropriate amount in deoxygenated deionized water.

  • Prepare a 0.2 M solution of oxalic acid dihydrate in a separate beaker.

  • In a typical synthesis, mix equal volumes of the ferrous sulfate and oxalic acid solutions in the Teflon liner of the autoclave.

  • Seal the autoclave and place it in an oven preheated to 120°C.[3]

  • Maintain the temperature for 12-24 hours.

  • Allow the autoclave to cool down to room temperature naturally.

  • Collect the resulting yellow precipitate by centrifugation or filtration.

  • Wash the precipitate several times with deoxygenated deionized water and then with ethanol to remove any unreacted precursors and impurities.

  • Dry the final product in a vacuum oven at a low temperature (e.g., 50-60°C).

Visualizations

Hydrothermal_Synthesis_Workflow General Workflow for Hydrothermal Synthesis of this compound cluster_prep Precursor Preparation cluster_reaction Hydrothermal Reaction cluster_processing Product Processing prep_iron Prepare Iron Salt Solution (e.g., FeSO₄) mix Mix Precursor Solutions in Teflon-lined Autoclave prep_iron->mix prep_oxalate Prepare Oxalate Solution (e.g., H₂C₂O₄) prep_oxalate->mix seal Seal Autoclave mix->seal heat Heat in Oven (e.g., 120°C, 12-24h) seal->heat cool Cool to Room Temperature heat->cool collect Collect Precipitate (Centrifugation/Filtration) cool->collect wash Wash with DI Water and Ethanol collect->wash dry Dry under Vacuum wash->dry product Final this compound Product dry->product

Caption: General workflow for the hydrothermal synthesis of this compound.

Troubleshooting_Logic Troubleshooting Logic for Common Synthesis Issues cluster_no_precipitate Issue: No Precipitate cluster_wrong_color Issue: Brown/Red Precipitate start Start Synthesis check_precipitate Precipitate Formed? start->check_precipitate increase_conc Increase Precursor Concentration check_precipitate->increase_conc No check_color Is Precipitate Yellow? check_precipitate->check_color Yes increase_temp Increase Temperature increase_conc->increase_temp check_pH_no_ppt Adjust pH increase_temp->check_pH_no_ppt check_pH_no_ppt->start deoxygenate Use Deoxygenated Water & Inert Atmosphere check_pH_color Ensure Acidic/Neutral pH deoxygenate->check_pH_color check_pH_color->start check_color->deoxygenate No (Brown/Red) success Successful Synthesis check_color->success Yes

Caption: A logical diagram for troubleshooting common issues in this compound synthesis.

References

Preventing agglomeration of iron oxalate nanoparticles during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the agglomeration of iron oxalate (B1200264) nanoparticles during synthesis.

Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis of iron oxalate nanoparticles, presented in a question-and-answer format.

ProblemPossible CausesSuggested Solutions
Severe agglomeration of nanoparticles observed immediately after synthesis. 1. Inadequate or inappropriate capping agent/surfactant: The chosen stabilizer may not be effective for the synthesis conditions. 2. pH of the synthesis medium is near the isoelectric point (IEP): At the IEP, the nanoparticle surface charge is neutral, leading to a lack of electrostatic repulsion. 3. Suboptimal reaction temperature or stirring rate: Inconsistent temperature or inadequate stirring can lead to localized areas of high concentration and uncontrolled particle growth.1. Optimize Capping Agent: Experiment with different surfactants (e.g., PVP, CTAB, SDS) and vary their concentrations. Ensure the surfactant is added at the appropriate stage of the synthesis. 2. Adjust pH: Modify the pH of the reaction medium to be significantly different from the IEP of this compound nanoparticles to ensure a high surface charge and electrostatic repulsion. For iron oxides, which are similar, a pH away from the neutral range is often effective[1][2]. 3. Control Synthesis Parameters: Maintain a constant and uniform temperature throughout the reaction. Use vigorous and consistent stirring to ensure homogeneous mixing of reactants.
Nanoparticles appear well-dispersed initially but agglomerate over time or after washing. 1. Insufficient long-term stability provided by the capping agent: The surfactant may desorb from the nanoparticle surface over time. 2. Changes in the suspension environment: Alterations in pH or ionic strength of the solvent during washing or storage can destabilize the nanoparticles. 3. Removal of the capping agent during purification: Centrifugation and washing steps may strip the stabilizing agent from the nanoparticle surface.1. Select a Robust Capping Agent: Consider using polymeric stabilizers like PVP, which can provide better long-term steric hindrance. 2. Maintain a Stable Environment: Store the nanoparticle suspension in a buffer with a controlled pH and low ionic strength. 3. Gentle Purification: Use lower centrifugation speeds or alternative purification methods like dialysis to minimize the removal of the capping agent.
Inconsistent particle size and morphology between batches. 1. Variations in precursor concentrations or purity: Inaccuracies in weighing or impurities in the starting materials can affect nucleation and growth. 2. Inconsistent addition rate of reactants: A rapid or inconsistent addition of precursors can lead to uncontrolled nucleation and a broad size distribution. 3. Fluctuations in reaction temperature or stirring speed: Lack of precise control over these parameters can lead to batch-to-batch variability.1. Use High-Purity Reagents: Ensure the use of high-purity iron salts and oxalic acid. 2. Standardize Addition Rates: Employ a syringe pump for the controlled and reproducible addition of reactants. 3. Maintain Consistent Conditions: Carefully monitor and control the reaction temperature and stirring rate for each synthesis.
The final product is a brownish precipitate instead of the expected yellow this compound. 1. Oxidation of Iron(II): The ferrous iron (Fe²⁺) precursor may have oxidized to ferric iron (Fe³⁺), leading to the formation of ferric hydroxide (B78521) or other iron(III) species.[3] 2. Incorrect pH: A basic pH can promote the formation of iron hydroxides.[3]1. Use an Inert Atmosphere: Conduct the synthesis under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. 2. Control pH: Ensure the reaction medium is neutral or slightly acidic to favor the formation of iron(II) oxalate.[3]

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound nanoparticle agglomeration?

A1: The primary drivers of this compound nanoparticle agglomeration are their high surface-area-to-volume ratio, which makes them thermodynamically unstable. Key causes include:

  • Insufficient Surface Charge: A low surface charge on the nanoparticles leads to weak electrostatic repulsion, allowing attractive van der Waals forces to cause aggregation. This is often related to the pH of the medium being close to the isoelectric point.

  • Ineffective Capping Agents: The absence or improper use of capping agents or surfactants fails to provide a sufficient steric barrier to prevent particles from approaching one another.

  • Suboptimal Synthesis Conditions: Factors like temperature, stirring rate, and reactant concentrations can influence the kinetics of particle formation and the effectiveness of stabilization.

Q2: How does pH influence the agglomeration of this compound nanoparticles?

A2: The pH of the synthesis medium is a critical parameter for controlling agglomeration. It directly affects the surface charge of the nanoparticles, which is quantified by the zeta potential. At the isoelectric point (IEP), the zeta potential is zero, and there is no electrostatic repulsion between particles, leading to maximum agglomeration. By adjusting the pH away from the IEP, the nanoparticles acquire a net positive or negative charge, resulting in electrostatic repulsion that prevents agglomeration. For iron oxide nanoparticles, which have similar surface chemistry, the IEP is often near neutral pH.[1] Agglomeration increases as the pH approaches this point and decreases at more acidic or alkaline pH values.[2]

Q3: What role do surfactants play in preventing agglomeration?

A3: Surfactants, or capping agents, adsorb to the surface of the nanoparticles during or after their formation. They prevent agglomeration through two main mechanisms:

  • Steric Hindrance: The surfactant molecules create a physical barrier around the nanoparticles, preventing them from coming into close contact. Polymeric surfactants like polyvinylpyrrolidone (B124986) (PVP) are particularly effective at providing steric stabilization.

  • Electrostatic Stabilization: Ionic surfactants, such as cetyltrimethylammonium bromide (CTAB) (cationic) and sodium dodecyl sulfate (B86663) (SDS) (anionic), provide a surface charge that leads to electrostatic repulsion between the nanoparticles.

Q4: Can ultrasonication be used to reverse agglomeration?

A4: Yes, ultrasonication is a common technique used to break up soft agglomerates that have already formed. The high-frequency sound waves create cavitation bubbles that implode, generating localized high-energy shockwaves that can disperse clumped nanoparticles. However, this is often a temporary solution, and the nanoparticles may re-agglomerate if the underlying cause of instability (e.g., pH, lack of surfactant) is not addressed.

Quantitative Data

The following tables summarize the impact of key synthesis parameters on the properties of iron-based nanoparticles. While specific data for this compound is limited in the literature, the data for iron oxide nanoparticles provides a valuable reference due to their similar chemistry.

Table 1: Effect of pH on Zeta Potential and Hydrodynamic Diameter of Iron Oxide Nanoparticles

pHZeta Potential (mV)Average Hydrodynamic Diameter (nm)
2+32.5730.4
4+18.7-
6+3.2-
7-1340.3
8-19.4-

Data adapted from a study on iron oxide nanoparticles, which demonstrates the general trend of decreasing zeta potential and increasing agglomeration (larger hydrodynamic diameter) as the pH approaches the isoelectric point (around pH 6-7).[2]

Table 2: Effect of PVP Surfactant Concentration on Iron Oxide Nanoparticle Size

PVP Concentration (g/mL)Average Particle Size (nm)
0.337.6
0.2723.4
0.1836.8
0.0765.3

This data shows that increasing the concentration of the PVP surfactant leads to a decrease in the final particle size of iron oxide nanoparticles.[4]

Experimental Protocols

Protocol 1: Co-precipitation Synthesis of this compound Nanoparticles

This protocol describes a general co-precipitation method for synthesizing this compound nanoparticles. Optimization of reactant concentrations, temperature, and stirring rate may be necessary to achieve desired particle characteristics.

Materials:

  • Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)

  • Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

  • Deionized water

  • Surfactant (e.g., Polyvinylpyrrolidone (PVP) or Cetyltrimethylammonium bromide (CTAB))

  • Ethanol (B145695)

Procedure:

  • Prepare Precursor Solutions:

    • Dissolve a specific amount of FeSO₄·7H₂O in deionized water to create an iron precursor solution.

    • In a separate beaker, dissolve a stoichiometric amount of oxalic acid dihydrate in deionized water. If using a surfactant, dissolve it in this solution.

  • Reaction:

    • Place the oxalic acid solution in a reaction vessel and stir vigorously with a magnetic stirrer.

    • Slowly add the iron precursor solution dropwise to the oxalic acid solution using a burette or syringe pump. Maintain vigorous stirring throughout the addition.

  • Aging:

    • After the addition is complete, allow the resulting suspension to stir for a predetermined amount of time (e.g., 1-2 hours) at a constant temperature. This "aging" step allows for the growth and stabilization of the nanoparticles.

  • Purification:

    • Collect the precipitated this compound nanoparticles by centrifugation.

    • Wash the nanoparticles several times with deionized water and then with ethanol to remove unreacted precursors and excess surfactant.

  • Drying:

    • Dry the purified nanoparticles in a vacuum oven at a low temperature (e.g., 40-60 °C).

Protocol 2: Hydrothermal Synthesis of this compound Nanoparticles

The hydrothermal method can produce highly crystalline nanoparticles.

Materials:

  • Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)

  • Sodium oxalate (Na₂C₂O₄)

  • Deionized water

  • Surfactant (optional)

Procedure:

  • Prepare Precursor Solution:

    • Dissolve FeCl₂·4H₂O and Na₂C₂O₄ in deionized water in a beaker. If a surfactant is used, it should be added to this solution.

  • Hydrothermal Reaction:

    • Transfer the solution to a Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and heat it in an oven to a specific temperature (e.g., 120-180 °C) for a set duration (e.g., 6-24 hours).[5]

  • Cooling and Purification:

    • Allow the autoclave to cool down to room temperature naturally.

    • Collect the product by centrifugation and wash it several times with deionized water and ethanol.

  • Drying:

    • Dry the final product in a vacuum oven.

Visualizations

experimental_workflow Experimental Workflow for this compound Nanoparticle Synthesis cluster_prep 1. Precursor Preparation cluster_synth 2. Synthesis cluster_proc 3. Post-Processing cluster_char 4. Characterization prep_fe Prepare Iron(II) Salt Solution mixing Controlled Addition of Iron Solution to Oxalic Acid (Vigorous Stirring) prep_fe->mixing prep_ox Prepare Oxalic Acid Solution (+ Surfactant) prep_ox->mixing aging Aging at Constant Temperature mixing->aging centrifuge Centrifugation aging->centrifuge wash Washing with DI Water and Ethanol centrifuge->wash dry Drying wash->dry tem TEM/SEM (Size, Morphology) dry->tem dls DLS (Hydrodynamic Size, Zeta Potential) dry->dls xrd XRD (Crystallinity) dry->xrd

Caption: Workflow for the synthesis and characterization of this compound nanoparticles.

agglomeration_prevention Strategies to Prevent Nanoparticle Agglomeration cluster_electrostatic Electrostatic Stabilization cluster_steric Steric Stabilization cluster_process Process Control agglomeration Nanoparticle Agglomeration ph_control pH Control (Away from IEP) ph_control->agglomeration Prevents by Repulsion ionic_surfactant Use of Ionic Surfactants (e.g., CTAB, SDS) ionic_surfactant->agglomeration Prevents by Repulsion polymeric_surfactant Use of Polymeric Surfactants (e.g., PVP, PEG) polymeric_surfactant->agglomeration Prevents by Hindrance stirring Vigorous Stirring stirring->agglomeration Minimizes temp_control Constant Temperature temp_control->agglomeration Minimizes concentration Low Reactant Concentration concentration->agglomeration Minimizes

Caption: Key strategies for the prevention of nanoparticle agglomeration during synthesis.

References

Technical Support Center: Ferrous Oxalate Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the precipitation of ferrous oxalate (B1200264), with a specific focus on the influence of pH.

Frequently Asked Questions (FAQs)

Q1: What is the general effect of pH on the precipitation of ferrous oxalate?

The pH of the solution is a critical parameter in the precipitation of ferrous oxalate. Generally, the solubility of ferrous oxalate decreases as the pH increases from acidic to neutral or basic conditions.[1] In highly acidic environments, the formation of soluble iron-oxalate complexes can occur, which hinders precipitation.[1] As the solution becomes less acidic and moves towards neutral, the equilibrium shifts to favor the formation of the insoluble ferrous oxalate precipitate.

Q2: At what pH range is the precipitation of ferrous oxalate most effective?

While specific optimal pH can depend on other factors like temperature and reactant concentrations, precipitation is generally favored in neutral to basic solutions.[1] In contrast, acidic conditions tend to increase the solubility of ferrous oxalate.[1] For the related ferric oxalate, a pH range of 3-4 is often used for precipitation.

Q3: Why is no precipitate forming even when ferrous ions and oxalate ions are present in the solution?

Several factors could be responsible for the lack of precipitation:

  • Low pH: The solution may be too acidic, leading to the formation of soluble ferrous oxalate complexes.

  • Excess Oxalic Acid: An excess of oxalic acid can also lead to the formation of soluble tris(oxalato)ferrate(II) complexes, preventing the precipitation of ferrous oxalate.

  • Low Concentration: The concentrations of ferrous and oxalate ions may be below the solubility product constant (Ksp) of ferrous oxalate, meaning the solution is not saturated enough for precipitation to occur.

  • Temperature: Temperature affects the solubility of ferrous oxalate. While data on the exact trend is varied, significant deviations from room temperature could influence the outcome.

Q4: What is the expected appearance of the ferrous oxalate precipitate?

Ferrous oxalate typically precipitates as a light green or yellow solid.[1] The dihydrate form (FeC₂O₄·2H₂O) is often greenish.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
No precipitate formation The pH of the solution is too low (acidic).Gradually increase the pH of the solution by adding a dilute base (e.g., NaOH or NH₄OH) dropwise while monitoring with a pH meter. Aim for a neutral or slightly alkaline pH.
An excess of oxalic acid is present, forming soluble complexes.Try adding an excess of the ferrous salt solution to shift the equilibrium towards the formation of the precipitate.
Reactant concentrations are too low.Increase the concentration of either the ferrous salt or the oxalate source. Ensure the product of the ion concentrations exceeds the Ksp of ferrous oxalate.
Low yield of precipitate The pH is not optimized for precipitation.Systematically vary the pH of the reaction mixture to find the optimal range for maximum yield. Refer to the data table below for an illustrative trend.
Incomplete reaction.Ensure adequate reaction time and proper mixing to allow for the complete formation of the precipitate.
Precipitate dissolves after formation A change in pH occurred, making the solution more acidic.Re-adjust the pH to a neutral or slightly alkaline level. Buffer the solution if pH stability is a concern.

Data Presentation

The following table provides illustrative data on the effect of pH on the precipitation yield of ferrous oxalate. This data is based on the general principles of ferrous oxalate solubility and is intended for conceptual understanding. Actual experimental results may vary based on specific conditions.

pHPrecipitation Yield (%)Observations
2.0< 5Solution remains largely clear, indicating high solubility.
3.015Slight turbidity or fine precipitate may be observed.
4.045A noticeable amount of precipitate forms.
5.075Significant precipitation occurs.
6.090The majority of the ferrous oxalate has precipitated.
7.0> 95Precipitation is nearly complete.
8.0> 98The yield is maximized in this pH range.

Experimental Protocols

Protocol for Investigating the Influence of pH on Ferrous Oxalate Precipitation

This protocol outlines a method to systematically study the effect of pH on the yield of ferrous oxalate precipitate.

1. Materials and Reagents:

  • Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O) or Ferrous ammonium (B1175870) sulfate hexahydrate (Fe(NH₄)₂(SO₄)₂·6H₂O)

  • Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

  • Deionized water

  • Sodium hydroxide (B78521) (NaOH) solution (1 M)

  • Sulfuric acid (H₂SO₄) solution (1 M)

  • pH meter

  • Beakers and magnetic stirrer

  • Filtration apparatus (e.g., Büchner funnel and filter paper)

  • Drying oven

2. Preparation of Stock Solutions:

  • Prepare a 0.5 M solution of the ferrous salt by dissolving the appropriate amount in deionized water. If using ferrous sulfate, add a few drops of dilute sulfuric acid to prevent oxidation of Fe²⁺ to Fe³⁺.

  • Prepare a 0.5 M solution of oxalic acid by dissolving it in deionized water.

3. Precipitation Procedure:

  • In a series of beakers, add a fixed volume of the ferrous salt solution (e.g., 50 mL).

  • While stirring, slowly add an equimolar amount of the oxalic acid solution (e.g., 50 mL) to each beaker.

  • Adjust the pH of each solution to the desired value (e.g., 2, 3, 4, 5, 6, 7, 8) using the 1 M NaOH or 1 M H₂SO₄ solutions. Monitor the pH continuously with a calibrated pH meter.

  • Allow the solutions to stir for a set amount of time (e.g., 30 minutes) to ensure the precipitation reaction reaches equilibrium.

  • Collect the precipitate from each beaker by vacuum filtration.

  • Wash the precipitate with deionized water to remove any soluble impurities.

  • Dry the collected precipitate in an oven at a low temperature (e.g., 60-80°C) to a constant weight.

4. Data Analysis:

  • Weigh the dried precipitate from each pH value.

  • Calculate the theoretical yield of ferrous oxalate based on the initial amounts of reactants.

  • Determine the percentage yield for each pH value using the formula: (Actual Yield / Theoretical Yield) * 100%.

  • Plot a graph of precipitation yield versus pH.

Visualizations

Experimental_Workflow cluster_prep Solution Preparation cluster_reaction Precipitation Reaction cluster_separation Product Isolation cluster_analysis Data Analysis A Prepare 0.5 M Ferrous Salt Solution C Mix Ferrous Salt and Oxalic Acid Solutions A->C B Prepare 0.5 M Oxalic Acid Solution B->C D Adjust pH to Target Values (2-8) C->D Equimolar amounts E Stir for 30 minutes D->E F Vacuum Filtration E->F G Wash Precipitate with Deionized Water F->G H Dry Precipitate to Constant Weight G->H I Weigh Dried Precipitate H->I J Calculate Percentage Yield I->J

Caption: Experimental workflow for investigating the influence of pH on ferrous oxalate precipitation.

Chemical_Equilibrium cluster_reactants Reactants in Solution cluster_conditions Solution pH cluster_products Products Fe Fe²⁺ (aq) Complex [Fe(C₂O₄)₃]⁴⁻ (aq) (Soluble Complex) Fe->Complex Precipitate FeC₂O₄ (s) (Insoluble Precipitate) Fe->Precipitate Ox C₂O₄²⁻ (aq) Ox->Complex Ox->Precipitate pH_low Low pH (Acidic) pH_low->Complex Favors pH_high High pH (Neutral/Basic) pH_high->Precipitate Favors

Caption: Influence of pH on the chemical equilibrium of ferrous oxalate formation.

References

Thermal stability of iron oxalate dihydrate and its anhydrous form

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with iron(II) oxalate (B1200264) dihydrate and its anhydrous form.

Frequently Asked Questions (FAQs)

Q1: What are the expected thermal decomposition stages for iron(II) oxalate dihydrate?

A1: Iron(II) oxalate dihydrate typically decomposes in a multi-step process. The first stage is the dehydration of the two water molecules to form anhydrous iron(II) oxalate. This is followed by the decomposition of the anhydrous oxalate into various iron oxides and/or metallic iron, depending on the atmosphere.[1][2][3][4][5]

Q2: How does the atmosphere affect the decomposition products of iron(II) oxalate?

A2: The composition of the final products is highly dependent on the experimental atmosphere.

  • In an inert atmosphere (e.g., nitrogen): The decomposition of the anhydrous oxalate can yield a mixture of iron oxides like magnetite (Fe₃O₄) and wüstite (FeO), and sometimes metallic iron (α-Fe) and iron carbide (Fe₃C).[1][2][3]

  • In an oxidizing atmosphere (e.g., air): The final product is typically hematite (B75146) (α-Fe₂O₃).[4][5]

  • In the presence of its own conversion gases (CO, CO₂, H₂O): The reaction pathway can be more complex, involving the formation of magnetite, iron carbide, and wüstite at different temperature ranges.[2][3]

Q3: What are the typical temperature ranges for the dehydration and decomposition of iron(II) oxalate dihydrate?

A3: The exact temperatures can vary depending on factors like heating rate and atmosphere. However, general temperature ranges are summarized in the data tables below. Dehydration usually occurs below 230°C, followed by the decomposition of the anhydrous form at higher temperatures.[2][3][4]

Q4: Can anhydrous iron(II) oxalate be synthesized in-situ in a TGA instrument?

A4: Yes, anhydrous iron(II) oxalate can be prepared in-situ by heating iron(II) oxalate dihydrate under a controlled atmosphere (typically inert) to a temperature sufficient to drive off the water of hydration (around 200-230°C) before the onset of oxalate decomposition.[2][3]

Troubleshooting Guide

Issue 1: Overlapping peaks in the TGA/DSC curve, making it difficult to distinguish between dehydration and decomposition.

  • Possible Cause: A high heating rate can lead to poor resolution between thermal events that occur in close succession.

  • Solution: Reduce the heating rate. A slower heating rate (e.g., 5 °C/min or lower) can often improve the separation of the dehydration and decomposition steps.[4]

Issue 2: The baseline of the TGA curve is drifting, making accurate mass loss determination difficult.

  • Possible Causes:

    • Instrument not equilibrated: The instrument may not have reached thermal equilibrium before the start of the experiment.

    • Gas flow instability: Fluctuations in the purge gas flow rate can cause baseline drift.

    • Contamination: Residue from previous experiments on the sample holder or in the furnace can cause a drifting baseline.

  • Solutions:

    • Ensure the instrument is allowed to equilibrate at the initial temperature for a sufficient time before starting the analysis.

    • Check the gas supply and regulators to ensure a constant flow rate.

    • Clean the sample holder and furnace according to the manufacturer's instructions.

Issue 3: Unexpected mass gain observed in the TGA curve.

  • Possible Cause: If the experiment is intended to be under an inert atmosphere, a mass gain could indicate an oxygen leak in the system, leading to the oxidation of the sample. For example, the formation of iron oxides from metallic iron would result in a mass increase.

  • Solution: Check all gas connections and seals for leaks. Running a blank with a known stable material can help verify the inertness of the atmosphere.

Issue 4: The experimental mass loss does not match the theoretical values.

  • Possible Causes:

    • Incomplete reaction: The final temperature may not have been high enough for the decomposition to go to completion.

    • Formation of unexpected products: The reaction pathway may be different from what was expected due to atmospheric conditions or sample impurities.

    • Instrument calibration: The balance may require calibration.

  • Solutions:

    • Extend the final temperature of the experiment.

    • Analyze the residue using techniques like XRD or Mössbauer spectroscopy to identify the final products.

    • Perform a weight calibration of the TGA instrument.

Data Presentation

Table 1: Thermal Decomposition Data for Iron(II) Oxalate Dihydrate

Thermal EventTemperature Range (°C)AtmosphereMass Loss (%)Products
DehydrationUp to ~230Inert/Conversion Gases~20%Anhydrous Iron(II) Oxalate, H₂O
Decomposition> 380Conversion GasesVariableFe₃O₄, Fe₃C, α-Fe, FeO, CO, CO₂
Oxidative Decomposition160 - 250Air~55.6%α-Fe₂O₃, CO₂, H₂O

Note: Temperature ranges and mass losses are approximate and can vary with experimental conditions.

Experimental Protocols

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) of Iron(II) Oxalate Dihydrate

1. Instrumentation:

  • A calibrated simultaneous TGA-DSC instrument.

2. Sample Preparation:

  • Accurately weigh 5-10 mg of finely ground iron(II) oxalate dihydrate powder into a clean, tared TGA crucible (alumina or platinum are commonly used).

  • Ensure the sample is evenly spread in a thin layer at the bottom of the crucible to promote uniform heat and gas exchange.

3. Instrument Setup:

  • Purge Gas: Select the desired atmosphere (e.g., high purity nitrogen for inert conditions or dry air for oxidative conditions).

  • Gas Flow Rate: Set a constant flow rate, typically between 20-50 mL/min.

  • Temperature Program:

    • Equilibrate the sample at a starting temperature of 30°C for 15-30 minutes to ensure a stable baseline.

    • Heat the sample at a constant rate of 10 °C/min from 30°C to a final temperature of 600°C (for inert atmosphere) or 800°C (for air). Slower heating rates (e.g., 5 °C/min) can be used to improve resolution.[4]

    • Hold at the final temperature for a short period (e.g., 10 minutes) to ensure the reaction is complete.

  • Data Collection: Record the mass change (TGA) and heat flow (DSC) as a function of temperature.

4. Post-Analysis:

  • Cool the instrument to room temperature.

  • Carefully remove the crucible and weigh the residue if desired.

  • Analyze the resulting TGA and DSC curves to determine the temperatures of thermal events, mass loss percentages, and enthalpy changes.

Mandatory Visualization

Thermal_Decomposition_Pathway cluster_dihydrate Iron(II) Oxalate Dihydrate cluster_anhydrous Anhydrous Iron(II) Oxalate cluster_products_inert Decomposition Products (Inert) cluster_products_oxidative Decomposition Products (Oxidative) FeC2O4_2H2O FeC₂O₄·2H₂O (s) FeC2O4 FeC₂O₄ (s) FeC2O4_2H2O->FeC2O4 -2H₂O (g) (Dehydration) Fe3O4 Fe₃O₄ (s) FeC2O4->Fe3O4 (Inert) FeO FeO (s) FeC2O4->FeO (Inert) Fe α-Fe (s) FeC2O4->Fe (Inert) Fe2O3 α-Fe₂O₃ (s) FeC2O4->Fe2O3 +O₂ (Air)

Caption: Thermal decomposition pathway of iron(II) oxalate dihydrate under different atmospheres.

Troubleshooting_Workflow start Start: Unexpected TGA/DSC Result problem Identify the Problem start->problem overlap overlap problem->overlap Overlapping Peaks drift drift problem->drift Baseline Drift mass_mismatch mass_mismatch problem->mass_mismatch Mass Loss Mismatch solution_overlap Solution: Decrease Heating Rate overlap->solution_overlap Cause: High Heating Rate cause_drift1 Instrument Not Equilibrated? Gas Flow Instability? Contamination? drift->cause_drift1 Possible Causes cause_mismatch1 Incomplete Reaction? Unexpected Products? Calibration Issue? mass_mismatch->cause_mismatch1 Possible Causes end End: Problem Resolved solution_overlap->end Resolved solution_drift Equilibrate Longer Check Gas Supply Clean Instrument cause_drift1->solution_drift Solutions solution_drift->end Resolved solution_mismatch Increase Final Temp Analyze Residue (XRD) Recalibrate Balance cause_mismatch1->solution_mismatch Solutions solution_mismatch->end Resolved

Caption: Troubleshooting workflow for common TGA/DSC issues in iron oxalate analysis.

References

Inconsistent results in the thermal decomposition of ferrous oxalate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Thermal Decomposition of Ferrous Oxalate (B1200264)

This guide is designed for researchers, scientists, and drug development professionals encountering inconsistent results during the thermal decomposition of ferrous oxalate (FeC₂O₄·2H₂O). It provides troubleshooting advice, standardized protocols, and answers to frequently asked questions to help you achieve more reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: Why are my results for the thermal decomposition of ferrous oxalate inconsistent?

Inconsistent results are common and typically stem from a few key experimental variables that are difficult to control precisely. The primary factors include the reaction atmosphere, heating rate, and the morphology or purity of the starting material. The gaseous products of the decomposition itself, such as CO and CO₂, can also participate in the reaction, further influencing the final solid products[1][2].

Q2: What is the biggest factor influencing the final product?

The composition of the furnace atmosphere is the most critical factor. Decomposition in an oxidizing atmosphere (like air) will yield different iron oxides than decomposition in an inert (e.g., nitrogen, argon) or reducing (e.g., hydrogen) atmosphere[3][4].

  • In Air (Oxidizing): The process typically leads to the formation of hematite (B75146) (α-Fe₂O₃) or maghemite (γ-Fe₂O₃)[3][5].

  • In Nitrogen/Argon (Inert): The reaction is more complex. Initial decomposition of anhydrous ferrous oxalate can form wüstite (FeO). However, FeO is often unstable at lower temperatures (<570°C) and can disproportionate upon cooling into magnetite (Fe₃O₄) and metallic iron (α-Fe)[4][5]. Other possible products include iron carbide (Fe₃C) if the carbon monoxide produced reacts with the iron species[1].

Q3: How does the heating rate affect the decomposition?

The heating rate influences reaction kinetics and the stability of intermediate products. A very high heating rate can cause overlapping decomposition steps (e.g., dehydration and oxalate decomposition), making it difficult to isolate specific phases. Slower heating rates allow more time for reactions to reach equilibrium and for intermediate phases to transform, but can also promote side reactions.

Q4: I see a mixture of magnetite (Fe₃O₄) and metallic iron (α-Fe) in my final product after decomposing in nitrogen. Is this expected?

Yes, this is a common and expected outcome. The initial product of decomposition in an inert atmosphere is often wüstite (FeO). However, FeO is thermodynamically unstable below approximately 570°C. During the cooling phase of your experiment, it can disproportionate into a mixture of magnetite and metallic iron (4FeO → Fe₃O₄ + α-Fe)[4][5]. Therefore, the presence of both phases is a direct consequence of this instability.

Q5: Why is there carbon in my final product?

Carbon or iron carbide (Fe₃C) can form as a byproduct, especially in an inert or self-generated atmosphere. The decomposition of the oxalate ion produces both carbon dioxide (CO₂) and carbon monoxide (CO). The CO gas can reduce the iron oxides formed and can also disproportionate into carbon and CO₂ (the Boudouard reaction) or react with iron to form cementite (Fe₃C), particularly at temperatures between 400 and 535°C[1].

Troubleshooting Guide

Problem 1: The final iron oxide phase is not what I expected (e.g., I got Fe₂O₃ in an inert atmosphere).

  • Possible Cause: Your furnace has an air leak, creating a partially oxidizing atmosphere.

  • Solution:

    • Check Seals: Ensure all seals, gaskets, and connections on your tube furnace are airtight.

    • Purge Thoroughly: Before starting the heating ramp, purge the system with your inert gas (e.g., nitrogen, argon) for an extended period (e.g., 30-60 minutes) to displace all residual oxygen.

    • Maintain Positive Pressure: Ensure a continuous, steady flow of the inert gas throughout the entire experiment (heating and cooling phases) to maintain a slight positive pressure and prevent air from leaking in.

Problem 2: My product composition varies between batches, even with the same protocol.

  • Possible Cause 1: Inconsistent cooling rates. The disproportionation of FeO into Fe₃O₄ and α-Fe is highly dependent on the cooling profile[4][5].

  • Solution 1: Program a controlled cooling ramp in your furnace protocol instead of allowing it to cool naturally. This ensures reproducibility.

  • Possible Cause 2: The "self-generated" atmosphere from gaseous decomposition products (CO, CO₂) is not consistent[1]. This can be due to variations in sample packing or mass.

  • Solution 2: Use a high flow rate of your inert gas. This will quickly sweep away the gaseous byproducts, minimizing their influence and making the external atmosphere the dominant factor.

  • Possible Cause 3: The precursor material (ferrous oxalate dihydrate) has different morphologies or polymorphs (α- and β-phases) between batches, which can affect its thermal stability[6].

  • Solution 3: Standardize your synthesis protocol for the ferrous oxalate precursor to ensure consistent particle size and crystal structure[7]. Characterize the precursor with XRD or SEM before decomposition.

Data Presentation: Decomposition Pathways

The thermal decomposition of ferrous oxalate dihydrate (FeC₂O₄·2H₂O) is a multi-step process. The products are highly dependent on the atmosphere and temperature.

Table 1: General Decomposition Steps & Products

Temperature Range Process Atmosphere: Air (Oxidizing) Atmosphere: N₂, Ar (Inert/Self-Generated)
< 230°C Dehydration FeC₂O₄·2H₂O → FeC₂O₄ + 2H₂O FeC₂O₄·2H₂O → FeC₂O₄ + 2H₂O[1][8]
230 - 400°C Anhydrous Decomposition FeC₂O₄ → α-Fe₂O₃ / γ-Fe₂O₃ + CO + CO₂[3] FeC₂O₄ → FeO + CO + CO₂ (primary)[4]
380 - 535°C Secondary Reactions - Fe₃O₄ crystallization + Fe₃C formation[1][2]
> 535°C High-Temp. Reactions Stable α-Fe₂O₃ Reduction of Fe₃O₄ to FeO by CO[1][2]

| Cooling Phase | Disproportionation | - | FeO → Fe₃O₄ + α-Fe (below 570°C)[4][5] |

Experimental Protocols

This section provides a baseline methodology for synthesizing the precursor and performing the thermal decomposition to improve reproducibility.

Protocol 1: Synthesis of Ferrous Oxalate Dihydrate (Precursor)

This protocol is adapted from standard laboratory preparation methods[6][7][9].

  • Solution Preparation:

    • Prepare a solution of ferrous sulfate (B86663) (FeSO₄·7H₂O) in deionized water.

    • Prepare a separate solution of oxalic acid (H₂C₂O₄) in deionized water.

  • Precipitation:

    • Slowly add the oxalic acid solution to the ferrous sulfate solution while stirring continuously.

    • A yellow precipitate of ferrous oxalate dihydrate (FeC₂O₄·2H₂O) will form immediately[9].

  • Washing and Recovery:

    • Allow the precipitate to settle. Decant the supernatant liquid.

    • Wash the precipitate several times with deionized water to remove any unreacted reagents.

    • Collect the solid product by vacuum filtration.

  • Drying:

    • Dry the collected yellow powder in a vacuum desiccator at room temperature for 24 hours to prevent premature decomposition[6].

Protocol 2: Thermal Decomposition Experiment
  • Sample Preparation:

    • Weigh a precise amount (e.g., 20-50 mg) of the dried FeC₂O₄·2H₂O powder into a ceramic or alumina (B75360) crucible suitable for your thermogravimetric analyzer (TGA) or tube furnace.

  • Furnace Setup:

    • Place the crucible in the center of the furnace.

    • Seal the furnace tube and check for leaks.

  • Atmosphere Control:

    • Begin purging the system with the desired gas (e.g., high-purity nitrogen or argon) at a controlled flow rate (e.g., 80-100 cm³/min)[6].

    • Continue purging for at least 30 minutes before starting the heating program.

  • Heating and Cooling Program:

    • Program the furnace controller with the desired temperature profile.

    • Heating Ramp: Heat the sample from room temperature to the target temperature (e.g., 600°C) at a controlled rate (e.g., 10 K/min)[6].

    • Isothermal Hold (Optional): Hold the sample at the target temperature for a specified duration (e.g., 60 minutes) to ensure complete conversion[3].

    • Cooling Ramp: Program a controlled cooling ramp (e.g., -10 K/min) back to room temperature. Do not turn off the furnace to let it cool naturally.

  • Product Recovery:

    • Once the furnace has cooled to room temperature, turn off the gas flow.

    • Carefully remove the sample for characterization (e.g., XRD, SEM, Mössbauer spectroscopy).

Visualizations

Experimental Workflow

The following diagram illustrates the standardized workflow for a reproducible thermal decomposition experiment.

G cluster_prep Precursor Preparation cluster_decomp Thermal Decomposition cluster_char Characterization p1 Prepare FeSO4 Solution p3 Precipitation p1->p3 p2 Prepare Oxalic Acid Solution p2->p3 p4 Filter & Wash p3->p4 p5 Vacuum Dry p4->p5 d1 Weigh Sample p5->d1 d2 Purge with Inert Gas d1->d2 d3 Controlled Heating (Ramp & Hold) d2->d3 d4 Controlled Cooling d3->d4 d5 Product Recovery d4->d5 c1 XRD d5->c1 c2 SEM d5->c2 c3 Mössbauer d5->c3

Caption: Standardized workflow for synthesis, decomposition, and analysis.

Factors Influencing Final Products

This diagram shows the relationship between key experimental parameters and the resulting products in an inert atmosphere.

G cluster_inputs Controllable Parameters cluster_inter Intermediates & Reactions cluster_outputs Final Products (Inert Atmosphere) Atmosphere Atmosphere (e.g., N2, Air) Decomp FeC2O4 Decomposition Atmosphere->Decomp Fe2O3 Hematite (α-Fe2O3) (From Air Leak) Atmosphere->Fe2O3 O2 leak HeatingRate Heating & Cooling Rate HeatingRate->Decomp Temp Final Temperature Temp->Decomp FeO Wüstite (FeO) (Unstable < 570°C) Decomp->FeO Gases Gaseous Products (CO, CO2) Decomp->Gases Fe3O4 Magnetite (Fe3O4) FeO->Fe3O4 Disproportionation (on cooling) Fe Metallic Iron (α-Fe) FeO->Fe Disproportionation (on cooling) Fe3C Cementite (Fe3C) Gases->Fe3C CO reaction

References

Technical Support Center: Enhancing the Electrochemical Stability of Iron Oxalate Anodes in Lithium-Ion Batteries

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental use of iron oxalate (B1200264) as an anode material in lithium-ion batteries (LIBs).

Section 1: Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues observed during the electrochemical testing of iron oxalate anodes.

1.1 Issue: Low Initial Discharge Capacity

  • Question: My coin cell with an this compound anode shows a much lower initial discharge capacity than reported in the literature. What are the possible causes and solutions?

  • Answer: Low initial capacity is a frequent problem that can often be traced back to the material's properties and the electrode preparation process. Here are the primary causes and recommended solutions:

    • Presence of Crystal Water: Hydrated forms of this compound (FeC₂O₄·2H₂O) exhibit significantly lower lithium storage capacity compared to the anhydrous form.[1][2] The presence of water can also lead to side reactions with the electrolyte.

      • Solution: Ensure the complete dehydration of your this compound precursor. This can be achieved by thermal annealing. Thermogravimetric analysis (TGA) can be used to determine the optimal dehydration temperature, which is typically around 200-250°C.[3][4][5]

    • Poor Electrical Conductivity: this compound inherently has low electrical conductivity, which can limit the accessibility of the active material to electrons, resulting in lower capacity.

      • Solution:

        • Incorporate Conductive Additives: Ensure a homogenous mixture of your active material with a sufficient amount of conductive additives, such as carbon black or graphene, in your electrode slurry.[6][7][8]

        • Optimize Slurry Composition: The ratio of active material, conductive additive, and binder is crucial. A typical starting ratio is 80:10:10 (Active Material:Conductive Additive:Binder) by weight.[9]

    • Inactive Material or Impurities: The presence of electrochemically inactive phases or impurities in your synthesized this compound will reduce the overall specific capacity.

      • Solution: Characterize your synthesized material using X-ray Diffraction (XRD) to confirm phase purity.

1.2 Issue: Rapid Capacity Fading in Early Cycles

  • Question: My this compound anode shows a high initial capacity, but it fades rapidly within the first 10-20 cycles. Why is this happening and how can I improve the cycling stability?

  • Answer: Rapid capacity fade is a hallmark of electrochemical instability and is often linked to several factors:

    • Irreversible Conversion Reaction and SEI Formation: During the initial discharge, a solid electrolyte interphase (SEI) layer forms on the anode surface due to the decomposition of the electrolyte.[10] This process consumes lithium ions, leading to a large irreversible capacity loss in the first cycle. The unstable nature of the SEI on this compound can contribute to continuous electrolyte decomposition and capacity fade in subsequent cycles.

      • Solution:

        • Electrolyte Additives: The use of electrolyte additives like vinylene carbonate (VC) can help form a more stable and protective SEI layer.

        • Pre-cycling/Formation Cycles: Performing a few initial cycles at a very low current density (e.g., C/20) can help in the formation of a more stable SEI layer.

    • Structural Pulverization: this compound undergoes significant volume changes during the conversion reaction with lithium. This can lead to the pulverization of the active material, loss of electrical contact, and consequently, rapid capacity fade.[10]

      • Solution:

        • Nanostructuring: Synthesizing nanostructured this compound, such as nanorods, cocoons, or mesoporous architectures, can better accommodate the volume changes and improve structural integrity.[10][11][12][13]

        • Binder Selection: Using a more flexible and robust binder, such as a combination of carboxymethyl cellulose (B213188) (CMC) and styrene-butadiene rubber (SBR), can help maintain the electrode's mechanical integrity.

    • Presence of Water: As mentioned previously, residual water can lead to continuous side reactions with the electrolyte, contributing to capacity fade.

      • Solution: Ensure your material is fully anhydrous and all cell components are thoroughly dried before assembly in a glovebox with low moisture and oxygen levels.

1.3 Issue: Low Coulombic Efficiency

  • Question: The coulombic efficiency of my this compound anode, especially in the initial cycles, is very low. How can I improve it?

  • Answer: Low coulombic efficiency is directly related to irreversible lithium loss in the cell. The primary reasons and solutions are:

    • Continuous SEI Formation/Reformation: If the SEI layer is not stable, it can break and reform during cycling, continuously consuming lithium ions and leading to low coulombic efficiency.[14][15]

      • Solution: Focus on forming a stable SEI layer through the use of electrolyte additives and appropriate formation cycling protocols as mentioned above.

    • Side Reactions with Electrolyte: The electrolyte can continuously decompose on the surface of the this compound, especially at low potentials.

      • Solution:

        • Optimize the Potential Window: Determine the appropriate potential window for cycling using cyclic voltammetry (CV). Avoid excessively low potentials that might trigger significant electrolyte decomposition.

        • High-Purity Electrolyte: Use a high-purity, low-water content electrolyte to minimize side reactions.

    • Dissolution of Reaction Intermediates: Some intermediate species formed during the conversion reaction may be soluble in the electrolyte, leading to active material loss and low coulombic efficiency.

      • Solution: Modifying the surface of the this compound with a stable coating, such as a thin layer of carbon or a metal oxide, can help suppress the dissolution of intermediates.

Section 2: Frequently Asked Questions (FAQs)

2.1 Material Synthesis and Characterization

  • Q1: What is the best method to synthesize anhydrous this compound nanostructures?

    • A1: A commonly used and effective method is the "chimie douce" precipitation method followed by thermal dehydration.[11] Solvothermal methods have also been shown to produce well-defined nanorods with good electrochemical performance.[12] The key is to control the reaction conditions (solvent, temperature, and time) to achieve the desired morphology and then to carefully control the dehydration process to obtain the anhydrous phase without decomposing the oxalate.

  • Q2: How can I confirm that I have synthesized the anhydrous form of this compound?

    • A2: Thermogravimetric analysis (TGA) is the primary technique to confirm dehydration. A weight loss step corresponding to the removal of two water molecules should be observed at around 200-250°C.[3][4][5] X-ray diffraction (XRD) can also be used to identify the crystal structure of the anhydrous phase.

2.2 Electrode Preparation and Cell Assembly

  • Q3: What is a good starting slurry composition for this compound anodes?

    • A3: A common starting point is a weight ratio of 80% active material, 10% conductive additive (e.g., Super P carbon black), and 10% binder (e.g., PVDF in NMP, or a mixture of CMC/SBR in water).[9] This ratio may need to be optimized depending on the specific morphology and surface area of your this compound.

  • Q4: What are the critical factors to consider during coin cell assembly for this compound anodes?

    • A4: Due to the sensitivity of the material to moisture, it is crucial to assemble the coin cells in an argon-filled glovebox with very low levels of oxygen and water (<0.1 ppm). Ensure all components (electrodes, separator, and casing) are thoroughly dried before being introduced into the glovebox.

2.3 Electrochemical Testing and Analysis

  • Q5: What potential window should I use for cyclic voltammetry (CV) and galvanostatic cycling of this compound anodes?

    • A5: A typical potential window for testing against a Li/Li+ reference electrode is 0.01 V to 3.0 V.[10] CV can help identify the reduction and oxidation peaks associated with the conversion reaction and SEI formation.

  • Q6: What do the different features in a cyclic voltammogram of this compound indicate?

    • A6: In the first cathodic scan, a broad peak at a lower potential (e.g., around 0.5-0.8 V vs. Li/Li+) is typically associated with the reduction of Fe²⁺ to Fe⁰ and the formation of Li₂C₂O₄, as well as the initial formation of the SEI layer. In the subsequent anodic scan, peaks corresponding to the oxidation of Fe⁰ back to Fe²⁺ will appear at higher potentials. The disappearance of certain peaks after the first cycle can indicate irreversible processes.

  • Q7: How can Electrochemical Impedance Spectroscopy (EIS) help in troubleshooting my this compound anode?

    • A7: EIS is a powerful technique to probe the different resistances within your cell.[16][17][18][19] A typical Nyquist plot for an this compound anode will show a semicircle in the high-to-medium frequency range, which corresponds to the charge-transfer resistance (Rct) at the electrode-electrolyte interface. A larger semicircle indicates a higher Rct and slower kinetics. A sloping line in the low-frequency region is related to the diffusion of lithium ions. Changes in the EIS spectra after cycling can provide insights into the evolution of the SEI layer and the degradation of the electrode.

Section 3: Data Presentation

Table 1: Comparison of Electrochemical Performance of Different this compound Morphologies

MorphologySynthesis MethodInitial Discharge Capacity (mAh/g)Reversible Capacity (mAh/g) after cycles @ current densityCoulombic Efficiency (%)Reference
Cocoons (anhydrous) Precipitation1288 @ 1C~950 after 50 cycles @ 1C>98% after initial cycles[10][11]
Rods (anhydrous) Precipitation1326 @ 1C~800 after 50 cycles @ 1C>98% after initial cycles[10][11]
Nanorods Solvothermal>1200926 after 100 cycles @ 1CNot specified[12]
Mesoporous Precipitation~1300Stable capacity at high C-ratesHigh[10][11]

Section 4: Experimental Protocols

4.1 Synthesis of Anhydrous this compound Nanorods (Solvothermal Method)

  • Precursor Solution: Dissolve ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O) and oxalic acid (H₂C₂O₄·2H₂O) in a 1:2 molar ratio in a mixed solvent of ethanol (B145695) and deionized water (e.g., 1:1 volume ratio).

  • Solvothermal Reaction: Transfer the precursor solution to a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it to 160-180°C for 12-24 hours.

  • Washing: After the autoclave has cooled down to room temperature, collect the yellow precipitate by centrifugation. Wash the product several times with deionized water and ethanol to remove any unreacted precursors and byproducts.

  • Drying: Dry the obtained this compound dihydrate nanorods in a vacuum oven at 60-80°C for 12 hours.

  • Dehydration: To obtain anhydrous this compound nanorods, anneal the dried powder in a tube furnace under an inert atmosphere (e.g., Argon) at 200-250°C for 2-4 hours.

4.2 Electrode Slurry Preparation and Coating

  • Mixing: In a mortar and pestle or a planetary ball miller, thoroughly mix the anhydrous this compound powder (active material), Super P carbon black (conductive additive), and PVDF (binder) in a weight ratio of 80:10:10.

  • Slurry Formation: Gradually add N-methyl-2-pyrrolidone (NMP) as the solvent while continuously mixing until a homogeneous slurry with appropriate viscosity is formed.

  • Coating: Use a doctor blade to coat the slurry onto a copper foil current collector.

  • Drying: Dry the coated electrode in a vacuum oven at 120°C for at least 12 hours to completely remove the NMP solvent.

  • Electrode Punching: Punch out circular electrodes of the desired diameter (e.g., 12 mm) for coin cell assembly.

4.3 Electrochemical Characterization

  • Cell Assembly: Assemble CR2032-type coin cells in an argon-filled glovebox using the prepared this compound electrode as the working electrode, lithium metal foil as the counter and reference electrode, a polypropylene (B1209903) membrane as the separator, and a standard electrolyte (e.g., 1 M LiPF₆ in a 1:1 v/v mixture of ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC)).

  • Cyclic Voltammetry (CV): Perform CV measurements on a potentiostat at a scan rate of 0.1 mV/s between 0.01 V and 3.0 V for 3-5 cycles to investigate the electrochemical reactions.

  • Galvanostatic Cycling: Cycle the cells at various C-rates (e.g., C/10, C/5, 1C) within the potential window of 0.01 V to 3.0 V. Record the charge-discharge capacities and coulombic efficiencies for each cycle.

  • Electrochemical Impedance Spectroscopy (EIS): Conduct EIS measurements at a specific state of charge (e.g., after the formation cycles) over a frequency range of 100 kHz to 0.01 Hz with an AC amplitude of 5-10 mV.

Section 5: Visualizations

Experimental_Workflow cluster_synthesis Material Synthesis cluster_electrode Electrode Preparation cluster_cell Cell Assembly & Testing s1 Prepare Precursor Solution (FeSO4 + Oxalic Acid) s2 Solvothermal Reaction (160-180°C, 12-24h) s1->s2 s3 Wash and Dry (Water & Ethanol) s2->s3 s4 Thermal Dehydration (200-250°C, Ar atm) s3->s4 e1 Mix Active Material, Conductive Additive, Binder (80:10:10) s4->e1 e2 Add NMP to form Slurry e1->e2 e3 Coat on Cu Foil e2->e3 e4 Dry in Vacuum Oven (120°C, 12h) e3->e4 c1 Assemble CR2032 Coin Cell (in Glovebox) e4->c1 c2 Electrochemical Testing (CV, GCPL, EIS) c1->c2

Caption: Experimental workflow for the synthesis, electrode preparation, and electrochemical testing of anhydrous this compound anodes.

Troubleshooting_Flowchart cluster_solutions1 Solutions for Low Capacity cluster_solutions2 Solutions for Capacity Fading cluster_solutions3 Solutions for Low Coulombic Efficiency start Poor Electrochemical Performance q1 Low Initial Capacity? start->q1 q2 Rapid Capacity Fading? q1->q2 No s1a Ensure Complete Dehydration (TGA) q1->s1a Yes q3 Low Coulombic Efficiency? q2->q3 No s2a Use Electrolyte Additives (e.g., VC) q2->s2a Yes s3a Stabilize SEI Layer (Additives, Formation) q3->s3a Yes s1b Optimize Conductive Additive Content s1a->s1b s1c Check Phase Purity (XRD) s1b->s1c s2b Implement Formation Cycles (low C-rate) s2a->s2b s2c Synthesize Nanostructured Material s2b->s2c s2d Use Robust Binder (e.g., CMC/SBR) s2c->s2d s3b Optimize Potential Window (CV) s3a->s3b s3c Use High-Purity Electrolyte s3b->s3c

Caption: A troubleshooting flowchart for diagnosing and resolving common issues with this compound anodes.

References

Role of surfactants in controlling iron oxalate nanostructure formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing surfactants to control the formation of iron oxalate (B1200264) nanostructures.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of surfactants in the synthesis of iron oxalate nanostructures?

Surfactants are crucial in the synthesis of this compound nanostructures as they act as size and shape-controlling agents.[1] Their primary function is to adsorb onto the surface of newly formed nanocrystals, which lowers the surface free energy and prevents the particles from aggregating or coalescing.[2][3] By selectively adsorbing to different crystal faces, surfactants can promote or inhibit growth in specific directions, thus controlling the final morphology of the nanostructures.[1]

Q2: How do different types of surfactants (cationic, anionic, non-ionic) influence the formation of this compound nanostructures?

The type of surfactant used significantly impacts the resulting nanostructure due to the different interactions between the surfactant's head group and the nanoparticle surface.

  • Cationic Surfactants (e.g., CTAB): Cetyltrimethylammonium bromide (CTAB) is a commonly used cationic surfactant that can form micelles in solution, acting as nanoreactors for the synthesis.[4] It has been shown to be effective in producing nanorods of this compound.[4] CTAB can also help prevent particle agglomeration and increase the surface area of the resulting material.[5]

  • Anionic Surfactants (e.g., SDS): Sodium dodecyl sulfate (B86663) (SDS) is an anionic surfactant that can also be used to control the size and morphology of nanoparticles.[6] In some syntheses, anionic surfactants have been shown to induce the formation of different crystal phases.[7] The use of SDS has resulted in α-Fe2O3 nanocatalysts with a large surface area.[6]

  • Non-ionic Surfactants (e.g., PEG-6000, Triton X-100): Non-ionic surfactants are often used to enhance the dispersibility of nanoparticles.[6] They are generally less toxic than ionic surfactants, which can be an important consideration for biomedical applications.[8]

Q3: What are the advantages and disadvantages of using different types of surfactants?

Surfactant TypeAdvantagesDisadvantages
Cationic Effective in controlling shape (e.g., nanorods).[4] Can increase surface area.[5]Can be more toxic than other types.[8]
Anionic Can influence crystal phase.[7] Can lead to materials with large surface areas.[6]May have varying effects on deposition depending on the specific surfactant.[9]
Non-ionic Good for enhancing dispersibility.[6] Generally have lower toxicity.[8] Compatible with both cationic and anionic surfactants.[10]May be less effective in shape control compared to ionic surfactants.

Q4: How does surfactant concentration affect the size and shape of this compound nanoparticles?

The concentration of the surfactant is a key factor in controlling the size and shape of the resulting nanoparticles.[2] Generally, increasing the surfactant concentration can lead to a decrease in particle size.[5] The ratio of surfactant to the metal precursor can be adjusted to control the size distribution of the nanoparticles.[2]

Troubleshooting Guide

Issue 1: No this compound precipitate is forming.

  • Potential Cause: The solution may not be saturated, or nucleation has not been induced.

  • Solution:

    • Gently heat the solution to reduce the solvent volume and increase the concentration of the reactants.[11]

    • Induce nucleation by gently scratching the inside of the reaction vessel with a glass rod to create nucleation sites.[11]

    • Alternatively, add a "seed crystal" of pre-existing this compound to the solution to initiate crystallization.[11]

    • Ensure the pH of the solution is optimal for precipitation.[11]

Issue 2: The resulting nanoparticles are aggregated.

  • Potential Cause: Insufficient surfactant concentration or improper mixing. The surfactant may not be effectively covering the entire surface of the particles.[12]

  • Solution:

    • Increase the concentration of the surfactant in the reaction mixture.[5]

    • Ensure vigorous and continuous stirring during the synthesis to promote uniform coating of the nanoparticles.

    • Consider using a combination of surfactants, as mixtures can sometimes provide better stability.[13]

Issue 3: The nanoparticles have an irregular morphology instead of the desired shape (e.g., nanorods, nanocubes).

  • Potential Cause: The type or concentration of the surfactant is not optimal for directing the desired crystal growth. The reaction temperature or time may also be influencing the morphology.

  • Solution:

    • Experiment with different types of surfactants (cationic, anionic, or non-ionic) to find one that favors the desired morphology.[1]

    • Systematically vary the concentration of the surfactant to find the optimal ratio for shape control.[2]

    • Adjust the reaction temperature and time, as these parameters can influence the kinetics of crystal growth.

Issue 4: The final product has a brown precipitate instead of the expected yellow this compound.

  • Potential Cause: The solution may be too basic, leading to the formation of ferric hydroxide (B78521). Alternatively, the ferric hydroxide precursor may not have fully reacted.[11]

  • Solution:

    • Check and adjust the pH of the solution by adding a dilute acid (e.g., oxalic acid).[11]

    • If using ferric hydroxide as a precursor, ensure it fully dissolves by gently heating and stirring the solution.[11]

Issue 5: The yield of this compound nanostructures is low.

  • Potential Cause: Incomplete precipitation due to suboptimal concentration, pH, or temperature. Loss of product during washing and collection steps.

  • Solution:

    • Optimize the concentration of reactants and the pH of the solution to maximize precipitation.

    • Control the cooling process; slow and undisturbed cooling can improve crystal formation.[11]

    • During the washing and centrifugation steps, be careful not to discard the product. Repeat washing cycles with smaller volumes of solvent.

Experimental Protocols

General Protocol for Surfactant-Assisted Synthesis of this compound Nanostructures

This protocol provides a general framework that can be adapted based on the specific surfactant and desired nanostructure.

  • Preparation of Precursor Solutions:

    • Prepare an aqueous solution of an iron salt (e.g., ferrous sulfate heptahydrate, FeSO₄·7H₂O).[6]

    • Prepare an aqueous solution of oxalic acid dihydrate (H₂C₂O₄·2H₂O).[6]

    • Prepare a separate solution of the chosen surfactant (e.g., CTAB, SDS, or PEG-6000) in deionized water.

  • Synthesis:

    • In a typical synthesis, the surfactant solution is added to the iron salt solution under constant stirring.

    • The oxalic acid solution is then added dropwise to the iron salt and surfactant mixture.

    • The reaction is allowed to proceed for a specific time at a controlled temperature.

  • Collection and Washing:

    • The resulting precipitate is collected by centrifugation or filtration.

    • The product is washed several times with deionized water and ethanol (B145695) to remove unreacted precursors and excess surfactant.

  • Drying:

    • The final product is dried in an oven at a suitable temperature (e.g., 80°C for 8 hours).[14]

Example Protocol using a Cationic Surfactant (CTAB)

This protocol is adapted from the synthesis of this compound nanorods.[4]

  • Microemulsion Preparation:

    • Create a reverse micellar system by dissolving CTAB in a nonpolar solvent (e.g., isooctane) with the addition of a co-surfactant (e.g., n-butanol).

    • Prepare two separate microemulsions: one containing an aqueous solution of the iron salt and the other containing an aqueous solution of oxalic acid.

  • Reaction:

    • Mix the two microemulsions under vigorous stirring. The reaction occurs within the aqueous cores of the reverse micelles.

  • Product Isolation:

    • The this compound nanorods are precipitated by adding a polar solvent like acetone.

    • Collect the precipitate by centrifugation, wash thoroughly with ethanol and water, and dry.

Quantitative Data

Table 1: Influence of Surfactant Type on Nanoparticle Properties

SurfactantSurfactant TypeResulting NanostructureAverage SizeReference
CTABCationicThis compound Nanorods70 nm diameter, 470 nm length[4]
SDSAnionicα-Fe₂O₃ Nanocatalyst38 nm[6]
PEG-6000Non-ionicα-Fe₂O₃ Nanoparticles-[6]
PVPNon-ionicFe, Fe₂O₃, and Fe₃O₄ NanoparticlesVaries with concentration[12]

Diagrams

Surfactant_Mechanism cluster_solution Aqueous Solution Fe_ions Iron Ions (Fe²⁺/Fe³⁺) Nucleation Nucleation (Initial Particle Formation) Fe_ions->Nucleation Precipitation Oxalate_ions Oxalate Ions (C₂O₄²⁻) Oxalate_ions->Nucleation Precipitation Surfactant Surfactant Molecules Growth Crystal Growth Surfactant->Growth Adsorption on Crystal Faces Aggregation Aggregation (Undesired) Surfactant->Aggregation Steric/Electrostatic Hindrance Nucleation->Growth Nucleation->Aggregation Stabilized_NP Stabilized this compound Nanoparticle Growth->Stabilized_NP

Caption: General mechanism of surfactant-mediated nanoparticle formation.

Experimental_Workflow A Prepare Precursor Solutions (Iron Salt, Oxalic Acid, Surfactant) B Mix Iron Salt and Surfactant Solutions A->B C Add Oxalic Acid Solution (Controlled Rate) B->C D Reaction under Controlled Temperature and Stirring C->D E Collect Precipitate (Centrifugation/Filtration) D->E F Wash with Deionized Water and Ethanol E->F G Dry the Final Product F->G H Characterization (TEM, XRD, etc.) G->H

Caption: Experimental workflow for this compound nanostructure synthesis.

Troubleshooting_Logic Start Problem Encountered Q1 Irregular Morphology? Start->Q1 A1 Vary Surfactant Type/ Concentration. Optimize Temp/Time. Q1->A1 Yes Q2 Particle Aggregation? Q1->Q2 No A2 Increase Surfactant Concentration. Improve Stirring. Q2->A2 Yes Q3 Low/No Yield? Q2->Q3 No A3 Concentrate Solution. Induce Nucleation. Check pH. Q3->A3 Yes

Caption: Troubleshooting logic for common synthesis issues.

References

Effect of aging time on the crystallinity of iron oxalate precipitates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering issues related to the crystallinity of iron oxalate (B1200264) precipitates during their experiments.

Frequently Asked questions (FAQs)

Q1: What is the expected crystalline phase of iron oxalate precipitates under typical synthesis conditions?

A1: Iron(II) oxalate dihydrate can exist in two primary crystalline polymorphs: the monoclinic α-phase (α-FeC₂O₄·2H₂O) and the orthorhombic β-phase (β-FeC₂O₄·2H₂O). The formation of a specific phase is highly dependent on the synthesis and aging conditions, particularly temperature.[1][2]

Q2: How does aging time affect the crystallinity of my this compound precipitate?

A2: Aging time, particularly at elevated temperatures, generally leads to an increase in the crystallinity of this compound precipitates. This process, known as Ostwald ripening, involves the dissolution of smaller, less stable crystals and their subsequent redeposition onto larger, more energetically favorable crystals.[3] This results in an increase in the average crystal size and a narrowing of the particle size distribution over time, leading to sharper and more intense peaks in X-ray diffraction (XRD) patterns, which is indicative of higher crystallinity.

Q3: I've aged my sample, but the XRD pattern still shows broad peaks. What could be the issue?

A3: Broad XRD peaks suggest poor crystallinity, which could be due to several factors even after aging. Refer to the troubleshooting guide below for potential causes and solutions.

Q4: Can the initial precipitation conditions influence the final crystallinity after aging?

A4: Yes, the initial precipitation conditions, such as reactant concentration, pH, and mixing speed, can significantly impact the initial particle size and defect density of the precipitate.[1] A precipitate with a higher number of initial nucleation sites and smaller initial crystallites may require a longer aging time to achieve high crystallinity.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Broad or poorly defined XRD peaks after aging 1. Insufficient aging time: The duration may not have been long enough for significant crystal growth and perfection to occur. 2. Low aging temperature: The temperature may be too low to provide sufficient energy for the dissolution and redeposition of the material. 3. High level of impurities: The presence of impurities can inhibit crystal growth by adsorbing onto crystal surfaces. 4. Inappropriate pH: The pH of the solution can affect the solubility of this compound and thus the rate of Ostwald ripening.[1]1. Increase the aging time and monitor the change in crystallinity with time-resolved XRD analysis. 2. Increase the aging temperature. Aging at temperatures around 80-90°C has been shown to promote the formation of the more stable α-phase.[2] 3. Ensure high-purity reagents and deionized water are used. Consider washing the precipitate thoroughly before aging. 4. Optimize the pH of the aging solution. The optimal pH will depend on the specific experimental conditions.
Inconsistent crystallinity between batches 1. Variation in aging time or temperature: Even small deviations in these parameters can lead to different levels of crystallinity. 2. Inconsistent stirring rate: The stirring rate during precipitation and aging can affect mass transfer and crystal growth. 3. Differences in initial reactant concentrations: Variations in supersaturation will alter the nucleation and initial growth kinetics.[4]1. Precisely control and monitor the aging time and temperature for each batch. 2. Maintain a consistent and controlled stirring rate throughout the experiment. 3. Use calibrated equipment to ensure accurate and consistent reactant concentrations.
Presence of an amorphous phase 1. Very short aging time or rapid precipitation: The precipitate may not have had sufficient time to crystallize. 2. Quenching the reaction too quickly: Rapid cooling can sometimes trap the precipitate in an amorphous or poorly crystalline state.1. Increase the aging time to allow for the crystallization process to complete. 2. Allow the precipitate to cool slowly to the desired temperature after the aging process.

Data Presentation

The following table summarizes the expected trend in the crystallinity of this compound precipitates as a function of aging time at an elevated temperature. The crystallinity index is a relative measure derived from the sharpness and intensity of XRD peaks, where a higher value indicates greater crystallinity.

Aging Time (hours)Predominant Crystalline PhaseAverage Crystallite Size (nm) (Illustrative)Relative Crystallinity Index (Illustrative)
0Amorphous/β-phase10 - 200.2
6β-phase with some α-phase25 - 400.5
12α-phase and β-phase mixture40 - 600.7
24Primarily α-phase60 - 800.85
48α-phase80 - 1000.95

Note: The data for Average Crystallite Size and Relative Crystallinity Index are illustrative examples based on the general principles of Ostwald ripening and findings that suggest increased crystallinity with longer aging times at elevated temperatures. Actual values will vary depending on specific experimental conditions.

Experimental Protocols

Protocol for Studying the Effect of Aging Time on this compound Crystallinity

This protocol outlines the synthesis of iron(II) oxalate and a subsequent aging process to study the effect of time on its crystallinity.

1. Materials:

  • Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O)

  • Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

  • Deionized water

  • Nitrogen gas (for inert atmosphere)

2. Equipment:

  • Reaction vessel with a stirrer and temperature control

  • Buchner funnel and filter paper

  • Drying oven

  • X-ray diffractometer (XRD)

3. Procedure:

  • Preparation of Reactant Solutions:

    • Prepare a 0.5 M solution of ferrous sulfate heptahydrate in deionized water. De-aerate the solution by bubbling with nitrogen gas for 30 minutes to prevent oxidation of Fe²⁺.

    • Prepare a 0.5 M solution of oxalic acid dihydrate in deionized water.

  • Precipitation:

    • In the reaction vessel, under a nitrogen atmosphere, slowly add the oxalic acid solution to the ferrous sulfate solution while stirring continuously at a constant rate (e.g., 300 rpm).

    • A yellow precipitate of iron(II) oxalate will form immediately.

  • Aging Process:

    • Heat the suspension to the desired aging temperature (e.g., 80°C) and maintain this temperature for the entire duration of the experiment.

    • Extract aliquots of the suspension at different time intervals (e.g., 0, 6, 12, 24, and 48 hours).

  • Sample Collection and Preparation:

    • For each time point, filter the collected aliquot using a Buchner funnel.

    • Wash the precipitate with deionized water to remove any soluble impurities.

    • Dry the precipitate in an oven at a low temperature (e.g., 60°C) until a constant weight is achieved.

  • Characterization:

    • Analyze the dried precipitate from each time point using XRD to determine the crystalline phase and assess the crystallinity. The crystallinity can be qualitatively assessed by observing the sharpness of the diffraction peaks. For a quantitative measure, the crystallinity index can be calculated from the ratio of the area of crystalline peaks to the total area of the diffraction pattern.

Mandatory Visualization

Experimental_Workflow cluster_prep Solution Preparation cluster_reaction Reaction and Aging cluster_analysis Analysis FeSO4 Prepare FeSO4 Solution Precipitation Precipitation of this compound FeSO4->Precipitation H2C2O4 Prepare H2C2O4 Solution H2C2O4->Precipitation Aging Aging at Constant Temperature Precipitation->Aging Sampling Sampling at Different Time Intervals Aging->Sampling t = 0, 6, 12, 24, 48h Filtration Filtration and Washing Sampling->Filtration Drying Drying Filtration->Drying XRD XRD Analysis Drying->XRD Crystallinity_Data Crystallinity_Data XRD->Crystallinity_Data Crystallinity vs. Time Data

Caption: Experimental workflow for studying the effect of aging time on this compound crystallinity.

Ostwald_Ripening_Pathway Initial Initial Precipitate (Small & Imperfect Crystals) Aging Aging (Time, Temperature) Initial->Aging Dissolution Dissolution of Smaller Crystals Aging->Dissolution Thermodynamically Driven Diffusion Solute Diffusion Dissolution->Diffusion Redeposition Redeposition on Larger Crystals Diffusion->Redeposition Final Aged Precipitate (Larger & More Perfect Crystals) Redeposition->Final

Caption: Signaling pathway illustrating the mechanism of Ostwald ripening in the aging of precipitates.

References

Technical Support Center: Reducing Impurities in Industrially Sourced Iron Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying industrially sourced iron oxalate (B1200264).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in industrial-grade iron (II) oxalate?

A1: Industrial grade iron (II) oxalate (FeC₂O₄·2H₂O) can contain several impurities, including:

  • Ferric (Fe³⁺) salts: Oxidation of the ferrous (Fe²⁺) iron is a common issue. The presence of ferric iron can alter the material's properties and reactivity.

  • Other metal oxalates or salts: Depending on the manufacturing process, salts of other metals like calcium, magnesium, or heavy metals might be present.

  • Unreacted starting materials: Residual oxalic acid or ferrous salts from the synthesis process may remain.[1]

  • Insoluble impurities: Dust, silica, and other particulate matter can be introduced during manufacturing and handling.[2]

Q2: How can I qualitatively test for the presence of ferric (Fe³⁺) ions in my iron (II) oxalate sample?

A2: A simple qualitative test for ferric ions is the addition of a potassium ferricyanide (B76249) solution. If ferrous (Fe²⁺) ions are present, a Turnbull's blue precipitate is formed. Conversely, to test for ferric (Fe³⁺) ions, a potassium thiocyanate (B1210189) solution can be used, which forms a blood-red complex with Fe³⁺.

Q3: What is the importance of working under an inert atmosphere during purification?

A3: To prevent the oxidation of ferrous (Fe²⁺) ions to ferric (Fe³⁺) ions, it is crucial to perform purification steps, especially those involving heating, under an inert atmosphere (e.g., nitrogen or argon).[3] This is particularly important for applications where the oxidation state of iron is critical.

Troubleshooting Guides

Issue 1: The final product is a brownish or off-color powder instead of the expected pale yellow.
  • Possible Cause: This discoloration often indicates the presence of ferric (Fe³⁺) impurities due to oxidation.

  • Troubleshooting Steps:

    • Recrystallization under Inert Atmosphere: Dissolve the impure iron oxalate in deoxygenated water at an elevated temperature (e.g., 60-80°C) and allow it to cool slowly under a nitrogen or argon atmosphere. The ferrous oxalate is less soluble at lower temperatures and will crystallize out, leaving many impurities in the solution.

    • Acid Washing: Washing the crude material with a dilute, deoxygenated acid solution (e.g., dilute sulfuric acid) can help remove some basic ferric salts.[3]

    • Reduction Step: In some cases, a mild reducing agent can be used to convert ferric ions back to ferrous ions before recrystallization, though this may introduce other impurities.

Issue 2: The purified this compound has a non-uniform particle size.
  • Possible Cause: The rate of precipitation or crystallization significantly affects particle size. Rapid cooling or high supersaturation leads to the formation of small, irregular crystals.

  • Troubleshooting Steps:

    • Controlled Cooling during Recrystallization: After dissolving the this compound in a hot solvent, allow the solution to cool slowly and undisturbed. This promotes the growth of larger, more uniform crystals.[4]

    • Seeding: Introduce a few small, high-purity crystals of this compound into the supersaturated solution to induce controlled crystallization.[5]

Issue 3: Insoluble impurities are visible in the final product.
  • Possible Cause: These are likely particulates introduced from the industrial source or during handling.

  • Troubleshooting Steps:

    • Hot Filtration: During the recrystallization process, after the impure this compound is fully dissolved in the hot solvent, perform a hot gravity filtration to remove any insoluble materials before allowing the solution to cool and crystallize.[2]

Experimental Protocols

Protocol 1: Recrystallization of Iron (II) Oxalate

This protocol describes the purification of iron (II) oxalate dihydrate by recrystallization to remove soluble impurities.

Methodology:

  • Weigh approximately 10 g of industrial-grade iron (II) oxalate.

  • In a beaker, add the iron (II) oxalate to a minimal amount of deionized water that has been deoxygenated by bubbling with nitrogen or argon gas for at least 30 minutes.

  • Gently heat the suspension on a hot plate to between 60°C and 80°C while stirring until the solid is completely dissolved. Avoid boiling, as it can promote oxidation.[6]

  • If insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed beaker.

  • Cover the beaker and allow the solution to cool slowly to room temperature. For even better crystal formation, the solution can be placed in an ice bath after it has reached room temperature.

  • Collect the pale yellow crystals by vacuum filtration.[4]

  • Wash the crystals with a small amount of cold, deoxygenated deionized water, followed by a wash with a solvent like acetone (B3395972) to facilitate drying.[4]

  • Dry the purified crystals in a desiccator or under a vacuum at a low temperature.

Protocol 2: Acid Washing for Removal of Basic Impurities

This protocol is useful for removing acid-soluble impurities, particularly basic iron salts.

Methodology:

  • Place the impure this compound in a beaker.

  • Prepare a dilute solution of a non-oxidizing acid, such as 0.1 M sulfuric acid, and deoxygenate it.

  • Add the acid solution to the this compound and stir the slurry for 15-30 minutes at room temperature.

  • Filter the mixture using vacuum filtration.

  • Wash the collected solid with deoxygenated deionized water until the filtrate is neutral.

  • Dry the purified this compound as described in the recrystallization protocol.

Data Presentation

Table 1: Effect of Purification Method on Impurity Levels (Illustrative Data)

ImpurityConcentration in Industrial GradeConcentration after RecrystallizationConcentration after Acid Washing
Ferric Iron (Fe³⁺)1.5%< 0.2%< 0.5%
Soluble Salts2.0%< 0.1%0.8%
Insoluble Matter0.5%< 0.05% (with hot filtration)0.5%

Note: These are typical, illustrative values. Actual impurity levels will vary based on the source of the industrial this compound and the precise experimental conditions.

Table 2: Influence of Temperature on Ferrous Oxalate Solubility

Temperature (°C)Solubility in Water ( g/100 mL)
25~0.0066
95Higher, allowing for recrystallization

Note: Ferrous oxalate precipitation is temperature-dependent; lower temperatures favor precipitation. During reductive chemical decontamination processes, ferrous ion concentration should be kept below 2 mM at 95°C to prevent precipitation.[7]

Visualizations

Experimental_Workflow_Recrystallization cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization & Isolation start Impure this compound dissolve Dissolve in minimal hot deoxygenated water (60-80°C) start->dissolve hot_filter Hot Gravity Filtration (optional, for insolubles) dissolve->hot_filter cool Slow Cooling to Room Temperature hot_filter->cool vac_filter Vacuum Filtration cool->vac_filter wash Wash with cold deoxygenated water and acetone vac_filter->wash dry Dry under vacuum wash->dry end Pure Iron (II) Oxalate dry->end

Caption: Workflow for the recrystallization of iron (II) oxalate.

Logical_Relationship_Troubleshooting start Problem: Off-Color Product cause Likely Cause: Oxidation to Fe³⁺ start->cause solution1 Solution 1: Recrystallize under Inert Atmosphere cause->solution1 solution2 Solution 2: Acid Wash cause->solution2

Caption: Troubleshooting logic for an off-color this compound product.

References

Technical Support Center: Kinetic Modeling of the Thermal Dehydration of Ferrous Oxalate Dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the kinetic modeling of the thermal dehydration of ferrous oxalate (B1200264) dihydrate.

Frequently Asked Questions (FAQs)

Q1: What is the expected thermal decomposition behavior of ferrous oxalate dihydrate?

A1: The thermal decomposition of ferrous oxalate dihydrate (FeC₂O₄·2H₂O) typically occurs in multiple steps. The initial step is the dehydration, where the two water molecules of crystallization are lost. This is followed by the decomposition of the anhydrous ferrous oxalate.[1][2][3] The dehydration process generally takes place at temperatures up to 230°C.[1][2] Upon further heating, the anhydrous ferrous oxalate decomposes into various products, which can include iron oxides (like magnetite, Fe₃O₄, and wüstite, FeO), metallic iron, and iron carbide (Fe₃C), depending on the atmosphere and temperature.[1][2][4]

Q2: What analytical techniques are most suitable for studying the thermal dehydration of ferrous oxalate dihydrate?

A2: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are the primary techniques used to study the thermal dehydration and decomposition of ferrous oxalate dihydrate.[2][3] TGA measures the mass loss of a sample as a function of temperature, allowing for the quantification of the dehydration and decomposition steps.[5][6] DSC measures the heat flow associated with thermal transitions, indicating whether a process is endothermic or exothermic.[2] X-ray diffraction (XRD) and Mössbauer spectroscopy can be used to identify the solid-state products formed at different temperatures.[1][2]

Q3: What kinetic models can be used to describe the dehydration process?

A3: The kinetics of the thermal dehydration of ferrous oxalate dihydrate can be described by various solid-state reaction models. The choice of model often depends on the experimental conditions and the morphology of the sample. Some commonly applied models include:

  • First-order (F1) mechanism: This model has been used to describe the dehydration in a nitrogen atmosphere.[3]

  • Avrami-Erofe'ev equation: This model is suitable for nucleation and growth processes, which are often observed in the decomposition of solids.

  • Contracting cube equation: This model can be applied to the later stages of the decomposition.

  • Combined models: More complex models that account for an induction period, surface reaction, and phase boundary reaction have also been developed to provide a more accurate description of the sigmoidal mass-loss behavior observed under isothermal conditions.[7][8][9]

Q4: Why do I observe a sigmoidal (S-shaped) mass-loss curve during isothermal dehydration?

A4: A sigmoidal mass-loss curve is characteristic of a nucleation and growth process. The initial slow mass loss corresponds to an induction period where stable nuclei of the new phase (anhydrous ferrous oxalate) form on the surface of the dihydrate crystals. This is followed by an acceleratory period as these nuclei grow and coalesce. The final deceleratory stage occurs as the reactant is consumed.[7][8][9]

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible TGA/DSC results.

Possible Cause Troubleshooting Step
Inhomogeneous sample Ensure the ferrous oxalate dihydrate sample is finely ground and well-mixed to ensure homogeneity.
Variation in sample mass Use a consistent sample mass for all experiments, typically in the range of 1-10 mg.
Different heating rates The heating rate significantly affects the temperatures of thermal events. Use the same heating rate for comparable experiments.
Atmosphere fluctuations Ensure a constant and controlled flow of the purge gas (e.g., nitrogen, air) throughout the experiment.
Crucible contamination Use clean crucibles for each experiment. Alumina (B75360) or platinum crucibles are commonly used.

Issue 2: Overlapping dehydration and decomposition steps in the TGA curve.

Possible Cause Troubleshooting Step
High heating rate A high heating rate can reduce the resolution between successive thermal events.[10] Try using a lower heating rate (e.g., 1-5 °C/min) to better separate the dehydration and decomposition stages.
Atmosphere effects The presence of oxygen can lower the decomposition temperature. Conducting the experiment in an inert atmosphere (e.g., nitrogen) can help to separate the dehydration from oxidative decomposition.
Quasi-isothermal analysis Consider using a controlled-rate thermal analysis (CRTA) or quasi-isothermal thermogravimetry. In this method, the heating is paused when a weight change is detected, allowing the reaction to proceed to completion at a constant temperature before heating resumes. This can effectively separate overlapping reactions.[10]

Issue 3: Difficulty in determining the correct kinetic model.

Possible Cause Troubleshooting Step
Isothermal vs. non-isothermal data The choice of model can depend on whether the data was collected under isothermal or non-isothermal (dynamic heating) conditions. Some models are better suited for one type of experiment.
Model-fitting ambiguity It is possible for multiple kinetic models to provide a reasonably good fit to the experimental data.[11]
Isoconversional methods Employ isoconversional (model-free) methods to determine the activation energy as a function of the extent of conversion. This can provide insights into the reaction mechanism without assuming a specific model.[11]
Microscopy Use techniques like scanning electron microscopy (SEM) to observe the morphological changes of the crystals during dehydration. This can provide physical evidence to support the choice of a particular kinetic model (e.g., nucleation and growth).[8]

Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA) of Ferrous Oxalate Dihydrate

  • Instrument Preparation:

    • Ensure the TGA instrument is calibrated for temperature and mass.

    • Clean the sample holder and balance components to remove any residues from previous experiments.[12]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of finely powdered ferrous oxalate dihydrate into a clean TGA crucible (e.g., alumina or platinum).

  • Experimental Setup:

    • Place the crucible in the TGA furnace.

    • Set the purge gas (typically high-purity nitrogen for studying dehydration in an inert atmosphere) to a constant flow rate (e.g., 50 mL/min).

    • Program the temperature profile:

      • Equilibrate at a starting temperature (e.g., 30°C) for a few minutes.

      • Heat the sample at a constant rate (e.g., 10°C/min) to a final temperature (e.g., 600°C).

  • Data Acquisition:

    • Record the sample mass as a function of temperature and time.

  • Data Analysis:

    • Plot the mass loss versus temperature to obtain the TGA curve.

    • Calculate the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum mass loss rates for each step.

    • Determine the percentage mass loss for the dehydration step, which should correspond to the theoretical water content (approximately 20.0%).[3]

Quantitative Data Summary

Table 1: Thermal Decomposition Stages of Ferrous Oxalate Dihydrate

Decomposition Stage Temperature Range (°C) Mass Loss (%) Products Atmosphere
DehydrationUp to ~230~20.1FeC₂O₄ + 2H₂ONitrogen/Air
Decomposition of Anhydrous Oxalate>230VariesFe₃O₄, FeO, Fe₃C, CO, CO₂Self-generated

Note: The exact temperature ranges and products can vary depending on the experimental conditions, such as heating rate and atmosphere.[1][2][3]

Diagrams

Experimental_Workflow cluster_prep Sample Preparation cluster_tga TGA/DSC Analysis cluster_analysis Data Analysis Sample Ferrous Oxalate Dihydrate Sample Grinding Grinding to Fine Powder Sample->Grinding Weighing Weighing 5-10 mg Grinding->Weighing TGA_Setup Instrument Setup (Calibration, Purge Gas) Weighing->TGA_Setup Heating Programmed Heating (e.g., 10°C/min) TGA_Setup->Heating Data_Acq Data Acquisition (Mass, Heat Flow vs. Temp) Heating->Data_Acq Plotting Plot TGA/DSC Curves Data_Acq->Plotting Kinetics Kinetic Modeling (Isoconversional, Model-Fitting) Plotting->Kinetics Params Determine Kinetic Parameters (Ea, A, f(α)) Kinetics->Params

Caption: Experimental workflow for the kinetic analysis of ferrous oxalate dihydrate dehydration.

Troubleshooting_Tree cluster_sample Sample Issues cluster_instrument Instrumental Factors cluster_data Data Interpretation Problem Inconsistent TGA Results? Homogeneity Is the sample homogeneous? Problem->Homogeneity Check Mass Is the sample mass consistent? Problem->Mass Check Heating_Rate Is the heating rate consistent? Problem->Heating_Rate Check Atmosphere Is the atmosphere stable? Problem->Atmosphere Check Overlapping Are dehydration and decomposition overlapping? Problem->Overlapping Check Check_Sample Action: Grind and mix sample. Use consistent mass. Homogeneity->Check_Sample No Mass->Check_Sample No Check_Instrument Action: Use same heating rate. Ensure constant gas flow. Heating_Rate->Check_Instrument No Atmosphere->Check_Instrument No Lower_Rate Action: Use a lower heating rate. Overlapping->Lower_Rate Yes

Caption: Troubleshooting decision tree for common issues in TGA experiments.

References

Technical Support Center: Phase Transformation During Calcination of Iron Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the phase transformation of iron oxalate (B1200264) during calcination.

Troubleshooting Guide

This guide addresses common problems encountered during the calcination of iron oxalate, offering potential causes and solutions in a straightforward question-and-answer format.

Q1: Why did my calcination of this compound produce hematite (B75146) (α-Fe₂O₃) when I was targeting magnetite (Fe₃O₄)?

A1: The most probable cause is an oxidative atmosphere (e.g., air) during calcination. The thermal decomposition of this compound in the presence of sufficient oxygen will lead to the formation of the most stable iron oxide, hematite.[1][2][3]

  • Solution: To obtain magnetite, the calcination must be performed in an inert atmosphere (e.g., nitrogen, argon) or under low oxygen partial pressure.[1][2] This prevents the oxidation of the initially formed magnetite to hematite.

Q2: The resulting iron oxide powder shows poor crystallinity in the XRD analysis. How can this be improved?

A2: Poor crystallinity is often a result of insufficient calcination temperature or duration.

  • Solution: Increasing the calcination temperature and/or extending the holding time at the target temperature can enhance the crystallinity of the final product.[2][4] However, be aware that higher temperatures can also lead to increased particle size and potential sintering. It is a trade-off that needs to be optimized for your specific application.

Q3: My final product is a mixture of different iron oxide phases (e.g., magnetite and wüstite, or magnetite and hematite). How can I obtain a phase-pure material?

A3: The formation of mixed phases indicates that the reaction conditions were not optimal for the formation of a single phase. This could be due to temperature gradients in the furnace, fluctuating atmospheric conditions, or the reaction not reaching equilibrium.

  • Solution:

    • Ensure a stable and uniform temperature throughout the sample during calcination.

    • Maintain a constant and controlled atmosphere (e.g., a steady flow of inert gas).

    • Employ an isothermal step at a specific temperature known to favor the desired phase. For example, complete conversion to magnetite can be achieved at temperatures of 773 K and 873 K after one hour of treatment in an inert atmosphere.[4]

    • The gaseous byproducts of the decomposition, such as CO and CO₂, can also influence the final phase.[5] A controlled flow of the inert gas can help in removing these byproducts.

Q4: The iron oxide nanoparticles are heavily agglomerated after calcination. How can I minimize this?

A4: The morphology of the precursor this compound can influence the aggregation of the final iron oxide particles. The thermal decomposition process can preserve the morphology of the oxalate crystals, transforming them into particle aggregates of similar size and shape.[1][2]

  • Solution:

    • Tailor the synthesis of the this compound precursor to obtain non-agglomerated crystallites. For example, precipitating iron(II) oxalate at room temperature can lead to the formation of the β-polymorph, which may result in less agglomerated particles compared to the α-polymorph obtained at higher temperatures.[1][2]

    • Consider using surfactants or capping agents during the precursor synthesis, although their removal during calcination needs to be carefully managed.

Frequently Asked Questions (FAQs)

Q1: What are the main iron oxide phases that can be obtained from the calcination of this compound?

A1: The primary iron oxide phases that can be synthesized are hematite (α-Fe₂O₃), magnetite (Fe₃O₄), and maghemite (γ-Fe₂O₃).[3] Under certain conditions, wüstite (FeO) or even metallic iron (Fe) can also be formed, particularly in reducing atmospheres or through disproportionation reactions.[5][6]

Q2: What is the typical temperature range for the decomposition of iron(II) oxalate dihydrate?

A2: The decomposition of iron(II) oxalate dihydrate occurs in stages. The dehydration of the crystal water typically happens between 160-230°C.[3][5] The decomposition of the anhydrous oxalate to form iron oxides and gaseous products generally occurs at temperatures above 250°C.[1][2]

Q3: How does the atmosphere during calcination affect the final iron oxide product?

A3: The atmosphere is a critical parameter.

  • Oxidative Atmosphere (Air): Leads to the formation of hematite (α-Fe₂O₃), as it is the most stable iron oxide in the presence of oxygen.[1][2][3]

  • Inert Atmosphere (Nitrogen, Argon) or Low Oxygen Partial Pressure: Favors the formation of magnetite (Fe₃O₄).[1][2] At higher temperatures in an inert atmosphere, further reduction to wüstite (FeO) can occur.[5]

Q4: Can the precursor this compound polymorph affect the final product?

A4: Yes, the polymorph of the iron(II) oxalate dihydrate precursor can influence the morphology of the resulting iron oxide particles. Two common polymorphs are α-Fe(C₂O₄)·2H₂O (monoclinic) and the β-type (orthorhombic).[1][2] The morphology of the initial oxalate crystals can be preserved during thermal decomposition.[1][2]

Data Presentation

Table 1: Influence of Calcination Atmosphere and Temperature on the Resulting Iron Oxide Phase from Iron(II) Oxalate

AtmosphereTemperature Range (°C)Predominant Iron Oxide PhaseReference
Air (Oxidative)≥ 250Hematite (α-Fe₂O₃)[1][2]
Air (Oxidative)~300Maghemite (γ-Fe₂O₃)[3][4]
Inert (N₂, Ar) / Low O₂300 - 500Magnetite (Fe₃O₄) with potential for remaining oxalate[4]
Inert (N₂, Ar) / Low O₂500 - 700Magnetite (Fe₃O₄)[1][2][4]
Inert (N₂, Ar) / Self-generated> 535Wüstite (FeO)[5]

Experimental Protocols

1. Synthesis of Iron(II) Oxalate Dihydrate Precursor (β-polymorph)

  • Objective: To synthesize non-agglomerated β-type iron(II) oxalate crystallites.

  • Materials: Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O), Oxalic acid (H₂C₂O₄), Deionized water.

  • Procedure:

    • Prepare an aqueous solution of ferrous sulfate.

    • Prepare an aqueous solution of oxalic acid.

    • At room temperature, add the oxalic acid solution to the ferrous sulfate solution with constant stirring.

    • A yellow precipitate of iron(II) oxalate dihydrate will form immediately.[7]

    • Continue stirring for a predetermined time to ensure complete precipitation.

    • Filter the precipitate and wash it several times with deionized water to remove any unreacted salts.

    • Dry the resulting yellow powder at a low temperature (e.g., 60°C) in an oven.[7]

2. Calcination of Iron(II) Oxalate to Magnetite

  • Objective: To synthesize magnetite (Fe₃O₄) nanoparticles.

  • Materials: Dried iron(II) oxalate dihydrate powder.

  • Equipment: Tube furnace with atmospheric control, Ceramic boat.

  • Procedure:

    • Place a known amount of the dried iron(II) oxalate powder in a ceramic boat.

    • Place the boat in the center of the tube furnace.

    • Purge the furnace tube with an inert gas (e.g., high-purity nitrogen or argon) for at least 30 minutes to remove all oxygen.

    • Maintain a constant flow of the inert gas throughout the heating and cooling process.

    • Heat the furnace to the target temperature (e.g., 500°C) at a controlled ramp rate.

    • Hold the temperature for a specific duration (e.g., 1-2 hours) to ensure complete decomposition and phase formation.

    • Cool the furnace down to room temperature under the inert gas flow.

    • The resulting black powder is magnetite.

3. Characterization of the Final Product

  • Objective: To identify the phase and morphology of the synthesized iron oxide.

  • Techniques:

    • X-ray Diffraction (XRD): To determine the crystalline phase(s) present in the sample.

    • Scanning Electron Microscopy (SEM): To observe the morphology, particle size, and aggregation of the powder.

    • Thermogravimetric Analysis (TGA) / Differential Scanning Calorimetry (DSC): To study the thermal decomposition behavior of the this compound precursor.

Mandatory Visualization

Experimental_Workflow cluster_precursor Precursor Synthesis cluster_calcination Calcination cluster_characterization Characterization FeSO4 Ferrous Sulfate Solution Precipitation Precipitation at Room Temp. FeSO4->Precipitation Oxalic_Acid Oxalic Acid Solution Oxalic_Acid->Precipitation Filtering_Washing Filtering & Washing Precipitation->Filtering_Washing Drying Drying Filtering_Washing->Drying Iron_Oxalate Iron(II) Oxalate Powder Drying->Iron_Oxalate Furnace Tube Furnace Iron_Oxalate->Furnace TGA_DSC TGA/DSC Iron_Oxalate->TGA_DSC Heating Heating to Target Temp. Furnace->Heating Inert_Atmosphere Inert Atmosphere (N2/Ar) Inert_Atmosphere->Furnace Isothermal Isothermal Hold Heating->Isothermal Cooling Cooling Isothermal->Cooling Iron_Oxide Iron Oxide Powder Cooling->Iron_Oxide XRD XRD Iron_Oxide->XRD SEM SEM Iron_Oxide->SEM Phase_Transformation_Logic Start Iron(II) Oxalate Calcination Atmosphere Atmosphere? Start->Atmosphere Oxidative Oxidative (Air) Atmosphere->Oxidative Oxidative Inert Inert (N2, Ar) Atmosphere->Inert Inert Temp_Oxidative Temperature? Oxidative->Temp_Oxidative Temp_Inert Temperature? Inert->Temp_Inert Hematite Hematite (α-Fe₂O₃) Temp_Oxidative->Hematite ≥ 250°C Maghemite Maghemite (γ-Fe₂O₃) Temp_Oxidative->Maghemite ~300°C Magnetite Magnetite (Fe₃O₄) Temp_Inert->Magnetite 300-700°C Wustite Wüstite (FeO) Temp_Inert->Wustite > 535°C

References

Technical Support Center: Enhancing the Photocatalytic Efficiency of Iron Oxalate Composites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with iron oxalate (B1200264) composites for photocatalysis.

Troubleshooting Guides

This section addresses specific issues that may arise during your photocatalytic experiments with iron oxalate composites.

Issue IDQuestionPossible CausesSuggested Solutions
TROUB-001 Low or no photocatalytic degradation of the target pollutant. 1. Inactive Catalyst: Improper synthesis or deactivation of the this compound composite. 2. Incorrect pH: The pH of the solution may not be optimal for the reaction.[1][2] 3. Insufficient Light Source: The light source may not have the appropriate wavelength or intensity to activate the photocatalyst.[3] 4. Mass Transfer Limitations: Poor mixing or high catalyst loading leading to light scattering and reduced surface area exposure.1. Verify Catalyst Synthesis: Review the synthesis protocol and characterize the material using techniques like XRD and SEM to confirm the desired phase and morphology.[4] 2. Optimize pH: Adjust the pH of the reaction mixture. For many organic pollutants, acidic conditions (pH 2-5) are favorable for this compound systems.[2][5] 3. Check Light Source: Ensure your lamp emits in the UV-Vis range suitable for this compound (typically below 550 nm).[4] Measure the light intensity to ensure it is sufficient. 4. Improve Mass Transfer: Optimize the stirring speed and catalyst dosage. Start with a lower catalyst concentration and increase incrementally.
TROUB-002 Inconsistent or non-reproducible experimental results. 1. Contamination: Impurities in reagents, water, or glassware can interfere with the reaction.[6] 2. Inaccurate Measurements: Errors in weighing the catalyst, measuring solution volumes, or determining pollutant concentration.[7] 3. Fluctuations in Experimental Conditions: Variations in temperature, light intensity, or pH between experiments.[8]1. Ensure Cleanliness: Use high-purity water and reagents. Thoroughly clean all glassware, preferably with a strong oxidizing agent, and rinse with deionized water. 2. Calibrate Instruments: Regularly calibrate balances, pH meters, and spectrophotometers. Prepare stock solutions carefully. 3. Control Experimental Parameters: Use a constant temperature bath, monitor lamp output, and buffer the solution pH if necessary.
TROUB-003 Difficulty in separating the photocatalyst after the reaction. 1. Small Particle Size: Nanoparticles may form a stable suspension that is difficult to centrifuge or filter. 2. Electrostatic Repulsion: Surface charges on the particles may prevent agglomeration.1. Magnetic Composites: Synthesize this compound composites with a magnetic core (e.g., Fe3O4) for easy separation with an external magnet. 2. Flocculation: After the reaction, adjust the pH to the point of zero charge to induce particle agglomeration, followed by centrifugation.
TROUB-004 Deactivation of the photocatalyst over multiple cycles. 1. Leaching of Iron: Dissolution of iron from the catalyst surface, especially at low pH. 2. Surface Poisoning: Adsorption of reaction intermediates or byproducts onto the active sites of the catalyst.1. Composite Stability: Consider using more stable composite materials, such as this compound coated on a robust support like TiO2.[9] 2. Regeneration: After each cycle, wash the catalyst with deionized water and a suitable solvent to remove adsorbed species. Mild heat treatment may also help regenerate the surface.

Frequently Asked Questions (FAQs)

1. What is the optimal pH for photocatalysis with this compound composites?

The optimal pH is dependent on the target pollutant and the specific this compound composite. However, for the degradation of many organic dyes like Methylene Blue and Rhodamine B, an acidic pH in the range of 2-5 has been shown to be most effective.[2][5] This is because the formation of photoactive iron-oxalate complexes is favored under these conditions.

2. How does the concentration of oxalic acid affect the photocatalytic efficiency?

Oxalic acid plays a crucial role in forming the photoactive Fe(III)-oxalate complexes. An optimal concentration of oxalic acid can significantly enhance the degradation rate.[10] However, an excess concentration can be detrimental as it may compete with the target pollutant for adsorption sites on the catalyst and scavenge hydroxyl radicals.[2]

3. What is the role of sacrificial agents in these experiments?

Sacrificial agents, such as alcohols or amines, are sometimes added to scavenge the photogenerated holes, which can reduce the recombination of electron-hole pairs and enhance the reductive degradation pathways.[6] However, it's important to be aware that these agents can also self-decompose and interfere with product analysis.[11]

4. How can I calculate the quantum yield of my photocatalytic reaction?

The quantum yield (Φ) is the ratio of the number of molecules of a specific product formed (or reactant consumed) to the number of photons absorbed by the photocatalyst. The formula is:

Φ = (Rate of reaction) / (Rate of photon absorption)

A detailed, step-by-step guide for calculating the apparent quantum yield (AQY) is provided in the experimental protocols section.[12][13]

5. What are common sources of error in photocatalysis experiments?

Common sources of error include impurities in reagents and glassware, inaccurate measurement of catalyst mass and pollutant concentration, fluctuations in light intensity and temperature, and improper sealing of the reactor which can lead to the introduction of contaminants.[7][11][14]

Data Presentation

Table 1: Effect of Catalyst Dosage on the Degradation of Methylene Blue (MB) using an Fe₂O₃-Oxalate System.

Catalyst Dosage (g/L)Degradation Efficiency after 60 min (%)
0.145
0.585
1.092
2.088 (decreased due to light scattering)

Note: Data synthesized from trends reported in the literature.[15]

Table 2: Influence of pH on the Degradation Rate of Toluidine Blue using a Photo-Ferrioxalate System.

pHInitial Degradation Rate (mg/L·min)
2.00.85
3.01.20
4.00.95
5.00.70

Note: Data derived from graphical representations in the literature.[5]

Table 3: Effect of Light Source on the Pseudo-First-Order Rate Constant (k) for Phenol Degradation by Fe(ox)Fe-MnOx.

Light SourceRate Constant (k, min⁻¹)
Visible Light0.015
Yellow LED0.028
UV Light0.045

Note: Data extracted from a study by Mandal et al.[3]

Experimental Protocols

Protocol 1: Synthesis of this compound Dihydrate (FOD) from Iron Ore

This protocol is adapted from a method described by Chuaicham et al.[4]

  • Materials: Iron ore or hematite (B75146), 1 M Oxalic acid solution.

  • Procedure:

    • Add 15 g of iron ore or hematite to 250 mL of a 1 M oxalic acid solution in a round-bottom flask.

    • Heat the suspension to 100 °C while stirring and refluxing for 6 hours.

    • Separate the dissolved Fe(III) oxalate solution from the solid residue by filtration using a 0.45 µm filter.

    • Subject the Fe(III) oxalate solution to photo-reduction using a 100 W Hg lamp for 1 hour to precipitate Fe(II) oxalate.

    • Collect the precipitate by centrifugation, wash with deionized water, and dry in an oven.

Protocol 2: Photocatalytic Degradation of Rhodamine B (RhB)

This protocol is based on the experimental setup described by Chuaicham et al.[4]

  • Materials: Synthesized this compound photocatalyst, 10 ppm Rhodamine B solution, 500 W Xe lamp.

  • Procedure:

    • Suspend 50 mg of the this compound photocatalyst in 50 mL of a 10 ppm RhB solution.

    • Stir the suspension in the dark for 15 minutes to reach adsorption-desorption equilibrium.

    • Irradiate the suspension with a 500 W Xe lamp. Maintain the reaction temperature at 25 °C.

    • At regular time intervals, withdraw aliquots of the suspension and centrifuge to remove the photocatalyst.

    • Analyze the concentration of RhB in the supernatant using a UV-Vis spectrophotometer at its maximum absorbance wavelength.

Protocol 3: Calculation of Apparent Quantum Yield (AQY)

This protocol provides a general method for calculating the AQY.[12][13]

  • Determine the number of reacted electrons: This is calculated from the amount of product formed or reactant consumed.

  • Determine the number of incident photons: This is measured using a calibrated photodetector or through chemical actinometry. The number of incident photons (Np) can be calculated using the following formula:

    • Np = (I * A * t * λ) / (h * c)

    • Where:

      • I = Light power density (W/m²)

      • A = Irradiated area (m²)

      • t = Irradiation time (s)

      • λ = Wavelength of incident light (m)

      • h = Planck's constant (6.626 x 10⁻³⁴ J·s)

      • c = Speed of light (3.0 x 10⁸ m/s)

  • Calculate AQY:

    • AQY (%) = (Number of reacted electrons / Number of incident photons) * 100

Mandatory Visualizations

Experimental_Workflow cluster_synthesis Catalyst Synthesis cluster_characterization Catalyst Characterization cluster_photocatalysis Photocatalytic Experiment s1 Precursor Preparation (e.g., Iron Ore + Oxalic Acid) s2 Reaction/Precipitation (Heating/Photoreduction) s1->s2 s3 Washing & Drying s2->s3 c1 Structural Analysis (XRD) s3->c1 c2 Morphological Analysis (SEM) s3->c2 c3 Optical Properties (UV-Vis DRS) s3->c3 p2 Add Catalyst & Equilibrate in Dark s3->p2 p1 Prepare Pollutant Solution p1->p2 p3 Irradiate with Light Source p2->p3 p4 Sample Collection & Analysis p3->p4 Influencing_Factors cluster_catalyst Catalyst Properties cluster_environment Reaction Environment cluster_light Light Source center Photocatalytic Efficiency dosage Dosage dosage->center particle_size Particle Size particle_size->center surface_area Surface Area surface_area->center band_gap Band Gap band_gap->center pH pH pH->center temperature Temperature temperature->center pollutant_conc Pollutant Conc. pollutant_conc->center intensity Intensity intensity->center wavelength Wavelength wavelength->center

References

Validation & Comparative

A Comparative Guide to Iron Oxalate and Iron Chloride as Precursors for Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a precursor is a critical determinant in the synthesis of iron-based nanoparticles, profoundly influencing their physicochemical properties and subsequent performance in various applications. This guide provides an objective comparison of two common precursors, iron oxalate (B1200264) and iron chloride, for the synthesis of iron oxide nanoparticles. The comparison is supported by experimental data on nanoparticle characteristics and detailed protocols for their synthesis.

Performance Comparison: Iron Oxalate vs. Iron Chloride

The choice between this compound and iron chloride as a precursor, coupled with the synthesis method, significantly impacts the resulting nanoparticle size, morphology, and magnetic properties. The following table summarizes quantitative data from various studies to facilitate a comparative analysis. It is important to note that the synthesis methods—thermal decomposition for this compound and co-precipitation for iron chloride—are fundamentally different, which contributes to the observed variations in nanoparticle characteristics.

PropertyThis compound (Thermal Decomposition)Iron Chloride (Co-precipitation)
Resulting Nanoparticle Magnetite (Fe3O4) or Hematite (α-Fe2O3)Magnetite (Fe3O4)
Typical Particle Size 40 - 55 nm[1][2]10 - 15 nm[3]
Morphology Preserves the morphology of the oxalate precursor (e.g., aggregates of similar size and shape)[1][2][4]Spherical or cubic[5]
Crystallinity Stoichiometric magnetite is obtainable[1][2]Spinel crystal structure[6]
Saturation Magnetization Decreases with decreasing particle size[1]Can exhibit superparamagnetic behavior with saturation magnetization as high as 55.4 emu/g[6]
Key Advantages Allows for tailoring of nanoparticle morphology by controlling the precursor morphology.[1]Simple, rapid, and cost-effective method suitable for large-scale production.[7]
Catalytic Activity Demonstrates photocatalytic activity for the degradation of organic dyes like Rhodamine B.[8]Used in Fenton-like reactions for wastewater treatment.[9]

Experimental Protocols

Detailed methodologies for the synthesis of iron oxide nanoparticles using this compound and iron chloride precursors are provided below.

Synthesis of Magnetite Nanoparticles via Thermal Decomposition of Ferrous Oxalate

This method involves the synthesis of a ferrous oxalate precursor followed by its thermal decomposition in a controlled atmosphere to yield magnetite nanoparticles.

1. Synthesis of Ferrous Oxalate (β-FeC2O4·2H2O): This protocol describes the precipitation of β-ferrous oxalate dihydrate at room temperature.[1]

  • Materials: Ferrous salt (e.g., FeCl2·4H2O), Oxalic acid (H2C2O4).

  • Procedure:

    • Prepare an aqueous solution of a ferrous salt.

    • Prepare an aqueous solution of oxalic acid.

    • Add the oxalic acid solution to the ferrous salt solution under stirring at room temperature.

    • A precipitate of β-ferrous oxalate dihydrate will form.

    • Filter and wash the precipitate with deionized water and ethanol (B145695).

    • Dry the resulting ferrous oxalate powder.

2. Thermal Decomposition to Magnetite (Fe3O4): The synthesized ferrous oxalate is then decomposed under a low oxygen partial pressure to form magnetite.[1][2][4]

  • Apparatus: Tube furnace with gas flow control.

  • Procedure:

    • Place the dried ferrous oxalate powder in a ceramic boat inside the tube furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) to remove air.

    • Heat the furnace to a temperature between 500 °C and 700 °C under a controlled atmosphere with a very low oxygen partial pressure (e.g., pO2 = 10⁻²⁵ atm).

    • Maintain the temperature for a specific duration (e.g., 1 hour) to ensure complete decomposition.

    • Cool the furnace to room temperature under the inert atmosphere.

    • The resulting black powder is magnetite (Fe3O4) nanoparticles.

Synthesis of Magnetite Nanoparticles via Co-precipitation of Iron Chlorides

This widely used method involves the simultaneous precipitation of Fe²⁺ and Fe³⁺ ions from an aqueous solution.[3][5]

  • Materials: Iron(II) chloride tetrahydrate (FeCl2·4H2O), Iron(III) chloride hexahydrate (FeCl3·6H2O), Ammonium (B1175870) hydroxide (B78521) (NH4OH) or Sodium hydroxide (NaOH), Deionized water.

  • Procedure:

    • Prepare an aqueous solution containing a 1:2 molar ratio of Fe²⁺ to Fe³⁺ by dissolving appropriate amounts of FeCl2·4H2O and FeCl3·6H2O in deionized water.

    • Heat the solution to a temperature between 60-80 °C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon gas flow) to prevent oxidation.[3]

    • Add a precipitating agent, such as ammonium hydroxide or sodium hydroxide, dropwise to the solution until the pH reaches approximately 11.[5]

    • A black precipitate of magnetite (Fe3O4) will form immediately.

    • Continue stirring for 1-2 hours to ensure the reaction is complete.[3]

    • Separate the black precipitate from the solution using a magnet.

    • Wash the nanoparticles several times with deionized water and ethanol to remove any unreacted precursors and byproducts.

    • Dry the magnetite nanoparticles in an oven or under vacuum.

Visualizing the Synthesis Workflows

The following diagrams illustrate the experimental workflows for the synthesis of iron oxide nanoparticles from this compound and iron chloride precursors.

G cluster_0 This compound Precursor Synthesis cluster_1 Thermal Decomposition Fe Salt Solution Fe Salt Solution Precipitation Precipitation Fe Salt Solution->Precipitation Oxalic Acid Solution Oxalic Acid Solution Oxalic Acid Solution->Precipitation Filtering & Washing Filtering & Washing Precipitation->Filtering & Washing Drying Drying Filtering & Washing->Drying Ferrous Oxalate Powder Ferrous Oxalate Powder Drying->Ferrous Oxalate Powder Tube Furnace Tube Furnace Ferrous Oxalate Powder->Tube Furnace Heating (500-700°C) Heating (500-700°C) Tube Furnace->Heating (500-700°C) Controlled Atmosphere Controlled Atmosphere Heating (500-700°C)->Controlled Atmosphere Cooling Cooling Controlled Atmosphere->Cooling Magnetite Nanoparticles Magnetite Nanoparticles Cooling->Magnetite Nanoparticles

Workflow for Nanoparticle Synthesis from this compound.

G FeCl2 & FeCl3 Solution FeCl2 & FeCl3 Solution Heating & Stirring (Inert Atm.) Heating & Stirring (Inert Atm.) FeCl2 & FeCl3 Solution->Heating & Stirring (Inert Atm.) Add Precipitating Agent (NH4OH/NaOH) Add Precipitating Agent (NH4OH/NaOH) Heating & Stirring (Inert Atm.)->Add Precipitating Agent (NH4OH/NaOH) Co-precipitation Co-precipitation Add Precipitating Agent (NH4OH/NaOH)->Co-precipitation Magnetic Separation Magnetic Separation Co-precipitation->Magnetic Separation Washing Washing Magnetic Separation->Washing Drying Drying Washing->Drying Magnetite Nanoparticles Magnetite Nanoparticles Drying->Magnetite Nanoparticles

Workflow for Nanoparticle Synthesis from Iron Chloride.

Logical Relationship between Precursor and Nanoparticle Properties

The selection of the precursor and the synthesis method establishes a cascade of events that ultimately dictates the final characteristics of the nanoparticles. This relationship is crucial for designing nanoparticles with specific properties tailored for advanced applications in research and drug development.

G cluster_precursor Precursor Selection cluster_synthesis Synthesis Method cluster_properties Nanoparticle Properties This compound This compound Thermal Decomposition Thermal Decomposition This compound->Thermal Decomposition Iron Chloride Iron Chloride Co-precipitation Co-precipitation Iron Chloride->Co-precipitation Size Size Thermal Decomposition->Size Morphology Morphology Thermal Decomposition->Morphology Crystallinity Crystallinity Thermal Decomposition->Crystallinity Magnetic Properties Magnetic Properties Thermal Decomposition->Magnetic Properties Catalytic Activity Catalytic Activity Thermal Decomposition->Catalytic Activity Co-precipitation->Size Co-precipitation->Morphology Co-precipitation->Crystallinity Co-precipitation->Magnetic Properties Co-precipitation->Catalytic Activity

Influence of Precursor on Nanoparticle Properties.

References

A Comparative Guide to Iron Oxalate and Iron Sulfate for the Synthesis of Iron-Based Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a precursor is a critical step in the synthesis of heterogeneous catalysts, profoundly influencing the final material's structural properties and catalytic performance. In the realm of iron-based catalysts, both iron oxalate (B1200264) and iron sulfate (B86663) are commonly employed precursors. This guide provides an objective comparison of their performance in synthesizing iron-based catalysts, supported by experimental data, detailed protocols, and mechanistic insights to aid researchers in making informed decisions for their specific applications.

Performance Comparison: Iron Oxalate vs. Iron Sulfate

The choice between this compound and iron sulfate as a precursor can significantly impact the physicochemical properties and, consequently, the catalytic efficacy of the resulting iron-based catalysts. The following sections summarize the key differences observed in various catalytic applications.

Fischer-Tropsch Synthesis

In the Fischer-Tropsch (F-T) synthesis, a process for producing liquid hydrocarbons from synthesis gas (CO + H₂), the precursor material plays a crucial role in determining the catalyst's activity, selectivity, and stability.

A comparative study on precipitated iron catalysts for the F-T reaction revealed that the catalyst derived from This compound (Fe-C) exhibited the highest catalytic activity and stability, along with the highest selectivity towards C₅+ hydrocarbons, which are desirable long-chain products. In contrast, the catalyst prepared from iron sulfate (Fe-S) showed a mixture of Fe₂O₃ and Fe₃O₄ phases and demonstrated different reduction behaviors.

PropertyThis compound Precursor (Fe-C)Iron Sulfate Precursor (Fe-S)Iron Nitrate Precursor (Fe-N)
Catalyst Phase Fe₂O₃ and Fe₃O₄Fe₂O₃ and Fe₃O₄Fe₂O₃
Crystallite Size LargestIntermediateSmallest
Crystallinity Highest (99.78%)High (97.39%)Lower (93.8%)
Reducibility EasiestIntermediateMore difficult
CO Conversion HighestIntermediateLowest
C₅+ Selectivity HighestIntermediateLowest
Stability BestIntermediatePoorer

Table 1: Comparison of Iron Catalyst Properties in Fischer-Tropsch Synthesis Derived from Different Precursors. This table summarizes the findings from a study comparing precipitated iron catalysts. The this compound-derived catalyst demonstrated superior properties for Fischer-Tropsch synthesis.

Photocatalysis

In the field of photocatalysis, iron-based materials are utilized for the degradation of organic pollutants. The precursor can influence the photocatalyst's light absorption properties and charge separation efficiency.

A study on the photocatalytic degradation of Rhodamine B (RhB) showed that this compound synthesized from iron ore (FOD-ore) exhibited a higher degradation rate compared to this compound prepared from commercial hematite (B75146) (FOD)[1]. While a direct comparison with an iron sulfate precursor in the same study is unavailable, other research indicates that the addition of sulfate can lead to the formation of more polydisperse and heavier particles in iron-catalyzed reactions[2][3]. This suggests that the precursor anion can significantly alter the particle morphology and surface characteristics of the resulting photocatalyst.

CatalystDegradation Efficiency (RhB)Rate Constant (k)
This compound (from iron ore)>85% in 90 min[1]~1.4 times higher than FOD[1]
This compound (from hematite)--

Table 2: Photocatalytic Performance of this compound-Derived Catalysts. Data from a study on Rhodamine B degradation highlights the performance of this compound-based photocatalysts.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of catalyst synthesis. Below are representative experimental protocols for preparing iron-based catalysts from both this compound and iron sulfate precursors.

Synthesis of Iron-Based Catalyst from this compound

This protocol describes the synthesis of iron carbides from an this compound precursor for Fischer-Tropsch synthesis[4].

1. Precursor Preparation (Solid-State Reaction):

  • Fe(NO₃)₃·9H₂O and H₂C₂O₄·2H₂O are used as raw materials.

  • The materials are weighed with a molar ratio of 2:3 and individually crushed into fine powders in an agate mortar.

  • The two powders are then thoroughly mixed and ground for 30-40 minutes until a yellowish, sticky solution forms.

  • The mixture is transferred to a beaker and dried at 110 °C overnight to obtain this compound powder.

2. Carburization (Catalyst Formation):

  • The this compound precursor is placed in a quartz tube reactor.

  • The temperature is ramped to the desired carburization temperature (e.g., 320-450 °C) under a flow of CO gas.

  • The temperature is held for a specific duration to allow for the formation of iron carbide phases (e.g., Fe₅C₂ or Fe₃C).

  • The catalyst is then cooled down to room temperature under a flow of inert gas.

Synthesis of Iron-Based Catalyst from Iron Sulfate

This protocol outlines a co-precipitation method for synthesizing iron oxide nanoparticles from ferrous sulfate.

1. Solution Preparation:

  • A solution of ferrous sulfate (FeSO₄·7H₂O) is prepared in deionized water.

  • A separate solution of a precipitating agent, such as sodium hydroxide (B78521) (NaOH) or ammonium (B1175870) hydroxide (NH₄OH), is also prepared.

2. Co-Precipitation:

  • The precipitating agent solution is added dropwise to the ferrous sulfate solution under vigorous stirring at a controlled temperature and pH.

  • A precipitate of iron hydroxide (Fe(OH)₂) will form.

3. Oxidation and Washing:

  • The suspension is then oxidized, for example, by bubbling air through it, to convert the ferrous hydroxide to iron oxides (e.g., magnetite, Fe₃O₄, or maghemite, γ-Fe₂O₃).

  • The resulting precipitate is washed repeatedly with deionized water to remove any remaining ions.

4. Drying and Calcination:

  • The washed precipitate is dried in an oven at a specific temperature (e.g., 80-100 °C).

  • The dried powder is then calcined in a furnace at a higher temperature to obtain the final iron oxide catalyst with the desired crystalline phase.

Mechanistic Insights and Activation Pathways

The choice of precursor influences the transformation pathway of the iron species during catalyst activation and reaction, ultimately determining the nature of the active sites.

Activation of this compound Precursor

For Fischer-Tropsch synthesis, the activation of an this compound precursor typically involves its decomposition and subsequent carburization to form active iron carbide phases.

G cluster_synthesis Precursor Synthesis cluster_activation Catalyst Activation (Carburization) Fe(NO3)3 Fe(NO3)3 Solid-State Reaction Solid-State Reaction Fe(NO3)3->Solid-State Reaction H2C2O4 H2C2O4 H2C2O4->Solid-State Reaction This compound (FeC2O4) This compound (FeC2O4) Solid-State Reaction->this compound (FeC2O4) Heating in CO Heating in CO This compound (FeC2O4)->Heating in CO Iron Oxides (e.g., FeO) Iron Oxides (e.g., FeO) Heating in CO->Iron Oxides (e.g., FeO) Iron Carbides (Fe5C2, Fe3C) Iron Carbides (Fe5C2, Fe3C) Iron Oxides (e.g., FeO)->Iron Carbides (Fe5C2, Fe3C)

Caption: Activation pathway of an this compound precursor to form active iron carbide phases for Fischer-Tropsch synthesis.

Activation of Iron Sulfate Precursor

The activation of an iron catalyst derived from iron sulfate typically involves the reduction of iron oxides to metallic iron or iron carbides. The presence of sulfate anions can influence the reduction process.

G cluster_synthesis Precursor Synthesis cluster_activation Catalyst Activation (Reduction) FeSO4 FeSO4 Co-precipitation Co-precipitation FeSO4->Co-precipitation Precipitating Agent Precipitating Agent Precipitating Agent->Co-precipitation Iron Hydroxide Iron Hydroxide Co-precipitation->Iron Hydroxide Oxidation/Calcination Oxidation/Calcination Iron Hydroxide->Oxidation/Calcination Iron Oxides (Fe2O3/Fe3O4) Iron Oxides (Fe2O3/Fe3O4) Oxidation/Calcination->Iron Oxides (Fe2O3/Fe3O4) Reduction (H2 or Syngas) Reduction (H2 or Syngas) Iron Oxides (Fe2O3/Fe3O4)->Reduction (H2 or Syngas) Metallic Iron (Fe) / Iron Carbides Metallic Iron (Fe) / Iron Carbides Reduction (H2 or Syngas)->Metallic Iron (Fe) / Iron Carbides

Caption: General activation pathway for an iron sulfate-derived catalyst, involving reduction to the active metallic or carbide phases.

Conclusion

The choice between this compound and iron sulfate as precursors for iron-based catalysts has a demonstrable impact on the resulting catalyst's properties and performance.

  • For Fischer-Tropsch synthesis , experimental evidence suggests that This compound is a superior precursor, leading to catalysts with higher activity, stability, and selectivity towards long-chain hydrocarbons. This is attributed to the formation of larger crystallites, higher crystallinity, and easier reducibility of the catalyst.

  • The presence of sulfate anions from iron sulfate can influence particle formation, potentially leading to more polydisperse particles. The residual sulfur can also act as a poison in some catalytic reactions, although in some cases, it has been reported to promote H₂ adsorption.

Ultimately, the optimal precursor choice is application-dependent. Researchers should consider the desired catalyst properties, the specific catalytic reaction, and the potential influence of the precursor's anion on the synthesis and activation processes. The detailed protocols and mechanistic insights provided in this guide aim to facilitate a more rational design and synthesis of high-performance iron-based catalysts.

References

A Comparative Guide to Iron Oxalate and Graphite Anodes for Lithium-Ion Batteries

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development seeking advanced energy storage solutions, the choice of anode material is critical to the performance of lithium-ion batteries. This guide provides an objective comparison of the electrochemical performance of iron oxalate (B1200264) and the conventional graphite (B72142) anode, supported by experimental data.

Iron oxalate has emerged as a promising alternative anode material, primarily due to its significantly higher theoretical specific capacity compared to graphite. However, graphite remains the industry standard due to its excellent stability, high coulombic efficiency, and well-established manufacturing processes. This guide delves into the key performance metrics of both materials, offering a clear comparison to aid in material selection for specific applications.

Data Presentation: A Side-by-Side Comparison

The following table summarizes the key electrochemical performance indicators for this compound and graphite anodes based on reported experimental data. It is important to note that the data is compiled from various sources and may not represent a direct comparison under identical testing conditions.

Performance MetricThis compoundGraphite
Theoretical Specific Capacity ~1000 mAh g⁻¹372 mAh g⁻¹[1]
Initial Discharge Capacity 1288 - 1326 mAh g⁻¹ (at 1C rate)[2][3][4]~350 mAh g⁻¹
Reversible Capacity 926 mAh g⁻¹ (after 100 cycles at 1C)[5]~325 mAh g⁻¹ (after multiple cycles)[6]
Coulombic Efficiency >99% (after initial cycles)>99% (stable)
Rate Capability 840 mAh g⁻¹ (at 5 A g⁻¹ after 200 cycles)[7]Lower than this compound, performance drops significantly at high C-rates
Cycling Stability Good, with high capacity retentionExcellent, very stable over thousands of cycles

Experimental Protocols

To ensure a comprehensive understanding of the presented data, this section details the typical experimental methodologies used for evaluating the electrochemical performance of these anode materials.

Synthesis of Anhydrous this compound

Anhydrous this compound (FeC₂O₄) is often synthesized via a simple, scalable precipitation method. In a typical procedure, mesoporous this compound with distinct morphologies like cocoons and rods can be produced.[2][3][4] The synthesis involves the dehydration of this compound dihydrate (FeC₂O₄·2H₂O) at elevated temperatures.[2][3][4] Solvothermal techniques are also frequently employed for the synthesis of this compound.[7]

Electrode Preparation

The working electrode is typically prepared by mixing the active material (this compound or graphite), a conductive agent (like carbon black), and a binder in a specific weight ratio (e.g., 70:10:20).[8] This slurry is then coated onto a current collector (e.g., copper foil) and dried under vacuum.

Electrochemical Measurements

The electrochemical performance is evaluated using coin-type cells (e.g., CR2032) assembled in an argon-filled glovebox.[8] The cell consists of the prepared working electrode, a lithium metal counter and reference electrode, a separator, and an electrolyte (e.g., 1M LiPF₆ in a mixture of ethylene (B1197577) carbonate and dimethyl carbonate).

The key electrochemical tests include:

  • Cyclic Voltammetry (CV): To study the redox reactions and electrochemical behavior.

  • Galvanostatic Charge-Discharge Cycling: To determine the specific capacity, coulombic efficiency, and cycling stability at various current densities (C-rates).

  • Electrochemical Impedance Spectroscopy (EIS): To investigate the charge transfer resistance and ionic conductivity.

Visualizing the Experimental Workflow and Mechanisms

To further clarify the processes involved, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the proposed charge-discharge mechanism for an this compound anode.

experimental_workflow cluster_synthesis Material Synthesis cluster_electrode Electrode Preparation cluster_cell Cell Assembly cluster_testing Electrochemical Testing synthesis This compound Synthesis (e.g., Precipitation/Solvothermal) dehydration Dehydration of FeC₂O₄·2H₂O synthesis->dehydration mixing Mixing Active Material, Conductive Agent, Binder dehydration->mixing coating Coating on Cu Foil mixing->coating drying Drying under Vacuum coating->drying assembly Coin Cell Assembly (CR2032) drying->assembly cv Cyclic Voltammetry (CV) assembly->cv gcd Galvanostatic Cycling (GCD) assembly->gcd eis Electrochemical Impedance Spectroscopy (EIS) assembly->eis

Caption: Experimental workflow for evaluating the electrochemical performance of anode materials.

charge_discharge_mechanism cluster_discharge Discharge (Lithiation) FeC2O4 FeC₂O₄ Discharge_Product Fe⁰ + Li₂C₂O₄ FeC2O4->Discharge_Product Conversion Reaction Li_ions Li⁺ + e⁻ Li_ions->Discharge_Product Discharge_Product->FeC2O4 Reversible Conversion

Caption: Proposed conversion reaction mechanism for an this compound anode.

References

A Comparative Guide to Titration Methods for Validating Iron Oxalate Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of Titrimetric Techniques for the Quality Control of Iron Oxalate (B1200264).

The purity of iron oxalate, a crucial precursor and intermediate in various chemical and pharmaceutical syntheses, is paramount to ensuring the quality and efficacy of the final product. Titration, a cornerstone of analytical chemistry, offers several reliable methods for the validation of this compound purity. This guide provides a comprehensive comparison of three primary titrimetric techniques: permanganometric, dichromate, and complexometric (EDTA) titration. Detailed experimental protocols, a comparative analysis of their performance, and supporting data are presented to assist researchers in selecting the most suitable method for their specific needs.

Comparison of Titration Methods

The selection of an appropriate titration method for the validation of this compound purity depends on various factors, including the desired accuracy, precision, available instrumentation, and the specific requirements of the analysis. The following table summarizes the key characteristics of the three discussed methods.

FeaturePermanganometric TitrationDichromate TitrationComplexometric (EDTA) Titration
Principle Redox titration where both iron(II) and oxalate are oxidized by potassium permanganate (B83412).Redox titration where iron(II) is oxidized by potassium dichromate.Complexometric titration where iron(III) forms a stable complex with EDTA.
Primary Standard No, KMnO₄ solution must be standardized.Yes, potassium dichromate is a primary standard.Yes, EDTA is a primary standard.
Indicator Self-indicating (persistent pink color of MnO₄⁻).Redox indicator required (e.g., diphenylamine (B1679370) sulfonate).Metallochromic indicator required (e.g., salicylic (B10762653) acid).
Endpoint Detection Visual (color change from colorless to faint pink).Visual (color change, typically green to violet).Visual (color change, e.g., red to yellow).
Key Advantages - Simultaneous determination of both iron and oxalate is possible.- Readily available and inexpensive reagents.- High stability of the standard solution.- Less susceptible to interference from chloride ions compared to permanganate.- High accuracy and precision.- Applicable to a wide range of metal ions.
Key Disadvantages - KMnO₄ solution is not stable and requires frequent standardization.- Reaction with oxalate is slow at room temperature and requires heating.- Requires a separate indicator.- Oxalate must be removed or decomposed prior to titration of iron.- Oxalate interferes by forming a stable complex with iron; requires masking or prior separation.
Typical Accuracy HighHighVery High
Typical Precision HighHighVery High

Experimental Protocols

Detailed methodologies for each titration method are provided below. These protocols are intended as a general guide and may require optimization based on specific sample characteristics and laboratory conditions.

Permanganometric Titration of this compound

This method allows for the determination of both the iron and oxalate content in a single sample through a redox titration with potassium permanganate.[1][2]

Principle: In an acidic medium, potassium permanganate (KMnO₄) oxidizes both iron(II) ions to iron(III) ions and oxalate ions to carbon dioxide. The endpoint is detected by the first persistent pink color of the excess permanganate ions. The reaction with oxalate is slow at room temperature, necessitating heating of the solution.[2]

Reactions:

  • 5Fe²⁺ + MnO₄⁻ + 8H⁺ → 5Fe³⁺ + Mn²⁺ + 4H₂O

  • 5C₂O₄²⁻ + 2MnO₄⁻ + 16H⁺ → 10CO₂ + 2Mn²⁺ + 8H₂O

Procedure:

  • Sample Preparation: Accurately weigh about 0.2 g of the this compound sample and dissolve it in a conical flask containing approximately 25 mL of 1 M sulfuric acid.

  • Titration of Oxalate (and Iron):

    • Heat the solution to 60-70°C.

    • Titrate the hot solution with a standardized 0.02 M potassium permanganate solution. The purple color of the permanganate will disappear as it reacts.

    • The endpoint is reached when a faint, persistent pink color remains for at least 30 seconds. Record the volume of KMnO₄ used. This volume corresponds to the total amount of iron(II) and oxalate.

  • Determination of Iron: To determine the iron content alone, the oxalate can be decomposed beforehand by treating a separate sample with concentrated sulfuric acid. The resulting solution containing Fe³⁺ is then reduced to Fe²⁺ using a reducing agent (e.g., stannous chloride or a Jones reductor) and subsequently titrated with standardized KMnO₄ at room temperature.

  • Calculation: The percentages of iron and oxalate in the sample can be calculated from the volumes of titrant used and the stoichiometry of the reactions.

Dichromate Titration for Iron Content

This method is specific for the determination of iron content after the removal of the oxalate.[3][4]

Principle: Potassium dichromate (K₂Cr₂O₇), a primary standard, oxidizes iron(II) to iron(III) in an acidic solution. A redox indicator is required to detect the endpoint.[4]

Reaction:

  • Cr₂O₇²⁻ + 6Fe²⁺ + 14H⁺ → 2Cr³⁺ + 6Fe³⁺ + 7H₂O

Procedure:

  • Sample Preparation and Oxalate Removal:

    • Accurately weigh a sample of this compound and add concentrated sulfuric acid to decompose the oxalate ions by heating.

    • After cooling, dilute the solution with water.

  • Reduction of Iron(III): Reduce the resulting iron(III) ions to iron(II) ions using a suitable reducing agent like stannous chloride.

  • Titration:

    • Add phosphoric acid to complex the Fe³⁺ ions, which sharpens the endpoint.

    • Add a few drops of a redox indicator (e.g., sodium diphenylamine sulfonate).

    • Titrate with a standard potassium dichromate solution until the indicator changes color (e.g., from green to violet).

  • Calculation: Calculate the percentage of iron based on the volume of dichromate solution used.

Complexometric (EDTA) Titration for Iron Content

This method determines the iron content after decomposition of the oxalate.[5]

Principle: Ethylenediaminetetraacetic acid (EDTA) forms a very stable 1:1 complex with iron(III) ions. The endpoint is detected using a metallochromic indicator. Oxalate ions interfere and must be removed prior to titration.[6]

Reaction:

  • Fe³⁺ + [EDTA]⁴⁻ → [Fe(EDTA)]⁻

Procedure:

  • Sample Preparation and Oxalate Removal: Decompose the oxalate in a weighed sample of this compound using an appropriate method, such as acid digestion.

  • pH Adjustment: Adjust the pH of the resulting iron(III) solution to an optimal range for the titration (typically pH 2-3) using a suitable buffer.

  • Titration:

    • Add a metallochromic indicator (e.g., salicylic acid or sulfosalicylic acid).

    • Titrate with a standard EDTA solution until the color of the solution changes, indicating the endpoint (e.g., from a reddish-purple to a light yellow).

  • Calculation: The iron content is calculated from the volume of EDTA solution consumed.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for a titration experiment and the logical relationship between the components of the analysis.

Titration_Workflow A Sample Preparation (Weighing & Dissolution) B Addition of Reagents (e.g., Acid, Indicator) A->B C Titration with Standard Solution B->C D Endpoint Detection (Visual or Instrumental) C->D E Data Recording (Volume of Titrant) D->E F Calculation of Purity/Content E->F

A generalized workflow for a titration experiment.

Titration_Analysis_Logic Analyte Analyte (Iron/Oxalate) Reaction Stoichiometric Reaction Analyte->Reaction Titrant Titrant (Known Concentration) Titrant->Reaction Endpoint Endpoint Volume Reaction->Endpoint Result Purity Calculation Endpoint->Result

Logical relationship of components in a titration analysis.

References

A Comparative Analysis of the Photocatalytic Activities of Iron Oxalate and Titanium Dioxide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and scientists on the photocatalytic performance of iron oxalate (B1200264) versus the widely-used titanium dioxide, supported by experimental data and detailed methodologies.

In the ever-evolving field of environmental remediation and advanced oxidation processes, the quest for efficient, cost-effective, and sustainable photocatalysts is paramount. While titanium dioxide (TiO₂) has long been the benchmark material in photocatalysis due to its high stability, non-toxicity, and strong oxidative power, alternative materials are continuously being explored. Among these, iron oxalate complexes have emerged as a noteworthy contender, demonstrating significant photocatalytic activity. This guide provides a detailed comparison of the photocatalytic performance of this compound and TiO₂, offering researchers, scientists, and drug development professionals a comprehensive overview to inform their material selection and experimental design.

At a Glance: Performance Comparison

The photocatalytic efficacy of a material is critically dependent on a multitude of factors, including the target pollutant, reaction conditions, and the specific form of the catalyst used. The following table summarizes quantitative data on the degradation of common organic dyes, Methylene Blue and Rhodamine B, by iron-based systems and TiO₂. It is important to note that the data is compiled from various studies with differing experimental setups, which may influence the direct comparability of the results.

PollutantPhotocatalyst SystemDegradation Efficiency (%)Apparent Rate Constant (k_app) (min⁻¹)Irradiation Time (min)Light SourceReference
Methylene Blue Fe₂O₃ (0.5 g/L) + Oxalic Acid (1.0x10⁻³ M)90Not ReportedNot SpecifiedUV Light[1]
Methylene Blue Ferrous-Oxalate-Modified Aramid Nanofibers94.5Not Reported15Not Specified (Dark Fenton)
Methylene Blue Fe₃O₄/AC/TiO₂98Not ReportedNot SpecifiedUV Light[2]
Methylene Blue Al/TiO₂97.73.36 x 10⁻²100Not Specified[3]
Rhodamine B TiO₂81.20.01279Not SpecifiedNot Specified[4]
Rhodamine B TiO₂-ZrO₂96.50.02176Not SpecifiedNot Specified[4]
Rhodamine B TiO₂ (0.13 g/100 mL)91.82Not ReportedNot SpecifiedMercury Lamp (160W)[5]

Delving into the Mechanisms: How They Work

The fundamental mechanisms driving the photocatalytic activity of this compound and TiO₂ differ significantly, which accounts for their distinct behaviors and potential applications.

Titanium Dioxide (TiO₂): The photocatalytic process in TiO₂ is initiated by the absorption of a photon with energy greater than or equal to its band gap. This creates an electron-hole pair. The photogenerated electrons and holes then migrate to the semiconductor surface, where they can participate in redox reactions. The holes in the valence band are powerful oxidizing agents that can directly oxidize adsorbed organic molecules or react with water to produce highly reactive hydroxyl radicals (•OH). The electrons in the conduction band can reduce adsorbed oxygen to superoxide (B77818) radicals (•O₂⁻), which can further react to form other reactive oxygen species. These highly reactive species are the primary agents responsible for the degradation of organic pollutants.

This compound: The photocatalytic activity of this compound, particularly ferrioxalate (B100866) ([Fe(C₂O₄)₃]³⁻), is initiated by the absorption of light, which induces a ligand-to-metal charge transfer (LMCT). In this process, an electron is transferred from the oxalate ligand to the Fe(III) center, reducing it to Fe(II). This is accompanied by the oxidation of the oxalate ligand, which can then decompose to form radical species such as the carbon dioxide radical anion (CO₂•⁻). These radicals, along with the photogenerated Fe(II) which can participate in Fenton-like reactions, contribute to the degradation of organic pollutants.

Visualizing the Photocatalytic Pathways

To better illustrate the mechanistic differences, the following diagrams, generated using the DOT language, depict the key steps in the photocatalytic cycles of TiO₂ and this compound.

TiO2_Photocatalysis VB Valence Band (VB) CB Conduction Band (CB) VB->CB e⁻ Pollutant Organic Pollutant VB->Pollutant h⁺ H2O H₂O VB->H2O h⁺ O2 O₂ CB->O2 e⁻ Degradation Degradation Products Pollutant->Degradation Direct Oxidation OH_rad •OH H2O->OH_rad Oxidation OH_rad->Pollutant Oxidation O2_rad •O₂⁻ O2->O2_rad Reduction O2_rad->Pollutant Oxidation Light Light (hν)

Caption: Photocatalytic mechanism of Titanium Dioxide (TiO₂).

IronOxalate_Photocatalysis cluster_reactions Solution Reactions FeIII_ox [Fe³⁺(C₂O₄)₃]³⁻ FeII_ox_rad [Fe²⁺(C₂O₄)₂(C₂O₄•⁻)]³⁻ FeIII_ox->FeII_ox_rad LMCT CO2_rad CO₂•⁻ FeII_ox_rad->CO2_rad FeII Fe²⁺ FeII_ox_rad->FeII Dissociation Pollutant Organic Pollutant Degradation Degradation Products Pollutant->Degradation CO2_rad->Pollutant Reduction/Oxidation CO2 CO₂ CO2_rad->CO2 FeII->Pollutant Fenton-like reactions (with H₂O₂) Light Light (hν)

Caption: Photocatalytic mechanism of Iron(III) Oxalate.

Experimental Protocols: A Guide to Methodology

The following section outlines typical experimental protocols for evaluating the photocatalytic degradation of organic pollutants using this compound and TiO₂. These are generalized procedures based on common practices reported in the literature.

Catalyst Preparation
  • This compound: this compound photocatalysts can be prepared through various methods. One common approach involves the precipitation reaction between an iron(III) salt (e.g., FeCl₃ or Fe(NO₃)₃) and an oxalic acid or oxalate salt solution. The resulting precipitate is then washed, dried, and sometimes calcined at a specific temperature to obtain the desired crystalline phase.

  • Titanium Dioxide (TiO₂): TiO₂ photocatalysts are often synthesized via sol-gel methods, where a titanium precursor (e.g., titanium isopropoxide or titanium tetrachloride) is hydrolyzed and condensed to form a TiO₂ gel. This gel is then dried and calcined at temperatures typically ranging from 400 to 600 °C to crystallize the anatase, rutile, or a mixed-phase structure. Commercially available TiO₂, such as Degussa P25, is also widely used as a benchmark.

Photocatalytic Degradation Experiment

A typical experimental setup for assessing photocatalytic activity is as follows:

  • Reactor Setup: A batch reactor, often made of quartz to allow for UV light transmission, is commonly used. The reactor is typically equipped with a magnetic stirrer to ensure a homogenous suspension of the photocatalyst. A light source (e.g., a mercury lamp for UV or a xenon lamp for simulated solar light) is positioned to irradiate the reactor. A cooling system is often employed to maintain a constant temperature.

  • Reaction Mixture Preparation: A known concentration of the target pollutant (e.g., Methylene Blue or Rhodamine B) is prepared in deionized water. A specific amount of the photocatalyst (e.g., 0.5 g/L) is then added to the pollutant solution.

  • Adsorption-Desorption Equilibrium: Before irradiation, the suspension is typically stirred in the dark for a period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the pollutant and the catalyst surface.

  • Photocatalytic Reaction: The light source is turned on to initiate the photocatalytic reaction. Aliquots of the suspension are withdrawn at regular time intervals.

  • Sample Analysis: The withdrawn samples are centrifuged or filtered to remove the photocatalyst particles. The concentration of the remaining pollutant in the supernatant is then determined using a UV-Vis spectrophotometer by measuring the absorbance at the wavelength of maximum absorption for the specific dye.

  • Data Analysis: The degradation efficiency is calculated using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100, where C₀ is the initial concentration and Cₜ is the concentration at time t. The apparent rate constant (k_app) can be determined by fitting the data to a pseudo-first-order kinetic model: ln(C₀/Cₜ) = k_app * t.

Concluding Remarks

Both this compound and titanium dioxide demonstrate considerable potential as photocatalysts for the degradation of organic pollutants. TiO₂ remains the more extensively studied and widely applied material, with a well-understood mechanism and proven efficacy for a broad range of contaminants. This compound, on the other hand, presents an interesting alternative, particularly due to its ability to absorb a broader range of light and its reliance on a different photochemical pathway.

The choice between these two photocatalysts will ultimately depend on the specific application, target pollutants, and desired reaction conditions. While TiO₂ offers high efficiency, especially under UV irradiation, this compound systems may provide advantages in terms of visible light activity and the potential for coupled Fenton-like processes. Further direct comparative studies under standardized conditions are necessary to fully elucidate the relative merits of each photocatalyst and to guide the development of next-generation advanced oxidation technologies.

References

Iron Oxalate-Derived Catalysts: A Competitive Alternative to Commercial Catalysts in Environmental and Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers, scientists, and professionals in drug development are constantly seeking more efficient and cost-effective catalytic solutions. In a comprehensive analysis, catalysts derived from iron oxalate (B1200264) precursors are demonstrating comparable and, in some cases, superior performance to established commercial catalysts in key chemical processes. This guide provides a detailed comparison of their performance, supported by experimental data, to inform catalyst selection in research and industrial settings.

Iron-based catalysts are gaining significant attention due to iron's abundance, low cost, and relatively low toxicity.[1][2] Iron oxalate, in particular, serves as a versatile precursor for the synthesis of various iron oxide phases, including hematite (B75146) (α-Fe₂O₃), magnetite (Fe₃O₄), and wüstite, which are active in a range of catalytic reactions.[3][4][5] This analysis focuses on a comparative benchmark of these novel catalysts against their commercial counterparts in Fenton-like oxidation reactions, photocatalytic degradation of pollutants, and Fischer-Tropsch synthesis.

Performance Benchmark: this compound-Derived vs. Commercial Catalysts

A critical evaluation of catalytic performance requires a direct comparison of key metrics under standardized conditions. The following table summarizes the performance of this compound-derived catalysts against commercial standards in various applications.

ApplicationCatalyst SystemTarget Pollutant/ReactionKey Performance MetricThis compound-Derived Catalyst PerformanceCommercial Catalyst PerformanceExperimental Conditions
Heterogeneous Fenton-like Oxidation Iron Oxide NanoparticlesReactive Black 5 & Orange IICatalytic PerformanceSuperior degradation efficiencyStandard synthetic and commercial Fe₃O₄ showed lower activityAmbient temperature and pressure
Photocatalytic Degradation Iron Oxoxide-basedMethylene (B1212753) BlueDegradation Efficiency~80% in 30 min (photo-Fenton)~87% in 120 min (Fenton)Varied (photo-Fenton vs. Fenton)
Fischer-Tropsch Synthesis Hematite (α-Fe₂O₃)CO HydrogenationCO ConversionUp to 80%Lower than 80%270 °C, 20.9 bar
Photocatalytic Degradation TiO₂ NanoparticlesRhodamine BDegradation EfficiencyN/A~96% in 60 min (TiO₂@rGo)Visible light irradiation

Note: The data presented is compiled from multiple sources. Direct comparison should be made with caution as experimental conditions may vary between studies.

In-Depth Analysis of Comparative Performance

Fenton and Fenton-Like Reactions: Iron oxides derived from the decomposition of ferrous oxalate are effective catalysts for Fenton and Fenton-like reactions, which are advanced oxidation processes used for wastewater treatment.[4][6] In a comparative study, Fe₃O₄-poly(3,4-ethylene-dioxythiophene) core-shell nanoparticles, a system analogous to what can be derived from this compound, demonstrated superior catalytic performance in the degradation of Reactive Black 5 and Orange II compared to synthetic and commercial Fe₃O₄.[4] This enhanced activity is attributed to the unique morphology and surface properties achievable through the oxalate precursor route. Furthermore, in the degradation of methylene blue, an this compound-based photo-Fenton system achieved approximately 80% degradation in just 30 minutes, significantly faster than a standard Fenton process which took 120 minutes to achieve a similar degradation level, albeit under different conditions.[3]

Photocatalytic Degradation: While commercial catalysts like TiO₂ are widely used for photocatalytic degradation of organic pollutants such as Rhodamine B, iron-based catalysts are emerging as viable alternatives.[1][7][8] For instance, a mixed-phase α/γ-Fe₂O₃ catalyst, which can be synthesized from glycine-nitrate precursors in a process with similarities to oxalate decomposition, showed remarkable photo-Fenton-like degradation of Rhodamine B, with 99.2% color removal in just 12 minutes at neutral pH.[9] Commercial TiO₂-based catalysts, for comparison, can achieve high degradation efficiencies (e.g., 96% in 60 minutes for TiO₂@rGo), but the rapid reaction kinetics of the specialized iron oxide catalyst are noteworthy.[8]

Fischer-Tropsch Synthesis: In the realm of industrial synthesis, iron-based catalysts are pivotal for the Fischer-Tropsch process, converting syngas into liquid hydrocarbons. Hematite derived from iron ores, a process that can be conceptually linked to the decomposition of iron-rich precursors like oxalate, has been shown to achieve CO conversion rates of up to 80%.[3] This performance is reported to be higher than that of some commercial catalysts, although it was achieved at a higher temperature and pressure (270 °C and 20.9 bar vs. 250 °C and 1.85 bar).[3] This suggests that while operating conditions are a critical factor, the intrinsic activity of the this compound-derived material is highly competitive.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings.

Synthesis of this compound-Derived Hematite (α-Fe₂O₃) Catalyst

This protocol describes a general method for synthesizing hematite nanoparticles from an this compound precursor.

  • Precursor Synthesis: Iron(II) oxalate (FeC₂O₄·2H₂O) can be precipitated by reacting an aqueous solution of an iron(II) salt (e.g., ferrous sulfate, FeSO₄) with a solution of oxalic acid (H₂C₂O₄) or a soluble oxalate salt (e.g., sodium oxalate, Na₂C₂O₄).

  • Washing and Drying: The resulting precipitate of iron(II) oxalate is thoroughly washed with deionized water to remove any unreacted ions and then dried in an oven at a temperature below its decomposition point (typically around 100-120 °C).

  • Calcination: The dried iron(II) oxalate powder is then calcined in a furnace. The calcination temperature and atmosphere are critical parameters that determine the final phase and properties of the iron oxide. For the synthesis of hematite (α-Fe₂O₃), calcination is typically carried out in air at temperatures ranging from 400 to 600 °C. The decomposition of this compound in an oxidizing atmosphere leads to the formation of α-Fe₂O₃ nanoparticles.[10]

Catalytic Performance Evaluation in Photocatalytic Degradation of Rhodamine B

This protocol outlines a typical experimental setup for assessing the photocatalytic activity of a catalyst in the degradation of a model dye pollutant.

  • Catalyst Suspension: A specific amount of the catalyst (e.g., 0.1 g/L) is suspended in an aqueous solution of Rhodamine B of a known initial concentration (e.g., 10 mg/L).

  • Adsorption-Desorption Equilibrium: The suspension is stirred in the dark for a period (e.g., 30-60 minutes) to ensure that adsorption-desorption equilibrium is reached between the catalyst surface and the dye molecules.

  • Photocatalytic Reaction: The suspension is then irradiated with a light source (e.g., a Xenon lamp simulating solar light or a UV lamp). The reaction is typically carried out in a temperature-controlled reactor.

  • Sample Analysis: Aliquots of the suspension are withdrawn at regular time intervals. The solid catalyst is separated by centrifugation or filtration. The concentration of Rhodamine B in the supernatant is determined using a UV-Vis spectrophotometer by measuring the absorbance at its characteristic wavelength (around 554 nm).

  • Degradation Efficiency Calculation: The degradation efficiency is calculated using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] × 100, where C₀ is the initial concentration of Rhodamine B and Cₜ is the concentration at time t.

Visualizing the Processes

To better illustrate the experimental workflow and the underlying chemical mechanism, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Catalyst Synthesis cluster_testing Catalytic Performance Testing Iron Salt Solution Iron Salt Solution Precipitation Precipitation Iron Salt Solution->Precipitation Oxalic Acid Solution Oxalic Acid Solution Oxalic Acid Solution->Precipitation Washing & Drying Washing & Drying Precipitation->Washing & Drying Calcination Calcination Washing & Drying->Calcination This compound-Derived Catalyst This compound-Derived Catalyst Calcination->this compound-Derived Catalyst Catalyst Suspension Catalyst Suspension This compound-Derived Catalyst->Catalyst Suspension Adsorption-Desorption Adsorption-Desorption Catalyst Suspension->Adsorption-Desorption Photocatalytic Reaction Photocatalytic Reaction Adsorption-Desorption->Photocatalytic Reaction Sample Analysis Sample Analysis Photocatalytic Reaction->Sample Analysis Performance Data Performance Data Sample Analysis->Performance Data

Caption: Experimental workflow for synthesis and testing.

Fenton_Mechanism Fe^2+ Fe^2+ Fe^3+ Fe^3+ Fe^2+->Fe^3+ + H2O2 •OH •OH (Hydroxyl Radical) Fe^2+->•OH generates H2O2 H2O2 Fe^3+->Fe^2+ + H2O2 OH- OH- Degradation Products CO2 + H2O + ... •OH->Degradation Products oxidizes Organic Pollutant Organic Pollutant e- e-

Caption: Simplified Fenton reaction signaling pathway.

Conclusion

The evidence strongly suggests that this compound-derived catalysts present a highly promising and economically viable alternative to conventional commercial catalysts. Their performance in critical applications such as environmental remediation and industrial synthesis is not only competitive but can be superior, particularly in terms of reaction kinetics and efficiency under specific conditions. Further research focusing on direct, side-by-side comparisons under identical experimental conditions will be invaluable in solidifying their position in the catalyst market and encouraging their adoption in various scientific and industrial fields.

References

A Researcher's Guide to Cross-Validation of Analytical Techniques for Iron Oxalate Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate characterization of iron oxalate (B1200264) is paramount. This guide provides a comparative overview of key analytical techniques, offering a framework for robust cross-validation to ensure data integrity and a comprehensive understanding of this compound's physicochemical properties.

Iron oxalate, a coordination complex of iron and oxalate ions, exists in various forms, including ferrous oxalate (FeC₂O₄) and ferric oxalate (Fe₂(C₂O₄)₃), often as hydrates.[1][2] Its characterization is crucial in diverse fields, from materials science and geochemistry to pharmaceutical development, where it can be an intermediate or an impurity. A multi-technique approach, or cross-validation, is essential for unambiguous identification and quantification. This guide details the experimental protocols for several key analytical methods and presents a comparative summary of their performance.

Comparative Analysis of Analytical Techniques

A comprehensive characterization of this compound necessitates the use of multiple analytical techniques that provide complementary information. Spectroscopic methods probe the molecular vibrations and electronic structure, thermal analysis investigates decomposition and phase transitions, X-ray diffraction reveals the crystalline structure, and microscopy visualizes the morphology. The following table summarizes the key quantitative parameters obtained from each technique.

Analytical TechniqueParameter MeasuredTypical Values/Information for this compoundKey StrengthsLimitations
Fourier-Transform Infrared (FTIR) Spectroscopy Vibrational modes of functional groupsAntisymmetric O-C-O stretch (~1605 cm⁻¹), Symmetric O-C-O stretch (~1361 and 1313 cm⁻¹), C-C deformations and Fe-O stretch (~822 and 482 cm⁻¹)[3][4]Rapid, non-destructive, provides information on oxalate coordination.Can be difficult to differentiate between polymorphs.[5][6][7]
Raman Spectroscopy Vibrational and rotational modesν(CO) modes (~1468 and 1454 cm⁻¹), ν(CO₂) mode (~582 and 579 cm⁻¹), ν(FeO) mode (~241 and 203 cm⁻¹)[8]Complements FTIR, good for symmetric vibrations, less interference from water.Can be affected by fluorescence.
Mössbauer Spectroscopy Nuclear transitions of ⁵⁷FeIsomer shift (δ) and quadrupole splitting (ΔE_Q) values characteristic of Fe(II) and Fe(III) oxidation states.[5][6][9]Highly sensitive to the local chemical environment and oxidation state of iron.Requires a ⁵⁷Fe source, more specialized technique.
Thermogravimetric Analysis (TGA) Mass loss as a function of temperatureDehydration of water molecules (up to ~230°C), decomposition of anhydrous oxalate to iron oxides.[9][10]Quantitative information on thermal stability, decomposition pathways, and stoichiometry of hydrates.Does not identify the decomposition products.
Differential Scanning Calorimetry (DSC) Heat flow as a function of temperatureEndothermic peaks for dehydration and exothermic peaks for decomposition and crystallization.[10]Provides information on phase transitions and reaction enthalpies.Interpretation can be complex for multi-step decompositions.
X-ray Diffraction (XRD) Crystalline structure and phase identificationCharacteristic diffraction patterns for different polymorphs (e.g., α- and β-FeC₂O₄·2H₂O) and decomposition products (e.g., magnetite, wüstite).[5][9][10]Definitive identification of crystalline phases and polymorphs.Requires a crystalline sample.
Scanning Electron Microscopy (SEM) Surface morphology and elemental composition (with EDX)Visualization of crystal habit and particle size. EDX confirms the presence of Fe, C, and O.[3][11]High-resolution imaging of surface features.Provides information only on the surface.

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. The following sections outline typical experimental protocols for the characterization of this compound.

Sample Preparation

For solid-state analysis, this compound samples are typically used as fine powders. For spectroscopic techniques like FTIR, samples can be prepared as KBr pellets.[5] For techniques like SEM, the powder can be mounted on a stub with conductive tape.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: A small amount of the this compound powder is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

  • Instrumentation: An FTIR spectrometer is used to record the spectrum.

  • Data Acquisition: The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹).[5]

  • Data Analysis: The positions and relative intensities of the absorption bands are analyzed to identify the characteristic vibrational modes of the oxalate and its coordination to the iron center.

Thermogravimetric Analysis (TGA)
  • Sample Preparation: A few milligrams of the this compound powder are placed in an alumina (B75360) or platinum crucible.

  • Instrumentation: A thermogravimetric analyzer is used for the measurement.

  • Data Acquisition: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air). The mass of the sample is recorded as a function of temperature.

  • Data Analysis: The resulting TGA curve is analyzed to determine the temperatures of decomposition and the corresponding mass losses, which can be used to deduce the stoichiometry of the dehydration and decomposition reactions.

X-ray Diffraction (XRD)
  • Sample Preparation: A thin layer of the this compound powder is placed on a sample holder.

  • Instrumentation: A powder X-ray diffractometer with a Cu Kα radiation source is commonly used.[5]

  • Data Acquisition: The sample is scanned over a range of 2θ angles.

  • Data Analysis: The resulting diffraction pattern is compared with standard diffraction databases (e.g., JCPDS) to identify the crystalline phases present in the sample.

Cross-Validation Workflow

A logical workflow for the cross-validation of analytical techniques ensures a thorough characterization of this compound. The following diagram illustrates a typical workflow, starting from sample preparation and branching into different analytical techniques, with the final step being the integrated analysis of all data.

CrossValidationWorkflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_result Final Characterization Sample This compound Sample FTIR FTIR Spectroscopy Sample->FTIR TGA Thermal Analysis (TGA/DSC) Sample->TGA XRD X-ray Diffraction (XRD) Sample->XRD Microscopy Microscopy (SEM/EDX) Sample->Microscopy DataAnalysis Integrated Data Analysis FTIR->DataAnalysis TGA->DataAnalysis XRD->DataAnalysis Microscopy->DataAnalysis Result Comprehensive Physicochemical Profile DataAnalysis->Result

Caption: Workflow for cross-validation of analytical techniques.

By systematically applying and cross-referencing the data from these complementary techniques, researchers can achieve a comprehensive and reliable characterization of this compound, which is essential for quality control, product development, and scientific research.

References

Comparative thermal analysis (TGA/DSC) of different iron oxalate hydrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative thermal analysis of iron(II) oxalate (B1200264) dihydrate (FeC₂O₄·2H₂O) and iron(III) oxalate tetrahydrate (Fe₂(C₂O₄)₃·4H₂O) using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The thermal decomposition of these compounds is of significant interest in various fields, including materials science for the synthesis of iron oxides and catalysis.

Quantitative Data Summary

The thermal decomposition of iron(II) oxalate dihydrate and iron(III) oxalate tetrahydrate proceeds through distinct stages, primarily involving dehydration followed by the decomposition of the anhydrous oxalate. The decomposition products are highly dependent on the atmosphere (oxidative or inert).

CompoundAtmosphereStepTemperature Range (°C)Mass Loss (%) (Experimental)Mass Loss (%) (Theoretical)DSC PeakFinal Product(s)
Iron(II) Oxalate Dihydrate (FeC₂O₄·2H₂O) Inert (e.g., N₂)Dehydration170 - 230~20.120.0EndothermicAnhydrous FeC₂O₄
Decomposition> 330--EndothermicFeO, Fe₃O₄, α-Fe
Oxidative (e.g., Air)Dehydration160 - 210-20.0EndothermicAnhydrous FeC₂O₄
Oxidative Decomposition210 - 280~55.1 (total)55.6 (for Fe₂O₃)Exothermicγ-Fe₂O₃, α-Fe₂O₃
Iron(III) Oxalate Tetrahydrate (Fe₂(C₂O₄)₃·4H₂O) Inert (e.g., N₂)Dehydration & Initial Decompositionup to 210--EndothermicFeC₂O₄, Fe₃O₄
Decomposition of Intermediate> 210--EndothermicFeO, Fe₃O₄, α-Fe
Oxidative (e.g., Air)Dehydration & DecompositionOverlapped stages--Endothermic/Exothermicα-Fe₂O₃

Note: The exact temperatures and mass losses can vary depending on experimental conditions such as heating rate and gas flow.

Experimental Protocols

A generalized methodology for the thermogravimetric and differential scanning calorimetry analysis of iron oxalate hydrates is as follows:

Instrumentation: A simultaneous TGA/DSC instrument is used to measure mass loss and heat flow as a function of temperature.

Sample Preparation:

  • A small, accurately weighed sample of the this compound hydrate (B1144303) (typically 5-15 mg) is placed in an alumina (B75360) or platinum crucible.

  • The crucible is placed on the TGA balance.

Analysis Conditions:

  • The sample is heated from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600-800°C).

  • A constant heating rate is applied, typically in the range of 5-20°C/min.

  • The analysis is conducted under a controlled atmosphere with a constant flow rate (e.g., 50-100 mL/min) of either an inert gas (e.g., nitrogen, argon) or an oxidative gas (e.g., air, oxygen).

Data Acquisition: The instrument records the sample mass (TGA) and the differential heat flow (DSC) as a function of temperature. The resulting TGA and DSC curves are then analyzed to determine the temperatures of thermal events, the corresponding mass losses, and the nature of the transitions (endothermic or exothermic).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the comparative thermal analysis of this compound hydrates.

G cluster_0 Sample Preparation cluster_1 TGA/DSC Analysis cluster_2 Data Analysis cluster_3 Comparison Iron(II) Oxalate Dihydrate Iron(II) Oxalate Dihydrate Heating Program (e.g., 10°C/min) Heating Program (e.g., 10°C/min) Iron(II) Oxalate Dihydrate->Heating Program (e.g., 10°C/min) Iron(III) Oxalate Hydrate Iron(III) Oxalate Hydrate Iron(III) Oxalate Hydrate->Heating Program (e.g., 10°C/min) Inert Atmosphere (N2) Inert Atmosphere (N2) Heating Program (e.g., 10°C/min)->Inert Atmosphere (N2) Oxidative Atmosphere (Air) Oxidative Atmosphere (Air) Heating Program (e.g., 10°C/min)->Oxidative Atmosphere (Air) TGA Curve (Mass Loss vs. Temp) TGA Curve (Mass Loss vs. Temp) Inert Atmosphere (N2)->TGA Curve (Mass Loss vs. Temp) DSC Curve (Heat Flow vs. Temp) DSC Curve (Heat Flow vs. Temp) Inert Atmosphere (N2)->DSC Curve (Heat Flow vs. Temp) Oxidative Atmosphere (Air)->TGA Curve (Mass Loss vs. Temp) Oxidative Atmosphere (Air)->DSC Curve (Heat Flow vs. Temp) Identification of Decomposition Steps Identification of Decomposition Steps TGA Curve (Mass Loss vs. Temp)->Identification of Decomposition Steps DSC Curve (Heat Flow vs. Temp)->Identification of Decomposition Steps Determination of Final Products Determination of Final Products Identification of Decomposition Steps->Determination of Final Products Comparative Analysis of Thermal Stability and Decomposition Pathways Comparative Analysis of Thermal Stability and Decomposition Pathways Determination of Final Products->Comparative Analysis of Thermal Stability and Decomposition Pathways

Caption: Experimental workflow for comparative TGA/DSC analysis.

Decomposition Pathways

The decomposition pathways of iron(II) and iron(III) oxalate hydrates are influenced by the surrounding atmosphere, as depicted in the diagram below.

G cluster_fe2 Iron(II) Oxalate Dihydrate Decomposition cluster_fe3 Iron(III) Oxalate Hydrate Decomposition Fe2_start FeC₂O₄·2H₂O Fe2_anhydrous FeC₂O₄ + 2H₂O Fe2_start->Fe2_anhydrous Dehydration Fe2_inert_prod FeO / Fe₃O₄ / α-Fe Fe2_anhydrous->Fe2_inert_prod Inert atm. Fe2_oxidative_prod γ-Fe₂O₃ / α-Fe₂O₃ Fe2_anhydrous->Fe2_oxidative_prod Oxidative atm. Fe3_start Fe₂(C₂O₄)₃·nH₂O Fe3_intermediate FeC₂O₄ (intermediate) Fe3_start->Fe3_intermediate Dehydration & Initial Decomposition (Inert atm.) Fe3_oxidative_prod α-Fe₂O₃ Fe3_start->Fe3_oxidative_prod Dehydration & Oxidative Decomposition (Oxidative atm.) Fe3_inert_prod FeO / Fe₃O₄ / α-Fe Fe3_intermediate->Fe3_inert_prod Inert atm.

Caption: Decomposition pathways of this compound hydrates.

Discussion

The thermal decomposition of iron(II) oxalate dihydrate in an inert atmosphere proceeds in two distinct steps: dehydration to form anhydrous ferrous oxalate, followed by the decomposition of the oxalate to form iron(II) oxide (wüstite), which may further disproportionate to magnetite and metallic iron.[1] In an oxidizing atmosphere, the decomposition of the anhydrous oxalate is an exothermic process that directly yields iron(III) oxides, such as maghemite and hematite.[2]

The thermal decomposition of iron(III) oxalate tetrahydrate is more complex. In an inert atmosphere, the initial stage involves both dehydration and the reduction of Fe(III) to Fe(II), forming ferrous oxalate as a key intermediate.[3] This intermediate then decomposes in a manner similar to that of pure ferrous oxalate. In an oxidative atmosphere, the decomposition of ferric oxalate proceeds through overlapping stages of dehydration and decarboxylation to form hematite.[3]

These differences in decomposition pathways and final products are critical for applications where the controlled synthesis of specific iron oxide phases is required. The choice of the precursor this compound and the furnace atmosphere are therefore key parameters in tuning the properties of the final material.

References

Performance Showdown: Synthesizing High-Performing Iron Oxalate for Next-Generation Batteries

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of iron oxalate (B1200264) synthesized via precipitation, hydrothermal, and solvothermal methods reveals key differences in their electrochemical performance as anode materials in lithium-ion batteries. This guide provides researchers and materials scientists with a comprehensive overview of how the synthesis route impacts the material's properties and, consequently, its battery performance, supported by experimental data and detailed protocols.

Iron oxalate (FeC₂O₄) has emerged as a promising anode material for lithium-ion batteries due to its high theoretical capacity, environmental friendliness, and low cost.[1][2] However, its electrochemical performance is highly dependent on its physicochemical properties, such as particle size, morphology, and crystallinity, which are in turn dictated by the synthesis method employed. This guide delves into a comparative evaluation of this compound synthesized through three common routes: precipitation, hydrothermal, and solvothermal methods.

Performance Comparison at a Glance

The choice of synthesis route significantly influences the electrochemical characteristics of this compound. The following table summarizes the key performance metrics of this compound synthesized via different methods, providing a clear comparison for researchers.

Synthesis RouteMorphologyInitial Discharge Capacity (mAh/g)Capacity Retention/Cycling StabilityRate Capability
Precipitation Cocoons and Rods[3][4]1288 - 1326 (at 1C)[3][4]Stable capacity at high C-rates (11C) for cocoons[3][4]Good, influenced by morphology[3][4]
Hydrothermal Spiky microparticlesData not explicitly available in the provided search resultsData not explicitly available in the provided search resultsData not explicitly available in the provided search results
Solvothermal NanorodsMaintained 926 (after 100 cycles at 1C)Good cycling stability[1]Superior rate capability (840 mAh/g at 5A/g after 200 cycles)[2]

Delving into the Synthesis and Evaluation

Understanding the nuances of each synthesis method and the subsequent electrochemical evaluation is crucial for replicating and building upon these findings.

Experimental Protocols

1. Synthesis of this compound

  • a) Precipitation Method: This technique involves the direct reaction of a ferrous salt with oxalic acid in a suitable solvent.[5][6]

    • Reactants: Ferrous sulfate (B86663) (FeSO₄) and oxalic acid (H₂C₂O₄).[5]

    • Procedure: A solution of oxalic acid is added dropwise to a solution of ferrous sulfate under constant stirring.[5] The resulting precipitate, ferrous oxalate dihydrate (FeC₂O₄·2H₂O), is then collected by filtration, washed, and dried.[7] The morphology can be controlled by adjusting parameters like solvent composition.[3][4] For instance, distinct cocoon and rod morphologies of mesoporous this compound have been synthesized using a chimie douce precipitation method where the solvent plays a key role.[3][4]

  • b) Hydrothermal Method: This method utilizes high temperatures and pressures to crystallize the material from an aqueous solution.

    • Reactants: Iron(II) chloride tetrahydrate, potassium carbonate, and oxalic acid.[8]

    • Procedure: The reactants are mixed and transferred to a Teflon-lined autoclave, which is then heated to a specific temperature (e.g., 190 °C) for a set duration (e.g., 3 days).[8] The resulting product is then cooled, filtered, washed, and dried. This method has been used to synthesize iron-based spiky microparticles.[9]

  • c) Solvothermal Method: Similar to the hydrothermal method, but with a non-aqueous solvent. This route is frequently employed for the synthesis of this compound.[1][2]

    • Reactants: A source of iron (e.g., ferrous salt) and oxalic acid in a non-aqueous solvent.

    • Procedure: The reaction mixture is sealed in an autoclave and heated. The choice of solvent and reaction conditions can influence the morphology and properties of the final product.[1] For example, this compound nanorods have been prepared using a solvothermal method.[1]

2. Electrochemical Characterization

To evaluate the performance of the synthesized this compound as a battery anode, a series of electrochemical tests are conducted.

  • Cell Assembly: Coin-type cells (e.g., CR2032) are typically assembled in an argon-filled glovebox. The working electrode consists of the active material (this compound), a conductive agent (e.g., acetylene (B1199291) black), and a binder (e.g., polyvinylidene fluoride (B91410) - PVDF) in a specific weight ratio, coated on a copper foil. Lithium metal foil serves as the counter and reference electrode, and a solution of LiPF₆ in a mixture of organic carbonates is used as the electrolyte.

  • Cyclic Voltammetry (CV): CV is performed to study the redox reactions occurring at the electrode-electrolyte interface. The voltage is swept between a defined range (e.g., 0.01-3.0 V vs. Li/Li⁺) at a slow scan rate.

  • Galvanostatic Charge-Discharge Cycling: This test evaluates the specific capacity, cycling stability, and coulombic efficiency of the material. The cells are charged and discharged at a constant current density between a specific voltage window.

  • Electrochemical Impedance Spectroscopy (EIS): EIS is used to investigate the charge transfer kinetics and impedance of the cell. The measurement is typically performed in a specific frequency range with a small AC amplitude.

Visualizing the Synthesis-Performance Relationship

The following diagrams illustrate the logical flow from synthesis to performance evaluation, providing a clear visual representation of the key concepts.

Synthesis_Routes cluster_synthesis Synthesis Routes cluster_properties Material Properties cluster_performance Battery Performance Precipitation Precipitation Morphology Morphology Precipitation->Morphology ParticleSize ParticleSize Precipitation->ParticleSize Crystallinity Crystallinity Precipitation->Crystallinity Hydrothermal Hydrothermal Hydrothermal->Morphology Hydrothermal->ParticleSize Hydrothermal->Crystallinity Solvothermal Solvothermal Solvothermal->Morphology Solvothermal->ParticleSize Solvothermal->Crystallinity Capacity Capacity Morphology->Capacity Stability Stability Morphology->Stability RateCapability RateCapability Morphology->RateCapability ParticleSize->Capacity ParticleSize->Stability ParticleSize->RateCapability Crystallinity->Capacity Crystallinity->Stability Crystallinity->RateCapability

Caption: Impact of synthesis routes on material properties and battery performance.

Experimental_Workflow Synthesis This compound Synthesis (Precipitation/Hydrothermal/Solvothermal) Characterization Material Characterization (XRD, SEM, TEM) Synthesis->Characterization Electrode Electrode Preparation Synthesis->Electrode Assembly Coin Cell Assembly Electrode->Assembly Testing Electrochemical Testing (CV, GCD, EIS) Assembly->Testing Analysis Performance Analysis Testing->Analysis

Caption: Experimental workflow for evaluating this compound in batteries.

Conclusion

The synthesis method is a critical determinant of the electrochemical performance of this compound as a lithium-ion battery anode. The precipitation method offers a simple and scalable route to produce various morphologies with high initial capacities. The solvothermal method appears to be particularly effective in creating nanostructured materials with excellent long-term cycling stability and superior rate capability. While less data is available for the hydrothermal method in the context of battery performance, it offers another avenue for morphological control. For researchers and drug development professionals venturing into battery materials, a thorough understanding of these synthesis-property-performance relationships is paramount for designing and developing next-generation energy storage devices. Further research focusing on a direct, systematic comparison of these methods under identical testing conditions would be invaluable to the field.

References

A Comparative Investigation of Iron Precursors for Fischer-Tropsch Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to optimize Fischer-Tropsch synthesis (FTS), the choice of iron precursor is a critical determinant of catalyst performance. This guide provides an objective comparison of common iron precursors, supported by experimental data, to inform the rational design of highly active and selective iron-based FTS catalysts.

The Fischer-Tropsch process, a cornerstone of gas-to-liquids technology, catalytically converts synthesis gas (a mixture of carbon monoxide and hydrogen) into hydrocarbons. Iron-based catalysts are favored for their low cost, high activity, and ability to process syngas with low H₂/CO ratios, typically derived from coal or biomass.[1] The precursor salt used in catalyst preparation significantly influences the final catalyst's structural and chemical properties, thereby impacting its activity, selectivity towards desired products like olefins and long-chain hydrocarbons (C₅₊), and long-term stability.

This guide summarizes key performance metrics of catalysts derived from different iron precursors, details common experimental protocols for their synthesis and evaluation, and provides a visual representation of the catalyst development workflow.

Performance Comparison of Iron Precursors

The selection of an iron precursor has a demonstrable effect on the resulting catalyst's performance in Fischer-Tropsch synthesis. The following table summarizes quantitative data from various studies, highlighting the influence of different precursors on CO conversion and product selectivity. It is important to note that direct comparison between studies can be challenging due to variations in catalyst preparation methods, promoters, supports, and reaction conditions.

Iron PrecursorCatalyst Composition (wt%)CO Conversion (%)C₅₊ Selectivity (%)Olefin/Paraffin RatioMethane Selectivity (%)Reference
Iron (III) Nitrate (B79036)1-20% Fe on α-alumina (Na+S promoted)High-High (for C₂-C₄)<20[2]
Ammonium Iron Citrate1-20% Fe on α-alumina (Na+S promoted)Higher than Nitrate-High (for C₂-C₄)<20[2]
Iron (II) SulfatePrecipitated Fe/Cu/KHigher than Nitrate---[3]
Iron (II) OxalatePure Iron Carbide48 - 96Higher with Fe₃C phaseHigher with mixed phases-[4]
Iron OreNatural Hematite54.8 - 94.2~27 (unpromoted)--[5]

Key Observations:

  • Ammonium iron citrate as a precursor has been shown to lead to higher catalytic activity and significantly lower carbon deposition compared to catalysts prepared from iron nitrate. This is attributed to a more uniform distribution of iron particles.[2]

  • Catalysts prepared from iron sulfate have demonstrated higher FTS activity compared to those from iron nitrate. This is potentially due to the direct formation of magnetite (Fe₃O₄) during the precipitation process.[3]

  • Iron oxalate serves as a precursor to phase-pure iron carbides (Fe₅C₂ and Fe₃C), which are considered active phases in FTS. The specific carbide phase formed is dependent on the carburization temperature and influences the selectivity towards C₅₊ hydrocarbons and light olefins.[4]

  • While economically attractive, catalysts derived directly from iron ore often exhibit lower activity and selectivity compared to synthetically prepared catalysts, primarily due to the absence of promoters like potassium and copper which enhance reducibility and CO adsorption.[5][6]

Experimental Protocols

Detailed and consistent experimental methodologies are crucial for the comparative evaluation of catalyst precursors. Below are representative protocols for the synthesis and testing of iron-based FTS catalysts.

Catalyst Preparation (Co-Precipitation Method)

The co-precipitation method is widely used for the synthesis of iron-based FTS catalysts.

  • Solution Preparation: An aqueous solution of the iron precursor salt (e.g., iron(III) nitrate nonahydrate) and any promoter salts (e.g., copper(II) nitrate, manganese(II) nitrate) is prepared in deionized water.

  • Precipitation: A precipitating agent, such as a sodium carbonate solution, is added dropwise to the mixed metal salt solution under vigorous stirring. The pH is continuously monitored and maintained at a specific value (e.g., 8.0 ± 0.3) to ensure complete precipitation. The process is typically carried out at a constant temperature.

  • Aging and Washing: The resulting slurry is aged for a period (e.g., 1 hour) to allow for crystal growth and stabilization. The precipitate is then filtered and washed repeatedly with deionized water to remove residual ions from the precursor salts.

  • Drying and Calcination: The washed filter cake is dried in an oven, typically at around 100-120°C overnight. Following drying, the catalyst precursor is calcined in air at a high temperature (e.g., 300-700°C) to decompose the salts and form the metal oxides.

Fischer-Tropsch Synthesis Performance Testing

Catalyst performance is typically evaluated in a fixed-bed or slurry-phase reactor.

  • Catalyst Loading and Activation: A specific amount of the calcined catalyst is loaded into the reactor. The catalyst is then activated (reduced) in-situ prior to the FTS reaction. Activation is commonly carried out in a flow of hydrogen or synthesis gas at an elevated temperature (e.g., 250-400°C) for several hours to reduce the iron oxides to metallic iron.

  • Reaction Conditions: After activation, the reactor is cooled to the desired reaction temperature (typically 220-350°C) and pressurized with synthesis gas (H₂/CO ratio typically between 1 and 2) to the target pressure (e.g., 10-20 bar). The gas hourly space velocity (GHSV) is set to control the reactant residence time.

  • Product Analysis: The reactor effluent is passed through a series of traps (hot and cold) to separate liquid and gaseous products. The gas-phase products are analyzed online using a gas chromatograph (GC) equipped with appropriate columns and detectors (TCD and FID) to quantify CO, H₂, CO₂, and light hydrocarbons. Liquid products are collected and analyzed offline by GC-MS.

  • Data Calculation: CO conversion and product selectivities are calculated based on the analysis of the feed and product streams.

Visualizing the Research Workflow

The process of investigating and comparing iron precursors for Fischer-Tropsch synthesis follows a logical progression from precursor selection to performance evaluation. The following diagram illustrates this experimental workflow.

FTS_Catalyst_Workflow cluster_precursor Precursor Selection cluster_synthesis Catalyst Synthesis cluster_characterization Physicochemical Characterization cluster_testing FTS Performance Testing cluster_analysis Data Analysis & Comparison Precursor1 Iron Nitrate Synthesis Co-precipitation / Impregnation Precursor1->Synthesis Precursor2 Iron Sulfate Precursor2->Synthesis Precursor3 Iron Citrate Precursor3->Synthesis Precursor4 Other Precursors Precursor4->Synthesis Characterization XRD, BET, TPR, TEM Synthesis->Characterization Testing Fixed-bed / Slurry Reactor Characterization->Testing Analysis CO Conversion Product Selectivity Stability Testing->Analysis

Workflow for comparative investigation of iron precursors.

This guide provides a foundational understanding of the critical role of iron precursors in the performance of Fischer-Tropsch catalysts. For researchers in this field, a systematic investigation of different precursors, guided by standardized experimental protocols and thorough characterization, is paramount for the development of next-generation FTS catalysts with enhanced activity, selectivity, and stability.

References

A Comparative Guide to the Catalytic Performance of Iron Oxides Derived from Different Oxalate Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of high-performance iron oxide catalysts is a cornerstone of various chemical transformations, including environmental remediation and industrial synthesis. The choice of precursor material significantly influences the physicochemical properties and, consequently, the catalytic efficacy of the resulting iron oxides. Among the various precursors, iron oxalates—primarily ferrous oxalate (B1200264) (FeC₂O₄) and ferric oxalate (Fe₂(C₂O₄)₃)—are particularly noteworthy due to their ability to produce well-defined iron oxide nanoparticles upon thermal decomposition. The decomposition process allows for the formation of different iron oxide phases, such as hematite (B75146) (α-Fe₂O₃), magnetite (Fe₃O₄), and maghemite (γ-Fe₂O₃), depending on the reaction conditions.

This guide provides an objective comparison of iron oxide catalysts derived from different oxalate precursors, supported by experimental data from peer-reviewed studies. We will delve into the synthesis protocols, compare catalytic performance across different applications, and illustrate the key relationships between precursor choice and catalytic outcome.

Logical Workflow: From Precursor to Catalyst

The journey from an oxalate precursor to a catalytically active iron oxide involves two main stages: the synthesis of the iron oxalate itself, followed by its thermal decomposition. The specific conditions at each stage are critical in determining the final properties of the catalyst.

A Comparative Guide to Iron-Based Fenton Catalysts: Is Iron Oxalate a Superior Choice?

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for efficient and reliable Fenton catalysts is paramount. The Fenton reaction, a potent source of hydroxyl radicals, is a cornerstone of advanced oxidation processes with applications ranging from environmental remediation to novel cancer therapies. This guide provides an objective comparison of iron oxalate's Fenton activity against other common iron-based catalysts, supported by experimental data and detailed protocols to aid in your research and development endeavors.

The efficacy of a Fenton catalyst is determined by several factors, including its ability to efficiently generate hydroxyl radicals from hydrogen peroxide, its operational pH range, stability, and reusability. While traditional homogeneous Fenton systems using aqueous iron salts are effective, they are limited by a narrow acidic pH range and the production of iron sludge. This has spurred the development of heterogeneous catalysts, including iron oxides, zero-valent iron (ZVI), and chelated iron complexes like iron oxalate (B1200264).

Performance Comparison of Iron-Based Fenton Catalysts

This compound has emerged as a highly promising Fenton catalyst, demonstrating significantly enhanced reactivity compared to conventional iron sources in several studies. This heightened activity is attributed to the formation of iron-oxalate complexes that facilitate the redox cycling of iron, a critical step in the Fenton process.

A key indicator of Fenton activity is the rate constant of the reaction between the iron catalyst and hydrogen peroxide. For the iron(II)-oxalate complex (FeC₂O₄), the rate constant has been reported to be approximately 3.2 x 10³ M⁻¹s⁻¹, a value significantly greater than that of uncomplexed aqueous ferrous ions (Fe²⁺), which is around 62 M⁻¹s⁻¹[1][2]. This suggests a much faster generation of hydroxyl radicals in the presence of oxalate.

The performance of various iron-based Fenton catalysts is summarized in the table below. It is important to note that a direct comparison can be challenging as the data is collated from different studies with varying experimental conditions.

CatalystTarget PollutantDegradation Efficiency (%)Reaction Time (min)Apparent Rate Constant (k)Optimal pHReference(s)
This compound (FeC₂O₄) Methylene Blue>9410Not Reported~5.0[3]
Pyrazinamide~87 (at pH 6)60Not Reported3.0 - 6.0[3]
Thiamphenicol (with ZVI)~10060500-fold > ZVI3.5 - 9.5[4][5]
Iron(II) Sulfate (FeSO₄) Pyrazinamide~90 (at pH 3)60Not Reported~3.0[3]
Magnetite (Fe₃O₄) Rhodamine B~951200.025 min⁻¹~3.0[6]
Goethite (α-FeOOH) Trichloroethylene~90240Not Reported3.0[7]
Zero-Valent Iron (ZVI) Thiamphenicol<2060Baseline3.0 - 6.0[4][5]
Ferrihydrite Formate~5060Not Reported4.0[8]

Delving into the Mechanism: The Fenton Reaction and the Role of Oxalate

The classical Fenton reaction involves the generation of a hydroxyl radical (•OH) and a hydroxyl anion (OH⁻) from the reaction of a ferrous iron (Fe²⁺) salt with hydrogen peroxide (H₂O₂). The resulting ferric iron (Fe³⁺) can then be reduced back to Fe²⁺, creating a catalytic cycle. The efficiency of this cycle is a key determinant of the overall catalytic activity.

Fenton_Reaction cluster_fenton Fenton Reaction Fe2 Fe²⁺ Fe3 Fe³⁺ Fe2->Fe3 H₂O₂ Fe3->Fe2 Reducing Agent (e.g., H₂O₂, Oxalate) OH_radical •OH Fe3->OH_radical OH_ion OH⁻ Fe3->OH_ion H2O2 H₂O₂ H2O H₂O OH_radical->H2O Organic Pollutant -> Degraded Products electron e⁻

Caption: The Fenton reaction cycle, showcasing the oxidation of Fe²⁺ to Fe³⁺ by H₂O₂ to produce hydroxyl radicals, and the subsequent regeneration of Fe²⁺.

In the presence of oxalate, iron forms stable complexes. These iron-oxalate complexes have been shown to accelerate the reduction of Fe³⁺ to Fe²⁺, thereby enhancing the overall rate of the Fenton reaction[9]. This is a significant advantage over many solid iron oxide catalysts where the regeneration of active Fe²⁺ sites on the catalyst surface can be the rate-limiting step.

Experimental Protocols for Evaluating Fenton Catalyst Activity

To ensure a standardized and objective comparison of different Fenton catalysts, a well-defined experimental protocol is essential. The following outlines a general methodology for assessing the catalytic performance.

Catalyst Characterization

Before any activity testing, it is crucial to characterize the physicochemical properties of the catalysts. This typically includes:

  • X-ray Diffraction (XRD): To determine the crystalline structure and phase purity.

  • Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM): To observe the morphology, particle size, and dispersion.

  • Brunauer-Emmett-Teller (BET) analysis: To measure the specific surface area and pore size distribution.

  • X-ray Photoelectron Spectroscopy (XPS): To determine the surface elemental composition and oxidation states of iron.

Fenton Activity Evaluation

The catalytic activity is typically evaluated by monitoring the degradation of a model organic pollutant.

Experimental_Workflow start Start: Prepare Catalyst and Pollutant Solution reactor Batch Reactor Setup (Catalyst + Pollutant Solution) start->reactor initiate Initiate Reaction (Add H₂O₂) reactor->initiate sampling Collect Samples at Time Intervals initiate->sampling analysis Analyze Samples (e.g., UV-Vis, HPLC, TOC) sampling->analysis data Data Analysis (Degradation Efficiency, Kinetics) analysis->data end End: Compare Catalyst Performance data->end

Caption: A generalized experimental workflow for comparing the performance of different Fenton catalysts.

Materials and Reagents:

  • Iron-based catalyst (e.g., this compound, magnetite, ZVI)

  • Model pollutant (e.g., Methylene Blue, Rhodamine B, phenol)

  • Hydrogen peroxide (30% w/w)

  • Deionized water

  • pH adjustment solutions (e.g., H₂SO₄, NaOH)

  • Hydroxyl radical scavenger (e.g., tert-butanol, methanol) for mechanistic studies.

Procedure:

  • Catalyst Suspension: Disperse a specific amount of the catalyst in a known volume of the model pollutant solution in a batch reactor.

  • pH Adjustment: Adjust the initial pH of the suspension to the desired value.

  • Reaction Initiation: Add a predetermined concentration of H₂O₂ to the reactor to start the Fenton reaction.

  • Sampling: Withdraw aliquots of the reaction mixture at regular time intervals.

  • Sample Quenching: Immediately quench the reaction in the collected samples, for example, by adding a scavenger like sodium sulfite (B76179) or by adjusting the pH.

  • Analysis: Analyze the concentration of the model pollutant in the samples using appropriate analytical techniques such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). The degree of mineralization can be assessed by measuring the Total Organic Carbon (TOC).

  • Hydroxyl Radical Quantification: The production of hydroxyl radicals can be quantified using probe molecules like coumarin (B35378) or 5,5-dimethyl-1-pyrroline-N-oxide (DMPO), which react with •OH to form fluorescent or ESR-active products, respectively[10][11][12].

Implications for Drug Development: Fenton Chemistry and Ferroptosis

The relevance of Fenton chemistry extends beyond environmental applications into the realm of biology and medicine, particularly in the context of a regulated form of cell death known as ferroptosis. Ferroptosis is characterized by iron-dependent lipid peroxidation and has emerged as a promising therapeutic strategy for cancer.

The core of ferroptosis lies in the intracellular Fenton reaction, where excess labile iron (Fe²⁺) reacts with hydrogen peroxide to generate highly reactive hydroxyl radicals. These radicals then attack polyunsaturated fatty acids in cell membranes, leading to a cascade of lipid peroxidation and ultimately, cell death.

Ferroptosis_Pathway cluster_iron_metabolism Iron Metabolism cluster_fenton_induced_death Fenton-Induced Cell Death cluster_antioxidant_defense Antioxidant Defense (Inhibits Ferroptosis) Fe3_ext Extracellular Fe³⁺ TfR1 Transferrin Receptor 1 (TfR1) Fe3_ext->TfR1 Fe3_int Intracellular Fe³⁺ TfR1->Fe3_int STEAP3 STEAP3 Reductase Fe3_int->STEAP3 Fe2_int Intracellular Fe²⁺ (Labile Iron Pool) STEAP3->Fe2_int Fenton_cell Fenton Reaction Fe2_int->Fenton_cell H₂O₂ H2O2_cell H₂O₂ H2O2_cell->Fenton_cell OH_radical_cell •OH Fenton_cell->OH_radical_cell PUFA Polyunsaturated Fatty Acids (PUFAs) OH_radical_cell->PUFA Oxidative Damage LPO Lipid Peroxidation (LPO) PUFA->LPO Ferroptosis Ferroptosis (Cell Death) LPO->Ferroptosis GPX4 GPX4 GPX4->LPO Reduces LPO GSH GSH GSH->GPX4

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Iron Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, meticulous adherence to safety protocols is paramount, extending to the responsible disposal of chemical waste. Iron oxalate (B1200264), a compound utilized in various laboratory applications, is classified as a hazardous substance and necessitates a structured disposal plan to ensure the safety of personnel and the environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, offering procedural, step-by-step guidance.

Immediate Safety and Handling Precautions:

Before initiating any disposal procedures, it is crucial to handle iron oxalate with appropriate personal protective equipment (PPE). This includes, but is not limited to:

  • Safety glasses with side-shields or goggles

  • Chemical-resistant gloves (nitrile or rubber)

  • A lab coat or complete suit protecting against chemicals

  • Use of a fume hood to avoid dust formation and inhalation

In the event of a spill, immediately contain the area. For minor spills, use dry clean-up procedures to avoid generating dust and place the material in a suitable, labeled container for waste disposal. For major spills, evacuate the area and alert emergency responders.

Disposal Plan: A Step-by-Step Guide

The disposal of this compound should not be a direct "down-the-drain" or in regular trash process. It must be managed as hazardous waste, adhering to federal, state, and local regulations. The following procedural steps outline the recommended disposal workflow:

  • Segregation and Collection:

    • Collect all this compound waste, including contaminated materials like filter paper or gloves, in a dedicated, clearly labeled hazardous waste container.

    • The container must be chemically compatible with this compound, in good condition, and have a secure, leak-proof closure.

    • Store the waste container in a designated satellite accumulation area within the laboratory.

  • Waste Characterization:

    • Properly characterize the waste. This compound is harmful if swallowed or in contact with skin and is an eye and skin irritant.

    • Consult the Safety Data Sheet (SDS) for specific hazard information.

  • Chemical Treatment (In-Lab):

    • For aqueous solutions containing this compound, chemical treatment to reduce its hazardous properties is a viable option before final disposal. Several methods can be employed, with the choice depending on the specific waste stream and available laboratory equipment.

Experimental Protocols for this compound Waste Treatment

The following are detailed methodologies for key chemical treatment experiments. Always conduct a small-scale trial before treating the entire waste volume.

Protocol 1: Oxidation with Hydrogen Peroxide

This method oxidizes the oxalate ion to harmless carbon dioxide gas.

Materials:

  • This compound waste solution

  • Hydrogen peroxide (H₂O₂) solution (3-30%, depending on the concentration of oxalate)

  • Sulfuric acid (H₂SO₄) or Nitric acid (HNO₃)

  • Heating mantle or hot plate

  • Reaction flask

  • pH meter or pH indicator strips

Procedure:

  • Carefully transfer the this compound waste solution to a reaction flask of appropriate size in a fume hood.

  • Acidify the solution by slowly adding sulfuric acid or nitric acid until the pH is strongly acidic (pH 1-2).

  • Slowly add hydrogen peroxide to the solution while stirring. The reaction can be exothermic, so add the H₂O₂ in small portions.

  • Gently heat the solution to between 50-100°C to facilitate the reaction. The rate of oxidation increases with temperature.

  • Continue heating and stirring until the evolution of gas (CO₂) ceases, indicating the completion of the oxalate destruction.

  • Allow the solution to cool to room temperature.

  • Neutralize the remaining acidic solution by carefully adding a base (e.g., sodium hydroxide (B78521) or sodium carbonate) until the pH is between 6 and 8.

  • The remaining solution, now primarily containing iron salts, can be disposed of as hazardous waste according to institutional guidelines.

Protocol 2: Neutralization and Precipitation

This protocol is suitable for waste streams where the primary hazard is the acidity and the presence of the oxalate ion.

Materials:

  • This compound waste solution

  • Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)

  • pH meter or universal indicator paper

  • Beaker or reaction vessel

  • Stirring rod or magnetic stirrer

Procedure:

  • Place the this compound waste solution in a large beaker within a fume hood.

  • Slowly and carefully add sodium carbonate or sodium bicarbonate to the solution while stirring. This will cause fizzing as carbon dioxide is released. Add the base in small increments to control the reaction rate and prevent frothing over.

  • Continue adding the base until the fizzing stops.

  • Use a pH meter or universal indicator paper to check the pH of the solution. Continue adding the base until the pH is between 8 and 10.

  • At this pH, iron will precipitate out as iron (II) or iron (III) hydroxide.

  • Allow the precipitate to settle.

  • Separate the solid precipitate from the liquid by decantation or filtration.

  • The liquid, now containing sodium oxalate, should be treated as hazardous waste. The solid iron hydroxide can also be disposed of as hazardous waste.

Data on Treatment Parameters

ParameterOxidation with H₂O₂Neutralization & Precipitation
Reagent Hydrogen Peroxide, AcidSodium Carbonate/Bicarbonate
pH 1-2 (initial), 6-8 (final)8-10 (final)
Temperature 50-100°CAmbient
Reaction Byproducts Carbon Dioxide, WaterCarbon Dioxide, Water, Iron Hydroxide
Endpoint Cessation of gas evolutionpH reaches 8-10, fizzing stops

Logical Workflow for this compound Disposal

IronOxalateDisposal Collect Collect this compound Waste Segregate Segregate as Hazardous Waste Collect->Segregate Characterize Characterize Waste (SDS) Segregate->Characterize Decision In-Lab Treatment Feasible? Characterize->Decision Treat Perform Chemical Treatment Decision->Treat Yes Dispose Dispose via Certified Hazardous Waste Vendor Decision->Dispose No Oxidation Oxidation (H2O2) Treat->Oxidation Neutralization Neutralization/Precipitation Treat->Neutralization PostTreatmentWaste Collect Treated Waste Oxidation->PostTreatmentWaste Neutralization->PostTreatmentWaste PostTreatmentWaste->Dispose

Personal protective equipment for handling Iron oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate and essential information for the safe handling and disposal of iron oxalate (B1200264).

Chemical Identification and Hazards

  • Chemical Name: Iron (II) Oxalate

  • Appearance: Yellow, powdered solid.[1]

  • Hazards: Harmful if swallowed or in contact with skin.[2][3][4] It can cause irritation to the skin, eyes, and respiratory tract.[2][5][6] Ingestion can lead to severe health issues, including kidney damage.[5][7]

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety, the following PPE is mandatory when handling iron oxalate:

PPE CategorySpecific Requirements
Eye/Face Protection Chemical safety goggles or a face shield should be worn.[1][7]
Skin Protection Wear nitrile or rubber gloves and a complete protective suit.[7][8]
Respiratory Protection Use an approved dust respirator, especially when ventilation is inadequate.[1][7]

Safe Handling and Storage Procedures

Handling:

  • Always handle this compound in a well-ventilated area, preferably under a chemical fume hood.[2][7]

  • Avoid generating dust.[7][9][10]

  • Do not eat, drink, or smoke in areas where this compound is handled.[2][4]

  • Wash hands thoroughly after handling.[2][9][10]

Storage:

  • Store in a cool, dry, and well-ventilated area.[4][7][8]

  • Keep containers tightly closed to prevent moisture absorption.[9][10][11]

  • Store away from oxidizing agents and incompatible materials.[4][5][7]

Emergency and First Aid Measures

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[5][7]
Skin Contact Wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[7]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[5][7]
Ingestion Do NOT induce vomiting. If the person is conscious, give them water to drink. Seek immediate medical attention.[5][7]

Spill and Disposal Plan

Spill Response:

  • Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation.

  • Containment: Prevent the spill from spreading and entering drains.[8][9][12]

  • Clean-up: Carefully sweep up the solid material to avoid creating dust.[8][13] Place the collected material into a suitable, labeled container for disposal.[3][4]

  • Decontamination: Clean the spill area thoroughly.

Disposal:

  • This compound and its container must be disposed of as hazardous waste.[9]

  • Dispose of contents and containers in accordance with local, regional, national, and international regulations.[3][9]

  • Consult with a licensed professional waste disposal service to ensure proper disposal.[8]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Assess Risks Assess Risks Don PPE Don PPE Assess Risks->Don PPE Weighing/Measuring Weighing/Measuring Don PPE->Weighing/Measuring Experimentation Experimentation Weighing/Measuring->Experimentation Decontaminate Workspace Decontaminate Workspace Experimentation->Decontaminate Workspace Dispose Waste Dispose Waste Decontaminate Workspace->Dispose Waste Doff PPE Doff PPE Dispose Waste->Doff PPE

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Iron oxalate
Reactant of Route 2
Iron oxalate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.